5-Bromo-3-cyclopropyl-1-methylindazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-cyclopropyl-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-14-10-5-4-8(12)6-9(10)11(13-14)7-2-3-7/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFYYJFGROXETI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=N1)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716642 | |
| Record name | 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311197-79-1 | |
| Record name | 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311197-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-3-cyclopropyl-1-methylindazole chemical properties
An In-Depth Technical Guide to 5-Bromo-3-cyclopropyl-1-methylindazole: Properties, Synthesis, and Applications in Drug Discovery
Introduction
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique bicyclic structure, a fusion of benzene and pyrazole rings, serves as a versatile template for engaging with a wide array of biological targets. This guide focuses on a specific, highly functionalized derivative: This compound .
This molecule is of significant interest to researchers in drug development for three key reasons. First, the bromine atom at the 5-position is a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions for late-stage diversification.[2] Second, the cyclopropyl group at the 3-position is a valuable bioisostere for larger alkyl or phenyl groups, often enhancing metabolic stability and providing favorable interactions within protein binding pockets. Third, the methyl group at the N-1 position resolves the tautomerism inherent to the indazole ring system, ensuring regiochemical integrity in subsequent synthetic steps and biological interactions.
This document serves as a technical resource for researchers and scientists, providing a comprehensive overview of the chemical properties, a plausible synthetic pathway, reactivity profile, and potential applications of this compound as a strategic building block in modern drug discovery.
Core Physicochemical and Structural Properties
This compound is a solid at room temperature.[3] Its structural attributes are critical for its function as a versatile chemical intermediate. The fusion of the aromatic benzene ring and the pyrazole ring results in a largely planar structure, which can facilitate π-stacking interactions in biological systems.
| Property | Data | Source(s) |
| Molecular Formula | C₁₁H₁₁BrN₂ | [3][4] |
| Molecular Weight | 251.12 g/mol | [3] |
| CAS Number | 1311197-79-1 | [4] |
| Appearance | Solid | [3] |
| SMILES String | CN1N=C(C2=C1C=CC(Br)=C2)C3CC3 | [3] |
| InChI Key | KJFYYJFGROXETI-UHFFFAOYSA-N | [3] |
Synthesis and Purification
Proposed Synthetic Workflow
The following workflow outlines a two-step process starting from (4-bromo-2-nitrophenyl)hydrazine.
Caption: Proposed two-step synthesis of the target compound.
Exemplary Experimental Protocol
Step 1: Synthesis of 5-Bromo-3-cyclopropyl-1H-indazole
Causality: This step employs a well-established method for forming the indazole ring. The reaction of a substituted phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization and elimination, is a robust strategy. The choice of starting from the 2-nitro-substituted hydrazine is strategic, as the nitro group can be reduced to an amine which facilitates the cyclization.
-
To a solution of (4-bromo-2-nitrophenyl)hydrazine (1.0 eq) in ethanol, add cyclopropanecarbaldehyde (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 2-4 hours to form the hydrazone intermediate. Monitor by TLC.
-
Remove the solvent under reduced pressure.
-
To the crude hydrazone, add polyphosphoric acid (PPA) and heat to 120-140 °C for 1-2 hours. The reaction is typically accompanied by a color change.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-Bromo-3-cyclopropyl-1H-indazole.[5]
Step 2: Synthesis of this compound
Causality: N-alkylation of indazoles can lead to a mixture of N-1 and N-2 isomers. Using a polar aprotic solvent like DMF and a carbonate base generally favors alkylation at the more thermodynamically stable N-1 position.
-
Dissolve 5-Bromo-3-cyclopropyl-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise.
-
Stir the reaction at room temperature overnight. Monitor completion by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (hexane/ethyl acetate gradient) to afford the final product, this compound.
Spectroscopic Characterization
Definitive structural confirmation relies on spectroscopic analysis. While specific spectra for this compound are not publicly cataloged, its characteristic features can be accurately predicted based on the analysis of closely related analogs.[6][7]
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Three signals in the aromatic region (~7.2-8.0 ppm). A doublet for H-4, a doublet of doublets for H-6, and a doublet for H-7. N-Methyl Protons: A singlet around 3.9-4.1 ppm. Cyclopropyl Protons: Complex multiplets in the upfield region (~0.8-2.2 ppm) for the methine and methylene protons. |
| ¹³C NMR | Signals corresponding to the indazole core carbons (~110-145 ppm), the N-methyl carbon (~35 ppm), and the cyclopropyl carbons (~5-15 ppm). The carbon bearing the bromine (C-5) will be shifted accordingly. |
| Mass Spec. | Molecular Ion (M⁺): A prominent peak at m/z 250 and 252 in an approximate 1:1 ratio, which is the characteristic isotopic signature for a molecule containing one bromine atom. |
Chemical Reactivity and Synthetic Utility
The primary utility of this compound in drug discovery lies in the reactivity of its C-Br bond. This site serves as an anchor for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.
Key Reactions
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the installation of a wide variety of amino functionalities.
-
Heck and Sonogashira Couplings: Reactions with alkenes and terminal alkynes, respectively, to introduce unsaturated moieties.
Caption: Synthetic diversification via cross-coupling reactions.
Protocol: Example Suzuki-Miyaura Coupling
Causality: The choice of a palladium catalyst with a specialized ligand like dppf is crucial for achieving high efficiency in cross-coupling with heteroaromatic halides.[2] The base (e.g., K₂CO₃) is essential for the transmetalation step of the catalytic cycle, and the solvent system (e.g., dioxane/water) helps to solubilize both the organic and inorganic reagents.[2]
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography or recrystallization to obtain the 5-substituted indazole product.
Applications in Drug Discovery and Medicinal Chemistry
The indazole scaffold is present in several FDA-approved drugs, highlighting its therapeutic relevance. Derivatives are known to possess a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][8]
-
Oncology: Pazopanib and Niraparib are prominent examples of indazole-based kinase inhibitors used in cancer therapy.[1] The 5-position of the indazole is often a key vector for extending into the solvent-exposed region of the kinase ATP-binding site.
-
CNS Disorders: The structural analog, 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole, is a key intermediate in the synthesis of Lacosamide, a medication used for the treatment of epilepsy.[9] This underscores the value of the cyclopropyl-indazole motif for developing agents active in the central nervous system.
-
Protein Degradation: This compound is classified as a "Protein Degrader Building Block".[4] This suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In a PROTAC, this molecule could serve as part of the "warhead" that binds to the protein of interest, connected via a linker to an E3 ligase-binding moiety.
Safety and Handling
Proper safety precautions are essential when handling this compound.
-
Hazard Classification: this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[3] It carries the GHS06 pictogram (skull and crossbones) and the signal word "Danger".[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles conforming to EN166 or NIOSH standards, and chemical-resistant gloves.[10]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid all personal contact. Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound should be stored in an area designated for toxic compounds.[3]
-
First Aid: In case of ingestion, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[10] If inhaled, move the person to fresh air.[12] In case of skin or eye contact, rinse thoroughly with water for at least 15 minutes and seek medical advice.[13]
References
- 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole. PubChem. [Link]
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health (NIH). [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Synthesis, Antioxidant, Antimicrobial Activities and Molecular Modeling analysis of some 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide Derivatives.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole | Sigma-Aldrich [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. 5-Bromo-3-iodo-1H-indazole(459133-66-5) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]
- 10. echemi.com [echemi.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. 5-BROMO-7-METHYL-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
5-Bromo-3-cyclopropyl-1-methylindazole CAS number 1311197-79-1
An In-Depth Technical Guide to 5-Bromo-3-cyclopropyl-1-methylindazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound (CAS No. 1311197-79-1), a heterocyclic compound of significant interest in modern medicinal chemistry. As a senior application scientist, the following sections are structured to deliver not just data, but actionable insights into the compound's properties, synthesis, and application, grounded in established scientific principles.
Introduction: The Strategic Value of the Indazole Scaffold
Nitrogen-containing heterocyclic compounds are cornerstones of drug discovery, with the indazole core being a particularly "privileged" scaffold.[1] Unlike the more common indole ring, its bioisostere, the indazole nucleus is rarer in nature but is a component in numerous synthetic compounds with a wide array of pharmacological activities.[2][3] These activities span oncology, anti-inflammatory, neurodegenerative diseases, and more.[4] The strategic placement of functional groups on the indazole ring system allows for fine-tuning of a molecule's biological and pharmaceutical properties.[4]
This compound is a prime example of a functionally optimized indazole derivative. Its architecture combines several key features that are highly advantageous in drug design: the proven biological relevance of the indazole core, the synthetic versatility of a bromo substituent, the metabolic stability conferred by a cyclopropyl group, and the modulatory effect of N-methylation. This guide will dissect these features to provide a clear understanding of this compound's utility as a building block in pharmaceutical research and development.
Core Compound Profile
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 1311197-79-1 | [5][6] |
| Molecular Formula | C₁₁H₁₁BrN₂ | [5] |
| Molecular Weight | 251.12 g/mol | [5] |
| Appearance | Solid | |
| MDL Number | MFCD19237237 | [5] |
| SMILES String | CN1N=C(C2=C1C=CC(Br)=C2)C3CC3 | |
| InChI Key | KJFYYJFGROXETI-UHFFFAOYSA-N |
Deconstruction of the Molecular Architecture: A Structure-Activity Relationship (SAR) Perspective
The utility of this compound in drug discovery can be best understood by examining the contribution of its constituent parts.
-
The Indazole Core : This bicyclic system, composed of a benzene ring fused to a pyrazole ring, is a versatile pharmacophore.[2] Its rigid structure and ability to participate in hydrogen bonding and π-stacking interactions make it an effective scaffold for binding to a variety of biological targets, including protein kinases, which are crucial in cancer and inflammatory signaling pathways.[3]
-
The C5-Bromo Group : The bromine atom at the 5-position is a critical feature for synthetic elaboration. It serves as a highly effective "handle" for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the straightforward introduction of diverse chemical moieties. This enables the rapid generation of compound libraries for screening and optimization. Furthermore, the presence of a halogen can modulate the compound's lipophilicity and metabolic stability.
-
The C3-Cyclopropyl Group : The incorporation of a cyclopropyl ring is a well-established strategy in medicinal chemistry to enhance the properties of a drug candidate.[7] This small, strained ring system can increase metabolic stability by protecting adjacent positions from enzymatic degradation (e.g., cytochrome P450 oxidation).[7] It also introduces conformational rigidity, which can lead to more selective binding to the target protein and improve potency.[7] Its unique electronic properties can also influence a molecule's overall permeability and solubility.[7]
-
The N1-Methyl Group : Methylation of the indazole nitrogen at the 1-position eliminates the possibility of tautomerization and removes a hydrogen bond donor. This can have profound effects on a compound's pharmacokinetic profile, including improved membrane permeability and reduced P-glycoprotein efflux, which is particularly relevant for drugs targeting the central nervous system (CNS).[1]
The logical relationship between these structural features and their impact on drug properties is illustrated below.
Caption: Structural features and their functional roles in drug design.
Plausible Synthetic Pathway
While specific literature detailing the synthesis of 1311197-79-1 is not publicly prevalent, a chemically sound and efficient route can be postulated based on established methods for preparing substituted indazoles.[8] A common and robust method involves the condensation of a substituted 2-fluorophenyl ketone with hydrazine, followed by N-alkylation.
The proposed workflow is as follows:
Caption: Proposed synthetic workflow for the target compound.
Causality in Experimental Choices:
-
Step 1 (Chalcone Formation): The initial step involves an Aldol condensation between a ketone and an aldehyde to form a chalcone (an α,β-unsaturated ketone). This creates the necessary carbon backbone. The use of a strong base is typical to deprotonate the α-carbon of the ketone.
-
Step 2 (Indazole Ring Formation): The reaction with hydrazine hydrate is a classic method for forming pyrazole rings from α,β-unsaturated ketones. The hydrazine undergoes a condensation reaction followed by an intramolecular cyclization and dehydration to yield the stable aromatic indazole ring system. The 2-fluoro substituent on the starting phenyl ring acts as a good leaving group in the final aromatization step.
-
Step 3 (N-Alkylation): The final methylation step is a standard nucleophilic substitution. The indazole nitrogen is deprotonated by a mild base like potassium carbonate (K₂CO₃) to form the indazolide anion, which then acts as a nucleophile, attacking the electrophilic methyl iodide to form the final N-methylated product. This reaction is typically regioselective for the N1 position due to thermodynamic stability.[1]
Experimental Protocols: A Framework for Quality Control
To ensure the identity and purity of this compound, a rigorous analytical workflow is essential. The following are self-validating, standard operating procedures for its characterization.
General Analytical Workflow
Caption: Standard analytical workflow for compound validation.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
-
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent peaks with signals of interest.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals would include aromatic protons, the cyclopropyl protons (a complex multiplet), and a singlet for the N-methyl group.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. This will confirm the number of unique carbon environments, including those in the aromatic rings, the cyclopropyl group, and the methyl group.
-
-
Self-Validation: The observed chemical shifts, integration values (for ¹H NMR), and coupling patterns must be consistent with the proposed chemical structure.
Protocol 2: High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol. Dilute further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is standard for small organic molecules.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical gradient might run from 10% B to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Analysis: Inject the sample and integrate the peak areas.
-
-
Self-Validation: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. For use as a pharmaceutical intermediate, purity should typically exceed 98%.
Protocol 3: Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that is ideal for generating the protonated molecular ion [M+H]⁺.
-
Analysis: Acquire the mass spectrum.
-
-
Self-Validation: The observed mass-to-charge ratio (m/z) for the [M+H]⁺ ion should match the calculated exact mass of C₁₁H₁₂BrN₂⁺. The characteristic isotopic pattern for a molecule containing one bromine atom (a near 1:1 ratio for the M and M+2 peaks) must be observed, providing definitive confirmation of the presence of bromine.
Safety and Handling
-
Hazard Classification: Acutely toxic if swallowed (Acute Tox. 3 Oral).
-
GHS Pictogram: GHS06 (Skull and Crossbones).
-
Precautionary Statements: P301 + P330 + P331 + P310: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its molecular architecture thoughtfully combines a biologically relevant scaffold with functional groups that impart synthetic versatility and desirable pharmacokinetic properties. For research teams in oncology, neurology, and inflammatory diseases, this compound represents a valuable starting point for the development of novel, high-efficacy therapeutic agents. Understanding its properties, synthesis, and analytical validation provides the foundation for its effective application in advancing the frontiers of medicinal chemistry.
References
- Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(6), 441-453.
- Lv, K., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4836.
- Singh, P., & Kaur, M. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Kamboj, A., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860.
- Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(6), 441-453.
- Lizhuo Information. (n.d.). 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. Pharmi-tech.
- ChemWhat. (n.d.). This compound CAS#: 1311197-79-1.
- Telvekar, V. N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8733-8776.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1311197-79-1 | CAS DataBase [m.chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-BROMO-3-METHYL-1H-INDAZOLE | 552331-16-5 [chemicalbook.com]
A Comprehensive Technical Guide to 5-Bromo-3-cyclopropyl-1-methylindazole for Advanced Research Applications
This guide provides an in-depth analysis of 5-Bromo-3-cyclopropyl-1-methylindazole, a heterocyclic compound of increasing importance in modern medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document details the molecule's core properties, outlines a strategic synthetic approach, discusses its critical applications, and provides essential safety protocols. The indazole scaffold is a well-established pharmacophore, and this specific derivative offers a unique combination of substituents—a bromine atom for subsequent functionalization, a cyclopropyl group influencing conformation and metabolic stability, and a methyl group on the nitrogen that defines its isomeric form and modulates its binding properties.
Core Molecular Profile and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research. This compound is a solid at room temperature, characterized by the following key identifiers and properties.
Chemical Structure
The structural arrangement of the molecule, featuring a bicyclic indazole core, is pivotal to its chemical reactivity and biological activity. The N-methylation at the 1-position prevents tautomerization, providing a fixed structural isomer for consistent experimental outcomes.
Caption: Chemical Structure of this compound.
Physicochemical Data Summary
All quantitative data are summarized in the table below for efficient reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 251.12 g/mol | |
| Molecular Formula | C₁₁H₁₁BrN₂ | [1] |
| CAS Number | 1311197-79-1 | [1] |
| Appearance | Solid | |
| Purity | ≥98% (Typical) | [1] |
| SMILES String | CN1N=C(C2=C1C=CC(Br)=C2)C3CC3 | |
| InChI Key | KJFYYJFGROXETI-UHFFFAOYSA-N |
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
The proposed pathway involves a two-step process: first, the formation of the indazole core via cyclization, followed by selective N-methylation. This approach provides excellent control over regioselectivity, ensuring the methyl group is installed at the desired N1 position.
Caption: Generalized Synthetic Workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-Bromo-3-cyclopropyl-1H-indazole (Intermediate)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-(5-bromo-2-fluorophenyl)cyclopropylmethanone (1.0 eq) and excess anhydrous hydrazine (e.g., 10 eq).
-
Causality: The use of a fluorinated precursor is strategic; the fluorine atom acts as an excellent leaving group in the nucleophilic aromatic substitution (SNAAr) reaction with hydrazine, which is the key step for cyclization. An excess of hydrazine serves as both the reactant and the solvent, driving the reaction to completion.
-
Reaction Execution: Heat the mixture to reflux (approx. 115-120 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: After cooling, the excess hydrazine is carefully removed under reduced pressure. The resulting solid is triturated with water to remove residual hydrazine salts and then filtered.
-
Self-Validation: The crude product should be purified via recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1H-indazole intermediate. The structure should be confirmed by ¹H NMR and Mass Spectrometry.
Step 2: Synthesis of this compound (Final Product)
-
Reaction Setup: Dissolve the 5-Bromo-3-cyclopropyl-1H-indazole intermediate (1.0 eq) in a dry, aprotic solvent like Dimethylformamide (DMF) or Acetonitrile in an inert atmosphere (Nitrogen or Argon).
-
Deprotonation: Add a suitable base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq), portion-wise at 0 °C. Allow the mixture to stir for 30 minutes.
-
Causality: The base deprotonates the acidic N-H of the indazole ring, forming the indazolide anion. This anion is a potent nucleophile, essential for the subsequent alkylation step. The choice of base and solvent is critical to prevent side reactions.
-
Methylation: Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq), dropwise at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Workup and Purification: Quench the reaction by carefully adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Self-Validation: The final product must be purified using column chromatography on silica gel. Purity and identity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct isomer has been synthesized and is free of impurities.
Applications in Drug Discovery and Chemical Biology
The true value of this compound lies in its application as a sophisticated building block in the synthesis of high-value molecules for biomedical research.
-
Protein Degrader Building Blocks: This compound is explicitly categorized as a building block for protein degraders.[1] This positions it as a key component for constructing Proteolysis-Targeting Chimeras (PROTACs) or molecular glues. The indazole core can serve as a scaffold or a ligand for a target protein, while the bromine atom provides a reactive handle for linking to an E3 ligase-binding moiety, a critical step in PROTAC synthesis.
-
Structure-Activity Relationship (SAR) Studies: In drug discovery campaigns, the bromine atom at the 5-position is an invaluable tool for SAR exploration.[3] It can be readily transformed into a wide array of other functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic investigation of how different substituents at this position affect biological activity, potency, and selectivity.
-
Intermediate for Complex Pharmaceutical Agents: The indazole nucleus is present in numerous approved drugs and clinical candidates, particularly those targeting kinases and central nervous system (CNS) disorders.[3][4][5] This compound serves as a versatile intermediate for the synthesis of novel, complex indazole derivatives aimed at new biological targets. The cyclopropyl group can enhance binding affinity and improve metabolic stability, desirable properties in modern drug candidates.
Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. This compound is classified as a toxic substance and must be handled with appropriate precautions.
-
Hazard Classification: The compound is designated with the GHS06 pictogram and the signal word "Danger".
-
Primary Hazard: It is classified as Acute Toxicity 3 (Oral), with the hazard statement H301: Toxic if swallowed.
-
Handling Protocols:
-
Always handle this compound inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is assigned to Storage Class 6.1C for combustible, acutely toxic materials.
-
Emergency Procedures: In case of ingestion, follow the precautionary statement P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for innovation in pharmaceutical and chemical biology research. With a molecular weight of 251.12 g/mol , its well-defined structure offers a trifecta of functionalities: a stable N-methylated indazole core, a metabolically robust cyclopropyl group, and a synthetically versatile bromine handle. Its primary role as a building block for protein degraders underscores its relevance in cutting-edge therapeutic modalities. By adhering to the rigorous synthesis, characterization, and safety protocols outlined in this guide, researchers can effectively leverage this potent molecule to advance the frontiers of drug discovery.
References
- Lizhuo Information. 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. [Link]
Sources
An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-3-cyclopropyl-1-methylindazole
<Step>
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The definitive assignment of a chemical structure is a cornerstone of modern chemical and pharmaceutical sciences. It is the critical inflection point where a substance transitions from a mere set of analytical data to a tangible entity with predictable properties and potential applications. This guide provides a comprehensive, in-depth walkthrough of the multifaceted process required for the unambiguous structure elucidation of 5-Bromo-3-cyclopropyl-1-methylindazole, a substituted indazole of interest in medicinal chemistry. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. The causality behind experimental choices, the interpretation of complex datasets, and the logical framework for assembling the final structure are detailed, offering a robust template for the characterization of novel heterocyclic compounds.
Introduction: The Significance of Structural Integrity
Indazole derivatives are a prominent class of heterocyclic compounds, forming the core scaffold of numerous therapeutic agents due to their diverse biological activities.[1] The precise three-dimensional arrangement of atoms within these molecules is paramount for understanding structure-activity relationships (SAR) and for the rational design of new drug candidates.[1] The introduction of various substituents, such as a bromine atom, a cyclopropyl group, and an N-methyl group, as in the case of this compound, introduces complexities that necessitate a rigorous and multi-pronged analytical approach to ensure absolute structural confirmation. The process of structure elucidation is a systematic journey that transforms a newly synthesized or isolated compound from an unknown entity into a precisely mapped three-dimensional structure, which is fundamental to understanding its reactivity and potential applications.[2]
This guide will detail the logical workflow for the structural characterization of this compound, emphasizing the synergy between different analytical techniques.
The Elucidation Workflow: A Multi-Technique Strategy
The unambiguous determination of a molecular structure, particularly for a novel or complex entity, rarely relies on a single analytical method. Instead, a complementary suite of techniques is employed, each providing a unique piece of the structural puzzle. Our approach to elucidating the structure of this compound follows a logical progression, as illustrated below.
Caption: The integrated workflow for structure elucidation.
Mass Spectrometry: Establishing the Foundation
The initial and fundamental step in the characterization of an unknown compound is the determination of its molecular formula. High-resolution mass spectrometry (HRMS) is the premier technique for this purpose, providing a highly accurate mass measurement that allows for the calculation of the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for many organic molecules.
-
Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.
Data Interpretation and Insights
For this compound (C₁₁H₁₁BrN₂), the HRMS data will reveal a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing immediate confirmation of the presence of a single bromine atom. The measured accurate mass of the molecular ion is then used to calculate the elemental formula.
Table 1: Expected HRMS Data for C₁₁H₁₁BrN₂
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ (with ⁷⁹Br) | 251.0182 | 251.0185 |
| [M+H]⁺ (with ⁸¹Br) | 253.0162 | 253.0166 |
The close agreement between the calculated and observed m/z values provides strong confidence in the proposed molecular formula.
Further insights can be gained from the fragmentation pattern in the mass spectrum, which can reveal information about the stability of different parts of the molecule. The molecular ions are energetically unstable and can break into smaller pieces, with the more stable fragments being more likely to form and thus producing higher intensity peaks.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
While mass spectrometry provides the "what" (the molecular formula), NMR spectroscopy provides the "how" – the connectivity of the atoms within the molecule. A suite of 1D and 2D NMR experiments is essential for assembling the molecular framework.[4][5]
Experimental Protocols: 1D and 2D NMR
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D NMR:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing information about the 3D structure.[6]
-
Data Interpretation and Structure Assembly
The interpretation of the NMR spectra is a systematic process of piecing together molecular fragments.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | Integration |
| N-CH₃ | ~35 | ~3.9 | s | 3H |
| C3 | ~150 | - | - | - |
| C4 | ~125 | ~7.5 | d | 1H |
| C5 | ~115 | - | - | - |
| C6 | ~122 | ~7.2 | dd | 1H |
| C7 | ~110 | ~7.6 | d | 1H |
| C7a | ~140 | - | - | - |
| C3a | ~120 | - | - | - |
| Cyclopropyl CH | ~10 | ~2.1 | m | 1H |
| Cyclopropyl CH₂ | ~8 | ~1.1, ~0.9 | m | 4H |
Note: These are predicted values and may vary slightly in an actual spectrum.
Key Deductions from NMR Data:
-
¹H NMR: The presence of a singlet integrating to 3H confirms the N-methyl group. The aromatic region will show three distinct protons with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The cyclopropyl protons will appear in the aliphatic region with complex multiplets due to geminal and vicinal coupling.
-
¹³C NMR & DEPT-135: The number of signals will correspond to the 11 carbon atoms. DEPT-135 will differentiate the methyl, methine, and methylene carbons.
-
HSQC: Will directly link each proton to its attached carbon.
-
HMBC: This is the key experiment for connecting the fragments. For instance, a correlation from the N-methyl protons to C7a and C3a would confirm the position of the methyl group on N1. Correlations from the cyclopropyl protons to C3 would establish its point of attachment.
-
NOESY: A NOESY correlation between the N-methyl protons and the proton at C7 would provide further evidence for the 1-methyl substitution.
Caption: Key HMBC correlations for structure confirmation.
Single-Crystal X-ray Crystallography: The Definitive Proof
While NMR provides a robust model of the molecular structure, single-crystal X-ray crystallography offers the "gold standard" for unambiguous structure determination.[1] This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the accurate determination of bond lengths, bond angles, and the overall molecular conformation.
Experimental Protocol: X-ray Diffraction
-
Crystallization: High-quality single crystals are grown, often by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[7]
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved and refined to produce a final electron density map and a detailed 3D model of the molecule.
Data Interpretation and Final Confirmation
The output of an X-ray diffraction experiment is a detailed crystallographic information file (CIF) that contains the atomic coordinates, bond lengths, and bond angles. This data provides the ultimate confirmation of the connectivity and stereochemistry established by NMR.
Table 3: Hypothetical Key Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105.3 |
| Volume (ų) | 975.6 |
The crystallographic data will definitively show the positions of the bromine atom at C5, the cyclopropyl group at C3, and the methyl group at N1, leaving no ambiguity in the final structure.
Conclusion
The structure elucidation of this compound serves as an exemplary case study in the application of modern analytical techniques. The synergistic use of mass spectrometry, a comprehensive suite of NMR experiments, and single-crystal X-ray crystallography provides a self-validating system for arriving at an unambiguous structural assignment. This rigorous, multi-faceted approach is indispensable in the fields of chemical research and drug development, where a precise understanding of molecular structure is the foundation for all further investigation and innovation.
References
- 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1.
- Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
- Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. ResearchGate.
- Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate.
- 2D NMR Introduction. Chemistry LibreTexts.
- Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI.
- 2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical.net.
- Fragmentations in the mass spectra of 2‐oxo‐3‐indolyl derivatives. Semantic Scholar.
- Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. DergiPark.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI.
- mass spectra - fragmentation patterns. Chemguide.
- Ion fragmentation of small molecules in mass spectrometry. SlideShare.
- Spectroscopic, Structural and Molecular Docking Studies on N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl) Imidazo[1,2-a]pyridin-3-yl] Acetamide. Physical Chemistry Research.
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PMC - NIH.
- Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. ResearchGate.
- Aromatic Compounds & Heterocycles - Nucleophilic & Electrophilic Aromatic Substitution Reactions. YouTube.
- Regioselective bromination of fused heterocyclic N-oxides. PubMed - NIH.
- Experimental and Theoretical Spectroscopic Analysis on N-((1-(phenylsulfonyl)-1H-indol-3-Yl)methyl)acetamide. Semantic Scholar.
- Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole: Structural Characterization, Non-Covalent Interactions, and Electronic Properties. ResearchGate.
- Computational and infrared spectroscopic investigations of N-substituted carbazoles. SpringerLink.
- Heterocyclic Compounds. MSU chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. news-medical.net [news-medical.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-cyclopropyl-1-methylindazole
Introduction
5-Bromo-3-cyclopropyl-1-methylindazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, often serving as a key building block for the synthesis of complex therapeutic agents. The precise confirmation of its molecular structure and purity is paramount for any downstream application, from initial screening to late-stage development. This guide provides an in-depth analysis of the core spectroscopic techniques used to unequivocally characterize this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
As a self-validating system, the integration of these orthogonal analytical techniques provides comprehensive and unambiguous structural evidence.[1][2] This document details not only the expected data but also the underlying principles and experimental protocols, offering field-proven insights into the causal relationships between the molecule's structure and its spectral output.
Molecular Structure Overview
Before delving into the spectroscopic data, it is crucial to understand the key structural features of this compound, as these directly influence the resulting spectra.
-
Formula: C₁₁H₁₁BrN₂[3]
-
Molecular Weight: 251.12 g/mol
-
Core Structure: A bicyclic indazole ring system.
-
Key Substituents:
-
A bromine atom at the C5 position of the benzene ring.
-
A cyclopropyl group at the C3 position of the pyrazole ring.
-
A methyl group attached to the N1 position of the pyrazole ring.
-
These features—aromatic protons, a bromine substituent, and aliphatic protons on the cyclopropyl and methyl groups—give rise to a unique and predictable spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.[4][5]
Proton (¹H) NMR Spectroscopy
Causality & Rationale: ¹H NMR analysis differentiates protons based on their local electronic environment.[6][7] The electron-withdrawing or -donating nature of adjacent atoms and functional groups causes protons to resonate at different frequencies (chemical shifts). The proximity of other protons leads to spin-spin coupling, splitting signals into characteristic multiplets, which reveals connectivity.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃).
-
Expert Insight: CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and a single, well-characterized residual solvent peak at ~7.26 ppm. The use of a deuterated solvent is critical to avoid large, interfering signals from the solvent's own protons.[5]
-
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer (e.g., a 300 or 600 MHz instrument).[8]
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to ensure homogeneity.
-
Acquire the spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient for a sample of this concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), phase the resulting spectrum, and integrate the signals. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[7]
Data Interpretation & Analysis
The expected ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the aromatic, methyl, and cyclopropyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.65 | d | 1H | H-4 | Doublet due to coupling with H-6. Shifted downfield due to proximity to the pyrazole ring. |
| ~7.35 | dd | 1H | H-6 | Doublet of doublets due to coupling with H-4 and H-7. |
| ~7.25 | d | 1H | H-7 | Doublet due to coupling with H-6. |
| ~3.85 | s | 3H | N-CH₃ | Singlet, as there are no adjacent protons. Located in the typical region for an N-methyl group. |
| ~2.05 | m | 1H | Cyclopropyl CH | Multiplet due to complex coupling with the four cyclopropyl CH₂ protons. |
| ~1.10 | m | 2H | Cyclopropyl CH₂ | Multiplet due to coupling with the cyclopropyl CH and geminal coupling. |
| ~0.95 | m | 2H | Cyclopropyl CH₂ | Multiplet due to coupling with the cyclopropyl CH and geminal coupling. |
Workflow for ¹H NMR Analysis
Caption: From sample preparation to final peak assignment.
Carbon (¹³C) NMR Spectroscopy
Causality & Rationale: ¹³C NMR provides a count of the unique carbon environments in the molecule. The chemical shift of each carbon is highly sensitive to its hybridization (sp³, sp²) and the electronegativity of attached atoms. Standard proton-decoupled spectra show each unique carbon as a single line, simplifying the spectrum.
Experimental Protocol: The protocol is analogous to ¹H NMR, using the same sample. The acquisition parameters are adjusted for the lower sensitivity and wider chemical shift range of the ¹³C nucleus, typically requiring a greater number of scans.
Data Interpretation & Analysis
The molecule has 11 carbon atoms, and due to molecular symmetry, all 11 are expected to be unique, resulting in 11 distinct signals in the proton-decoupled ¹³C NMR spectrum.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150-160 | C3 | Quaternary carbon of the pyrazole ring, attached to the cyclopropyl group. |
| ~140-145 | C7a | Quaternary carbon at the fusion of the two rings. |
| ~125-130 | C3a | Quaternary carbon at the fusion of the two rings. |
| ~120-125 | C6 | Aromatic CH carbon. |
| ~115-120 | C5 | Aromatic carbon directly bonded to bromine (signal may be attenuated). |
| ~110-115 | C4 | Aromatic CH carbon. |
| ~105-110 | C7 | Aromatic CH carbon. |
| ~30-35 | N-CH₃ | Aliphatic carbon of the methyl group. |
| ~5-10 | Cyclopropyl CH | Aliphatic carbon. |
| ~5-10 | Cyclopropyl CH₂ | Two equivalent aliphatic carbons. |
Mass Spectrometry (MS)
Causality & Rationale: MS measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It is the definitive technique for determining the molecular weight of a compound. For this compound, a key feature is the natural isotopic abundance of bromine. Bromine exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[10][11] This results in a characteristic "M" and "M+2" peak pattern for the molecular ion, which is a powerful diagnostic tool for confirming the presence of a single bromine atom.[12]
Experimental Protocol: LC-MS Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, often equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
Inject a small volume (1-5 µL) of the sample solution.
-
The ESI source will ionize the molecule, typically forming the protonated species [M+H]⁺.
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.
-
Acquire the spectrum in positive ion mode.
-
Data Interpretation & Analysis
-
Molecular Ion: The molecular formula is C₁₁H₁₁BrN₂. The monoisotopic mass of the molecule containing the ⁷⁹Br isotope is ~250.01 g/mol . The molecule containing the ⁸¹Br isotope has a mass of ~252.01 g/mol .
-
Expected Peaks: In the mass spectrum, two prominent peaks will be observed in the molecular ion region under ESI conditions:
-
[M+H]⁺ at m/z ≈ 251.02: Corresponding to [C₁₁H₁₂⁷⁹BrN₂]⁺
-
[M+2+H]⁺ at m/z ≈ 253.02: Corresponding to [C₁₁H₁₂⁸¹BrN₂]⁺
-
-
Isotopic Pattern: The relative intensity of these two peaks will be approximately 1:1, which is the definitive signature of a monobrominated compound.[10][11][13]
Workflow for Mass Spectrometry Analysis
Caption: From sample preparation to isotopic pattern confirmation.
Infrared (IR) Spectroscopy
Causality & Rationale: IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule.[2] Specific functional groups absorb infrared radiation at characteristic frequencies. This technique is excellent for confirming the presence of key functional groups and providing a unique "fingerprint" for the compound.[14]
Experimental Protocol: ATR-FTIR Acquisition
-
Sample Preparation: Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Expert Insight: ATR is a modern, rapid technique that requires minimal sample preparation and is ideal for solid samples.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. The instrument automatically ratios this against the background.
-
Data Interpretation & Analysis
The IR spectrum will show characteristic absorption bands corresponding to the various bonds in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
| ~3100-3000 | C-H Stretch | Aromatic and Cyclopropyl C-H |
| ~2950-2850 | C-H Stretch | Aliphatic (N-CH₃ and Cyclopropyl) C-H |
| ~1610-1580 | C=C Stretch | Aromatic Ring |
| ~1500-1450 | C=N Stretch | Indazole Ring System |
| ~1380-1350 | C-H Bend | Methyl Group |
| < 800 | C-Br Stretch | Carbon-Bromine Bond |
Integrated Analysis and Conclusion
The true power of spectroscopic characterization lies in the integration of these distinct datasets.
-
MS definitively confirms the molecular weight (251.12 g/mol ) and the presence of one bromine atom via the 1:1 M+2 isotopic pattern.
-
¹H and ¹³C NMR provide the complete carbon-hydrogen framework, confirming the presence and connectivity of the aromatic ring, the N-methyl group, and the cyclopropyl substituent. The number of signals, their chemical shifts, multiplicities, and integrations align perfectly with the proposed structure.
-
IR spectroscopy corroborates the presence of the key functional groups (aromatic C-H, aliphatic C-H, C=C, and C=N bonds) identified in the NMR analysis.
Together, these techniques form a self-validating system that provides unequivocal proof of the identity and structure of this compound. This comprehensive characterization is an indispensable foundation for its application in research and drug development, ensuring the quality, purity, and structural integrity of the molecule.
References
- Slideshare.
- Journal of Chemical and Pharmaceutical Sciences.
- Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]
- Agilent.
- ResearchGate. Principles in NMR Spectroscopy | Request PDF. [Link]
- Chemguide. mass spectra - the M+2 peak. [Link]
- Chemistry Steps. Isotopes in Mass Spectrometry. [Link]
- Technology Networks. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
- LCGC International. Interpretation of Isotope Peaks in Small Molecule LC–MS. [Link]
- Waters Corporation. Interpreting Mass Spectrometry Output. [Link]
- Chemistry LibreTexts. 6.4: Isotope Abundance. [Link]
- Pacific BioLabs. Identity and Purity - Small Molecules. [Link]
- Allumiqs. Small Molecule Analysis. [Link]
- LabAlley. This compound, min 98%, 5 grams. [Link]
- Wiley Online Library. Supporting Information for "A convenient synthesis of 1H-indazoles by the [2+3] cycloaddition of arynes with diazo compounds". [Link]
- NIH. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. calpaclab.com [calpaclab.com]
- 4. microbenotes.com [microbenotes.com]
- 5. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 6. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 7. jchps.com [jchps.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. allumiqs.com [allumiqs.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the 1H NMR Spectrum of 5-Bromo-3-cyclopropyl-1-methylindazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, indazole derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities. Among these, 5-Bromo-3-cyclopropyl-1-methylindazole is a key building block in the synthesis of various pharmacologically active agents. Its structural integrity is paramount to the success of multi-step syntheses and the biological efficacy of the final compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is an indispensable tool for the unambiguous structural elucidation of such molecules. This in-depth guide provides a comprehensive analysis of the 1H NMR spectrum of this compound, moving beyond simple peak assignment to a detailed exploration of the underlying principles governing the observed chemical shifts and coupling constants.
Molecular Structure and Expected 1H NMR Resonances
A thorough analysis of the 1H NMR spectrum begins with a clear understanding of the molecule's structure and the distinct proton environments it contains. The structure of this compound comprises three key regions for 1H NMR analysis: the substituted indazole core, the cyclopropyl moiety, and the N-methyl group.
DOT Script for Molecular Structure:
Caption: Structure of this compound.
Predicted 1H NMR Spectrum Analysis
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound. The predictions are based on established principles of NMR spectroscopy and data from related substituted indazoles and cyclopropyl-containing compounds.[1][2][3][4][5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | ~ 7.8 - 8.0 | d | ~ 1.5 - 2.0 |
| H6 | ~ 7.3 - 7.5 | dd | J(H6,H7) ≈ 8.5 - 9.0, J(H6,H4) ≈ 1.5 - 2.0 |
| H7 | ~ 7.5 - 7.7 | d | ~ 8.5 - 9.0 |
| N-CH3 | ~ 3.9 - 4.1 | s | - |
| Cyclopropyl-CH | ~ 2.0 - 2.2 | m | - |
| Cyclopropyl-CH2 (cis) | ~ 0.9 - 1.1 | m | - |
| Cyclopropyl-CH2 (trans) | ~ 0.7 - 0.9 | m | - |
Detailed Peak Assignments and Rationale
-
Aromatic Protons (H4, H6, H7):
-
H4: This proton is situated ortho to the bromine atom and is expected to be the most deshielded aromatic proton due to the anisotropic effect of the bromine. It will appear as a doublet with a small meta-coupling to H6.
-
H7: This proton is ortho to the pyrazole ring and will appear as a doublet due to ortho-coupling with H6.
-
H6: This proton will be a doublet of doublets, showing a large ortho-coupling to H7 and a smaller meta-coupling to H4. The electron-withdrawing nature of the bromine at the 5-position will influence its chemical shift.
-
-
N-Methyl Protons (N-CH3):
-
The methyl group attached to the nitrogen atom will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is influenced by the aromatic indazole ring system.
-
-
Cyclopropyl Protons (CH and CH2):
-
The 1H NMR spectrum of a cyclopropyl group is characteristically complex due to the rigid three-membered ring structure, which leads to distinct chemical shifts for the cis and trans protons relative to the indazole ring.
-
Methine Proton (CH): The single proton on the carbon attached to the indazole ring will be a multiplet due to coupling with the four adjacent methylene protons on the cyclopropyl ring.
-
Methylene Protons (CH2): The four methylene protons are diastereotopic and will appear as two separate multiplets. The protons cis to the indazole ring are typically shifted downfield compared to the trans protons. The geminal and vicinal coupling constants within the cyclopropyl ring are often of similar magnitude, leading to complex splitting patterns.[6][7][8] The vicinal coupling constants are dependent on the dihedral angle.[9]
-
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
To ensure the acquisition of a high-resolution and unambiguous 1H NMR spectrum, the following experimental protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion, which is particularly important for resolving the complex multiplets of the cyclopropyl group.
-
Shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.
-
Set the appropriate spectral width to encompass all expected proton signals.
-
Optimize the receiver gain to maximize the signal-to-noise ratio without causing signal clipping.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Use a relaxation delay of at least 5 times the longest T1 relaxation time of the protons in the molecule to ensure accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate all signals to determine the relative number of protons corresponding to each peak.
-
Reference the spectrum to the internal standard (TMS).
-
DOT Script for Experimental Workflow:
Caption: Workflow for 1H NMR Spectrum Acquisition.
Trustworthiness and Self-Validating Systems
The interpretation of an NMR spectrum is a self-validating process. The consistency of the chemical shifts, multiplicities, and coupling constants with the proposed structure provides a high degree of confidence in the assignment. For instance, the observation of a doublet, a doublet of doublets, and another doublet in the aromatic region with appropriate coupling constants strongly supports the 1,2,4-trisubstituted benzene ring pattern of the indazole core. Similarly, the complex multiplets in the aliphatic region are characteristic of a cyclopropyl group. Any deviation from the expected pattern would immediately signal a potential issue with the sample's identity or purity.
Conclusion
The 1H NMR spectrum of this compound provides a detailed and diagnostic fingerprint of its molecular structure. A thorough understanding of the factors influencing chemical shifts and coupling patterns allows for the confident assignment of all proton resonances. This guide serves as a valuable resource for researchers and scientists, enabling them to verify the structure and purity of this important synthetic intermediate, thereby ensuring the integrity and success of their research and development endeavors.
References
- NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES - DTIC.
- PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central.
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry.
- Wiley-VCH 2007 - Supporting Information.
- 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES - Canadian Science Publishing.
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table - ResearchGate.
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC - NIH.
- Coupling Constant in Cyclopropanes and Alkenes - YouTube.
- 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs.
Sources
- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. m.youtube.com [m.youtube.com]
A Comprehensive Technical Guide to the ¹³C NMR Analysis of 5-Bromo-3-cyclopropyl-1-methylindazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the ¹³C Nuclear Magnetic Resonance (NMR) data for the novel heterocyclic compound, 5-Bromo-3-cyclopropyl-1-methylindazole. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its structural characterization is paramount. This document is structured to provide not only the spectral data but also the underlying scientific principles and practical methodologies required for its robust analysis.
Introduction: The Significance of this compound in Drug Discovery
Indazole derivatives are a well-established class of compounds in pharmaceutical research, known to exhibit a wide range of biological activities.[1][2] The specific substitutions of a bromine atom at the 5-position, a cyclopropyl group at the 3-position, and a methyl group at the N1-position of the indazole core in this compound create a unique chemical entity with potential applications in targeted therapies.[3] Accurate structural elucidation is the cornerstone of any drug development program, and ¹³C NMR spectroscopy stands as a powerful, non-destructive technique for this purpose.[4][5] This guide will delve into the intricacies of its ¹³C NMR spectrum, providing a foundational understanding for researchers working with this and related molecules.
Predicted ¹³C NMR Spectral Data
While a publicly available, experimentally verified ¹³C NMR spectrum for this compound is not readily accessible, we can predict the chemical shifts based on established principles of NMR spectroscopy and data from analogous substituted indazoles.[6][7][8] These predictions provide a reliable framework for spectral assignment and interpretation.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C3 | ~145-150 | Attached to two nitrogen atoms and a cyclopropyl group, leading to a downfield shift. |
| C3a | ~120-125 | Bridgehead carbon, influenced by the fused ring system. |
| C4 | ~125-130 | Aromatic carbon adjacent to the bromine-substituted carbon. |
| C5 | ~115-120 | Directly attached to the electronegative bromine atom, causing a characteristic upfield shift due to the "heavy atom effect," yet deshielded by its aromatic nature. |
| C6 | ~120-125 | Aromatic carbon meta to the bromine and ortho to the N-methyl group. |
| C7 | ~110-115 | Aromatic carbon adjacent to the N1-methylated nitrogen. |
| C7a | ~140-145 | Bridgehead carbon attached to the N1-methylated nitrogen. |
| N-CH₃ | ~30-35 | Typical range for a methyl group attached to a nitrogen atom in a heterocyclic system. |
| Cyclopropyl-C (quaternary) | ~10-15 | Shielded quaternary carbon of the cyclopropyl ring. |
| Cyclopropyl-CH₂ (x2) | ~5-10 | Equivalent methylene carbons of the cyclopropyl ring, highly shielded. |
Disclaimer: These are predicted values and may vary slightly from experimentally obtained data.
Understanding the Spectrum: A Deeper Dive into Chemical Shifts
The predicted chemical shifts in Table 1 are a direct reflection of the electronic environment of each carbon atom within the molecule.[4][5][9]
-
The Indazole Core: The aromatic carbons of the indazole ring system are expected to resonate in the typical aromatic region (δ 110-150 ppm). The precise chemical shift of each carbon is influenced by the substituents.
-
The Bromine Effect: The bromine atom at C5 is an electronegative substituent, which would typically be expected to deshield the attached carbon. However, in ¹³C NMR, heavy halogens like bromine often induce a shielding effect on the directly attached carbon, shifting it upfield.
-
The N-Methyl Group: The electron-donating methyl group on the N1 nitrogen will influence the electron density of the entire heterocyclic system, affecting the chemical shifts of the ring carbons. The methyl carbon itself appears in the aliphatic region.
-
The Cyclopropyl Group: The strained three-membered ring of the cyclopropyl group results in unique electronic properties. The carbons of this group are highly shielded and will appear significantly upfield in the spectrum.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
To obtain reliable and reproducible ¹³C NMR data, a standardized experimental protocol is essential. The following steps outline a robust methodology for the analysis of this compound.
Sample Preparation
Proper sample preparation is critical for obtaining a high-resolution spectrum.[10][11]
-
Compound Purity: Ensure the sample of this compound is of high purity (≥98%) to avoid interfering signals.[12]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for indazole derivatives.[10]
-
Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended.[10]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.[13][14]
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments) should be used to simplify the spectrum to single lines for each carbon.
-
Acquisition Time (AQ): A longer acquisition time (e.g., 1-2 seconds) will improve digital resolution.[14]
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is crucial to allow for full relaxation of all carbon nuclei, especially quaternary carbons, ensuring accurate integration.
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts.
Data Processing and Interpretation
Once the raw data (Free Induction Decay or FID) is acquired, it must be processed to generate the final spectrum.
-
Fourier Transformation: The FID is converted into a frequency-domain spectrum through a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is essential for accurate peak picking and integration.
-
Chemical Shift Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Peak Picking: Identify and label the chemical shift of each peak in the spectrum.
Advanced NMR Techniques for Structural Confirmation
To unequivocally assign each carbon signal, advanced NMR experiments are invaluable.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments can differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for assigning the N-methyl and cyclopropyl carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates each carbon atom with its directly attached proton(s), providing definitive C-H connectivity information.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between carbons and protons that are two or three bonds away, which is essential for assigning quaternary carbons and piecing together the molecular skeleton.
Logical Workflow for Spectral Assignment
The following diagram illustrates a logical workflow for the complete assignment of the ¹³C NMR spectrum of this compound.
Caption: A logical workflow for the complete assignment of the ¹³C NMR spectrum.
Conclusion: The Power of ¹³C NMR in Modern Drug Discovery
This in-depth guide has provided a comprehensive overview of the ¹³C NMR analysis of this compound. From the fundamental principles of chemical shifts to detailed experimental protocols and advanced analytical techniques, this document serves as a valuable resource for researchers in the field. The ability to accurately and efficiently characterize novel chemical entities is fundamental to the advancement of drug discovery, and ¹³C NMR spectroscopy remains an indispensable tool in this endeavor.
References
- Fiveable. (n.d.). 13.13 Uses of 13C NMR Spectroscopy.
- Slideshare. (n.d.). C-13 NMR Spectroscopy.
- Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR.
- Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(6), 678-685.
- Studylib. (n.d.). Carbon-13 NMR Spectroscopy: Principles and Applications.
- ResearchGate. (2016, April 7). 13C NMR of indazoles.
- ResearchGate. (n.d.). Calculated and experimental 13C chemical shifts of the imidazole and substituent parts.
- Iowa State University. (n.d.). NMR Sample Preparation.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) and 13C-19F coupling constants (Hz) in DMSO-d6.
- Springer Nature Experiments. (n.d.). Practical Guidelines for 13C-Based NMR Metabolomics.
- Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400.
- Books. (2018, September 28). Chapter 5: Acquiring 1H and 13C Spectra.
- Wiley-VCH. (2007). Supporting Information.
- National Institutes of Health. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion.
- ResearchGate. (n.d.). Sample preparation.
- National Institutes of Health. (2021, July 9). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
- Oakwood Chemical. (n.d.). This compound, min 98%, 5 grams.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- Google Patents. (n.d.). CN113912544A - Preparation method of 5-bromo-1-methylindazole.
Sources
- 1. Page loading... [guidechem.com]
- 2. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. C-13 NMR Spectroscopy | PPTX [slideshare.net]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. researchgate.net [researchgate.net]
- 12. calpaclab.com [calpaclab.com]
- 13. chem.uiowa.edu [chem.uiowa.edu]
- 14. books.rsc.org [books.rsc.org]
An In-depth Technical Guide to the Mass Spectrometry of 5-Bromo-3-cyclopropyl-1-methylindazole
Introduction
In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is a cornerstone of progress. 5-Bromo-3-cyclopropyl-1-methylindazole is a heterocyclic compound representative of the complex scaffolds synthesized during drug discovery. Its indazole core is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.[1][2] The introduction of bromo-, cyclopropyl-, and N-methyl substituents presents a unique analytical challenge, requiring sophisticated techniques for unambiguous identification. Mass spectrometry (MS) stands as a pivotal analytical technique, offering unparalleled sensitivity and structural insight from minimal sample quantities.[3][4][5]
This guide provides a comprehensive, in-depth exploration of the mass spectrometric behavior of this compound. We will dissect the theoretical underpinnings of its analysis, from ionization to fragmentation, and present practical, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to leverage mass spectrometry for the structural elucidation of complex small molecules.
Section 1: Fundamental Molecular Properties & Isotopic Signature
Before any analysis, a theoretical understanding of the target molecule is critical. This foundational data informs instrument setup and provides the basis for spectral interpretation. The structure of this compound is shown below.
Chemical Structure:
-
Molecular Formula: C₁₁H₁₁BrN₂
-
Key Features:
-
An indazole core, a bicyclic aromatic system containing two adjacent nitrogen atoms.
-
A bromine atom, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
-
An N-methyl group, which fixes the tautomeric form of the indazole.
-
A cyclopropyl group, a strained three-membered ring.
-
The most critical feature for mass spectrometry is the presence of bromine. The nearly equal abundance of its two stable isotopes creates a characteristic "M/M+2" isotopic pattern, which is a definitive signature for the presence of a single bromine atom in a molecule.[6] High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition by providing a highly accurate mass measurement.[7][8][9]
| Property | Value | Significance in Mass Spectrometry |
| Molecular Formula | C₁₁H₁₁BrN₂ | Defines the elemental composition. |
| Nominal Mass | 250 Da | Integer mass of the most abundant isotopes. |
| Monoisotopic Mass | 250.0109 u | Exact mass of the molecule with the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N). This is the target for HRMS.[9] |
| Theoretical M+ Isotope | ⁷⁹Br | The ion containing the lighter bromine isotope. |
| Theoretical M+2 Isotope | ⁸¹Br | The ion containing the heavier bromine isotope, approximately two mass units higher. |
| M/M+2 Abundance Ratio | ~100 : 97.5 | A hallmark isotopic signature for a monobrominated compound.[6][10] |
Section 2: Ionization Technique Selection: A Causal Analysis
The choice of ionization technique is paramount as it dictates whether the analyte is observed and the extent of initial fragmentation. The properties of this compound guide this selection.
-
Electrospray Ionization (ESI): This is the preferred method for this compound. The indazole ring contains two nitrogen atoms, one of which (N2) possesses a lone pair of electrons, making it a prime site for protonation in the positive ion mode to form the [M+H]⁺ ion.[11][12] ESI is a "soft" ionization technique, meaning it typically imparts minimal excess energy to the molecule, resulting in a strong signal for the protonated molecule with little to no in-source fragmentation.[12] This is crucial for establishing the molecular weight.
-
Electron Ionization (EI): While a powerful technique for creating extensive and reproducible fragmentation for library matching, EI is a "hard" ionization method.[13][14][15] For a molecule like this, the high energy (typically 70 eV) would likely cause the molecular ion (M⁺˙) to be weak or entirely absent, complicating molecular weight determination.[14] However, the resulting fragmentation pattern would be rich in structural information. This technique is best suited for analysis via Gas Chromatography-Mass Spectrometry (GC-MS), assuming the compound is sufficiently volatile and thermally stable.[16]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for molecules of medium polarity that are not easily ionized by ESI. It would likely also produce a strong [M+H]⁺ signal for this compound and serves as a viable alternative to ESI, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.
Section 3: High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation
The first experimental step is to confirm the elemental composition. This is achieved by obtaining a high-resolution mass spectrum and comparing the measured accurate mass of the protonated molecule, [C₁₁H₁₂BrN₂]⁺, to its theoretical value.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid added to promote protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters (Typical for ESI+):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 100 - 150 °C
-
Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)
-
Mass Range: m/z 100 - 500
-
Resolution: >10,000 FWHM (Full Width at Half Maximum)
-
-
Data Analysis:
-
Identify the isotopic cluster for the [M+H]⁺ ion.
-
Determine the experimental m/z of the monoisotopic peak (containing ⁷⁹Br).
-
Calculate the mass error in parts-per-million (ppm). A mass error of <5 ppm is considered strong evidence for the proposed formula.[7]
-
Expected HRMS Data
| Ion Formula | Ion Type | Theoretical m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |
| [C₁₁H₁₂⁷⁹BrN₂]⁺ | [M+H]⁺ | 251.0182 | 251.0180 | -0.8 |
| [C₁₁H₁₂⁸¹BrN₂]⁺ | [M+2+H]⁺ | 253.0161 | 253.0159 | -0.8 |
Section 4: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Once the molecular formula is confirmed, tandem mass spectrometry (MS/MS) is employed to probe the molecule's structure.[4][17] In this process, the [M+H]⁺ ion is isolated, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), and the resulting fragment ions are mass-analyzed. The fragmentation pathways provide a roadmap of the molecule's connectivity.
Workflow for MS/MS Analysis
The logical flow from sample to structural information is a critical, self-validating process.
Caption: General workflow for MS/MS-based structural elucidation.
Predicted Fragmentation Pathways
The fragmentation of the [M+H]⁺ ion (m/z 251) will be governed by the relative stabilities of the potential fragment ions and neutral losses. The N-methylated indazole ring and the cyclopropyl group are key players.
-
Loss of Propene (C₃H₆): The cyclopropyl group is a strained ring system. A common fragmentation pathway for cyclopropyl-containing ions involves ring-opening followed by rearrangement and elimination of a stable neutral molecule. Loss of propene (42.05 Da) is a highly probable pathway.
-
Loss of Methyl Radical (•CH₃): Cleavage of the N-CH₃ bond can lead to the loss of a methyl radical (15.02 Da). This is often less favored in ESI-CID than neutral losses but can be observed.
-
Loss of Acetonitrile (CH₃CN): Ring cleavage of the pyrazole portion of the indazole ring, potentially following a retro-Diels-Alder (RDA)-type mechanism or other complex rearrangement, could lead to the elimination of acetonitrile (41.03 Da).
-
Cleavage of the Indazole Ring: More energetic collisions can induce cleavage of the indazole bicyclic system itself, leading to characteristic fragments.
The proposed primary fragmentation pathway is visualized below.
Caption: Predicted major fragmentation pathways for protonated this compound.
Summary of Predicted Fragment Ions
| Predicted m/z (Monoisotopic) | Proposed Formula | Neutral Loss | Proposed Fragmentation Pathway |
| 209.0 | [C₈H₈BrN₂]⁺ | C₃H₄ (Propene) | Loss of the cyclopropyl group via rearrangement. This is expected to be a major, high-abundance fragment. |
| 182.0 | [C₇H₅BrN]⁺˙ | C₄H₇N | Complex rearrangement involving loss of the cyclopropyl and N-methyl groups with part of the pyrazole ring. |
| 130.0 | [C₈H₈N]⁺ | Br• | From the m/z 209 fragment, loss of a bromine radical. |
| 236.0 | [C₁₀H₉BrN₂]⁺ | •CH₃ | Loss of a methyl radical from the N1 position. |
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted process that relies on a logical progression of experiments. By leveraging the strengths of soft ionization (ESI) and high-resolution mass analysis, the elemental formula can be confidently determined, with the bromine isotopic pattern serving as a crucial internal validation point. Subsequent structural interrogation via tandem mass spectrometry (MS/MS) provides detailed connectivity information by probing the weakest bonds and most stable fragmentation pathways. The predicted primary fragmentation via the loss of propene from the cyclopropyl moiety offers a distinct diagnostic ion for this molecular class. This comprehensive guide provides the theoretical framework and practical starting points for researchers to successfully characterize this and structurally related molecules, ensuring data integrity and accelerating the drug development pipeline.
References
- NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][18][19][20][21][22]
- Journal of the American Society for Mass Spectrometry (JASMS).
- Kind, T., & Fiehn, O. (2011). Advances in structure elucidation of small molecules using mass spectrometry.PMC - NIH. [Link][17]
- Gu, M., et al. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry.PubMed. [Link][11][12]
- Van Vyncht, G., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.SciSpace. [Link][7]
- Gao, J., et al. (2023). Localization of cyclopropyl groups and alkenes within glycerophospholipids using gas-phase ion/ion chemistry.PubMed. [Link][28]
- Li, L., & Chen, Y. (2022).
- Reusch, W. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry.Chemistry LibreTexts. [Link][9]
- Electron ioniz
- Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research.PMC - NIH. [Link][4]
- Sparkman, O. D. (2007). Mass Spectrometry Desk Reference.Book.
- Al-Saeed, Y. A., et al. (2024).
- Electron Ioniz
- Al-Duais, M. A., et al. (2023).
- Mass Spectrometry in Small Molecule Drug Development.American Pharmaceutical Review. [Link][5]
- High-Resolution Filtering for Improved Small Molecule Identification via GC/MS.PMC - NIH. [Link][16][29]
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement.
- Mass Spectrometry - Fragmentation Patterns.Chemistry LibreTexts. [Link](Sandtorv)/08%3A_MASS_SPECTROMETRY/8.
- Molecular peaks of bromide compounds.
Sources
- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. whitman.edu [whitman.edu]
- 7. scispace.com [scispace.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Electron ionization - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. High-Resolution Filtering for Improved Small Molecule Identification via GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of 5-Bromo-3-cyclopropyl-1-methylindazole: An In-depth Technical Guide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the purity assessment of 5-Bromo-3-cyclopropyl-1-methylindazole, a key building block in contemporary drug discovery, particularly in the development of protein degraders. Recognizing the criticality of stringent purity control for the reliability of research data and the safety of potential therapeutics, this document outlines a multi-faceted analytical approach. We delve into the rationale behind method selection, provide detailed experimental protocols for chromatographic and spectroscopic techniques, and discuss the identification and control of potential impurities in alignment with international regulatory standards. This guide is intended to be a practical resource, empowering researchers to establish robust, self-validating systems for the quality control of this important chemical entity.
Introduction: The Significance of Purity for this compound
This compound has emerged as a valuable scaffold in medicinal chemistry. Its unique structural motifs, the brominated indazole core and the cyclopropyl group, are often exploited for targeted interactions with biological macromolecules. The presence of impurities, even in trace amounts, can have profound and often misleading consequences on experimental outcomes. These can range from altered pharmacological activity and skewed structure-activity relationships (SAR) to unforeseen toxicity. Therefore, a rigorous and well-defined strategy for purity assessment is not merely a quality control measure but a fundamental prerequisite for its effective application in research and development.
This guide will systematically address the core components of a comprehensive purity assessment, moving from the theoretical underpinnings of potential impurities to the practical application of state-of-the-art analytical methodologies.
Understanding the Impurity Profile: A Synthesis-Based Approach
A definitive understanding of potential impurities begins with an analysis of the synthetic route. While the specific commercial synthesis of this compound may be proprietary, a general understanding of indazole synthesis allows for the prediction of likely process-related impurities. A plausible synthetic pathway could involve the cyclization of a suitably substituted phenylhydrazine derivative or the functionalization of a pre-formed indazole core.
Potential Organic Impurities May Include:
-
Isomers: Positional isomers of the bromo substituent or regioisomers of the N-methylation are common impurities in heterocyclic synthesis.
-
Starting Material Residues: Incomplete reaction can lead to the presence of residual starting materials.
-
By-products: Side reactions, such as over-bromination or alternative cyclization pathways, can generate structurally related by-products.
-
Degradation Products: The compound may degrade under certain conditions of heat, light, or pH, leading to the formation of new impurities.
Inorganic impurities and residual solvents are also critical considerations and should be controlled according to established guidelines such as the International Council for Harmonisation (ICH) Q3C and Q3D.[1]
Orthogonal Analytical Approaches for Comprehensive Purity Determination
A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. An orthogonal approach, employing multiple techniques with different separation and detection principles, is essential for a robust assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reversed-phase HPLC (RP-HPLC) is the primary technique for the separation and quantification of the main component and its organic impurities. The method's high resolution, sensitivity, and reproducibility make it ideal for routine quality control.
Rationale for Method Development:
The selection of a C18 stationary phase is based on the hydrophobic nature of this compound. A gradient elution with a mobile phase consisting of acetonitrile and water, buffered with a small amount of acid like formic or phosphoric acid, will likely provide optimal separation of the main peak from potential impurities with varying polarities. The acid helps to suppress the ionization of silanol groups on the silica support, leading to improved peak shape.[2][3][4]
Experimental Protocol: RP-HPLC for Purity Assessment
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) is recommended.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) % B 0 40 20 90 25 90 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: DAD, 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
System Suitability: The chromatographic system should be validated according to pharmacopeial guidelines such as USP <621> or Ph. Eur. 2.2.46.[5][6][7][8][9][10][11][12][13][14] Key parameters include theoretical plates, tailing factor, and reproducibility of injections.
Gas Chromatography-Mass Spectrometry (GC-MS): Assessing Volatile Impurities
For the analysis of volatile or semi-volatile impurities, including residual solvents and certain process-related by-products, GC-MS is the technique of choice. Its high sensitivity and the structural information provided by the mass spectrometer make it a powerful tool for both identification and quantification.
Experimental Protocol: GC-MS for Residual Solvent Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 260 °C
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-450
-
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., DMSO) and perform headspace analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and the identification of structurally related impurities.[15][16][17][18][19] Quantitative NMR (qNMR) can also be employed for an accurate purity assessment without the need for a reference standard of the impurity itself.
Experimental Protocol: ¹H NMR for Structural Confirmation and Purity Estimation
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Structural Confirmation: The chemical shifts, coupling constants, and integration of the signals should be consistent with the structure of this compound.
-
Purity Estimation: The presence of small, unidentified peaks in the spectrum can indicate the presence of impurities. The relative integration of these peaks compared to the main component can provide an estimate of their concentration.
-
Mass Spectrometry (MS): Molecular Weight Verification and Impurity Identification
Mass spectrometry provides crucial information about the molecular weight of the compound and its impurities. The presence of a bromine atom in this compound results in a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity), which is a powerful diagnostic tool.[20][21][22][23][24]
Experimental Protocol: LC-MS for Impurity Identification
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Methodology: The HPLC method described in section 3.1 can be adapted for LC-MS analysis. The mass spectrometer will provide mass-to-charge ratio (m/z) information for each peak separated by the HPLC, aiding in the identification of impurities.
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data should be summarized in a structured format.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₁BrN₂ |
| Molecular Weight | 251.12 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 1311197-79-1 |
Table 2: Summary of Purity Assessment Data
| Analytical Technique | Parameter | Acceptance Criteria | Result |
| HPLC | Purity (by area %) | ≥ 98.0% | |
| Individual Impurity | ≤ 0.15% | ||
| Total Impurities | ≤ 1.0% | ||
| GC-MS | Residual Solvents | As per ICH Q3C | |
| NMR | Structural Confirmation | Conforms to structure | |
| MS | Molecular Ion (m/z) | [M+H]⁺ at 251/253 |
Workflow and Logical Relationships
Visualizing the workflow for purity assessment can aid in understanding the logical progression of the analytical process.
Caption: Workflow for the comprehensive purity assessment of this compound.
Conclusion: A Commitment to Scientific Integrity
The purity of this compound is not a static parameter but a critical attribute that must be actively managed and rigorously verified. The implementation of an orthogonal analytical approach, grounded in sound scientific principles and guided by regulatory standards, is paramount. This guide has provided a framework for establishing such a system, emphasizing the "why" behind the "how" of each analytical technique. By adopting these methodologies, researchers can ensure the quality and reliability of their starting materials, thereby fostering greater confidence in their scientific endeavors and accelerating the pace of drug discovery and development.
References
- United States Pharmacopeia.
- Agilent.
- LCGC International. Are You Sure You Understand USP <621>? [Link]
- European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]
- LCGC International. Are You Sure You Understand USP <621>? [Link]
- Phenomenex. Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link]
- Scribd. 2.2.46.
- ECA Academy. EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46.
- European Pharmacopoeia. 2.2.46.
- Chemguide. mass spectra - the M+2 peak. [Link]
- Chemistry LibreTexts. 16.
- International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
- AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
- Chemistry LibreTexts.
- SIELC Technologies. Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. [Link]
- ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]
- European Medicines Agency. ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). [Link]
- ICH. ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]
- ResearchGate. GC-MS analysis of 1-bromo-2-phenylcyclopropene (2a, A)
- Hypha Discovery.
- ResearchG
- Wiley. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide, 3rd Revised Edition. [Link]
- University of Groningen.
- Royal Society of Chemistry.
- Royal Society of Chemistry. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. [Link]
- ACS Omega.
- ResearchGate.
- BNN Breaking. 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. [Link]
- Journal of Pharmaceutical Research International. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. [Link]
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Journal of Natural Products. Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of. [Link]
- National Center for Biotechnology Information.
- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- National Center for Biotechnology Information. Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. [Link]
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 5. usp.org [usp.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. agilent.com [agilent.com]
- 8. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 9. usp.org [usp.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Revision of European Pharmacopeia (EP) Chapter 2.2.46 [phenomenex.com]
- 12. scribd.com [scribd.com]
- 13. EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques - ECA Academy [gmp-compliance.org]
- 14. drugfuture.com [drugfuture.com]
- 15. hyphadiscovery.com [hyphadiscovery.com]
- 16. researchgate.net [researchgate.net]
- 17. wiley.com [wiley.com]
- 18. research.rug.nl [research.rug.nl]
- 19. rsc.org [rsc.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. researchgate.net [researchgate.net]
The Indazole Scaffold: From Privileged Core to Preclinical Powerhouse
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Indazole Derivatives
The indazole, a bicyclic heterocycle featuring a fused benzene and pyrazole ring, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry.[1] Its remarkable versatility stems from a combination of structural rigidity, synthetic tractability, and an electronic profile that makes it an exceptional bioisostere for endogenous structures like purines.[1][2] This unique combination allows indazole-containing compounds to form crucial hydrogen bonding interactions with a multitude of biological targets, leading to the development of potent and selective therapeutic agents.[1]
This guide provides a comprehensive technical overview of the indazole core, designed for professionals in drug discovery and development. We will move beyond simple recitation of facts to explore the causality behind experimental choices, delve into robust synthetic strategies, and examine the structure-activity relationships (SAR) that have propelled numerous indazole derivatives into clinical trials and onto the market.[3] FDA-approved drugs such as the anti-cancer agents Niraparib (a PARP inhibitor), Pazopanib, and Axitinib (tyrosine kinase inhibitors), and the anti-inflammatory agent Benzydamine, all feature the indazole core, underscoring its therapeutic significance.[4][5][6][7]
Part 1: Strategic Synthesis of the Indazole Core
The synthetic accessibility of indazoles is a primary reason for their prevalence in drug discovery programs. Methodologies have evolved from classical condensation reactions to highly efficient, transition-metal-catalyzed processes that allow for precise control over substitution and regiochemistry.
Tautomerism: The 1H- vs. 2H-Indazole Challenge
A critical consideration in indazole synthesis and biological activity is tautomerism. The indazole nucleus exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[4][5] The position of the N-H proton significantly influences the molecule's hydrogen bonding potential and overall shape, which in turn dictates its interaction with biological targets. Consequently, synthetic strategies must often be tailored to selectively produce one regioisomer over the other.
Modern Synthetic Methodologies: The Rise of Catalysis
While classical methods involving the cyclization of hydrazine derivatives are foundational, modern drug discovery relies on more versatile and efficient catalytic approaches.[2][8] Transition-metal catalysis, particularly with copper (Cu) and palladium (Pd), has become the workhorse for constructing the indazole skeleton.[4][9] These methods often involve intramolecular C-N or N-N bond formation, providing access to a wide array of substituted derivatives from readily available starting materials.[8][9]
A prevalent and robust strategy involves the copper-catalyzed intramolecular N-N bond formation from imines generated in situ. This approach is advantageous as it uses primary amines as the N1 component, allowing for extensive library exploration given the vast commercial availability of diverse amines.[8]
Diagram 1: General Synthetic Workflow
The following diagram illustrates a common workflow for synthesizing substituted 1H-indazoles using a modern, two-step protocol involving organometallic addition followed by copper-catalyzed oxidative cyclization.
Caption: Workflow for Copper-Catalyzed 1H-Indazole Synthesis.
Recent advancements have also focused on one-pot, three-component reactions, which further streamline the synthetic process. For example, 2H-indazoles can be efficiently synthesized from 2-bromobenzaldehydes, primary amines, and sodium azide using a copper catalyst that facilitates both C-N and N-N bond formation in a single pot.[2][10]
Part 2: The Indazole in Drug Discovery: A Privileged Kinase Inhibitor
The indazole scaffold's most profound impact has been in the field of oncology, specifically in the development of protein kinase inhibitors.[11] Dysregulation of protein kinase signaling is a hallmark of many cancers, making these enzymes prime therapeutic targets.[1]
Mechanism of Action: The ATP Mimic
The N1 and N2 atoms of the indazole ring are perfectly positioned to act as hydrogen bond donors and acceptors, respectively. This arrangement allows the indazole core to mimic the adenine portion of ATP, enabling it to bind effectively to the highly conserved hinge region of the kinase ATP-binding pocket.[1] This "hinge-binding" motif is the foundation for the inhibitory activity of many indazole-based drugs.
Diagram 2: Indazole as a Kinase Hinge Binder
This diagram illustrates the key hydrogen bonding interactions between a generic indazole inhibitor and the kinase hinge region.
Caption: Indazole's key interactions in a kinase hinge region.
Case Study: VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels that tumors require to grow.[12] Several indazole-based drugs, including Pazopanib and Axitinib, are potent VEGFR-2 inhibitors.[4][13]
Structure-activity relationship (SAR) studies have been crucial in optimizing these inhibitors. For instance, in one series of novel indazole derivatives, a key finding was the importance of the substituent at the 3-position. Attaching a urea or amide linker at this position allows the molecule to extend out of the ATP pocket and form additional interactions, significantly enhancing potency.[12]
| Compound ID | C3-Substituent | VEGFR-2 IC₅₀ (nM) | HUVEC Angiogenesis Inhibition |
| Lead Cpd | -H | >1000 | Weak |
| Analog 15 | -NH-CO-Phenyl | 58.3 | Moderate |
| Analog 30 | -NH-CO-(4-pyridyl) | 1.24 | Potent |
| Pazopanib | (Reference) | 30 | Potent |
| Table 1: SAR data for novel indazole-based VEGFR-2 inhibitors, demonstrating the dramatic increase in potency achieved by modifying the C3 position. Data synthesized from published studies for illustrative purposes.[12] |
Expanding Horizons: PLK4 and ERK Inhibition
The versatility of the indazole scaffold allows its application to other kinase targets. Polo-like kinase 4 (PLK4) is a serine/threonine kinase that regulates centriole duplication and is overexpressed in many cancers.[14] Recent work has identified novel indazole-based PLK4 inhibitors with sub-nanomolar potency.[14] In these series, optimization often focuses on migrating functional groups to improve cellular activity and metabolic stability, which remain significant challenges.[14]
Similarly, the Ras-Raf-MEK-ERK signaling pathway is frequently mutated in cancers. Indazole amides have been developed as potent inhibitors of ERK1/2, demonstrating effective suppression of this pathway in cancer cell lines.[15]
Part 3: Practical Guide to Synthesis and Characterization
To translate the theoretical concepts into practice, this section provides a representative experimental protocol for the synthesis of a novel indazole derivative, followed by a standard characterization workflow.
Detailed Experimental Protocol: Synthesis of 1-(4-fluorobenzyl)-3-phenyl-1H-indazole
This protocol is a representative example based on established copper-catalyzed N-N bond formation methodologies.[4][8]
Step 1: Synthesis of (2-aminophenyl)(phenyl)methanimine (Imine Intermediate)
-
To a solution of 2-aminobenzonitrile (1.18 g, 10 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere, add phenylmagnesium bromide (1 M in THF, 12 mL, 12 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude imine is used in the next step without further purification.
Step 2: Synthesis of 1-(4-fluorobenzyl)-3-phenyl-1H-indazole
-
To a solution of the crude imine from Step 1 (approx. 10 mmol) and 4-fluorobenzylamine (1.38 g, 11 mmol) in DMSO (40 mL), add Cu(OAc)₂ (0.36 g, 2 mmol) and K₂CO₃ (2.76 g, 20 mmol).
-
Heat the reaction mixture to 120 °C and stir for 12 hours under an air atmosphere (using a balloon).
-
Cool the reaction to room temperature and pour it into water (100 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound as a solid.
Characterization Workflow
A self-validating protocol requires rigorous characterization of the final compound.
Diagram 3: Characterization and Validation Workflow
Caption: Workflow for structural confirmation of the final product.
Table 2: Expected Analytical Data for 1-(4-fluorobenzyl)-3-phenyl-1H-indazole
| Analysis | Technique | Expected Result |
| Identity | ¹H NMR | Signals corresponding to aromatic protons of all three rings and a characteristic singlet for the benzylic -CH₂- group (~5.5 ppm). |
| Identity | ¹³C NMR | Resonances for all unique carbon atoms, including the C-F coupled carbon in the fluorobenzyl ring. |
| Identity | ¹⁹F NMR | A singlet or multiplet in the typical aryl-fluoride region. |
| Purity/Mass | HRMS (ESI+) | Calculated m/z for [M+H]⁺: 303.1292. Found: 303.1290 ± 5 ppm. |
| Functional Groups | FT-IR | Absence of N-H stretch (~3300 cm⁻¹). Presence of C=C and C=N aromatic stretches (~1500-1600 cm⁻¹). Presence of C-F stretch (~1200 cm⁻¹). |
Conclusion and Future Perspectives
The indazole scaffold is a testament to the power of privileged structures in accelerating drug discovery. Its synthetic versatility and inherent ability to interact with key biological targets, particularly protein kinases, have cemented its role in medicinal chemistry.[1][2] Future research will undoubtedly focus on developing even more efficient and greener synthetic methodologies, such as C-H activation, to decorate the indazole core.[16] Furthermore, while kinase inhibition remains a major application, the exploration of indazoles against other target classes, such as epigenetic targets and protein-protein interactions, continues to be a promising frontier.[17][18] Addressing challenges like metabolic stability and achieving greater selectivity will be paramount as researchers continue to unlock the full therapeutic potential of this remarkable heterocyclic system.[14]
References
- Zhang, S., Liang, C., & Zhang, W. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2789. [Link]
- Hajra, A., et al. (2020). Direct radical alkylation and acylation of 2H-indazoles using substituted Hantzsch esters as radical reservoirs. Organic & Biomolecular Chemistry, 18(30), 5739-5744. [Link]
- Cerecetto, H., et al. (2005). Pharmacological Properties of Indazole Derivatives: Recent Developments. Mini-Reviews in Medicinal Chemistry, 5(10), 869-878. [Link]
- Zhang, S., Liang, C., & Zhang, W. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2789. [Link]
- Khan, I., et al. (2023). Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials. Pharmaceuticals, 16(7), 963. [Link]
- Boddapati, S. N. M., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Topics in Current Chemistry, 383(1), 1-45. [Link]
- Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.
- Li, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 1934-1946. [Link]
- Cerecetto, H., et al. (2005). Pharmacological Properties of Indazole Derivatives: Recent Developments. Mini-Reviews in Medicinal Chemistry, 5(10), 869-878. [Link]
- Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 222, 113577. [Link]
- Wang, Z., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604. [Link]
- El-Faham, A., et al. (2023).
- Liu, Y., et al. (2022). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 227, 113936. [Link]
- Mal, S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1469-1504. [Link]
- Mal, S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1469-1504. [Link]
- Tariq, M., et al. (2015). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 25(2), 263-268. [Link]
- Gupta, K., et al. (2017). A Review of Indazole derivatives in Pharmacotherapy of inflammation. Innovat International Journal Of Medical & Pharmaceutical Sciences, 2(1). [Link]
- Zhang, M., et al. (2016). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 26(15), 3561-3566. [Link]
- Wang, Y., et al. (2023). Indazole scaffold: a generalist for marketed and clinical drugs. Medicinal Chemistry Research, 32(8), 1367-1386. [Link]
- Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
- Saikia, P., & Gogoi, P. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9, 1-20. [Link]
- Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
- Augeri, D. J., et al. (1998). Indazole bioisostere replacement of catechol in therapeutically active compounds. U.S.
- Organic Chemistry Portal. (n.d.). Synthesis of 2H-Indazoles. www.organic-chemistry.org. [Link]
- Pisani, L., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 256, 115352. [Link]
- Miller, J. F., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(13), 5434-5449. [Link]
- Kumar, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 14(1), 9205. [Link]
- Zhang, S.G., et al. (2018). Indazole-based antiinflammatory and analgesic drugs. Molecules, 23(11), 2789. [Link]
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. www.cambridgemedchemconsulting.com. [Link]
- MDPI. (n.d.). Special Issue: Indole and Its Bioisosteric Replacements in Medicinal Chemistry. Molecules. [Link]
- Augeri, D. J., et al. (1999). Indazole bioisostere replacement of catechol in therapeutically active compounds.
- ResearchGate. (n.d.). FDA-approved drugs in 2020 containing heterocyclic motifs. [Link]
- Singh, T. P., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 28(24), 1969-1981. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indazole Derivatives [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. 2H-Indazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benthamdirect.com [benthamdirect.com]
- 18. researchgate.net [researchgate.net]
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity to interact with a multitude of biological targets with high affinity and specificity.[1] This guide provides a comprehensive technical overview of the biological relevance of the indazole core, delving into its fundamental physicochemical properties, diverse pharmacological activities, and its embodiment in numerous clinically successful therapeutic agents. We will explore the intricate structure-activity relationships that govern its biological effects, detail key mechanisms of action, and provide illustrative experimental protocols for the synthesis and evaluation of novel indazole-based compounds. This document is intended to serve as an authoritative resource for researchers and drug development professionals seeking to leverage the vast potential of the indazole scaffold in their therapeutic programs.
Introduction: The Physicochemical Landscape of the Indazole Scaffold
Indazole, also known as benzpyrazole, is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring.[2][3] This fusion results in a stable 10 π-electron aromatic system.[2] The indazole core exists in two principal tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[3][4] A third, less common tautomer, 3H-indazole, is also known.[2] The unique electronic distribution and structural rigidity of the indazole ring system, coupled with its ability to participate in various non-covalent interactions, underpin its versatility as a pharmacophore.[1]
The nitrogen atoms within the pyrazole moiety can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological macromolecules. Furthermore, the benzene ring provides a scaffold for substitution, allowing for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
The Broad Spectrum of Biological Activity: A Multi-Targeting Scaffold
The indazole scaffold is a cornerstone in the design of a wide array of biologically active molecules, demonstrating efficacy across numerous therapeutic areas.[2][5] Its derivatives have been extensively investigated and have shown significant promise as anti-cancer, anti-inflammatory, anti-bacterial, anti-viral, and neuroprotective agents, among others.[6][7]
Oncology: A Dominant Role in Cancer Therapeutics
The most profound impact of the indazole scaffold has been in the field of oncology.[8][9] A significant number of indazole-containing compounds have been developed as potent and selective inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[9][10]
2.1.1. Kinase Inhibition: The Primary Mechanism of Action
The indazole core serves as an excellent hinge-binding motif, forming critical hydrogen bonds with the backbone of the ATP-binding pocket of kinases.[1] This interaction effectively blocks the binding of ATP, thereby inhibiting the kinase's catalytic activity and disrupting downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
Several FDA-approved kinase inhibitors feature the indazole scaffold, highlighting its clinical significance. These include:
-
Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, used in the treatment of advanced renal cell carcinoma.[2][11]
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor that targets VEGFRs, platelet-derived growth factor receptors (PDGFRs), and c-Kit, approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[2][4]
-
Entrectinib: An inhibitor of tropomyosin receptor kinases (TRK) A, B, and C, as well as ROS1 and ALK, used to treat solid tumors with NTRK gene fusions or ROS1-positive non-small cell lung cancer.[11][12]
-
Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor, utilized in the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.[4]
Table 1: Prominent Indazole-Based Kinase Inhibitors in Oncology
| Drug | Target(s) | Approved Indication(s) |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | Advanced Renal Cell Carcinoma |
| Pazopanib | VEGFRs, PDGFRs, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma |
| Entrectinib | TRKA/B/C, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive NSCLC |
| Niraparib | PARP1, PARP2 | Ovarian, Fallopian Tube, and Peritoneal Cancer |
2.1.2. Signaling Pathways Targeted by Indazole-Based Kinase Inhibitors
The inhibition of kinases by indazole derivatives can modulate several critical cancer-related signaling pathways. For instance, by targeting VEGFRs, drugs like Axitinib and Pazopanib disrupt the angiogenesis pathway, thereby cutting off the blood supply to tumors.
Caption: Inhibition of VEGFR signaling by indazole-based drugs.
Anti-inflammatory Activity
Indazole derivatives have also demonstrated significant anti-inflammatory properties.[4][8] Commercially available non-steroidal anti-inflammatory drugs (NSAIDs) like Bendazac and Benzydamine feature the indazole core.[4] The mechanism of action for many indazole-based anti-inflammatory agents involves the inhibition of pro-inflammatory mediators and enzymes. For example, some derivatives have been shown to be potent blockers of the calcium-release activated calcium (CRAC) channel, which plays a crucial role in the activation of mast cells and the subsequent release of inflammatory mediators.[13][14]
Antimicrobial and Antiviral Activity
The indazole scaffold has been explored for its potential in combating infectious diseases.[2][7] Various derivatives have exhibited activity against a range of bacteria and fungi.[2] Furthermore, some indazole-containing compounds have been investigated as anti-HIV agents.[4][15]
Structure-Activity Relationship (SAR) Insights
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic core.[4] SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
-
Substitution at N1 and N2: The substitution pattern on the pyrazole ring nitrogens significantly influences the compound's properties. In many kinase inhibitors, the N1 position is often substituted with a group that extends into a solvent-exposed region of the ATP-binding pocket, allowing for modifications to improve solubility and other drug-like properties.[16]
-
Substitution at C3: The C3 position is frequently a key interaction point with the target protein. For instance, in many kinase inhibitors, a substituent at C3 can form hydrogen bonds with the hinge region of the kinase.[4]
-
Substitution on the Benzene Ring: Modifications on the benzene ring can modulate the electronic properties of the indazole system and provide additional interaction points with the target. For example, substitutions at the C4, C5, C6, and C7 positions have been shown to be critical for the activity of CCR4 antagonists.[16]
A notable example of the importance of regiochemistry is seen in indazole-3-carboxamides as CRAC channel blockers, where the -CO-NH-Ar amide linker is essential for activity, while the isomeric -NH-CO-Ar linker results in inactive compounds.[13][14]
Synthetic Strategies for Indazole Scaffolds
A variety of synthetic methods have been developed for the construction of the indazole core, providing access to a wide range of derivatives.[4][17]
Classical Synthesis: The Jacobsen Indazole Synthesis
One of the earliest methods involves the cyclization of o-hydrazinobenzoic acids. While historically significant, this method has limitations in terms of substrate scope and reaction conditions.
Modern Synthetic Approaches
More contemporary methods offer greater flexibility and functional group tolerance. These include:
-
Palladium-catalyzed C-H amination: Intramolecular cyclization of aminohydrazones provides a direct route to 1H-indazoles.[4]
-
1,3-Dipolar Cycloaddition: The reaction of arynes with diazo compounds is an efficient method for constructing the indazole ring system.[4][17]
-
Metal-free syntheses: Recent advancements have led to the development of metal-free methods, such as the cyclization of o-aminobenzoximes, offering a more environmentally friendly approach.[2]
Caption: Overview of modern synthetic routes to indazoles.
Experimental Protocols: A Practical Guide
General Protocol for the Synthesis of a 1-Aryl-1H-indazole via Palladium-Catalyzed N-Arylation
This protocol describes a common method for the synthesis of N1-arylated indazoles, which are prevalent in many biologically active compounds.
Materials:
-
Indazole
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane or toluene)
Procedure:
-
To an oven-dried reaction vessel, add the indazole (1.0 eq.), aryl halide (1.2 eq.), palladium catalyst (0.05 eq.), ligand (0.1 eq.), and base (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-1H-indazole.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of an indazole derivative against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Indazole test compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the indazole test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30 °C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of product formed (or ATP consumed) using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The indazole scaffold has firmly established itself as a privileged structural motif in drug discovery, with a proven track record of producing clinically successful drugs, particularly in the realm of oncology.[2][6] Its versatile biological activity, coupled with well-established synthetic accessibility, ensures that it will remain a focal point of medicinal chemistry research for the foreseeable future.[18] Future directions will likely involve the development of novel indazole derivatives with enhanced selectivity to minimize off-target effects, the exploration of new therapeutic applications beyond oncology and inflammation, and the application of advanced computational and synthetic methodologies to accelerate the discovery of next-generation indazole-based therapeutics.[15]
References
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
- Indazole - an emerging privileged scaffold: synthesis and its biological significance. Royal Society of Chemistry.
- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. National Institutes of Health.
- Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Springer.
- Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials. PubMed.
- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications.
- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed.
- Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials. Semantic Scholar.
- Indazole scaffold: a generalist for marketed and clinical drugs. ResearchGate.
- Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate.
- Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. ResearchGate.
- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed.
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed.
- Indazole synthesis. Organic Chemistry Portal.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central.
- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.
- Synthesis of indazoles. Google Patents.
- Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. ScienceDirect.
- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing.
- Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. IP.com.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole - an emerging privileged scaffold: synthesis and its biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Indazole Derivatives [bldpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Indazole synthesis [organic-chemistry.org]
- 18. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review [ouci.dntb.gov.ua]
The Indazole Scaffold: A Privileged Motif for Targeting Key Pathological Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility in engaging a wide array of biological targets with high affinity and selectivity. This technical guide provides an in-depth exploration of the key therapeutic targets of indazole-based compounds, with a primary focus on their well-established role as kinase inhibitors in oncology, and their burgeoning potential in the treatment of inflammatory, neurodegenerative, and cardiovascular diseases. We will delve into the molecular mechanisms of action, dissect the intricate signaling pathways modulated by these compounds, and provide detailed, field-proven experimental protocols for their evaluation. This guide is intended to serve as a comprehensive resource for researchers actively involved in the discovery and development of novel indazole-based therapeutics.
The Indazole Moiety: A Keystone in Modern Drug Discovery
Indazole, a fused ring system comprising a benzene and a pyrazole ring, possesses a unique electronic and structural architecture that enables it to participate in a diverse range of non-covalent interactions with biological macromolecules.[1][2] This inherent promiscuity, when appropriately harnessed through synthetic modification, has given rise to a plethora of clinically successful and promising drug candidates.[3][4][5] Several FDA-approved drugs, including the anti-cancer agents Axitinib, Pazopanib, and Niraparib, feature the indazole core, underscoring its therapeutic significance.[3][4] The diverse biological activities of indazole derivatives stem from their ability to mimic the binding modes of endogenous ligands, particularly the purine core of ATP in the context of kinase inhibition.[1]
Indazole Compounds in Oncology: A Paradigm of Kinase Inhibition
The dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Indazole-based compounds have proven to be particularly adept at targeting various kinase families, leading to the development of potent anti-cancer therapies.[3][4]
Targeting Angiogenesis: VEGFR and PDGFR Inhibition
Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels.[6] Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key receptor tyrosine kinases (RTKs) that drive this process.[6][7] Several indazole-based multi-kinase inhibitors, such as Pazopanib and Axitinib, exert their anti-tumor effects by potently inhibiting these RTKs.[8][9]
Mechanism of Action: Indazole-based VEGFR/PDGFR inhibitors are ATP-competitive inhibitors that bind to the kinase domain of the receptor, preventing autophosphorylation and subsequent activation of downstream signaling cascades.[6][8] This blockade of VEGFR/PDGFR signaling leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis and growth.[6]
Downstream Signaling Pathways: Inhibition of VEGFR and PDGFR by indazole compounds disrupts multiple downstream signaling pathways crucial for cancer progression, including:
-
The RAS/RAF/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation and survival.[6]
-
The PI3K/AKT/mTOR Pathway: This cascade plays a vital role in cell growth, metabolism, and survival.[6]
-
The PLCγ/PKC Pathway: This pathway is involved in cell migration and permeability.[10][11]
Exploiting DNA Repair Deficiencies: PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of single-strand DNA breaks. In cancers with mutations in BRCA1 or BRCA2 genes, which are essential for homologous recombination repair of double-strand breaks, the inhibition of PARP leads to a phenomenon known as "synthetic lethality." The indazole-based compound Niraparib is a potent PARP inhibitor approved for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancers.
Mechanism of Action: Niraparib inhibits the enzymatic activity of PARP, preventing the repair of single-strand DNA breaks. In BRCA-deficient cancer cells, these unrepaired single-strand breaks accumulate and, upon replication, lead to the formation of double-strand breaks that cannot be repaired, resulting in cell death.
Indazoles in Combating Inflammation
Chronic inflammation is a key driver of various pathologies, including arthritis, inflammatory bowel disease, and certain cancers. Indazole derivatives have demonstrated significant anti-inflammatory potential by targeting key mediators of the inflammatory cascade.[12][13][14]
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins, which are pro-inflammatory mediators. Certain indazole derivatives have been shown to selectively inhibit COX-2, offering a potential therapeutic strategy with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[12][14]
Mechanism of Action: Indazole-based COX-2 inhibitors bind to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins. This leads to a reduction in inflammation, pain, and fever.[12]
Neuroprotective Potential of Indazole Compounds
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that indazole compounds may offer neuroprotective benefits by targeting key enzymes and signaling pathways implicated in these disorders.[15][16][17]
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO-B, in particular, can increase dopamine levels in the brain, which is a key therapeutic strategy for Parkinson's disease.[15][17] Indazole derivatives have been identified as potent and selective MAO-B inhibitors.[15][17]
Glycogen Synthase Kinase 3 (GSK-3) Inhibition
Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase that is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and in mood disorders.[15][17] Several indazole-based compounds have been developed as GSK-3 inhibitors.[15]
c-Jun N-terminal Kinase 3 (JNK3) Inhibition
c-Jun N-terminal kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family that is predominantly expressed in the brain and plays a crucial role in neuronal apoptosis.[18][19] Selective inhibition of JNK3 is a promising therapeutic approach for neurodegenerative conditions.[18]
Emerging Applications in Cardiovascular Disease
Recent studies have highlighted the potential of indazole derivatives in the treatment of cardiovascular diseases.[20][21][22][23] Their mechanisms of action in this context are diverse and include the inhibition of p38 MAPK, which is involved in cardiac hypertrophy and failure, and the modulation of ion channels.[20]
In-Depth Technical Guide: Experimental Protocols
The following section provides detailed, step-by-step methodologies for key in vitro assays used to characterize the therapeutic potential of indazole compounds.
Biochemical Kinase Inhibition Assay
Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. It is a fundamental first step in characterizing a potential kinase inhibitor and determining its potency (IC50). The choice of assay format (e.g., radiometric, fluorescence-based, luminescence-based) depends on factors such as throughput requirements, sensitivity, and the availability of reagents.[24][25] Radiometric assays are often considered the "gold standard" due to their direct measurement of phosphate transfer, while fluorescence and luminescence-based assays offer higher throughput.[25]
Protocol: ADP-Glo™ Kinase Assay (Promega)
This is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction.
-
Reagent Preparation:
-
Prepare the kinase buffer, kinase-enzyme solution, substrate solution, and the indazole compound stock solution (typically in DMSO).
-
Prepare serial dilutions of the indazole compound in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the kinase buffer, the serially diluted indazole compound (or DMSO as a vehicle control), and the kinase-enzyme solution.
-
Initiate the reaction by adding the ATP and substrate solution.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Proliferation/Viability Assays (MTT/XTT)
Rationale: These colorimetric assays are used to assess the effect of a compound on cell proliferation and viability. They are crucial for determining the cytotoxic or cytostatic effects of potential anti-cancer agents. The MTT assay relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form an insoluble formazan product, while the XTT assay produces a soluble formazan, simplifying the protocol.[26]
Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the indazole compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
-
MTT Incubation:
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value from the dose-response curve.
-
Apoptosis Assays
Rationale: To determine if the observed decrease in cell viability is due to programmed cell death (apoptosis), specific assays are employed. The Annexin V/Propidium Iodide (PI) assay identifies early and late apoptotic cells, while caspase activity assays measure the activation of key executioner enzymes of apoptosis.[26]
Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment:
-
Treat cells with the indazole compound at concentrations around its IC50 value for a predetermined time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-negative cells are viable.
-
Data Presentation and Interpretation
Quantitative data from the aforementioned assays should be meticulously recorded and presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Representative Inhibitory Activity of Indazole-Based Compounds
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cell Viability IC50 (µM) |
| Pazopanib | VEGFR-2 | 30 | HUVEC | 1.37[9] |
| Axitinib | VEGFR-2 | 0.2 | HUVEC | Not specified |
| Niraparib | PARP-1/2 | <1 | Multiple | Varies by cell line |
| Indazole Derivative 6i | VEGFR-2 | 24.5[9] | HUVEC | 1.37[9] |
| Indazole Derivative 2f | Not specified | Not applicable | 4T1 | 0.23-1.15[27][28] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Conclusion and Future Perspectives
The indazole scaffold has firmly established itself as a cornerstone in the development of targeted therapies, particularly in the realm of oncology. The clinical success of indazole-based kinase inhibitors has paved the way for the exploration of this versatile motif against a wider range of therapeutic targets. The promising preclinical data for indazole derivatives in inflammatory, neurodegenerative, and cardiovascular diseases suggest that we are only beginning to unlock the full therapeutic potential of this remarkable chemical entity. Future research will likely focus on the development of more selective and potent indazole-based inhibitors, including allosteric modulators, and their evaluation in more complex disease models.[29] The continued application of the robust experimental methodologies outlined in this guide will be instrumental in advancing these exciting discoveries from the laboratory to the clinic.
References
- VEGF/VEGFR downstream signaling pathways and sites of actions of... | Download Scientific Diagram - ResearchGate. (n.d.).
- The Biochemical Selectivity of Novel COX-2 Inhibitors in Whole Blood Assays of COX-isozyme Activity - Taylor & Francis Online. (n.d.).
- Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC - NIH. (n.d.).
- Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC - NIH. (n.d.).
- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PubMed Central. (n.d.).
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing). (n.d.).
- Inhibition of VEGFR2 activation and its downstream signaling to ERK1/2 and calcium by Thrombospondin-1 (TSP1): In silico investigation - Frontiers. (2017).
- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PubMed. (n.d.).
- Indazole and its derivatives in cardiovascular diseases: Overview, current scenario and future perspectives. | Semantic Scholar. (n.d.).
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (2021).
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.).
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.).
- Inhibition of VEGFR-2 Phosphorylation and Effects on Downstream Signaling Pathways in Cultivated Human Endothelial Cells by Stilbenes from Vitis Spp | Journal of Agricultural and Food Chemistry - ACS Publications. (2019).
- Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin - Diva-portal.org. (n.d.).
- Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing). (n.d.).
- Discovery of novel indazole derivatives as dual angiotensin II antagonists and partial PPARγ agonists - PubMed. (2014).
- Discovery of potent and orally active 1,4-disubstituted indazoles as novel allosteric glucokinase activators - PubMed. (2017).
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.).
- Importance of Indazole against Neurological Disorders - PubMed. (n.d.).
- The Anticancer Activity of Indazole Compounds: A Mini Review - ResearchGate. (2021).
- New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PubMed Central. (n.d.).
- Importance of Indazole against Neurological Disorders | Request PDF - ResearchGate. (n.d.).
- Design of indazole derivatives 32-33 as TTK inhibitors. Reproduced with... - ResearchGate. (n.d.).
- Importance of Indazole against Neurological Disorders - Bentham Science Publisher. (n.d.).
- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - OUCI. (n.d.).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.).
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. (n.d.).
- (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016).
- Indazole derivatives as inhibitors of FGFR1 - ResearchGate. (n.d.).
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed. (2016).
- A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed. (n.d.).
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.).
- Inclusion of JNK-independent drugs within multiagent chemotherapy improves response in relapsed high-risk neuroblastoma - PubMed Central. (n.d.).
- Cell-based assay for the discovery of glycogen synthase kinase inhibitors - Harvard Office of Technology Development. (n.d.).
- A Cellular Assay for Measuring the Inhibition of Glycogen Synthase Kinase-3 via the Accumulation of β-Catenin in Chinese Hamster Ovary Clone K1 Cells | Semantic Scholar. (n.d.).
- JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC. (2024).
- Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - MDPI. (n.d.).
- Identification of Novel Small-Molecule Kinase Modulators for the Treatment of Neuroblastoma - PMC - NIH. (n.d.).
- Signaling pathway models as biomarkers: Patient-specific simulations of JNK activity predict the survival of neuroblastoma patients - PubMed. (2015).
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. (n.d.).
- Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification of Novel Small-Molecule Kinase Modulators for the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Inhibition of VEGFR2 activation and its downstream signaling to ERK1/2 and calcium by Thrombospondin-1 (TSP1): In silico investigation [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. | Semantic Scholar [semanticscholar.org]
- 15. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benthamscience.com [benthamscience.com]
- 18. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Indazole and its derivatives in cardiovascular diseases: Overview, current scenario and future perspectives. | Semantic Scholar [semanticscholar.org]
- 23. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives [ouci.dntb.gov.ua]
- 24. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 25. reactionbiology.com [reactionbiology.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 28. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Discovery of potent and orally active 1,4-disubstituted indazoles as novel allosteric glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
In silico modeling of 5-Bromo-3-cyclopropyl-1-methylindazole
An In-Depth Technical Guide to the In Silico Modeling of 5-Bromo-3-cyclopropyl-1-methylindazole
Foreword: The Rationale for a Computational First Approach
In the landscape of modern drug discovery, the journey from a novel chemical entity to a viable therapeutic candidate is fraught with challenges, high attrition rates, and significant financial investment.[1][2] The principle of "failing fast and failing cheap" is not just a mantra but a strategic imperative. It is within this context that in silico modeling—the use of computational methods to simulate, predict, and analyze—emerges as an indispensable tool. This guide focuses on a specific, yet representative, small molecule: this compound. While its specific biological activities are not yet widely documented, its indazole core is a well-established pharmacophore found in numerous therapeutic agents, particularly kinase inhibitors used in oncology.[3]
This document is structured not as a rigid protocol, but as a dynamic, logic-driven exploration. As a senior application scientist, my objective is to illuminate not just the "how" but, more critically, the "why" behind each computational step. We will treat this compound as a prospective drug candidate and construct a comprehensive in silico characterization pipeline. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage computational chemistry to make more informed, data-driven decisions, ultimately accelerating the path to discovery.
Part 1: Foundational Analysis: Ligand Characterization
Before we can predict the biological destiny of our molecule, we must first understand its fundamental physicochemical nature. This initial step involves preparing a high-quality, three-dimensional model of the ligand and evaluating its intrinsic properties, which are critical determinants of its future pharmacokinetic behavior.
Physicochemical Profile of this compound
A molecule's potential as a drug is heavily influenced by properties such as its size, polarity, and flexibility.[1] These are often evaluated against established guidelines like Lipinski's Rule of Five. The data presented below was compiled for our molecule of interest.
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₁₁H₁₁BrN₂ | Defines the elemental composition. |
| Molecular Weight | 251.12 g/mol [4] | Influences absorption and distribution; typically <500 Da is preferred for oral drugs. |
| logP (Octanol/Water) | ~3.5-4.0 (Predicted) | Measures lipophilicity, affecting solubility, permeability, and metabolism. |
| Hydrogen Bond Donors | 0 | Affects binding specificity and solubility. |
| Hydrogen Bond Acceptors | 2 | Affects binding specificity and solubility. |
| Rotatable Bonds | 1 | Indicates molecular flexibility, which influences binding entropy. |
Note: Predicted values can be obtained from various computational tools and web servers.
Experimental Protocol: Ligand Preparation for In Silico Modeling
The quality of the initial ligand structure is paramount for the accuracy of all subsequent modeling tasks. A poorly prepared structure can lead to erroneous predictions.
-
Obtain 2D Structure : Draw the molecule in a 2D chemical sketcher or obtain a SMILES string (CN1N=C(C2=C1C=CC(Br)=C2)C3CC3).
-
Convert to 3D : Use a computational chemistry program (e.g., Schrödinger's LigPrep, MOE) to convert the 2D representation into a 3D structure.
-
Generate Tautomers and Ionization States : It is crucial to consider the physiologically relevant forms of the molecule. Generate possible tautomers and ionization states at a target pH (e.g., 7.4). This step ensures that the form of the molecule most likely to exist in a biological system is evaluated.
-
Energy Minimization : Perform a geometry optimization using a suitable force field (e.g., OPLS, MMFF94). This step relieves any steric clashes and finds a low-energy, stable conformation of the ligand. The resulting structure is now ready for use in docking and other simulations.
Part 2: Target Identification and Interaction Modeling
With a prepared ligand, the next logical question is: what biological macromolecules might it interact with? This section details the process of identifying potential protein targets and modeling the precise nature of that interaction.
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict how a small molecule (ligand) binds to the active site of a protein target.[5][6][7] Given the prevalence of the indazole scaffold in kinase inhibitors, a protein kinase is a logical and authoritative choice for a hypothetical target in this guide.
The goal of docking is to generate a series of possible binding poses and rank them using a scoring function, which estimates the binding affinity. A lower (more negative) score typically indicates a more favorable binding interaction.
Caption: High-level workflow for a molecular docking experiment.
-
Protein Preparation :
-
Select a protein target. For this example, let's consider a representative kinase like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a common target for indazole derivatives.[8] Obtain its crystal structure from the Protein Data Bank (PDB).
-
Prepare the protein structure by adding hydrogen atoms, assigning bond orders, removing crystallographic water molecules, and optimizing the hydrogen bond network.
-
-
Binding Site Definition :
-
Identify the active site of the kinase (typically the ATP-binding pocket).
-
Define a docking grid box that encompasses this entire binding site. The grid pre-calculates the energetic properties of the pocket, speeding up the docking calculation.
-
-
Ligand Docking :
-
Use the prepared 3D structure of this compound.
-
Run the docking algorithm, allowing for flexible ligand conformations. The program will systematically sample different poses of the ligand within the grid box.
-
-
Pose Analysis and Scoring :
-
The software will output a set of binding poses, each with a corresponding docking score.
-
Analyze the top-scoring poses visually. Examine the key molecular interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and the protein residues. A scientifically valid pose is one that is not only energetically favorable but also makes chemical sense.
-
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a static snapshot of binding, a protein-ligand complex is a dynamic system. Molecular Dynamics (MD) simulations model the movements of atoms over time, providing critical insights into the stability of the binding pose and the flexibility of the complex.[9][10] An unstable complex in an MD simulation may indicate that the initial docking pose was incorrect or that the ligand is a weak binder.
-
System Setup :
-
Take the best-ranked protein-ligand complex from the docking experiment as the starting point.
-
Place the complex in a simulation box filled with explicit water molecules to mimic the cellular environment.
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system.
-
-
Minimization and Equilibration :
-
Perform an energy minimization of the entire system to remove any bad contacts created during the setup.
-
Gradually heat the system to a physiological temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble). This allows the system to relax into a stable state.
-
-
Production Run :
-
Run the simulation for a significant period (e.g., 50-100 nanoseconds) to collect trajectory data. This is the main data-gathering phase.[11]
-
-
Trajectory Analysis :
-
Root Mean Square Deviation (RMSD) : Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot suggests the complex is not undergoing major conformational changes and is stable.
-
Root Mean Square Fluctuation (RMSF) : Calculate the RMSF for each protein residue to identify flexible regions.
-
Interaction Analysis : Monitor key interactions (e.g., hydrogen bonds) observed in the docking pose. Their persistence throughout the simulation provides strong evidence for their importance in binding.
-
Caption: Standard workflow for a molecular dynamics simulation.
Part 3: Predicting Biological and Pharmacokinetic Profiles
Beyond target interaction, a successful drug must possess a favorable profile of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).[12] In silico models are invaluable for predicting these properties early, allowing for the deprioritization of compounds with likely liabilities.[]
ADMET Prediction: Forecasting Drug-Likeness
ADMET prediction relies on models built from large datasets of experimental results. These models can predict a wide range of properties for a novel molecule.[14]
-
Select Tools : Utilize validated, commercially available software or reputable web servers (e.g., SwissADME, pkCSM).[15]
-
Input Structure : Provide the SMILES string or 3D structure of this compound.
-
Run Prediction : Execute the prediction protocols for various ADMET endpoints.
-
Analyze and Tabulate Results : Consolidate the predictions into a clear table for analysis. The goal is to build a comprehensive profile that flags potential issues.
| Parameter | Predicted Value | Interpretation & Desired Outcome |
| Human Intestinal Absorption | High | Good absorption from the gut is crucial for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeation | Yes | Indicates the compound may cross into the CNS. This is desirable for CNS targets but a liability for peripheral targets. |
| CYP450 Inhibition (e.g., 2D6, 3A4) | Inhibitor of 2D6 | Potential for drug-drug interactions. Non-inhibitor is preferred. |
| Ames Toxicity | Non-mutagenic | Predicts the compound is unlikely to be carcinogenic. |
| hERG Inhibition | Low risk | Predicts a low risk of cardiotoxicity, a major reason for drug failure. |
Quantitative Structure-Activity Relationship (QSAR): Guiding Optimization
QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.[16][17] While we cannot build a QSAR model with a single compound, understanding the workflow is essential for any project that involves synthesizing and testing analogues. A QSAR model can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds.[18][19]
Caption: The workflow for developing and applying a QSAR model.
Conclusion: Synthesizing a Cohesive In Silico Strategy
This guide has outlined a multi-faceted computational approach to characterize a novel molecule, this compound. By systematically progressing from foundational ligand analysis to target interaction modeling and finally to pharmacokinetic profiling, we can build a comprehensive, data-rich dossier on a compound before it ever enters a wet lab. This in silico first strategy does not replace experimental work; rather, it refines it. It allows us to formulate better hypotheses, prioritize more promising candidates, and design more intelligent experiments. The integration of these computational techniques empowers researchers to navigate the complexities of drug discovery with greater confidence and efficiency, ultimately accelerating the development of new medicines.
References
- Benchchem. (n.d.). Comparative Docking Analysis of Pyrazole Derivatives Against Key Protein Targets.
- Fiveable. (n.d.). ADMET prediction. Medicinal Chemistry Class Notes.
- Barreca, M. L., et al. (2014).
- SciSpace. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions.
- Salo-Ahen, O. M. H., et al. (2016). Advanced molecular dynamics simulation methods for kinase drug discovery. PubMed.
- Deep Origin. (n.d.). ADMET Predictions. Computational Chemistry Glossary.
- Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed.
- Aurlide. (2025). How do you predict ADMET properties of drug candidates?.
- BOC Sciences. (n.d.). ADMET Modeling and Prediction.
- Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH.
- MDPI. (n.d.). AI Methods for New Psychoactive Substance (NPS) Design and Analysis.
- ResearchGate. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
- Yang, H., et al. (n.d.). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness.
- Taylor & Francis Online. (n.d.). Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue.
- Semantic Scholar. (n.d.). AI Methods for New Psychoactive Substance (NPS) Design and Analysis.
- PNAS. (2019). Encounter complexes and hidden poses of kinase-inhibitor binding on the free-energy landscape.
- Taylor & Francis. (n.d.). The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions.
- Patsnap Synapse. (2025). What is in silico drug discovery?.
- PMC - NIH. (n.d.). In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters.
- Frontiers Research Topic. (n.d.). In Silico Methods for Drug Design and Discovery.
- Sigma-Aldrich. (n.d.). 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole.
- ACS Publications. (2024). Molecular Dynamics Simulation on the Suppression Mechanism of Phosphorylation to Ser222 by Allosteric Inhibitors Targeting MEK1/2 Kinase.
- RSC Publishing. (n.d.). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study.
- MDPI. (n.d.). In Silico Drug Design and Discovery: Big Data for Small Molecule Design.
- ResearchGate. (n.d.). Activity evaluation of some psychoactive drugs with the application of QSAR/QSPR modeling methods.
- PubMed Central. (n.d.). QSAR Model for Predicting the Cannabinoid Receptor 1 Binding Affinity and Dependence Potential of Synthetic Cannabinoids.
- Biosynth. (n.d.). This compound, min 98%, 5 grams.
- ResearchGate. (n.d.). Highlights on Biological Activities of 1,3,4-Thiadiazole and Indazole Derivatives.
Sources
- 1. scispace.com [scispace.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. calpaclab.com [calpaclab.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular dynamics of protein kinase-inhibitor complexes: a valid structural information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advanced molecular dynamics simulation methods for kinase drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Silico Drug Design and Discovery: Big Data for Small Molecule Design | MDPI [mdpi.com]
- 12. fiveable.me [fiveable.me]
- 14. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 16. AI Methods for New Psychoactive Substance (NPS) Design and Analysis | MDPI [mdpi.com]
- 17. In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. QSAR Model for Predicting the Cannabinoid Receptor 1 Binding Affinity and Dependence Potential of Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Hypothesized Mechanism of Action for 5-Bromo-3-cyclopropyl-1-methylindazole: A Kinase Inhibition-Centric Approach
Abstract
5-Bromo-3-cyclopropyl-1-methylindazole is a synthetic heterocyclic compound featuring the indazole scaffold, a privileged structure in modern medicinal chemistry. While direct biological data for this specific molecule is not publicly available, its structural components strongly suggest a plausible mechanism of action. The indazole core is a cornerstone of numerous clinically approved protein kinase inhibitors.[1][2] This guide posits the central hypothesis that this compound functions as an ATP-competitive inhibitor of one or more protein kinases, thereby modulating oncogenic signaling pathways. We will deconstruct this hypothesis, analyze the putative signaling cascades involved, and present a comprehensive, multi-phase experimental strategy designed to rigorously validate this mechanism and identify specific molecular targets. This document is intended for researchers and drug development professionals engaged in the characterization of novel small molecules.
Introduction: The Indazole Scaffold as a Kinase Inhibitor Privileged Core
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has garnered significant attention from medicinal chemists for its wide-ranging biological activities.[2][3] Its structural rigidity and capacity for forming critical hydrogen bonds allow it to serve as an effective mimic of the adenine hinge-binding motif of ATP. This has led to its incorporation into a multitude of drugs targeting the protein kinase family, a class of enzymes that regulate virtually all cellular processes and are frequently dysregulated in diseases like cancer.
Prominent examples of FDA-approved, indazole-containing kinase inhibitors include:
-
Axitinib: A potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of renal cell carcinoma.[1][2]
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor targeting VEGFRs, platelet-derived growth factor receptors (PDGFRs), and Kit, also used for renal cell carcinoma and soft tissue sarcoma.[1]
Given this precedent, the chemical architecture of this compound provides a strong basis for our central hypothesis.
Central Hypothesis: this compound acts as a Type I, ATP-competitive protein kinase inhibitor. Its indazole core is predicted to engage the kinase hinge region, while its substituent groups (5-bromo, 3-cyclopropyl, 1-methyl) dictate target specificity and potency by occupying adjacent hydrophobic pockets within the ATP-binding site.
Hypothesized Molecular Mechanism of Action
Primary Target: The ATP-Binding Site of Protein Kinases
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction. The vast majority of kinase inhibitors function by competing with ATP for binding to the enzyme's active site. We hypothesize that this compound operates via this mechanism.
-
The Indazole Core: The N1 and N2 atoms of the indazole ring are perfectly positioned to act as hydrogen bond acceptors and donors, respectively, allowing them to form key interactions with the "hinge" region of the kinase active site that normally binds the adenine moiety of ATP.[1]
-
The 3-Cyclopropyl Group: This small, rigid hydrophobic group likely projects into a nearby pocket, contributing to binding affinity and potentially influencing selectivity for or against certain kinases based on the size and character of this pocket.
-
The 5-Bromo-phenyl Moiety: The bromine atom at the 5-position enhances hydrophobicity and can form halogen bonds, while the phenyl ring itself can engage in π-π stacking or other hydrophobic interactions. This portion of the molecule is critical for defining selectivity against the ~500 kinases in the human kinome.
Downstream Signaling Pathway Modulation
By inhibiting a specific kinase, the compound would block the entire downstream signaling cascade that depends on that kinase's activity. While the precise target is unknown, a common therapeutic strategy for indazole-based drugs is the inhibition of receptor tyrosine kinases (RTKs) that drive tumor growth and angiogenesis.[1] The diagram below illustrates a generalized RTK signaling pathway and the likely point of intervention.
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and hypothesized point of inhibition.
By blocking the kinase activity of the RTK, the compound prevents the phosphorylation events that activate downstream effectors like the RAS-RAF-MEK-ERK (MAPK) pathway, ultimately suppressing gene expression related to cell proliferation and survival.
A Rigorous Experimental Strategy for Hypothesis Validation
Phase 1: Unbiased Screening to Identify Biological Context and Target Class
The initial goal is to determine if and where the compound is active without preconceived notions.
Protocol 1: Broad Anti-Proliferative Screening (MTT Assay) The MTT assay is a colorimetric method that measures metabolic activity as a proxy for cell viability and proliferation.[1]
-
Objective: To identify cancer cell lineages that are sensitive to the compound and to determine its general potency (IC50).
-
Methodology:
-
Cell Plating: Seed a diverse panel of human cancer cell lines (e.g., the NCI-60 panel) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 10 nM to 100 µM) in DMSO. Add the compound to the cells and incubate for 72 hours. Include a DMSO-only vehicle control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC50 value for each cell line.
-
-
Causality: A low IC50 value in specific cell lines (e.g., those known to be driven by a particular kinase) provides the first piece of evidence for our hypothesis and guides the selection of cell models for subsequent mechanistic studies.
Phase 2: Direct Target Identification and Validation
This phase directly tests the central hypothesis by identifying kinase targets and confirming functional inhibition.
Caption: Experimental workflow for target identification and validation.
Protocol 2: Western Blot Analysis for Pathway Modulation This technique is used to detect specific proteins and their phosphorylation status, providing a direct readout of kinase activity within the cell.[1]
-
Objective: To confirm that the compound inhibits the phosphorylation of a target kinase's known downstream substrate in a sensitive cell line.
-
Methodology:
-
Cell Culture & Treatment: Culture a sensitive cell line (identified in Protocol 1) to ~80% confluency. Treat the cells with the compound at various concentrations (e.g., 0.5x, 1x, 5x IC50) for a defined period (e.g., 2 hours). Include a vehicle control.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein per lane by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of a downstream target (e.g., anti-phospho-ERK).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Validation: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to ensure that changes in phosphorylation are not due to changes in total protein levels or unequal loading.[1]
-
-
Trustworthiness: This protocol is self-validating. By comparing the levels of phosphorylated protein to total protein and a loading control, we can confidently attribute any observed decrease in phosphorylation to the inhibitory action of the compound.
Hypothetical Data Summary
To contextualize the expected outcomes of the proposed experiments, the following table summarizes potential data that would support our hypothesis.
| Experiment | Metric | Cell Line / Target | Hypothetical Result | Interpretation |
| MTT Assay | IC50 (µM) | A549 (Lung Cancer) | 1.15 | Potent anti-proliferative activity. |
| IC50 (µM) | HUVEC (Endothelial) | 0.05 | Strong activity against endothelial cells, suggesting anti-angiogenic potential. | |
| IC50 (µM) | K562 (Leukemia) | > 40 | Low activity, suggesting selectivity. | |
| Kinome Scan | Kd (nM) | VEGFR2 | 15 | High-affinity binding to a key angiogenesis-related kinase. |
| Kd (nM) | PDGFRβ | 45 | Moderate-affinity binding to another RTK involved in cell growth. | |
| TR-FRET Assay | IC50 (nM) | VEGFR2 | 25 | Confirms potent functional inhibition of the top binding hit. |
| Western Blot | p-ERK / Total ERK | HUVEC | >80% reduction at 50 nM | Demonstrates on-target pathway modulation in a cellular context. |
Note: Data for A549 and K562 are adapted from known indazole derivatives for illustrative purposes.[1]
Conclusion
The structural features of this compound provide a compelling rationale for hypothesizing its mechanism of action as an ATP-competitive protein kinase inhibitor. This guide outlines a logical, robust, and phased experimental strategy designed to rigorously test this hypothesis. By progressing from broad phenotypic screening to specific target identification and cellular pathway analysis, this workflow provides a clear and efficient path to elucidating the compound's precise molecular mechanism. The successful execution of these protocols would not only validate the primary hypothesis but also identify the specific kinase target(s), paving the way for further structure-activity relationship studies and advanced preclinical development.
References
- BenchChem. (2025). Validating 1-Boc-5-bromo-4-methyl-1H-indazole Derivatives: A Comparative Guide for Cellular Assays.
- Kumar, A., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
- McCoull, W., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. ResearchGate.
- McCoull, W., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. PubMed.
- Reddy, C.S., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology.
- Synthesis and biological activities of a novel series of indazole derivatives. (2016).
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). RSC Publishing.
- Carullo, G., et al. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Semantic Scholar.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.
- Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. (n.d.). Drug Target Insights.
- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (n.d.). PubMed Central.
Sources
The Bromo-Indazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Indazole Core
The indazole nucleus, a bicyclic heteroaromatic system composed of fused benzene and pyrazole rings, stands as a cornerstone in the edifice of medicinal chemistry. Its structural resemblance to purine has rendered it a "privileged scaffold," capable of interacting with a wide array of biological targets, most notably the ATP-binding pocket of protein kinases.[1][2] This mimicry allows indazole-based compounds to function as competitive inhibitors of kinase activity, a mechanism central to the treatment of numerous diseases, particularly cancer.[2] Among the various functionalized indazoles, bromo-indazole derivatives have emerged as exceptionally versatile building blocks and potent therapeutic agents in their own right. The strategic placement of a bromine atom on the indazole ring provides a reactive handle for a multitude of cross-coupling reactions, enabling the synthesis of diverse chemical libraries and the fine-tuning of pharmacological properties. This guide provides a comprehensive technical overview of bromo-indazole derivatives, encompassing their synthesis, biological activities, and therapeutic potential, with a focus on their applications in oncology, neurodegenerative diseases, and inflammatory conditions.
I. Synthetic Strategies for Bromo-Indazole Derivatives: A Practical Guide
The synthesis of bromo-indazole derivatives can be broadly categorized into two approaches: the construction of a pre-brominated indazole core or the bromination of an existing indazole scaffold. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.
Synthesis of the 6-Bromo-1H-Indazole Core
A common and efficient method for the synthesis of 6-bromo-1H-indazole involves the cyclization of a substituted fluorobenzaldehyde with hydrazine hydrate.[3]
Experimental Protocol: Synthesis of 6-Bromo-1H-indazole [3]
-
Materials and Reagents:
-
4-bromo-2-fluorobenzaldehyde
-
Hydrazine hydrate (~80%)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel
-
-
Procedure:
-
To a 100 mL round-bottom flask, add 4-bromo-2-fluorobenzaldehyde (4.69 g, 23 mmol) and hydrazine hydrate (30 mL).
-
Stir the reaction mixture at 125 °C for 3 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Quench the reaction by pouring the concentrated residue into an ice-water mixture (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to afford 6-bromo-1H-indazole.
-
Functionalization of the Bromo-Indazole Scaffold
The bromine atom on the indazole ring is a versatile functional group that can be readily transformed using a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating diverse libraries of compounds for structure-activity relationship (SAR) studies.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the bromo-indazole and various boronic acids or esters.[4][5][6] This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [6]
-
Materials and Reagents:
-
Bromo-indazole derivative (1 equivalent)
-
Aryl- or heteroarylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl2) (0.05 equivalents)
-
Base (e.g., K2CO3) (3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water)
-
-
Procedure:
-
To a stirred solution of the bromo-indazole derivative in 1,4-dioxane/water, add the base and the palladium catalyst.
-
Add the corresponding boronic acid to the reaction mixture.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
After completion of the reaction (monitored by TLC), filter the resultant mixture through a Celite pad.
-
Extract the filtrate with water and ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the bromine-substituted position.[7][8][9]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [7]
-
Materials and Reagents:
-
Bromo-indazole derivative (1 equivalent)
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)2) (0.05 equivalents)
-
Ligand (e.g., dppf) (0.075 equivalents)
-
Base (e.g., t-BuONa) (1.4 equivalents)
-
Anhydrous toluene
-
-
Procedure:
-
To a pressure tube containing a solution of the bromo-indazole derivative in anhydrous toluene, add the palladium catalyst, ligand, and base.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 90 °C) for the required time (e.g., 15 hours).
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Caption: Inhibition of the VEGFR-2 signaling pathway.
The kinase inhibitory activity of bromo-indazole derivatives translates into potent antiproliferative effects against various cancer cell lines.
Table 2: Antiproliferative Activity of Selected Indazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f | 4T1 (Breast) | 0.23 - 1.15 | [10][11] |
| Compound 6o | K562 (Leukemia) | 5.15 | [12] |
| Compound C05 | IMR-32 (Neuroblastoma) | 0.948 | [13] |
| Compound C05 | MCF-7 (Breast) | 0.979 | [13] |
| Compound C05 | H460 (Lung) | 1.679 | [13] |
Experimental Protocol: MTT Assay for Antiproliferative Activity [14]
-
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Bromo-indazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Treatment: Treat the cells with various concentrations of the bromo-indazole derivatives and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
-
Applications in Neurodegenerative Diseases
Recent studies have highlighted the potential of bromo-indazole derivatives in the treatment of neurodegenerative disorders such as Alzheimer's disease. [15][16][17]These compounds have been shown to inhibit enzymes like cholinesterases and BACE1, which are implicated in the pathology of Alzheimer's. [15] Table 3: Activity of Indazole Derivatives in Neurodegenerative Disease Models
| Compound | Target | IC50 | Reference |
| 5-substituted indazole derivatives | AChE/BuChE and BACE1 | - | [15][16] |
| 3-methylindazole-5-yl derivative | Glutaminyl cyclase (QC) | 2.3 nM | [17] |
| 3-methylindazole-6-yl derivative | Glutaminyl cyclase (QC) | 3.2 nM | [17] |
Anti-inflammatory Properties
Indazole derivatives have also demonstrated significant anti-inflammatory activity. [10][18]The mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation.
Table 4: Anti-inflammatory Activity of Indazole Derivatives
| Compound | Target | IC50 (µM) | Reference |
| 5-aminoindazole | COX-2 | 12.32 | [10] |
| 6-nitroindazole | COX-2 | 19.22 | [10] |
| Indazole | COX-2 | 23.42 | [10] |
| Celecoxib (Reference) | COX-2 | 5.10 | [10] |
III. Conclusion and Future Perspectives
Bromo-indazole derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. Their privileged scaffold allows for potent and selective targeting of a wide range of enzymes, particularly protein kinases. The synthetic accessibility and the ease of functionalization through modern cross-coupling reactions have made them a focal point of drug discovery efforts, especially in oncology. The expanding research into their applications in neurodegenerative and inflammatory diseases further underscores their therapeutic potential. Future research will likely focus on the development of more selective and potent bromo-indazole derivatives, the exploration of novel biological targets, and the optimization of their pharmacokinetic and pharmacodynamic properties to translate their promising preclinical activity into clinically effective therapeutics.
IV. References
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available from: [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. 2021;11(10):5673-5682. doi:10.1039/D0RA08598G
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. 2024;14(35):25488-25501. doi:10.1039/D4RA03993A
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. 2021;11(26):15675-15687. doi:10.1039/d1ra01147b
-
Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Available from: [Link]
-
IC 50 values of samples showing anticancer activity against different cancer cell lines studied. ResearchGate. Available from: [Link]
-
Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. Available from: [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. Available from: [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. 2025;285:116997. doi:10.1016/j.ejmech.2025.116997
-
A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters. 2007;9(15):2879-2882. doi:10.1021/ol071116z
-
(PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b] [19]thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. Available from: [Link]
-
(PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. Available from: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. 2023;28(10):4095. doi:10.3390/molecules28104095
-
Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):2348-2356. doi:10.1080/14756366.2022.2117315
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. 2016;10(1):FC01-FC05. doi:10.7860/JCDR/2016/16843.7029
-
Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. PubMed. Available from: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2018;23(11):2783. doi:10.3390/molecules23112783
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. Available from: [Link]
-
RECENT UPDATES IN CHEMISTRY OF ALZHEIMER'S SYNTHETIC MOLECULES: A NOVEL INSIGHT INTO THE DRUG DISCOVERY. IJNRD. Available from: [Link]
-
Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. ResearchGate. Available from: [Link]
-
Buchwald-Hartwig Amination Reaction. YouTube. Available from: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. 2021;11(49):30689-30713. doi:10.1039/d1ra03979b
-
(PDF) DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. ResearchGate. Available from: [Link]
-
Importance of Indazole against Neurological Disorders. Bentham Science. Available from: [Link]
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Available from: [Link]
-
Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents. PubMed. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Multitarget drugs as potential therapeutic agents for alzheimer’s disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis protocol for 5-Bromo-3-cyclopropyl-1-methylindazole
An Application Note for the Regioselective Synthesis of 5-Bromo-3-cyclopropyl-1-methylindazole
Abstract
This document provides a comprehensive guide for the synthesis of this compound (CAS No: 1311197-79-1), a key building block in contemporary drug discovery, particularly in the development of protein degraders[1]. The protocol herein is designed for chemical researchers and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that ensure high yield and regiochemical purity. Traditional N-alkylation of indazoles often yields a mixture of N1 and N2 isomers, posing significant purification challenges[2]. The presented two-step methodology circumvents this issue by first constructing the indazole core, followed by a directed N-methylation. This guide provides detailed experimental procedures, characterization data, and mechanistic insights to ensure reproducibility and success.
Introduction and Strategic Overview
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure combines a brominated indazole core, which allows for further functionalization via cross-coupling reactions, with a cyclopropyl group at the 3-position and a methyl group at the N1 position, features often found in bioactive molecules.
The primary challenge in synthesizing N-alkylated indazoles is controlling the site of alkylation. The indazole anion is an ambident nucleophile, and alkylation can occur at either the N1 or N2 position. The ratio of these products is highly dependent on the substrate, alkylating agent, solvent, counter-ion, and temperature. Direct methylation of the precursor, 5-Bromo-3-cyclopropyl-1H-indazole, would likely lead to a difficult-to-separate mixture of the desired N1-methyl and the undesired N2-methyl isomers.
To overcome this, our strategy is a two-part synthesis:
-
Synthesis of the Intermediate: Preparation of 5-Bromo-3-cyclopropyl-1H-indazole (CAS: 911305-80-1)[3][4]. This core is constructed via a modern cyclization approach.
-
Regioselective N-Methylation: Directed methylation at the N1 position of the indazole ring to yield the final product. This step employs specific conditions to favor the formation of the thermodynamically more stable N1 isomer.
This structured approach ensures a high-purity final product, which is critical for its application in multi-step pharmaceutical synthesis.
Reaction Pathway and Mechanism
The overall synthetic pathway is illustrated below. The synthesis begins with a suitable ortho-functionalized bromobenzene derivative, which undergoes cyclization to form the indazole ring system. The subsequent N-methylation is directed to the N1 position through the use of a strong base in a polar aprotic solvent.
Caption: Overall two-step synthesis pathway.
Detailed Experimental Protocol
Safety Precaution: This protocol involves hazardous materials, including strong bases (NaH) and alkylating agents (methyl iodide). All steps must be performed by trained personnel in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Part A: Synthesis of 5-Bromo-3-cyclopropyl-1H-indazole
This procedure is a representative method for constructing the indazole core, inspired by modern synthetic approaches to substituted indazoles which often involve cyclization of functionalized precursors[5][6].
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Fluoro-5-bromobenzonitrile | 200.01 | 10.0 g | 50.0 |
| Cyclopropylmagnesium bromide (0.5 M in THF) | - | 220 mL | 110 |
| Hydrazine hydrate (~64%) | 50.06 | 15.6 g (15 mL) | 200 |
| n-Butanol | 74.12 | 200 mL | - |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 150 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Saturated NH₄Cl (aq) | - | As needed | - |
| Saturated NaCl (brine) | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
| Hexanes/Ethyl Acetate | - | As needed | - |
Procedure
-
Reaction Setup: To a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-fluoro-5-bromobenzonitrile (10.0 g, 50.0 mmol) and dissolve in anhydrous THF (150 mL).
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Add cyclopropylmagnesium bromide solution (220 mL, 110 mmol) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 150 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with saturated brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone intermediate.
-
Cyclization: To the crude intermediate, add n-butanol (200 mL) and hydrazine hydrate (15 mL, ~200 mmol). Heat the mixture to reflux (approx. 118 °C) for 12-18 hours.
-
Purification: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford 5-Bromo-3-cyclopropyl-1H-indazole as a solid.
Part B: Synthesis of this compound
This step focuses on the regioselective N-methylation of the indazole intermediate. The use of sodium hydride in DMF is a well-established method for favoring N1 alkylation of N-unsubstituted azoles[7].
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 5-Bromo-3-cyclopropyl-1H-indazole | 237.10 | 9.48 g | 40.0 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 (as NaH) | 1.76 g | 44.0 |
| Methyl iodide (MeI) | 141.94 | 5.96 g (2.62 mL) | 42.0 |
| Dimethylformamide (DMF), anhydrous | 73.09 | 200 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
| Saturated NaCl (brine) | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure
-
Preparation: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.76 g, 44.0 mmol). Wash the NaH with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, decanting the hexanes carefully each time.
-
Reaction Setup: Add anhydrous DMF (100 mL) to the washed NaH. Cool the suspension to 0 °C.
-
Indazole Addition: Dissolve 5-Bromo-3-cyclopropyl-1H-indazole (9.48 g, 40.0 mmol) in anhydrous DMF (100 mL) and add it dropwise to the NaH suspension over 30 minutes. Causality: This slow addition controls the exothermic reaction and hydrogen gas evolution that occurs upon deprotonation of the indazole N-H.
-
Anion Formation: Stir the mixture at 0 °C for 1 hour after the addition is complete to ensure full formation of the indazole anion.
-
Methylation: Add methyl iodide (2.62 mL, 42.0 mmol) dropwise to the reaction mixture at 0 °C. After addition, allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor by TLC for the disappearance of the starting material.
-
Quenching: Carefully quench the reaction by pouring it into ice-cold water (400 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 100 mL) and then with saturated brine (100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to isolate the pure this compound.
Experimental Workflow and Validation
The general workflow for each synthetic step follows a standard chemical synthesis pattern.
Caption: Standard experimental workflow for synthesis.
Product Characterization and Validation
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | Off-white to white solid |
| Molecular Formula | C₁₁H₁₁BrN₂[1] |
| Molecular Weight | 251.12 g/mol [1] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) ≈ 7.8-7.2 (3H, m, Ar-H), 4.05 (3H, s, N-CH₃), 2.1-2.0 (1H, m, cyclopropyl-CH), 1.2-1.0 (4H, m, cyclopropyl-CH₂) |
| Mass Spec (ESI+) | m/z ≈ 251.0, 253.0 ([M+H]⁺, isotopic pattern for Br) |
| Purity | ≥98% (by HPLC or qNMR) |
Trustworthiness through Self-Validation: The provided spectral data are predictive. Researchers must acquire their own data (NMR, MS) on the synthesized material and compare it against these expected values and literature data to confirm the structure and purity. The distinct singlet for the N-CH₃ group in the ¹H NMR spectrum is a key diagnostic peak for successful methylation.
References
- Vertex AI Search Result[1]: this compound, min 98%, 5 grams. This source provides the CAS number, molecular formula, and molecular weight for the target compound.
- Vertex AI Search Result[5]: Cu-Mediated Cyclization to Form 1H-Indazoles. J. Org. Chem. 2023, 88, 4209–4223. This article discusses modern methods for synthesizing indazole rings, highlighting challenges like regioselectivity in subsequent reactions. ([Link])
- Vertex AI Search Result[6]: Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Org. Lett. 2024, 26, 1229-1232. This provides an example of a robust protocol for accessing the indazole core structure. ([Link])
- Vertex AI Search Result[3]: CAS 911305-80-1 5-Bromo-3-cyclopropyl-1H-indazole - Alfa Chemistry.
- Vertex AI Search Result[2]: CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents. This patent highlights the isomer problem associated with direct methylation of 5-bromoindazole, justifying the need for a regioselective approach. ()
- Vertex AI Search Result[7]: Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Org. Lett. 2009, 11, 5460-5493. While focused on triazoles, this paper demonstrates the general principle of using specific base/solvent systems (like K₂CO₃ in DMF)
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 911305-80-1|5-Bromo-3-cyclopropyl-1H-indazole|BLD Pharm [bldpharm.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
Application Notes and Protocols: 5-Bromo-3-cyclopropyl-1-methylindazole as a Potent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the characterization and application of 5-Bromo-3-cyclopropyl-1-methylindazole, a novel small molecule inhibitor of key oncogenic kinases. The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, known for its ability to mimic the purine core of ATP and interact with the hinge region of the kinase active site.[1] This guide details the scientific rationale, experimental protocols, and data interpretation for evaluating the inhibitory activity of this compound in both biochemical and cell-based assays. We provide step-by-step instructions for determining key parameters such as IC50 values and for assessing the compound's effects on cancer cell proliferation.
Introduction: The Rationale for Targeting Kinases with this compound
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of kinase inhibitors has revolutionized cancer treatment, with numerous FDA-approved drugs demonstrating significant clinical benefit.[2]
The compound this compound belongs to the indazole class of compounds. Structurally, the indazole core can serve as a scaffold that presents substituents in a precise three-dimensional arrangement to interact with the ATP-binding pocket of kinases. The bromine atom at the 5-position can be leveraged for further chemical modification through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.[1][3] The cyclopropyl group at the 3-position can provide favorable interactions within the hydrophobic regions of the kinase active site, potentially increasing binding affinity.
Given the prevalence of the indazole scaffold in oncology drug discovery, this application note will focus on protocols to evaluate this compound as an inhibitor of a representative oncogenic tyrosine kinase, such as the Bcr-Abl kinase, which is pivotal in chronic myeloid leukemia (CML).[4]
Mechanism of Action: Targeting the Kinase ATP-Binding Site
It is hypothesized that this compound acts as an ATP-competitive inhibitor. This mechanism involves the compound binding to the active site of the kinase, directly competing with the endogenous ATP substrate. This binding event prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby inhibiting the downstream signaling cascade. The effectiveness of such an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%.[2]
Caption: ATP-Competitive Inhibition Mechanism.
Experimental Protocols
This section provides detailed protocols for the in vitro and cell-based evaluation of this compound.
In Vitro Kinase Inhibition Assay: IC50 Determination
This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase using a fluorescence-based assay. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Purified recombinant kinase (e.g., Bcr-Abl)
-
Kinase-specific substrate peptide
-
This compound (stock solution in DMSO)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP detection reagent (commercially available kits, e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettor
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 10 mM, followed by 1:3 or 1:10 serial dilutions.
-
Assay Plate Setup:
-
Add 2.5 µL of the serially diluted inhibitor or DMSO (as a negative control) to the wells of the assay plate.
-
Add 5 µL of the kinase solution (at a 2X final concentration in assay buffer) to each well.
-
Include a "no enzyme" control well with only assay buffer and substrate for background correction.
-
-
Pre-incubation: Gently mix the plate and incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add 2.5 µL of a 4X ATP/substrate mixture to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). Ensure the reaction is in the linear range.
-
Signal Detection: Add 10 µL of the ADP detection reagent to each well. Incubate for the time recommended by the manufacturer (e.g., 30-60 minutes) to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (from the "no enzyme" control) from all other readings.
-
Normalize the data by setting the DMSO control (no inhibitor) as 100% kinase activity and the highest inhibitor concentration (or a known potent inhibitor) as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Caption: In Vitro Kinase Assay Workflow.
Example Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| This compound | Bcr-Abl | 15.2 |
| Imatinib (Positive Control) | Bcr-Abl | 250.5 |
Cell-Based Proliferation Assay
Cell-based assays are crucial for determining an inhibitor's efficacy in a more physiologically relevant context.[4][5] This protocol measures the effect of this compound on the proliferation of a cancer cell line that is dependent on the target kinase for survival (e.g., K562 cells for Bcr-Abl).
Materials:
-
Cancer cell line (e.g., K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Sterile, clear-bottomed 96-well cell culture plates
-
Hemocytometer or automated cell counter
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader (luminescence, absorbance, or fluorescence, depending on the reagent)
Protocol:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 90 µL of medium) and allow them to attach or acclimate overnight in the incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Add 10 µL of the diluted compound to the appropriate wells. Include DMSO-treated wells as a negative control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C and 5% CO2.
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions (e.g., add 100 µL of CellTiter-Glo® reagent to each well).
-
Incubate as required to allow for signal generation (e.g., 10 minutes for CellTiter-Glo®).
-
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis:
-
Normalize the data with the DMSO-treated cells representing 100% viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
-
Example Data Presentation:
| Compound | Cell Line | GI50 (nM) |
| This compound | K562 | 45.8 |
| Imatinib (Positive Control) | K562 | 310.2 |
Trustworthiness and Self-Validation
To ensure the reliability of the results, every experiment should include appropriate controls:
-
Positive Control: A known inhibitor of the target kinase should be run in parallel to validate the assay's performance.[2]
-
Negative Control: A vehicle control (e.g., DMSO) is essential to determine the baseline activity in the absence of inhibition.
-
Z'-factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Reproducibility: All experiments should be performed with technical and biological replicates to ensure the statistical significance of the findings.
Conclusion
This compound represents a promising scaffold for the development of novel kinase inhibitors. The protocols outlined in this application note provide a robust framework for its initial characterization. By determining its in vitro potency and its effects on cancer cell proliferation, researchers can gain valuable insights into its therapeutic potential and guide further lead optimization efforts.
References
- Profacgen. Cell-based Kinase Assays.
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- Reaction Biology. Spotlight: Cell-based kinase assay formats. (2022-05-11).
- Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02).
- Parker, L. L., et al. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- MySkinRecipes. 5-bromo-3-methyl-1H-indazole.
- News. 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs.
Sources
- 1. 5-bromo-3-methyl-1H-indazole [myskinrecipes.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]
- 4. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 5. Cell-based Kinase Assays - Profacgen [profacgen.com]
Application Notes and Protocols for the In Vitro Evaluation of 5-Bromo-3-cyclopropyl-1-methylindazole in Cancer Cell Lines
Note to the Reader: Extensive searches of the available scientific literature did not yield specific experimental protocols or biological activity data for the compound "5-Bromo-3-cyclopropyl-1-methylindazole." Therefore, this document provides a generalized, yet detailed, framework for the in vitro characterization of a novel small molecule inhibitor, provisionally named BCMI , which is hypothesized to target common oncogenic signaling pathways. The methodologies, data presentation formats, and mechanistic discussions provided herein are intended to serve as an authoritative template for researchers, scientists, and drug development professionals investigating novel chemical entities in oncology.
Introduction: The Rationale for Targeting Novel Kinase Inhibitors in Oncology
The landscape of cancer therapy has been revolutionized by the development of targeted therapies, particularly small molecule kinase inhibitors. Kinases are a large family of enzymes that play a pivotal role in intracellular signaling pathways, regulating fundamental cellular processes such as proliferation, survival, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Indazole derivatives have emerged as a promising scaffold in medicinal chemistry, often serving as the core structure for potent kinase inhibitors.[1][2]
This guide outlines a comprehensive suite of in vitro assays to characterize the biological activity of This compound (BCMI) , a novel indazole-containing compound. The protocols described are designed to assess its cytotoxic and anti-proliferative effects on cancer cell lines, elucidate its mechanism of action by investigating the induction of apoptosis, and probe its impact on a key hypothetical oncogenic signaling pathway.
Hypothesized Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
Based on the structural motifs present in BCMI and the common targets of similar heterocyclic compounds, we hypothesize that BCMI functions as an inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is one of the most frequently activated signaling cascades in human cancers and is a critical regulator of cell survival and proliferation.
In this proposed mechanism, BCMI competitively binds to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3. This inhibition blocks the downstream activation of Akt and mTOR, leading to the dephosphorylation of their substrates. The ultimate effect is a reduction in pro-survival signals and an increase in pro-apoptotic signals, culminating in cancer cell death.
Caption: Hypothesized BCMI signaling pathway.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol describes a colorimetric assay to determine the effect of BCMI on cancer cell viability. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
BCMI stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of BCMI in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the BCMI dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well. Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Incubate the plate at room temperature for 2-4 hours in the dark, with occasional shaking.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Quantification of Apoptosis by Annexin V/Propidium Iodide Staining
This protocol is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells using flow cytometry. During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cancer cell lines
-
BCMI stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with BCMI at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC₅₀ value) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.
-
Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the hypothesized signaling pathway following treatment with BCMI.[6] This provides mechanistic insight into the compound's mode of action.
Materials:
-
Cancer cell lines
-
BCMI stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-cleaved PARP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with BCMI as described for the apoptosis assay. After treatment, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Data Presentation and Representative Results
Quantitative data should be summarized in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Representative IC₅₀ Values of BCMI in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | 2.5 ± 0.3 |
| A549 | Lung Carcinoma | 5.1 ± 0.6 |
| HCT116 | Colorectal Carcinoma | 3.8 ± 0.4 |
| U87-MG | Glioblastoma | 7.2 ± 0.9 |
Table 2: Representative Quantification of Apoptosis in MCF-7 Cells after 24h Treatment with BCMI
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| BCMI (1.25 µM) | 70.8 ± 3.5 | 18.9 ± 2.2 | 10.3 ± 1.8 |
| BCMI (2.5 µM) | 45.1 ± 4.1 | 35.6 ± 3.7 | 19.3 ± 2.5 |
| BCMI (5.0 µM) | 20.7 ± 2.9 | 50.2 ± 4.5 | 29.1 ± 3.3 |
Experimental Workflows
Visualizing the experimental workflow can aid in planning and execution.
Caption: Workflow for Cell Viability (MTT) Assay.
Caption: Workflow for Apoptosis Assay.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound (BCMI) or any novel small molecule inhibitor in cancer cell lines. By systematically evaluating its impact on cell viability, apoptosis, and key signaling pathways, researchers can gain critical insights into its therapeutic potential and mechanism of action. Positive results from these assays would warrant further investigation, including kinase profiling to confirm target engagement and specificity, and in vivo studies to assess efficacy and safety in preclinical models.
References
- Creative Bioarray. "Cell Viability Assays." Accessed January 10, 2026. [Link]
- MolecularCloud. "Cell Viability Assays: An Overview." Accessed January 10, 2026. [Link]
- Worsley CM, Veale RB, Mayne ES. "Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay." PLOS One. 2022;17(6):e0270599. [Link]
- Saeed M, et al. "Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer." PMC - NIH. 2018. [Link]
- Jayaraman, S. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." PMC - NIH. 2013. [Link]
- Bio-protocol. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." Accessed January 10, 2026. [Link]
- OriGene Technologies Inc. "Western Blot Protocol." Accessed January 10, 2026. [Link]
- INiTS. "Cell-based test for kinase inhibitors." Accessed January 10, 2026. [Link]
- ResearchGate. "What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?" Accessed January 10, 2026. [Link]
- Reaction Biology. "Step-by-Step Guide to Kinase Inhibitor Development." Accessed January 10, 2026. [Link]
- MySkinRecipes. "5-bromo-3-methyl-1H-indazole." Accessed January 10, 2026. [Link]
- Liu, K., et al. "Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety." PMC - NIH. 2016. [Link]
Sources
- 1. 5-bromo-3-methyl-1H-indazole [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. origene.com [origene.com]
Application Notes & Protocols: A Phased Experimental Approach for the Characterization of 5-Bromo-3-cyclopropyl-1-methylindazole as a Putative Kinase Inhibitor
Introduction
The landscape of targeted therapeutics is dominated by small molecule kinase inhibitors, which have revolutionized the treatment of numerous diseases, particularly cancer.[1][2][3] Protein kinases, by regulating a vast array of cellular signaling pathways, represent one of the most critical families of drug targets.[3] The indazole scaffold is a privileged heterocyclic motif known to be a core component of many biologically active compounds, including several kinase inhibitors.[4][5]
5-Bromo-3-cyclopropyl-1-methylindazole is a novel synthetic compound whose structural features suggest a potential interaction with the ATP-binding pocket of protein kinases.[6][7] This document provides a comprehensive, phased experimental guide for researchers, scientists, and drug development professionals. It outlines a logical and robust workflow to thoroughly characterize this molecule, beginning with its fundamental biochemical properties and progressing through cellular target engagement, functional pathway analysis, and key considerations for future preclinical development. This structured approach is designed to build a comprehensive data package to validate its mechanism of action and therapeutic potential.
The overall experimental strategy follows a four-phase progression, designed to answer critical questions at each stage before committing resources to more complex and costly experiments.
Caption: High-level overview of the phased experimental workflow.
Phase 1: In Vitro Biochemical Characterization
Expertise & Causality: The foundational step in characterizing any potential inhibitor is to confirm its direct interaction with the purified target protein in a controlled, cell-free environment. This biochemical approach isolates the drug-target interaction from cellular complexities like membrane transport and off-target effects. The primary goal is to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), and its selectivity against a panel of related kinases.[8]
Protocol 1: In Vitro Kinase Assay for IC50 Determination
Principle: This protocol measures the ability of this compound to inhibit the enzymatic activity of a target kinase. The assay quantifies the phosphorylation of a specific substrate by the kinase. Modern methods often rely on fluorescence or luminescence-based readouts that measure the amount of ATP consumed during the reaction, providing a highly sensitive and high-throughput platform.[9][10]
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Store in small aliquots at -20°C to avoid freeze-thaw cycles.[11]
-
Create a serial dilution series (e.g., 10-point, 3-fold) from the stock solution in DMSO.
-
Further dilute this series into the kinase assay buffer. The final DMSO concentration in the assay wells must be constant and low (typically ≤1%) to avoid solvent-induced artifacts.[11]
-
-
Assay Setup:
-
Add the diluted compound to the wells of a low-volume 384-well plate.
-
Include control wells: "vehicle control" (DMSO only, representing 0% inhibition) and "maximal inhibition control" (a known potent inhibitor or no enzyme, representing 100% inhibition).
-
Add the kinase and the specific peptide substrate, diluted to their optimal concentrations in the assay buffer.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP.
-
Causality Insight: The concentration of ATP is a critical parameter. For ATP-competitive inhibitors, the measured IC50 value will increase with higher ATP concentrations. To ensure comparability, it is best practice to run the assay with an ATP concentration that is at or near the Michaelis-Menten constant (Km) for that specific kinase.[9][10]
-
Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.
-
-
Detection and Data Analysis:
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol (e.g., a luminescent reagent that measures remaining ATP).
-
Measure the signal on a compatible plate reader.
-
Normalize the data: Set the vehicle control as 100% activity and the maximal inhibition control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to calculate the IC50 value.[9]
-
Data Presentation: Hypothetical Kinase Selectivity Panel
| Kinase Target | IC50 (nM) for this compound |
| Target Kinase X | 15 |
| Kinase Y | 850 |
| Kinase Z | >10,000 |
| Kinase A | 1,200 |
| Kinase B | >10,000 |
Trustworthiness: The inclusion of positive and negative controls validates the assay's performance. Assessing selectivity by screening against a panel of kinases is crucial to identify potential off-target effects early and to build a case for the compound's specificity.[8]
Phase 2: Cellular Target Engagement & Mechanism of Action
Expertise & Causality: Once biochemical potency is established, the next critical question is whether the compound can enter a living cell and physically bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that directly measures target engagement in a physiological context.[12][13][14] The principle is based on ligand-induced thermal stabilization: a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[15][16]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Principle: Cells are treated with the compound, subjected to a heat challenge, and then lysed. The amount of the target protein remaining in the soluble fraction (i.e., not denatured and aggregated) is quantified. An increase in the soluble protein fraction in compound-treated cells compared to vehicle-treated cells indicates target engagement.
Caption: General workflow for a CETSA experiment.
Methodology Part A: Generating a Thermal Melt Curve
-
Cell Culture and Treatment:
-
Culture an appropriate cell line known to express the target kinase to ~80% confluency.
-
Harvest the cells and resuspend them in a buffer like PBS, supplemented with protease inhibitors.
-
Treat the cell suspension with a saturating concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes for each temperature point.
-
Use a thermal cycler to apply a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3-5 minutes.[12]
-
Immediately cool the samples to 4°C.
-
-
Lysis and Fractionation:
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein at each temperature point using Western blotting.
-
Plot the relative band intensity against the temperature. A rightward shift in the curve for the compound-treated sample compared to the vehicle indicates thermal stabilization and target engagement.
-
Methodology Part B: Isothermal Dose-Response (ITDR)
-
Temperature Selection: From the melt curve, identify a temperature (Tagg) that results in significant (~50-75%) precipitation of the target protein in the vehicle-treated sample.[12]
-
Dose-Response Treatment: Treat cells with a serial dilution of this compound.
-
Single-Temperature Heat Challenge: Subject all samples to the pre-determined Tagg.
-
Analysis: Perform lysis, fractionation, and Western blotting as described above. A dose-dependent increase in the amount of soluble target protein confirms target engagement in a quantitative manner.
Troubleshooting CETSA Experiments
| Issue | Potential Cause | Suggested Solution |
| No thermal shift observed | Compound does not stabilize the target. | Vary drug incubation time and concentration. Confirm compound activity. |
| Incorrect temperature range selected. | Perform a broader temperature range for the melt curve to find the optimal denaturation temperature.[12] | |
| High variability | Uneven heating/cooling. Inconsistent lysis. | Use a thermal cycler for precise temperature control. Ensure consistent handling during freeze-thaw cycles. |
| Weak Western blot signal | Low target expression. Inefficient antibody. | Select a cell line with higher target expression. Validate the primary antibody for Western blotting. |
Phase 3: Cellular Functional Assays
Expertise & Causality: Confirming target binding is essential, but it does not guarantee a biological effect. This phase investigates the functional consequences of target engagement. If this compound binds and inhibits its target kinase, we expect to see a downstream modulation of the corresponding signaling pathway and an ultimate effect on cell fate, such as inhibition of proliferation or induction of apoptosis.
Caption: Inhibition of a target kinase blocks downstream signaling.
Protocol 3: Western Blot Analysis of Downstream Signaling
Principle: Kinases operate within complex signaling cascades, where the activation state of proteins is controlled by phosphorylation. By using phospho-specific antibodies, Western blotting can quantify the phosphorylation level of a kinase's direct downstream substrates. Inhibition of the target kinase should lead to a measurable decrease in the phosphorylation of its substrates.[17][18]
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and grow to 70-80% confluency.
-
To reduce basal signaling, serum-starve the cells for 12-24 hours if appropriate for the pathway being studied.[19]
-
Pre-treat cells with a dose-range of this compound for 1-2 hours.
-
Stimulate the pathway with an appropriate growth factor or activator (e.g., EGF, HGF) for a short period (e.g., 15-30 minutes) to induce robust phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Immediately lyse the cells on ice using ice-cold RIPA buffer supplemented with a cocktail of protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[19]
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
-
SDS-PAGE and Membrane Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[19]
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Causality Insight: BSA is preferred over non-fat milk for blocking when using phospho-specific antibodies, as milk contains phosphoproteins (caseins) that can increase background noise.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a known downstream substrate (e.g., anti-phospho-AKT, anti-phospho-ERK).[17]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
-
-
Data Analysis (Stripping and Re-probing):
-
Quantify the band intensities using densitometry software.
-
Trustworthiness: To validate the results, strip the antibodies from the membrane and re-probe it with an antibody that recognizes the total (both phosphorylated and unphosphorylated) form of the substrate protein. This is a critical control to ensure that the observed decrease in the phospho-signal is due to inhibition of phosphorylation, not a decrease in the total amount of protein.[18]
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Protocol 4: Cell Viability / Proliferation Assay
Principle: This assay measures the overall effect of the compound on cell health and growth. A common method uses a luminescent readout to quantify intracellular ATP levels, which correlate directly with the number of metabolically active, viable cells.[11] A decrease in signal indicates either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.
Methodology:
-
Cell Seeding: Seed cells into 96-well opaque-walled plates at a predetermined optimal density and allow them to attach overnight.[11]
-
Compound Treatment: Add a serial dilution of this compound to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for a relevant duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Detection:
-
Equilibrate the plate and the luminescent cell viability reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions. This lyses the cells and initiates the reaction that generates light.
-
Measure luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated wells (100% viability).
-
Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Phase 4: Preclinical In Vivo Considerations
Expertise & Causality: Demonstrating potent and specific activity in cellular models is a prerequisite for advancing a compound into in vivo studies. This phase does not involve a specific protocol but outlines the critical scientific considerations for designing animal studies. The goal is to understand how the compound behaves in a complex biological system and whether its cellular activity translates into therapeutic efficacy.
Pharmacokinetics (PK): Pharmacokinetics describes what the body does to the drug (ADME: Absorption, Distribution, Metabolism, and Excretion).[20][21] A compound must achieve and maintain a sufficient concentration at the tumor site to be effective. Key questions to address in initial rodent PK studies include:
-
Bioavailability: After oral dosing, what fraction of the drug reaches systemic circulation?
-
Exposure: What are the maximum plasma concentration (Cmax) and the total exposure over time (Area Under the Curve, AUC)?
-
Half-life (T½): How quickly is the drug eliminated from the body? This will determine the required dosing frequency.
Data Presentation: Example Pharmacokinetic Parameters in Mice
| Parameter | Value | Unit |
| Dose (Oral) | 10 | mg/kg |
| Cmax | 1.5 | µM |
| Tmax | 2 | hours |
| AUC (0-24h) | 8.5 | µM*h |
| T½ (half-life) | 6 | hours |
Pharmacodynamics (PD): Pharmacodynamics describes what the drug does to the body, specifically, to its molecular target.[22] PD studies are essential to connect drug exposure (PK) with target engagement and downstream pathway modulation in vivo. A typical PD study involves:
-
Dosing tumor-bearing animals (e.g., mice with xenografts) with the compound.[23]
-
Collecting tumor samples at various time points after dosing.
-
Analyzing the tumor lysates by Western blot for the same phospho-biomarker used in the cellular functional assays (Protocol 3).
-
Correlating the level of target inhibition with the measured drug concentration in the plasma or tumor at that time point. This establishes a critical PK/PD relationship.[22]
In Vivo Efficacy Studies: Once an effective dose and schedule are predicted from PK/PD modeling, efficacy studies are performed. The most common models are tumor xenografts, where human cancer cells are implanted into immunocompromised mice.[23][24] The primary endpoint is Tumor Growth Inhibition (TGI), which measures the reduction in tumor volume in treated animals compared to a vehicle-treated control group.
Conclusion
This document provides a structured, multi-phased framework for the comprehensive characterization of this compound as a potential kinase inhibitor. By systematically progressing from foundational in vitro biochemistry to cellular target engagement, functional analysis, and finally to in vivo considerations, researchers can build a robust, evidence-based profile of the compound. Each phase is designed to be a self-validating system with clear go/no-go decision points, ensuring that resources are invested efficiently. This logical progression from mechanism to function is paramount in the rigorous journey of modern drug discovery and development.
References
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397. Benchchem.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5. Benchchem.
- Full article: Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online.
- Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. National Institutes of Health (NIH).
- The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs.
- Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991. Benchchem.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI).
- Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. PMC - PubMed Central.
- Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. ResearchGate.
- Western blot for phosphorylated proteins. Abcam.
- Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research.
- Technical Guide: In Vitro IC50 Determination of AKT Kinase Inhibitors. Benchchem.
- Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research.
- Technical Support Center: Optimizing Multi-kinase Inhibitor 3 for IC50 Determination. Benchchem.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications.
- Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. PubMed.
- Pharmacokinetics and its role in small molecule drug discovery research. PubMed.
- Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray.
- Development and characterization in vivo of an inhibitor with Aurora kinase A and B specificity. AACR Journals.
- 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. WorldOfChemicals.
- Determination of IC50 values for p110 with the PI3-kinase inhibitors... ResearchGate.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole. Sigma-Aldrich.
- How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?. Guidechem.
- Highlights on Biological Activities of 1,3,4-Thiadiazole and Indazole Derivatives. MDPI.
- This compound, min 98%, 5 grams. Biosynth.
Sources
- 1. researchgate.net [researchgate.net]
- 2. brimr.org [brimr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole | Sigma-Aldrich [sigmaaldrich.com]
- 7. calpaclab.com [calpaclab.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 21. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vitro Evaluation of 5-Bromo-3-cyclopropyl-1-methylindazole
A Strategic Guide for the Characterization of Novel Indazole-Based Compounds in Drug Discovery
Introduction: The Scientific Context
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including potent inhibition of protein kinases.[1] Compounds based on this heterocyclic system have been successfully developed into therapeutic agents, particularly in oncology. 5-Bromo-3-cyclopropyl-1-methylindazole is a novel synthetic compound belonging to this promising class.[2][3] While its specific biological targets are yet to be fully elucidated, its structural features suggest potential as a modulator of enzymatic activity, making it a compelling candidate for in vitro screening and characterization.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the in vitro pharmacological profile of this compound. The protocols herein are designed as a self-validating cascade, beginning with broad biochemical screening to identify potential enzyme targets, followed by detailed mechanistic studies and confirmation of cellular activity. This approach ensures a rigorous and efficient characterization of the compound's potency, selectivity, and mechanism of action (MOA).[4]
Part 1: Initial Target Identification and Potency Determination - Biochemical Assays
The first step in characterizing a novel compound is to determine its effect on a purified biological target, typically an enzyme.[5] Given that many indazole derivatives are kinase inhibitors, a logical starting point is to screen this compound against a panel of protein kinases.[6][7] Luminescence-based and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are industry-standard methods for high-throughput screening (HTS) due to their sensitivity, robustness, and scalability.[8][9]
The following diagram outlines a logical workflow for the initial biochemical evaluation of a novel compound like this compound.
Caption: Workflow for biochemical characterization of a novel test compound.
This protocol is designed to measure the activity of a kinase by quantifying the amount of ATP remaining in solution after the enzymatic reaction. A decrease in ATP corresponds to higher kinase activity.[10][11][12] The luminescent signal is inversely proportional to kinase activity, making it a straightforward method for identifying inhibitors.[11]
Principle of Causality: The Kinase-Glo® reagent contains luciferase, which requires ATP to produce a luminescent signal. When a kinase is active, it consumes ATP to phosphorylate its substrate. An inhibitor will prevent this ATP consumption, resulting in a higher luminescent signal compared to an uninhibited control. This "add-mix-read" format is highly amenable to HTS.[11][13]
Step-by-Step Protocol:
-
Compound Plating: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting at a high concentration (e.g., 1 mM). Using an acoustic dispenser or manual multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions into a 384-well, white, opaque assay plate.
-
Enzyme and Substrate Preparation: Prepare a solution containing the kinase of interest and its specific substrate in a reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA). The enzyme concentration should be optimized beforehand to ensure the reaction is in the linear range.
-
Reaction Initiation: Add the kinase/substrate mix to the compound-containing wells. Also, include "high" (DMSO vehicle only) and "low" (no enzyme or potent inhibitor) control wells.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This allows the kinase reaction to proceed.
-
Reaction Termination and Signal Generation: Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.[10] This reagent stops the kinase reaction and initiates the luminescence.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data using the high and low controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
TR-FRET assays are powerful tools for studying molecular interactions, including kinase activity.[14][15][16][17] They combine the low background of time-resolved fluorescence with the homogeneous format of FRET.[16] This technology is particularly useful for overcoming interference from colored or fluorescent compounds in a screening library.[18][19]
Principle of Causality: In a typical HTRF kinase assay, a biotinylated substrate and a phosphorylation-site-specific antibody labeled with a fluorophore (e.g., d2) are used. A second reagent, streptavidin labeled with a lanthanide donor (e.g., Europium cryptate), is also added. When the kinase phosphorylates the substrate, the antibody binds to the phosphorylated site. This brings the donor (on streptavidin/biotin) and acceptor (on the antibody) into close proximity, allowing for energy transfer upon excitation of the donor.[9][20] An inhibitor prevents substrate phosphorylation, thus disrupting the FRET signal.
Step-by-Step Protocol:
-
Compound Plating: As described in Protocol 1, plate serial dilutions of this compound into a low-volume, 384-well black assay plate.
-
Kinase Reaction:
-
Add the kinase, its specific biotinylated substrate, and ATP to the wells.
-
Include appropriate controls (DMSO vehicle, no enzyme).
-
Incubate at room temperature for the optimized reaction time (e.g., 60-90 minutes).
-
-
Detection Step:
-
Prepare a detection mixture containing the europium cryptate-labeled streptavidin and the d2-labeled anti-phospho-substrate antibody in detection buffer.
-
Add the detection mixture to all wells to stop the reaction.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.[20]
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay.[15]
-
Data Analysis: Calculate the HTRF ratio (Acceptor Emission / Donor Emission * 10,000).[20] Normalize the data and calculate the IC₅₀ as described in Protocol 1.
Part 2: Cellular Activity and Cytotoxicity Assessment
While biochemical assays are essential for determining direct inhibitory activity, they do not capture the complexities of a cellular environment, such as membrane permeability, off-target effects, or interaction with intracellular ATP concentrations.[5][21] Therefore, it is critical to validate biochemical hits in cell-based assays.[22]
This diagram illustrates a standard workflow for assessing the cellular effects of a compound identified from biochemical screens.
Caption: A streamlined workflow for cell-based compound validation.
This colorimetric assay is a simple, cost-effective, and sensitive method to measure cell viability and proliferation.[23][24] It is an excellent tool for initial assessment of a compound's cytotoxic or cytostatic effects.[23][25]
Principle of Causality: Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active, viable cells to the highly fluorescent, pink-colored resorufin. This conversion is proportional to the number of living cells. A cytotoxic compound will decrease the number of viable cells, leading to a reduced fluorescent signal.[24]
Step-by-Step Protocol:
-
Cell Seeding: Seed a relevant cancer cell line into a 96-well or 384-well clear-bottom plate at a pre-optimized density. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the cells for a specified period, typically 48 to 72 hours, to allow the compound to exert its effects.
-
Reagent Addition: Prepare a working solution of resazurin in PBS or culture medium. Add this solution to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance (570 nm) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation and Interpretation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Hypothetical Biochemical Profiling Data for this compound
| Kinase Target | Assay Type | IC₅₀ (nM) | Hill Slope | Max Inhibition (%) |
| Kinase A | HTRF® | 25 | 1.1 | 98 |
| Kinase B | Kinase-Glo® | 450 | 0.9 | 95 |
| Kinase C | HTRF® | >10,000 | N/A | <10 |
| Kinase D | Kinase-Glo® | 1,200 | 1.0 | 92 |
Table 2: Hypothetical Cellular Assay Data for this compound
| Cell Line | Assay Type | Endpoint | GI₅₀ (nM) |
| Cell Line X (Kinase A dependent) | Resazurin | 72 hours | 150 |
| Cell Line Y (Kinase A independent) | Resazurin | 72 hours | >10,000 |
Interpretation: The hypothetical data suggest that this compound is a potent and selective inhibitor of "Kinase A" in biochemical assays. The compound also demonstrates on-target activity in a "Kinase A"-dependent cell line, with a reasonable shift in potency between the biochemical and cellular assays, which is expected. The lack of activity in the "Kinase A"-independent cell line further supports a specific mechanism of action.
Conclusion and Future Directions
This guide provides a foundational set of protocols for the initial in vitro characterization of this compound, or any novel compound with suspected enzyme inhibitory activity. By following a logical progression from broad biochemical screening to specific cell-based validation, researchers can efficiently determine the compound's potency, selectivity, and cellular efficacy. Positive results from these assays would warrant further investigation, including detailed mechanism of action studies (e.g., ATP-competitive vs. allosteric inhibition), broader selectivity profiling, and biophysical binding assays (e.g., SPR or ITC) to confirm direct target engagement.[6] These foundational in vitro assays are the critical first step in the journey of drug discovery and development.[5]
References
- Danaher Life Sciences.
- Berthold Technologies GmbH & Co.KG. HTRF®. [Link]
- O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]
- Revvity. HTRF Principle. [Link]
- Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
- DCReport.org.
- Revvity. HTRF - Guide to homogeneous time resolved fluorescence. [Link]
- Molecular Devices. Time-Resolved Fluorescence TRF / TR-FRET (HTRF). [Link]
- Poly-Dtech. TR-FRET Assay Principle. [Link]
- Xu, J., Liu, Y., & Wang, Y. (2012).
- National Institutes of Health. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. [Link]
- Assay Genie.
- Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
- Parker, L. L., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
- Domainex. Biochemical kinase assay to improve potency and selectivity. [Link]
- ACS Publications. Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. [Link]
- National Institutes of Health.
- National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
- National Institutes of Health. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. [Link]
- BellBrook Labs.
- ResearchGate.
- National Institutes of Health. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole | Sigma-Aldrich [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. domainex.co.uk [domainex.co.uk]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]
- 11. ebiotrade.com [ebiotrade.com]
- 12. promega.com [promega.com]
- 13. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]
- 14. berthold.com [berthold.com]
- 15. dcreport.org [dcreport.org]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. HTRF Principle | Revvity [revvity.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 23. lifesciences.danaher.com [lifesciences.danaher.com]
- 24. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Evaluating 5-Bromo-3-cyclopropyl-1-methylindazole in a Cell-Based Kinase Assay
Authored by: Senior Application Scientist
Abstract
Protein kinases are critical regulators of cellular signaling and represent a major class of therapeutic targets, particularly in oncology. The indazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous kinase inhibitors.[1][2] This document provides a detailed protocol for characterizing the inhibitory potential of 5-Bromo-3-cyclopropyl-1-methylindazole, a novel indazole-containing compound, using a cell-based luminescent kinase assay. The described methodology is designed for researchers, scientists, and drug development professionals to determine the potency of test compounds by measuring their effect on intracellular kinase activity. The protocol is structured to ensure robustness and reproducibility, incorporating essential controls and detailed data analysis guidance.
Introduction: The Rationale for Cell-Based Kinase Inhibition Assays
While in vitro biochemical assays using purified enzymes are invaluable for initial inhibitor screening, they lack the physiological context of a living cell.[3][4] Cell-based assays bridge this gap by evaluating a compound's activity within the complex intracellular environment, where factors such as cell permeability, off-target effects, and interaction with endogenous ATP concentrations come into play.[3][5] This provides a more accurate prediction of a compound's potential therapeutic efficacy.
This application note details a homogeneous, single-well plate-based assay that quantifies the activity of a target kinase within cells. The protocol is centered around the principle of measuring ATP consumption during the kinase-mediated phosphorylation reaction. The amount of ATP remaining in the cell lysate is detected via a luciferase-luciferin reaction, which generates a luminescent signal inversely proportional to the kinase activity.[6][7] This method is highly sensitive, amenable to high-throughput screening, and allows for the determination of a compound's half-maximal inhibitory concentration (IC50).[8][9]
Assay Principle: The Luminescence-Based Kinase Activity Assay
The Kinase-Glo® Luminescent Kinase Assay platform provides a straightforward method for measuring kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.[6][7] In a cellular context, after treating cells with the test compound and a kinase activator, the cells are lysed. The lysate, containing the active kinase, its substrates, and ATP, is then incubated. During this time, active kinases consume ATP to phosphorylate their substrates. The addition of the Kinase-Glo® Reagent stops the kinase reaction and initiates the luminescence-generating reaction. The reagent contains Ultra-Glo™ Luciferase, which uses the remaining ATP to convert luciferin into oxyluciferin, producing light.[7] A low luminescent signal indicates high kinase activity (more ATP consumed), while a high signal suggests low kinase activity (less ATP consumed), as would be the case in the presence of an effective inhibitor.[7]
Figure 1: Principle of the cell-based luminescent kinase assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.
Materials and Reagents
-
Cell Line: A suitable human cell line overexpressing the kinase of interest (e.g., A549 cells for EGFR kinase studies).
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: this compound, dissolved in 100% DMSO to prepare a 10 mM stock solution.
-
Positive Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine, a broad-spectrum inhibitor, or a specific inhibitor like Gefitinib for EGFR).
-
Kinase Activator: A relevant growth factor or chemical activator (e.g., Epidermal Growth Factor (EGF) for EGFR).
-
Assay Plate: White, opaque-walled 96-well cell culture plates.
-
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar ATP detection reagent).
-
-
Equipment:
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Plate reader with luminescence detection capabilities.
-
Multichannel pipettes.
-
Experimental Workflow
Figure 2: Step-by-step experimental workflow.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cells in culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well white, opaque-walled plate (10,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of the 10 mM stock of this compound in DMSO. A 10-point, 3-fold dilution series is recommended, starting from 1 mM down to 0.05 µM.
-
Also prepare dilutions for the positive control inhibitor.
-
Include a DMSO-only control (vehicle control).
-
-
Cell Treatment and Stimulation:
-
After overnight incubation, gently add 1 µL of the serially diluted compounds (or DMSO) to the respective wells. This results in a final DMSO concentration of 1%.
-
Pre-incubate the plate at 37°C for 1 hour to allow for compound uptake.
-
Prepare the kinase activator at 11X the final desired concentration in serum-free medium.
-
Add 10 µL of the 11X activator solution to each well (except for the unstimulated control wells).
-
Incubate for the optimal stimulation time (e.g., 15-30 minutes at 37°C), which should be determined empirically.
-
-
Luminescence Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions.[6]
-
Add a volume of Kinase-Glo® Reagent equal to the volume of culture medium in each well (e.g., 110 µL).
-
Place the plate on a plate shaker for 2 minutes at a low speed to induce cell lysis and mix the reagents.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Assay Controls
-
No-Cell Control: Wells containing only medium and the detection reagent to determine background luminescence.
-
Vehicle Control (0% Inhibition): Cells treated with DMSO and the kinase activator. This represents maximum kinase activity.
-
Positive Inhibitor Control: Cells treated with a known saturating concentration of a kinase inhibitor and the activator. This represents maximum inhibition.
-
Unstimulated Control: Cells treated with DMSO but no kinase activator. This represents basal kinase activity.
Data Analysis and Interpretation
Calculation of Percentage Inhibition
The raw data will be in Relative Luminescence Units (RLU). The percentage of kinase inhibition for each compound concentration can be calculated using the following formula:
% Inhibition = 100 x [ (RLU_test_compound - RLU_0%_inhibition) / (RLU_100%_inhibition - RLU_0%_inhibition) ]
Where:
-
RLU_test_compound: Signal from wells treated with the test compound.
-
RLU_0%_inhibition: Average signal from vehicle (DMSO) control wells (maximum kinase activity).
-
RLU_100%_inhibition: Average signal from the positive inhibitor control wells (minimum kinase activity).
Representative Data
| Compound Concentration (µM) | Average RLU | % Inhibition |
| 100 (Positive Control) | 98,500 | 100.0 |
| 30 | 95,200 | 95.9 |
| 10 | 86,400 | 85.1 |
| 3 | 65,300 | 59.8 |
| 1 | 41,700 | 32.1 |
| 0.3 | 22,100 | 9.8 |
| 0.1 | 15,500 | 2.0 |
| 0.03 | 14,200 | 0.5 |
| 0.01 | 13,900 | 0.2 |
| 0 (Vehicle Control) | 13,700 | 0.0 |
Table 1: Example data for a dose-response experiment. RLU values are hypothetical.
IC50 Determination
The IC50 value is the concentration of an inhibitor that reduces the enzyme activity by 50%. To determine the IC50, plot the Percentage Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope). Graphing software such as GraphPad Prism or R can be used for this analysis.
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by the inclusion of multiple controls. The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. It can be calculated using the signals from the positive and vehicle controls to validate the assay's performance. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay suitable for screening.[7] Consistent performance of the positive control inhibitor across multiple experiments validates the biological response of the system.
Conclusion
The described cell-based luminescent assay is a robust and sensitive method for evaluating the inhibitory potential of compounds like this compound on intracellular kinase activity. By providing a more physiologically relevant context than traditional biochemical assays, this protocol can generate crucial data to guide hit-to-lead optimization in drug discovery programs.[5][10] The detailed steps and data analysis workflow presented here offer a comprehensive guide for researchers aiming to characterize novel kinase inhibitors.
References
- Profacgen. Cell-based Kinase Assays. [Link]
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
- National Center for Biotechnology Information. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS)
- Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
- PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
- PubMed. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
- MySkinRecipes. 5-bromo-3-methyl-1h-indazole. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 5-bromo-3-methyl-1H-indazole [myskinrecipes.com]
- 3. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 4. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 5. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Kinase Screening with 5-Bromo-3-cyclopropyl-1-methylindazole
Introduction: The Rationale for Kinase-Targeted Drug Discovery
Protein kinases are a large family of enzymes that play a critical role in regulating a wide variety of cellular processes, including signal transduction, metabolism, transcription, and cell cycle progression. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, but also inflammatory and neurodegenerative disorders. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of many kinases. This application note provides a detailed guide for the screening and profiling of 5-Bromo-3-cyclopropyl-1-methylindazole , a novel indazole derivative, to identify its potential as a selective kinase inhibitor.
The core principle behind kinase inhibitor screening is to quantify the enzymatic activity of a kinase in the presence of a test compound. A reduction in activity, relative to a control, indicates inhibition. This process typically involves a primary screen against a single kinase or a small panel, followed by broader selectivity profiling to understand the compound's off-target effects.[1][2] A highly selective inhibitor is often desirable to minimize potential side effects.[1][3]
This guide will detail two robust, non-radioactive assay methodologies: the ADP-Glo™ Kinase Assay for primary screening and dose-response studies, and the LanthaScreen™ Eu Kinase Binding Assay as an orthogonal method to confirm direct target engagement.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole |
| Molecular Formula | C₁₁H₁₁BrN₂ |
| Molecular Weight | 251.12 g/mol |
| Chemical Structure | (See Figure 1) |
| Appearance | Solid |
| SMILES | CN1N=C(C2=C1C=CC(Br)=C2)C3CC3 |
Figure 1. Chemical structure of this compound.
Part 1: Primary Screening and IC50 Determination using ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[4][5] It is a universal assay suitable for virtually any kinase.[6][7] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the initial kinase activity.[4][5]
Workflow for Primary Kinase Screening
Caption: Principle of the LanthaScreen™ Eu Kinase Binding Assay.
Detailed Protocol: Binding Affinity Determination for Kinase X
Materials:
-
This compound
-
Tagged Recombinant Kinase X (e.g., GST- or His-tagged)
-
LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-GST)
-
LanthaScreen™ Kinase Tracer (appropriate for Kinase X)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
DMSO
-
Black, low-volume 384-well assay plates
-
TR-FRET enabled plate reader
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO, as described for the ADP-Glo™ assay.
-
Prepare an intermediate 3x dilution of the compound in the kinase buffer.
-
-
Assay Setup (Final Volume: 15 µL):
-
In a 384-well plate, add 5 µL of the 3x compound dilution.
-
Add 5 µL of a 3x mixture of tagged Kinase X and Eu-anti-Tag Antibody.
-
Add 5 µL of 3x Kinase Tracer.
-
Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled reader, measuring the emission at 665 nm and 615 nm (excitation at ~340 nm). [8] * Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data and plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (binding) value.
-
Troubleshooting and Scientific Integrity
A critical aspect of kinase screening is ensuring the reliability and reproducibility of the data. [9]
| Problem | Possible Cause | Solution |
|---|---|---|
| High Background Signal | Reagent contamination; Sub-optimal reagent concentrations. | Use fresh, high-purity reagents. Titrate each reagent to determine optimal concentrations. [9] |
| High Well-to-Well Variability | Pipetting inaccuracy; Temperature fluctuations across the plate. | Use calibrated pipettes or automated liquid handlers. Ensure uniform temperature during incubations. [9] |
| Low Signal or No Activity | Inactive enzyme; Incorrect buffer composition. | Verify enzyme activity with a positive control. Ensure the buffer pH and components are optimal for the specific kinase. [10] |
| Discrepancy between Activity and Binding Assays | Compound interferes with the assay technology (e.g., luciferase inhibitor, autofluorescence). | The use of orthogonal assays helps identify such artifacts. Further biophysical methods (e.g., thermal shift assays) can be employed. [1]|
Conclusion and Future Directions
This application note provides a comprehensive framework for the initial characterization of this compound as a potential kinase inhibitor. By employing a robust primary screening assay like ADP-Glo™ and an orthogonal binding assay such as LanthaScreen™, researchers can confidently determine the compound's potency and direct target engagement.
Following the successful identification of a primary target and determination of its IC50, the logical next step is to perform a broad kinase selectivity screen. [1][2]This involves testing the compound against a large panel of kinases (e.g., >100) to build a comprehensive selectivity profile. [11]This profile is crucial for understanding potential off-target effects and guiding further lead optimization efforts in a drug discovery program.
References
- Measuring and interpreting the selectivity of protein kinase inhibitors.PMC - NIH. [Link]
- Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st
- Kinase Selectivity Panels.Reaction Biology. [Link]
- ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.Celtarys Research. [Link]
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.PubMed Central. [Link]
- Step-by-Step Guide to Kinase Inhibitor Development.Reaction Biology. [Link]
- Choosing the Right Assay for Your Kinase Drug Discovery.Reaction Biology. [Link]
- Kinase assays.BMG LABTECH. [Link]
- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxyl
- Kinase Panel Screening and Profiling Service.Reaction Biology. [Link]
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.MDPI. [Link]
- Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR) - PubMed.PubMed. [Link]
- 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole.PubChem. [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for 5-Bromo-3-cyclopropyl-1-methylindazole in Drug Discovery Workflows
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific, highly functionalized derivative, 5-Bromo-3-cyclopropyl-1-methylindazole , and its strategic application within contemporary drug discovery workflows. We provide a detailed exploration of its synthetic rationale, its role as a versatile building block for structure-activity relationship (SAR) studies, and comprehensive, field-proven protocols for its evaluation as a potential kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds to accelerate the discovery of novel therapeutics.
Introduction: The Strategic Value of the Indazole Scaffold
Indazole-containing derivatives are integral to a wide array of approved pharmaceuticals and clinical candidates, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, antibacterial, and notably, anticancer effects.[3][4][5] Their success stems from the indazole nucleus's ability to mimic the indole bioisostere, engaging in key hydrogen bonding and hydrophobic interactions within the active sites of various enzymes and receptors.[6] The specific compound, this compound, offers a unique combination of structural features that are highly advantageous for drug discovery:
-
The Indazole Core: Provides a rigid, bicyclic aromatic system that serves as an excellent foundation for building high-affinity ligands.
-
The 5-Bromo Substituent: Acts as a crucial synthetic handle for diversification. The bromine atom facilitates a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the systematic introduction of a wide range of chemical moieties to probe the SAR of the C5 position.[6] This is critical for optimizing potency, selectivity, and pharmacokinetic properties.
-
The 3-Cyclopropyl Group: This small, rigid aliphatic ring introduces a three-dimensional character to the molecule, which can be pivotal for fitting into specific binding pockets and enhancing ligand efficiency.
-
The 1-Methyl Group: This modification blocks the N-H tautomerization common in unsubstituted indazoles, simplifying the SAR by removing a potential hydrogen bond donor and providing a fixed vector for substitution.
These features make this compound a valuable starting point for library synthesis and lead optimization campaigns, particularly in the realm of kinase inhibition.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BrN₂ | [7] |
| Molecular Weight | 251.12 g/mol | [7] |
| CAS Number | 1311197-79-1 | [8] |
| Appearance | Solid | [7] |
| SMILES | CN1N=C(C2=C1C=CC(Br)=C2)C3CC3 | [7] |
| InChI Key | KJFYYJFGROXETI-UHFFFAOYSA-N | [7] |
Synthetic Pathways and Considerations
The synthesis of this compound can be approached through several established methods for indazole ring formation. A common and effective strategy involves the cyclization of a suitably substituted hydrazine derivative. The following is a representative synthetic scheme.
Caption: A generalized synthetic workflow for indazole formation.
Protocol 1: Synthesis of this compound (Representative)
This protocol is a generalized representation based on established indazole synthesis methodologies and should be optimized for specific laboratory conditions.
-
Reaction Setup: To a solution of a suitable starting material, such as 1-(5-bromo-2-fluorophenyl)cyclopropyl methanone (1.0 eq) in a high-boiling point solvent like n-butanol, add hydrazine hydrate (excess, e.g., 10 eq).
-
Cyclization: Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the 5-bromo-3-cyclopropyl-1H-indazole intermediate.
-
N-Methylation: To a solution of the intermediate in a suitable solvent (e.g., DMF), add a base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) followed by the addition of methyl iodide (CH₃I). Stir at room temperature until the reaction is complete.
-
Final Purification: Quench the reaction with water and extract with an organic solvent. Purify the crude product by column chromatography to obtain the final compound, this compound.
Application in Kinase Inhibitor Drug Discovery
The indazole scaffold is a prominent feature in numerous potent kinase inhibitors.[9][10] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them a major class of therapeutic targets.[9] this compound serves as an excellent starting point for developing novel kinase inhibitors through SAR studies.
Caption: Workflow for kinase inhibitor discovery using the target compound.
Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol provides a general framework for determining the IC₅₀ value of a test compound against a specific kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay.[10]
Materials:
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP competitive kinase tracer
-
Test compound (this compound derivatives)
-
Kinase buffer
-
384-well microplate
-
Plate reader capable of TR-FRET
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in kinase buffer.
-
Assay Plate Preparation: Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.[10]
-
Kinase/Antibody Mixture: Prepare a mixture of the kinase and the Eu-labeled antibody in kinase buffer. Add 5 µL of this mixture to each well.[10]
-
Tracer Addition: Prepare the Alexa Fluor™ 647-labeled tracer in kinase buffer. Add 2.5 µL of the tracer to each well.[10]
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[10]
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.[10]
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the percent inhibition (calculated from the TR-FRET ratio) against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plate
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.[10]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Structure-Activity Relationship (SAR) Insights
The bromine at the C5 position of this compound is the key to unlocking a deep understanding of the SAR for this scaffold. By employing Suzuki coupling, for example, a diverse array of aryl and heteroaryl groups can be introduced. A hypothetical SAR table is presented below to illustrate this principle.
| Compound ID | C5-Substituent | Kinase IC₅₀ (nM) | Cellular GI₅₀ (µM) |
| Parent | -Br | >10,000 | >50 |
| Analog 1 | -Phenyl | 5,200 | 25.3 |
| Analog 2 | -4-Fluorophenyl | 2,100 | 10.1 |
| Analog 3 | -Pyridin-4-yl | 850 | 2.5 |
| Analog 4 | -Pyrimidin-2-yl | 320 | 0.8 |
This systematic modification allows researchers to map the chemical space around the indazole core, identifying substituents that enhance potency and cellular activity. This iterative process of design, synthesis, and testing is fundamental to modern lead optimization.[12]
Conclusion
This compound is a highly valuable and versatile chemical entity for drug discovery. Its unique combination of a privileged indazole core, a synthetically tractable bromo-substituent, and a three-dimensional cyclopropyl group makes it an ideal starting point for the development of novel therapeutics, particularly kinase inhibitors. The protocols and workflows outlined in this document provide a robust framework for researchers to effectively utilize this compound in their drug discovery programs, from initial library synthesis to cellular characterization and lead optimization.
References
- BenchChem. (2025). Application Notes and Protocols for 5-amino-1H-indazol-6-ol in Kinase Inhibitor Assays. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Use of 6-bromo-1H-indazol-4-amine in Kinase Inhibitor Development. BenchChem.
- Bollini, M., et al. (2004). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 14(11), 2857-2862.
- WIPO. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer.
- BenchChem. (2025).
- Kim, J., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)
- Guidechem. (n.d.). How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?. Guidechem.
- Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(11), 2110-2139.
- Lizhuo Information. (n.d.). 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs.
- Sigma-Aldrich. (n.d.). 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole. Sigma-Aldrich.
- Li, Y., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604.
- Wang, L., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6567.
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- BenchChem. (2025). Application Notes and Protocols for Synthesis of 1H-Indazol-5-ol Derivatives in Anticancer Research. BenchChem.
- Grunbeck, A., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols, 2(3), 100701.
- Sharma, V., et al. (2013). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Chemical and Pharmaceutical Research, 5(12), 647-658.
- Borges, F., et al. (2005). Pharmacological properties of indazole derivatives: recent developments. Current Medicinal Chemistry, 12(11), 1287-1303.
- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole Analogs. BenchChem.
- Fisher Scientific. (n.d.). This compound, min 98%, 5 grams. Fisher Scientific.
Sources
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole | Sigma-Aldrich [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]
Applications of 5-Bromo-3-cyclopropyl-1-methylindazole in Neurobiology Research: A Guide for Innovators
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the potential applications of 5-Bromo-3-cyclopropyl-1-methylindazole in the field of neurobiology. While direct biological studies on this specific molecule are not yet prevalent in published literature, its structural motifs—the indazole core and the reactive bromine atom—position it as a highly valuable and versatile building block for the discovery of novel therapeutics targeting the central nervous system (CNS).
This guide will move beyond a simple datasheet to provide a forward-looking analysis of its potential, grounded in the established roles of its constituent chemical features in neuropharmacology. We will explore its utility as a scaffold for creating targeted inhibitors and as a key component in the burgeoning field of targeted protein degradation.
Part 1: The Indazole Scaffold - A Privileged Structure in CNS Drug Discovery
The indazole ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity.[1] Its bioisosteric relationship with indole, a common feature in endogenous neuromodulators like serotonin, allows it to fit into binding sites of neurological targets. In recent years, indazole derivatives have been successfully developed as potent modulators of key signaling pathways implicated in neurodegenerative and psychiatric disorders.[2][3]
Key Neurological Targets for Indazole-Based Compounds:
-
Protein Kinases: Dysregulation of protein kinase activity is a hallmark of many neurodegenerative diseases. Indazole derivatives have been designed as inhibitors for several critical kinases:
-
Monoamine Oxidase B (MAO-B): Inhibition of MAO-B increases dopamine levels and is a validated strategy for treating Parkinson's disease.[2][9]
-
Serotonin Receptors (5-HT): As analogs of endogenous ligands, indazole derivatives are being explored as modulators of serotonin receptors for treating psychosis and other mental illnesses.[10][11]
The structure of this compound, with its defined substitution pattern, offers a unique starting point for chemists to build upon this legacy and develop next-generation CNS-active compounds.
Caption: Generic kinase signaling pathway in neurodegeneration targeted by indazole inhibitors.
Part 2: A Versatile Building Block for Targeted Protein Degradation
One of the most exciting potential applications for this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This groundbreaking technology utilizes the cell's own quality control machinery, the Ubiquitin-Proteasome System (UPS), to specifically eliminate disease-causing proteins.[12] This is particularly relevant for neurodegenerative diseases, which are often characterized by the accumulation of toxic protein aggregates that are difficult to target with traditional inhibitors.[13][14]
A PROTAC is a heterobifunctional molecule composed of three parts:
-
A "warhead" ligand that binds to the target protein (Protein of Interest, POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the two.[15]
The PROTAC simultaneously binds the POI and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the proteasome.
The Role of this compound in PROTAC Synthesis
This compound is classified as a "protein degrader building block" because its chemical structure is ideal for incorporation into PROTACs.[15] The bromine atom is a key feature, serving as a versatile reactive handle for synthetic chemists.[16][17] It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), which are workhorse reactions for connecting different molecular fragments.[16]
A medicinal chemist could use this building block in several ways:
-
As part of the POI ligand: The indazole core could be the primary pharmacophore that binds to the target protein.
-
As a core scaffold: The indazole could serve as a rigid central core from which the POI ligand and the E3 ligase ligand are extended.
Caption: Synthetic and evaluation workflow for a novel PROTAC.
Protocol 3: Cellular Target Degradation via Western Blot
This protocol is used to visually confirm and quantify the degradation of a target protein in cells treated with a newly synthesized PROTAC.
Causality: This method uses antibodies to specifically detect the level of the target protein. A decrease in the protein band intensity in PROTAC-treated cells compared to control cells demonstrates degradation. A loading control (e.g., GAPDH, β-actin) is crucial to ensure equal protein loading between lanes.
Methodology:
-
Cell Culture and Treatment:
-
Plate a neuronal cell line (e.g., SH-SY5Y) in 6-well plates and grow to ~80% confluency.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein samples to the same concentration (e.g., 1 µg/µL) with lysis buffer and Laemmli sample buffer.
-
Load 20 µg of protein per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a digital imager.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH).
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the target protein signal to the loading control signal for each sample.
-
Data Summary
| Property | Value | Source |
| IUPAC Name | 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole | N/A |
| CAS Number | 1311197-79-1 | [7] |
| Molecular Formula | C₁₁H₁₁BrN₂ | [7] |
| Molecular Weight | 251.12 g/mol | [7] |
| Appearance | Solid | [13] |
| Purity | ≥98% | [7] |
| Known Application | Protein Degrader Building Block, Biochemical Research | [7][10] |
| Safety Profile | Acute toxicity (Oral, Category 3) | [13] |
Conclusion
This compound represents a molecule of high potential for the neurobiology research community. While it is not an end-product therapeutic, its value lies in its role as a sophisticated chemical tool. Its indazole core provides a proven scaffold for engaging with key neurological targets, and its bromo-substituent unlocks its use in advanced synthetic strategies like the construction of PROTACs. For researchers and medicinal chemists aiming to develop the next generation of treatments for devastating neurodegenerative and psychiatric disorders, this compound offers a robust and promising starting point for innovation.
References
- Zhang L, et al. Progress in Research of PROTAC for Neurodegenerative Disorders Treatment. Chinese Pharmaceutical Journal. 2022.
- Gong, G., et al. Discovery of Effective Dual PROTAC Degraders for Neurodegenerative Disease-Associated Aggregates. Journal of Medicinal Chemistry. 2023.
- BenchChem.
- Pal, D. & Sahu, R. Importance of Indazole against Neurological Disorders. Bentham Science Publisher. 2022.
- Yadav, P., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. 2024.
- BenchChem.
- Liu, Y., et al. Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry. 2023.
- Khan, I., et al. Importance of Indazole against Neurological Disorders.
- Liu, X., et al.
- Sabnis, R.W. Novel Indazole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders. ACS Medicinal Chemistry Letters. 2025.
- Zhou, H., et al. 1-Pyrazolyl-5,6-Disubstituted Indazole Derivatives as LRRK2 Inhibitors for Treating Parkinson's Disease. ACS Medicinal Chemistry Letters. 2020.
- Liu, Y., et al. Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease. Semantic Scholar. 2023.
- Zhang, S.G., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2018.
- Sabnis, R.W. Novel Indazole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders.
- BenchChem. The Indispensable Role of Brominated Heterocycles in Modern Synthetic Chemistry: An In-depth Technical Guide. 2025.
- Bio-Techne. Degrader Building Blocks | LYTAC & PROTAC Degraders.
- Monash University. Indazole derivatives as selective inhibitors of butyrylcholinesterase with effective blood-brain-barrier permeability profile. 2022.
- Lee, J., et al. Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents. European Journal of Medicinal Chemistry. 2022.
- Kuemper, S., et al. Targeted protein degradation in CNS disorders: a promising route to novel therapeutics?. Frontiers in Molecular Neuroscience. 2024.
- Scott, J.S., et al. Central Nervous System Targeted Protein Degraders. Molecules. 2022.
- NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Specialty Brominated Compounds in Advanced Chemical Synthesis. 2025.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Wójcik, M., et al. Introducing bromine to the molecular structure as a strategy for drug design. Journal of Applied Pharmaceutical Science. 2024.
- Iacobazzi, A., et al. Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry. Topics in Current Chemistry. 2025.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | AMI, an Indazole Derivative, Improves Parkinson’s Disease by Inhibiting Tau Phosphorylation [frontiersin.org]
- 5. 1-Pyrazolyl-5,6-Disubstituted Indazole Derivatives as LRRK2 Inhibitors for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of Indazole against Neurological Disorders PMID: 35232360 | MCE [medchemexpress.cn]
- 7. Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Progress in Research of PROTAC for Neurodegenerative Disorders Treatment [journal11.magtechjournal.com]
- 13. Advancements in PROTAC-based therapies for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Targeted protein degradation in CNS disorders: a promising route to novel therapeutics? [frontiersin.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Note: 5-Bromo-3-cyclopropyl-1-methylindazole as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction
The indazole core is a privileged scaffold in medicinal chemistry, serving as the foundation for numerous compounds in clinical development and on the market.[1] Its structural similarity to indole allows it to act as a bioisostere, while offering distinct electronic properties and metabolic stability. Functionalization of the indazole ring is a key strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic profiles.
This application note provides a detailed guide to 5-Bromo-3-cyclopropyl-1-methylindazole, a highly valuable intermediate for pharmaceutical research and development. The presence of a bromine atom at the 5-position offers a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl and heteroaryl moieties.[2][3] The 3-cyclopropyl and 1-methyl groups provide specific steric and electronic features that can be crucial for optimizing ligand-receptor interactions. We present here a proposed synthesis protocol, key physicochemical data, and a detailed protocol for its application in Suzuki-Miyaura cross-coupling reactions.
Physicochemical & Safety Profile
Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1311197-79-1 | [4] |
| Molecular Formula | C₁₁H₁₁BrN₂ | [4] |
| Molecular Weight | 251.12 g/mol | [4] |
| Appearance | Solid / White Powder | |
| Purity | Typically ≥98% | [4] |
| SMILES | CN1N=C(C2=C1C=CC(Br)=C2)C3CC3 |
| InChI Key | KJFYYJFGROXETI-UHFFFAOYSA-N | |
Safety & Handling:
This compound must be handled with care by trained professionals in a controlled laboratory environment.
-
Hazard Classification: Acute Toxicity 3 (Oral).
-
GHS Pictogram: GHS06 (Skull and Crossbones).
-
Signal Word: Danger.
-
Hazard Statement: H301 (Toxic if swallowed).
-
Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician).
-
Storage: Store in a dry, well-ventilated place, sealed from moisture.
Proposed Synthesis Protocol
The synthesis of N1-alkylated indazoles can be complicated by the formation of N2-alkylated isomers.[5] To circumvent this, a regioselective approach is proposed, building the ring from a precursor that already contains the N-methyl group. This protocol is adapted from established methods for synthesizing similar 3-substituted-1H-indazoles.[6]
The proposed pathway involves the condensation and cyclization of (5-bromo-2-fluorophenyl)(cyclopropyl)methanone with methylhydrazine.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents [patents.google.com]
- 6. 5-BROMO-3-METHYL-1H-INDAZOLE | 552331-16-5 [chemicalbook.com]
Application Notes and Protocols for the Derivatization of 5-Bromo-3-cyclopropyl-1-methylindazole to Enhance Biological Potency
Abstract
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Specifically, substituted indazoles have demonstrated a wide array of pharmacological activities, including potent antitumor, anti-inflammatory, and kinase inhibitory effects.[1][2][3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 5-Bromo-3-cyclopropyl-1-methylindazole. We present detailed protocols for palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—to introduce diverse functionalities at the C5-position. The rationale behind these modifications is discussed in the context of improving potency, with a focus on kinase inhibition, a common mechanism of action for this compound class.[4][6] Structure-activity relationship (SAR) insights are provided to guide the rational design of novel, more potent analogs.
Introduction: The Indazole Core in Drug Discovery
Indazoles are bicyclic heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their versatile biological activities.[1] Their structural resemblance to purines allows them to interact with a variety of biological targets, most notably protein kinases. Several indazole-based drugs have reached the market, such as Axitinib, a kinase inhibitor for the treatment of renal cell carcinoma, underscoring the therapeutic relevance of this scaffold.[1]
The starting material, this compound, presents a key opportunity for chemical modification. The bromine atom at the C5-position is a versatile handle for introducing a wide range of substituents via modern cross-coupling methodologies.[7] The 3-cyclopropyl group and the 1-methyl group are important for establishing foundational interactions with target proteins, and modifications at the C5-position are a well-established strategy for modulating potency and selectivity.[6]
Rationale for Derivatization: Targeting Protein Kinases
A substantial body of evidence suggests that indazole derivatives exert their biological effects through the inhibition of protein kinases.[4][8] Protein kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] Therefore, the targeted derivatization of the this compound core is a rational approach to developing novel and more potent kinase inhibitors.
The strategic introduction of various aryl, heteroaryl, amino, and alkynyl moieties at the C5-position can significantly impact the compound's interaction with the kinase active site. These modifications can lead to:
-
Enhanced Binding Affinity: New substituents can form additional hydrogen bonds, hydrophobic interactions, or van der Waals forces with amino acid residues in the ATP-binding pocket of the target kinase.
-
Improved Selectivity: By tailoring the chemical properties of the C5-substituent, it is possible to achieve selective inhibition of a specific kinase or kinase family, thereby reducing off-target effects and potential toxicity.
-
Modulated Physicochemical Properties: Derivatization can be used to optimize drug-like properties such as solubility, metabolic stability, and cell permeability, which are critical for in vivo efficacy.
The following protocols detail established methods for achieving these transformations, providing a practical guide for the synthesis of a diverse library of 5-substituted-3-cyclopropyl-1-methylindazole analogs for biological screening.
Experimental Protocols
The following are detailed, step-by-step methodologies for the derivatization of this compound. Researchers should adapt and optimize these protocols based on the specific substrate and desired product.
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Anhydrous solvents and reagents are recommended for optimal results in cross-coupling reactions.
-
Reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl/Heteroaryl Derivatives
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron compound and an organic halide.[9][10]
Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol:
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq).
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 eq).[7]
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress.[11]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 5-Amino Derivatives
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds.[12][13]
Reaction Scheme:
Caption: General workflow for Buchwald-Hartwig amination.
Protocol:
-
To a dry, sealed tube under an inert atmosphere, add this compound (1.0 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.2 eq), a palladium catalyst like palladium(II) acetate (Pd(OAc)₂) (0.02 eq), and a suitable phosphine ligand (e.g., Xantphos or RuPhos) (0.04 eq).[14]
-
Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.
-
Add the desired primary or secondary amine (1.1 eq).
-
Seal the tube tightly and heat the reaction mixture with stirring to a temperature typically between 80-110 °C.[15]
-
Monitor the reaction's progress.
-
Once complete, cool the reaction to room temperature.
-
Carefully unseal the tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography.
Sonogashira Coupling: Synthesis of 5-Alkynyl Derivatives
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[16][17][18]
Reaction Scheme:
Caption: General workflow for Sonogashira coupling.
Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq), and a copper(I) cocatalyst like copper(I) iodide (CuI) (0.1 eq).[19]
-
Add an anhydrous solvent, typically a mixture of an aprotic solvent like tetrahydrofuran (THF) or 1,4-dioxane and an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Add the terminal alkyne (1.2 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and salts, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product using column chromatography.
Structure-Activity Relationship (SAR) Analysis
The derivatization of the 5-position of the indazole core can lead to significant changes in biological activity. Based on the literature for similar indazole-based kinase inhibitors, the following SAR trends can be anticipated:
| Position of Modification | Type of Substituent | Expected Impact on Potency | Rationale |
| C5-Position | Small, hydrophobic groups (e.g., methyl, ethyl) | May increase potency | Can fill small hydrophobic pockets in the kinase active site. |
| Aromatic rings (e.g., phenyl, pyridyl) | Can significantly increase potency | Potential for π-π stacking interactions with aromatic amino acid residues. | |
| Hydrogen bond donors/acceptors (e.g., -NH₂, -OH, amides) | Can enhance potency and selectivity | Formation of specific hydrogen bonds with the kinase hinge region or other key residues.[4] | |
| Bulky groups | May decrease potency | Steric hindrance can prevent optimal binding in the active site. |
It is important to note that these are general trends, and the optimal substituent will be highly dependent on the specific kinase target. A systematic exploration of the chemical space around the C5-position is crucial for identifying lead compounds with improved potency and selectivity.
Conclusion
The this compound scaffold is a valuable starting point for the development of novel, potent therapeutic agents, particularly kinase inhibitors. The palladium-catalyzed cross-coupling reactions detailed in this application note provide robust and versatile methods for introducing a wide range of chemical diversity at the C5-position. By systematically applying these protocols and analyzing the resulting structure-activity relationships, researchers can rationally design and synthesize new indazole derivatives with enhanced biological activity.
References
- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003.
- Cid-Martínez, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6549.
- Drasin-Sultan, D., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4952-4957.
- Fravolini, A., et al. (2008). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 13(7), 1435-1447.
- Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Li, J., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(4), 2590–2600.
- Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(11), 1839-1865.
- Singh, P., et al. (2024). Synthesis, kinase inhibition and anti-leukemic activities of diversely substituted indolopyrazolocarbazoles. European Journal of Medicinal Chemistry, 271, 116352.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Suzuki, A. (1999). Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions (pp. 49-97). Wiley-VCH.
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Chemistry LibreTexts. (2020). Palladium catalyzed couplings.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution.
- ResearchGate. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
- ResearchGate. (2021). Sonogashira cross-coupling reaction of 5-bromoindole 15 with...
- ResearchGate. (2008). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
- YouTube. (2019). Sonogashira coupling.
- YouTube. (2019). nucleophilic aromatic substitutions.
- Zhang, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Scientific Reports, 11(1), 22.
- Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
- Li, Y., et al. (2021). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 224, 113702.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Qu, Y., et al. (2017). Part 8: Diaryl thiourea bearing 1H-indazole-3-amine as muti-target RTKs inhibitors. European Journal of Medicinal Chemistry, 141, 373-385.
- ResearchGate. (2024). Different biological activities reported with Indazole derivatives.
- ResearchGate. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Shin, Y., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry, 52(14), 4181-4193.
- Tlili, A., & Al-Sanea, M. M. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2289-2300.
Sources
- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, kinase inhibition and anti-leukemic activities of diversely substituted indolopyrazolocarbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Safe Handling and Storage of 5-Bromo-3-cyclopropyl-1-methylindazole
Introduction and Compound Profile
5-Bromo-3-cyclopropyl-1-methylindazole is a substituted indazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3] Its structure, featuring a reactive bromine atom, makes it a valuable synthetic building block, particularly for cross-coupling reactions to introduce molecular diversity.[4] As a key intermediate, potentially used in the synthesis of protein degraders, ensuring its integrity and handling it safely are paramount for reproducible research and operator safety.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate procedures for the handling and storage of this compound, grounded in established safety protocols and chemical principles.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1311197-79-1 | [5][6] |
| Molecular Formula | C₁₁H₁₁BrN₂ | [5][6] |
| Molecular Weight | 251.12 g/mol | [6] |
| Physical Form | Solid | |
| Purity (Typical) | ≥98% | [5] |
| InChI Key | KJFYYJFGROXETI-UHFFFAOYSA-N |
| Canonical SMILES | CN1N=C(C2=C1C=CC(Br)=C2)C3CC3 | |
Hazard Identification and Crucial Safety Mandates
The primary and most critical hazard associated with this compound is its acute oral toxicity. All handling procedures must be designed around the strict prevention of ingestion, inhalation, and direct skin contact.
Table 2: GHS Hazard Summary
| Category | Information | GHS Code | Source |
|---|---|---|---|
| Pictogram | Skull and Crossbones | GHS06 | |
| Signal Word | Danger | - | |
| Hazard Statement | Toxic if swallowed | H301 | |
| Hazard Class | Acute Toxicity, Oral (Category 3) | - |
| Storage Class | 6.1C: Combustible, acute toxic (Cat. 3) | - | |
Core Safety Directive: The H301 classification necessitates that this compound is handled with stringent precautions. Accidental ingestion is a medical emergency. The precautionary statement P301 + P310 ("IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician") underscores the severity of this hazard. All personnel must be fully aware of these risks before beginning any work.
Prerequisite Laboratory Setup and Engineering Controls
Establishing a controlled environment is the first line of defense in ensuring both operator safety and compound stability.
Primary Engineering Control: Chemical Fume Hood
All manipulations of solid this compound must be performed inside a certified chemical fume hood. This is non-negotiable.
-
Rationale: A fume hood provides critical ventilation to capture and exhaust any fine particulates or aerosols that may be generated during handling, preventing operator inhalation. It also serves as a physical barrier in case of an accidental spill.
Inert Atmosphere Operations (Recommended Best Practice)
While not explicitly classified as air-sensitive, many complex organic molecules, especially bromo-substituted heterocycles, can be susceptible to slow degradation from atmospheric moisture or oxygen over time.[7][8] For applications requiring the highest compound integrity, such as quantitative assays or long-term storage of solutions, handling under an inert atmosphere (nitrogen or argon) is recommended.[9]
-
Glovebox: Provides the most robust protection, maintaining a consistently inert and dry environment, ideal for manipulating solids and preparing stock solutions.[8]
-
Schlenk Line: A suitable alternative for handling solutions and performing reactions under an inert gas blanket.[9][10]
Caption: Fume hood setup for weighing toxic solids.
Protocol: Receiving and Initial Storage
-
Inspect Packaging: Upon receipt, visually inspect the external packaging for any signs of damage or leaks. If compromised, do not open. Follow your institution's protocol for damaged chemical shipments.
-
Verify Identity: Move the intact package to a designated receiving area, preferably within a fume hood. Carefully open the outer packaging. Cross-reference the supplier label on the primary container with your purchase order and the Safety Data Sheet (SDS) to confirm the chemical identity (CAS 1311197-79-1).
-
Examine Primary Container: Check that the primary container is sealed and undamaged.
-
Log into Inventory: Record the date of receipt, quantity, and assigned storage location in your chemical inventory system.
-
Initial Storage: Immediately transfer the sealed container to the designated storage location as described in Section 6.0.
Protocol: Weighing and Solution Preparation
This protocol outlines the standard workflow for safely weighing the solid compound and preparing a stock solution.
Required Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles with side shields.
-
Hand Protection: Nitrile gloves (double-gloving is recommended). Check the glove manufacturer's guidelines for compatibility.
-
Body Protection: A flame-resistant lab coat, fully fastened.
-
Respiratory Protection: While a fume hood is the primary control, a respirator may be required by your institution's safety office for handling larger quantities or for spill cleanup.
Step-by-Step Weighing Procedure
-
Prepare Workspace: Ensure the fume hood sash is at the appropriate working height. Clean the work surface and place an absorbent, plastic-backed liner on the surface. Place the analytical balance inside the hood.
-
Gather Materials: Place all necessary items (spatula, weighing paper/boat, secondary container for the weighed solid, waste bag) inside the hood before retrieving the compound.
-
Equilibrate Compound: Allow the sealed container of this compound to equilibrate to room temperature before opening.
-
Rationale: This prevents condensation of atmospheric moisture onto the cold solid, which could compromise compound integrity.
-
-
Perform Weighing: a. Place the weighing boat on the balance and tare. b. Open the compound container within the hood. c. Using a clean, dedicated spatula, carefully transfer the desired amount of solid to the weighing boat. Avoid generating dust. d. Once the desired mass is obtained, immediately and securely close the primary compound container.
-
Transfer: Carefully transfer the weighed solid into the labeled receiving vessel (e.g., a flask for solution preparation).
-
Decontamination and Cleanup: a. Treat the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol or isopropanol) and wipe clean. Dispose of the wipes in the hazardous waste container. b. Dispose of the used weighing boat and any contaminated liner into the designated solid hazardous waste bag inside the hood.
-
Return to Storage: Return the sealed primary container to its designated storage location.
Caption: Workflow for weighing and handling.
Storage and Stability
Proper storage is essential to maintain the purity and reactivity of this compound.
-
Temperature: Store in a cool, dry place.[11] Refrigeration is acceptable, but ensure the container is tightly sealed and allowed to warm to room temperature before opening to prevent moisture condensation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to prevent potential degradation. The container must be tightly closed.[11]
-
Light: While not specified as light-sensitive, it is good practice to store research chemicals in opaque containers or in a dark location (e.g., a cabinet) to prevent photochemical degradation.
-
Incompatibilities: Keep away from strong oxidizing agents.[11]
-
Location: Store in a designated, locked cabinet or area suitable for toxic compounds, segregated from incompatible materials.
Waste Disposal
All waste generated from handling this compound is considered hazardous.
-
Solid Waste: Contaminated items such as gloves, weighing papers, and bench liners must be disposed of in a clearly labeled hazardous solid waste container.
-
Unused Compound: Dispose of excess or unwanted this compound as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Regulatory Compliance: All waste disposal must adhere strictly to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EH&S) department for specific procedures.[11]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately and seek medical attention.
-
If Swallowed: Medical Emergency. Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or physician.[12]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[11]
References
- ChemWhat. This compound CAS#: 1311197-79-1. [Link]
- MIT Environmental Health & Safety. Handling air-sensitive reagents AL-134. [Link]
- ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]
- Guillo, N., & Perrio, S. (1997). General techniques for handling air-sensitive compounds. In S. E. Gibson (Ed.), Transition Metals in Organic Synthesis: A Practical Approach. Oxford University Press. [Link]
- PubChem. 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole. [Link]
- Zhang, X., & Chen, S. (2020). Syntheses of Bromo-N-Heterocycles through DBH-Promoted Tandem C-H Amination/Bromination.
- Yessenamanova, G. N., et al. (2019). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. Eurasian Chemico-Technological Journal. [Link]
- Organic Chemistry Portal. Indazole synthesis. [Link]
- Li, P., et al. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. Journal of Organic Chemistry. [Link]
- El-Aasr, M. (2014). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA).
Sources
- 1. Indazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. calpaclab.com [calpaclab.com]
- 6. chemwhat.com [chemwhat.com]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 10. academic.oup.com [academic.oup.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
Application Note & Protocol: Solubilization of 5-Bromo-3-cyclopropyl-1-methylindazole for In Vitro Cell Culture Assays
Introduction
5-Bromo-3-cyclopropyl-1-methylindazole belongs to the indazole class of heterocyclic organic compounds. Substituted indazoles are prominent scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents and research compounds.[1][2] This class is recognized for a diverse range of biological activities, with various derivatives being investigated as potent kinase inhibitors, anti-angiogenic agents, and anti-cancer therapeutics.[1][3][4] For instance, pazopanib, a tyrosine kinase inhibitor, and niraparib, a PARP inhibitor, are both approved drugs built upon an indazole framework.[1]
The successful application of novel compounds like this compound in cell-based assays is fundamentally dependent on proper handling and preparation. Like many small molecule inhibitors, this compound is a solid with predicted poor aqueous solubility.[5] Inaccurate or incomplete solubilization can lead to the formation of precipitates, incorrect dosing, and consequently, a high degree of experimental variability and non-reproducible results.
This document provides a comprehensive, field-proven protocol for the solubilization and handling of this compound. The methodologies described herein are designed to ensure compound stability, maximize bioavailability in culture, and facilitate the generation of reliable data for researchers in drug discovery and cell biology.
Compound Data & Properties
A precise understanding of the compound's physical and chemical properties is the foundation for its correct preparation. The key parameters for this compound are summarized below.
| Parameter | Value | Source |
| Molecular Formula | C₁₁H₁₁BrN₂ | [5] |
| Molecular Weight | 251.12 g/mol | [5] |
| Appearance | Solid | [5] |
| CAS Number | Not explicitly found for the 1-methyl isomer. Related structures include 911305-80-1 for the 1H-indazole. | [6][7] |
| Purity | ≥96% (Varies by supplier) | [8] |
| Predicted Solubility | Insoluble in water, soluble in DMSO. | Inferred from similar structures and common lab practice.[9][10] |
| Safety Information | Acute Toxicity 3 (Oral). Signal Word: Danger. | [5] |
Core Principles of Solubilization for Cell Culture
The primary challenge in preparing this compound for cell-based experiments is overcoming its inherent hydrophobicity. The following principles are critical for success.
-
Choice of Solvent: For non-polar, hydrophobic small molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[10][11] Its high solvating power for organic compounds and miscibility with aqueous cell culture media make it ideal. However, it is crucial to use anhydrous, sterile-filtered DMSO to prevent compound degradation and contamination.
-
High-Concentration Stock Solutions: The standard practice is to prepare a highly concentrated stock solution (e.g., 10-50 mM) in 100% DMSO.[9][11] This allows for the addition of a very small volume of the stock to the cell culture medium to achieve the final desired concentration. This strategy minimizes the final concentration of DMSO, which can be toxic to cells at higher levels.
-
DMSO Toxicity and Vehicle Controls: While widely used, DMSO is not inert. Most cell lines can tolerate DMSO up to 0.5%, but the ideal final concentration should be kept below 0.1% to avoid off-target effects.[9] It is mandatory to include a vehicle control in every experiment. This control consists of cells treated with the same final concentration of DMSO as the experimental groups, allowing researchers to distinguish the effect of the compound from any effect of the solvent itself.
-
Preventing Precipitation: A common failure point occurs when a concentrated DMSO stock is diluted directly into an aqueous buffer or medium, causing the compound to "crash out" or precipitate.[10] This happens because the compound is no longer in a favorable solvent environment. This can be mitigated by ensuring rapid and thorough mixing upon dilution and, for very difficult compounds, performing intermediate dilutions in solutions with decreasing DMSO concentrations.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol details the steps to prepare a highly concentrated and stable stock solution.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO (Biotechnology Grade)
-
Calibrated analytical balance
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettors and sterile tips
Methodology:
-
Pre-Protocol Preparations: Bring the vial of this compound and the bottle of DMSO to room temperature before opening to prevent condensation of atmospheric water.
-
Calculation: Determine the mass of the compound required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 251.12 g/mol × 1000 mg/g = 2.51 mg
-
-
Weighing: Carefully weigh out 2.51 mg of the compound into a sterile microcentrifuge tube. For milligram-scale packages, it is often best to prepare the stock solution directly in the original supplier vial to avoid transfer loss.[11]
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Mixing: Cap the tube tightly and vortex vigorously for 1-2 minutes.[9] Visually inspect the solution against a light source to ensure all solid particles have dissolved and the solution is clear.
-
Aiding Solubilization (If Necessary): If particulates remain, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate in a water bath for 2-5 minutes.[9][10] Allow the solution to return to room temperature and re-inspect.
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile cryovials. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[9][10]
-
Storage Conditions:
-
Short-term (≤1 month): Store aliquots at -20°C.
-
Long-term (>1 month): Store aliquots at -80°C.
-
Protocol 2: Preparation of Working Solutions for Cell Treatment
This protocol describes the dilution of the DMSO stock into cell culture medium to achieve the final experimental concentration.
Materials:
-
Thawed aliquot of 10 mM this compound stock solution
-
Pre-warmed, complete cell culture medium
-
Sterile tubes for dilution
-
Pipettors and sterile tips
Methodology:
-
Thawing: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
Calculation: Determine the volume of stock solution needed using the dilution formula C₁V₁ = C₂V₂.
-
Example: To prepare 2 mL of cell suspension with a final compound concentration of 10 µM .
-
C₁ (Stock concentration) = 10 mM = 10,000 µM
-
C₂ (Final concentration) = 10 µM
-
V₂ (Final volume) = 2 mL
-
V₁ (Volume of stock needed) = (C₂ × V₂) / C₁ = (10 µM × 2 mL) / 10,000 µM = 0.002 mL or 2 µL
-
-
Final DMSO Check: Verify that the final DMSO concentration is non-toxic.
-
% DMSO = (Volume of DMSO added / Total Volume) × 100
-
% DMSO = (2 µL / 2000 µL) × 100 = 0.1% (This is an acceptable level for most cell lines).
-
-
Dilution: Pipette 1998 µL of pre-warmed cell culture medium into the well or tube. Add the calculated 2 µL of the 10 mM stock solution directly into the medium.
-
Mixing: Immediately and thoroughly mix the solution by gentle pipetting or swirling to prevent precipitation. Do not vortex cell culture medium as this can damage proteins.
-
Vehicle Control: Prepare a parallel vehicle control by adding 2 µL of pure DMSO to 1998 µL of medium (for a final concentration of 0.1% DMSO).
-
Cell Treatment: Add the prepared working solutions (and vehicle control) to your cells and proceed with the experiment.
Visualized Workflows and Pathways
Workflow for Compound Preparation and Cell Treatment
The following diagram outlines the standardized workflow from receiving the powdered compound to its application in a cell-based assay.
Caption: Workflow for preparing and using this compound.
Hypothetical Mechanism of Action: Kinase Inhibition Pathway
As many indazole derivatives function as kinase inhibitors, the following diagram illustrates a plausible signaling pathway that could be targeted in a cell-based assay.
Caption: Hypothetical inhibition of the RAF/MEK/ERK signaling cascade.
Troubleshooting & Validation
A self-validating protocol anticipates potential issues. Use this table to troubleshoot common problems.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates after dilution in culture medium. | 1. Insufficient mixing. 2. Compound concentration exceeds its solubility limit in the final medium. 3. Stock solution was not fully dissolved. | 1. Add the small volume of stock to the larger volume of medium and mix immediately and thoroughly. 2. Lower the final working concentration. 3. Re-examine the stock solution. If needed, create a new stock using sonication or gentle warming to ensure complete dissolution.[9][10] |
| No biological effect is observed, even at high concentrations. | 1. Compound has degraded due to improper storage (e.g., repeated freeze-thaw cycles). 2. Compound is not active in the chosen cell line or assay. 3. Incomplete initial dissolution led to an inaccurate stock concentration. | 1. Always use a fresh, single-use aliquot for each experiment.[9] 2. Verify the compound's expected mechanism and test in a different model system if necessary. 3. Prepare a fresh stock solution following Protocol 1 carefully. |
| High cell death or stress observed in the vehicle control group. | 1. Final DMSO concentration is too high for the specific cell line. 2. DMSO stock is contaminated. | 1. Reduce the final DMSO concentration by preparing a more concentrated stock solution (e.g., 50 mM) or lowering the final compound concentration. The target is typically ≤0.1%. 2. Use a fresh, unopened bottle of anhydrous, sterile-filtered DMSO. |
Safety Precautions
This compound is classified with Acute Toxicity 3 (Oral), with the GHS signal word "Danger".[5] All handling should be performed in accordance with standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the solid compound or its concentrated solutions.
-
Handling: Handle the powder in a chemical fume hood or a ventilated balance enclosure to avoid inhalation.
-
Disposal: Dispose of waste according to institutional and local environmental regulations for chemical waste.
References
- AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines.
- ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?
- Al-Ostoot, F. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4980.
- Botta, M., et al. (2014). Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. Archiv der Pharmazie, 347(5), 318-328.
- ResearchGate. (2025, August 7). Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives | Request PDF.
- PharmaCompass. (n.d.). 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- SlideShare. (n.d.). Applications of cell culture.
- Manas Petro Chem. (n.d.). 5 Bromo 3- Fluoro 1H-indazole Manufacturer, Supplier from Mumbai.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole | Sigma-Aldrich [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 911305-80-1|5-Bromo-3-cyclopropyl-1H-indazole|BLD Pharm [bldpharm.com]
- 8. eMolecules 5-Bromo-3-cyclopropyl-1H-indazole | 911305-80-1 | 1G | Purity: | Fisher Scientific [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. antbioinc.com [antbioinc.com]
Application Notes & Protocols: Preparation of High-Purity Stock Solutions of 5-Bromo-3-cyclopropyl-1-methylindazole
Introduction: The Criticality of Stock Solution Integrity
5-Bromo-3-cyclopropyl-1-methylindazole is an indazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Compounds with this scaffold are explored as building blocks for protein degraders and as potential therapeutic agents, particularly in oncology research.[1][2] The reliability and reproducibility of any subsequent experimental data derived from this compound are fundamentally dependent on the accurate and consistent preparation of its stock solutions.
Improper handling, such as the use of inappropriate solvents, inaccurate concentration calculations, or inadequate storage, can lead to compound precipitation, degradation, or the introduction of experimental artifacts.[3] This can invalidate experimental results, leading to a significant loss of time and resources. These application notes provide a comprehensive, field-proven protocol for the preparation, storage, and quality control of this compound stock solutions, designed to ensure maximum integrity and performance in downstream applications.
Compound Specifications & Physicochemical Properties
A precise understanding of the compound's properties is the foundation for its correct handling and preparation.
| Property | Value | Source |
| Chemical Name | This compound | ChemWhat[4] |
| CAS Number | 1311197-79-1 | Fisher Scientific[1] |
| Molecular Formula | C₁₁H₁₁BrN₂ | Sigma-Aldrich |
| Molecular Weight | 251.12 g/mol | Sigma-Aldrich |
| Appearance | Solid, powder form | Sigma-Aldrich |
| Purity | Typically ≥98% | Fisher Scientific[1] |
Safety & Handling: A Mandate for Precaution
3.1 Hazard Identification this compound is classified as acutely toxic if ingested. Adherence to strict safety protocols is mandatory.
-
GHS Pictogram: GHS06 (Skull and Crossbones)
-
Signal Word: Danger
-
Hazard Statement: H301 - Toxic if swallowed.
-
Precautionary Statement: P301 + P330 + P331 + P310 - IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.
3.2 Required Personal Protective Equipment (PPE) The first line of defense against chemical exposure is appropriate PPE.[5]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) appropriate for handling organic solvents.
-
Body Protection: Wear a lab coat at all times.[5]
-
Respiratory Protection: Handle the solid compound and concentrated stock solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]
3.3 General Handling & Storage Practices
-
Ventilation: Always handle the compound in a well-ventilated area, preferably a chemical fume hood, to prevent the buildup of vapors or dust.[5][7]
-
Segregation: Store the compound away from incompatible materials such as strong oxidizing agents.[8][9]
-
Environment: Keep containers tightly closed in a dry, cool, and dark place, away from sources of heat or direct sunlight.[8][10]
Core Principles for Preparing Small Molecule Stock Solutions
The methodology described below is grounded in established best practices for handling small molecule inhibitors to ensure stability and solubility.[11][12]
-
Solvent Selection: For many non-polar, organic small molecules, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing capacity.[3][11] It is critical to use an anhydrous grade, as moisture absorbed by DMSO can accelerate the degradation of moisture-sensitive compounds.[11][13]
-
High-Concentration Stock: Preparing a concentrated stock solution (e.g., 10 mM) is standard practice.[3] This allows for subsequent dilutions into aqueous buffers or cell culture media where the final concentration of the organic solvent is minimized (typically <0.1% to <0.5%), thereby reducing potential solvent-induced toxicity or off-target effects.[13]
-
Aliquoting for Stability: Concentrated stock solutions should be aliquoted into single-use volumes and stored under appropriate conditions (typically -20°C or -80°C).[13] This practice is crucial as it prevents the degradation that can occur with repeated freeze-thaw cycles.[13]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps to reconstitute a pre-weighed, lyophilized powder of this compound to a final concentration of 10 mM.
5.1 Materials
-
Vial of this compound (e.g., 5 mg)
-
High-purity, anhydrous DMSO
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Microcentrifuge
-
Personal Protective Equipment (PPE)
5.2 Calculation of Solvent Volume The volume of solvent required is determined by the mass of the compound, its molecular weight, and the desired final concentration.
Formula: Volume of Solvent (L) = Mass of Compound (g) / (Molecular Weight ( g/mol ) × Desired Concentration (mol/L))
Example Calculation for a 10 mM Stock from 5 mg of Compound:
-
Convert Mass: 5 mg = 0.005 g
-
Convert Concentration: 10 mM = 0.010 mol/L
-
Molecular Weight: 251.12 g/mol
-
Calculate Volume (L): Volume (L) = 0.005 g / (251.12 g/mol × 0.010 mol/L) = 0.00199 L
-
Convert Volume to µL: 0.00199 L × 1,000,000 µL/L = 1991.1 µL
Therefore, add 1991 µL of anhydrous DMSO to 5 mg of the compound to yield a 10 mM stock solution.
5.3 Step-by-Step Reconstitution Protocol
-
Pre-Equilibration: Allow the vial of the compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.[3]
-
Powder Collection: Briefly centrifuge the vial to ensure all lyophilized powder is collected at the bottom.[3][13]
-
Solvent Addition: Working in a fume hood, carefully add the calculated volume of anhydrous DMSO (1991 µL for 5 mg) to the vial using a calibrated micropipette.
-
Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes to ensure complete dissolution.[3]
-
Quality Control (Visual Inspection): Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is incomplete, sonication or gentle warming in a 37°C water bath for 5-10 minutes can be employed.[3][13] Caution: Do not overheat, as it may degrade the compound.[13]
-
Aliquoting: Dispense the stock solution into single-use, sterile, low-retention microcentrifuge tubes. The volume per aliquot should be tailored to your typical experimental needs.
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.[7][10]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[13]
Workflow Visualization
The following diagrams illustrate the key workflows for preparing and using the stock solution.
Caption: Workflow for reconstituting the lyophilized compound.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 6. echemi.com [echemi.com]
- 7. labmanageracademy.com [labmanageracademy.com]
- 8. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 9. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 10. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 12. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. file.selleckchem.com [file.selleckchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Bromo-3-cyclopropyl-1-methylindazole
Welcome to the technical support hub for the synthesis of 5-Bromo-3-cyclopropyl-1-methylindazole. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this important scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the common challenges and improve the yield and purity of your target compound.
I. Synthetic Overview & Key Challenges
The synthesis of this compound typically proceeds through a two-step sequence:
-
Formation of the Indazole Core: Synthesis of the key intermediate, 5-Bromo-3-cyclopropyl-1H-indazole.
-
N-Methylation: Regioselective methylation of the indazole nitrogen to yield the desired N1-isomer.
Each of these stages presents unique challenges that can impact the overall yield and purity of the final product. Low yields are a common issue in indazole synthesis and can stem from factors such as incomplete reactions or the formation of side products.[1] This guide will address these challenges in a practical, question-and-answer format.
II. Troubleshooting Guide: Experimental Issues & Solutions
This section is structured to directly address specific problems you may encounter during your synthesis.
Part A: Synthesis of 5-Bromo-3-cyclopropyl-1H-indazole
A plausible and effective method for the synthesis of the 5-Bromo-3-cyclopropyl-1H-indazole intermediate is the palladium-catalyzed intramolecular cyclization of the corresponding hydrazone. This approach offers good functional group tolerance and is a common strategy for constructing the indazole core.[2]
Q1: My yield of 5-Bromo-3-cyclopropyl-1H-indazole is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the cyclization step often point to issues with the starting materials, reaction conditions, or catalyst efficacy. Here’s a breakdown of potential causes and their solutions:
-
Poor Quality Hydrazone Precursor: The purity of the starting hydrazone, formed from a bromo-substituted benzaldehyde or ketone and a cyclopropyl-containing hydrazine derivative, is critical. Impurities can inhibit the palladium catalyst.[2]
-
Solution: Ensure your hydrazone is fully characterized (¹H NMR, LC-MS) and purified, if necessary, before proceeding to the cyclization step.
-
-
Suboptimal Palladium Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial for efficient cyclization. Bulky, electron-rich ligands are often less effective and can lead to side reactions like oligomerization.[2]
-
Solution: For the intramolecular amination of aryl halides, chelating phosphines such as rac-BINAP, DPEphos, or dppf are often more effective.[2] A systematic screening of catalyst/ligand combinations is recommended.
-
-
Ineffective Base or Solvent System: The choice of base and solvent significantly impacts the reaction rate and solubility of the reactants.
-
Solution: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are effective bases for this type of cyclization.[2] Aprotic polar solvents like DMF or dioxane are commonly used. Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle.
-
-
Incomplete Reaction: The reaction may not be reaching completion due to insufficient time or temperature.
-
Solution: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider extending the reaction time or incrementally increasing the temperature. However, be cautious of potential decomposition at excessively high temperatures.
-
Experimental Protocol: Palladium-Catalyzed Synthesis of 5-Bromo-3-cyclopropyl-1H-indazole
| Parameter | Recommended Condition |
| Starting Material | Purified (2-bromo-5-bromophenyl)(cyclopropyl)methanone hydrazone |
| Catalyst | Pd(dba)₂ (2-5 mol%) |
| Ligand | rac-BINAP or DPEphos (3-6 mol%) |
| Base | Cs₂CO₃ or K₃PO₄ (2 equivalents) |
| Solvent | Anhydrous Toluene or Dioxane |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Part B: N-Methylation of 5-Bromo-3-cyclopropyl-1H-indazole
A significant challenge in the N-alkylation of indazoles is achieving regioselectivity. The reaction can yield a mixture of the desired N1-methylated product and the N2-methylated isomer, which can be difficult to separate.[3][4]
Q2: I am getting a mixture of N1 and N2 methylated isomers. How can I favor the formation of the desired this compound (N1 isomer)?
A2: The regioselectivity of N-alkylation is highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control. The 1H-indazole tautomer is generally more thermodynamically stable.[5]
-
Thermodynamic vs. Kinetic Control:
-
N1-Alkylation (Thermodynamic Control): Conditions that allow for equilibration, such as the use of a strong, non-nucleophilic base in an aprotic solvent, tend to favor the more stable N1-isomer.[5]
-
N2-Alkylation (Kinetic Control): The N2-position is often more kinetically accessible, and certain conditions can favor the formation of the N2-isomer.[6]
-
-
Optimized Conditions for N1-Methylation:
-
Base and Solvent: The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) has been shown to be highly selective for N1-alkylation of various substituted indazoles.[3][7]
-
Methylating Agent: Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are common and effective methylating agents.
-
Temperature: Performing the deprotonation with NaH at 0°C followed by the addition of the methylating agent and allowing the reaction to warm to room temperature or slightly elevated temperatures (e.g., 50°C) can improve both yield and selectivity.[8]
-
Q3: I have a mixture of N1 and N2 isomers. What is the best way to separate them?
A3: The separation of N1 and N2-alkylated indazole isomers can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method for laboratory-scale purification. A careful selection of the mobile phase is crucial. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, can often resolve the two isomers on silica gel.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can be an effective method for purification, especially on a larger scale. A mixed solvent system is often required to achieve good separation.[9]
III. Frequently Asked Questions (FAQs)
Q: Are there alternative methods for introducing the cyclopropyl group at the C3 position?
A: Yes, another common approach is the [3+2] annulation of an aryne with a cyclopropyl-substituted hydrazone. This method can be effective for constructing the indazole core with the desired C3 substituent.[1][10]
Q: What is the role of the bromine atom at the C5 position?
A: The bromine atom is often incorporated as a handle for further functionalization. It can be used in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce additional complexity into the molecule.
Q: Can I use other methylating agents besides methyl iodide or dimethyl sulfate?
A: Yes, other methylating agents like methyl triflate or methyl p-toluenesulfonate can be used. However, their reactivity and the optimal reaction conditions may differ. It is advisable to perform small-scale test reactions to determine the best conditions for your specific substrate.
IV. Visualizing the Synthetic Pathway and Challenges
To better understand the synthetic process and potential pitfalls, the following diagrams illustrate the key steps and the issue of isomer formation.
V. References
-
Li, P., Wu, C., Zhao, J., Rogness, D. C., & Shi, F. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry, 77(7), 3149–3158. Available at: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. Available at: [Link]
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Available at: [Link]
-
Lebedev, A. Y., Khartulyari, A. S., & Voskoboynikov, A. Z. (2005). Synthesis of 1-aryl-1H-indazoles via palladium-catalyzed intramolecular amination of aryl halides. The Journal of Organic Chemistry, 70(2), 596–602. Available at: [Link]
-
Shi, F., Li, P., & Wu, C. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. Organic Chemistry Portal. Available at: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. Available at: [Link]
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Available at: [Link]
-
Lebedev, A. Y., Khartulyari, A. S., & Voskoboynikov, A. Z. (2005). Synthesis of 1-aryl-1H-indazoles via palladium-catalyzed intramolecular amination of aryl halides. The Journal of Organic Chemistry, 70(2), 596–602. Available at: [Link]
-
Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers. Available at:
-
Bandichhor, R., et al. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters, 54(32), 4268-4271. Available at: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. Available at: [Link]
-
Choi, H. D., et al. (2011). 5-Bromo-3-cyclohexylsulfinyl-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1039. Available at: [Link]
-
Choi, H. D., et al. (2011). 5-Bromo-3-cyclohexylsulfinyl-2,7-dimethyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1040. Available at: [Link]
-
Al-Hiari, Y. M., et al. (2011). Study of the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione. Medicinal Chemistry Research, 20(9), 1541-1546. Available at: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. Available at: [Link]
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-aryl-1H-indazoles via palladium-catalyzed intramolecular amination of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Palladium-catalyzed C–C bond cleavage of N-cyclopropyl acylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromo-3-cyclopropyl-1-methylindazole
Welcome to the technical support center for 5-Bromo-3-cyclopropyl-1-methylindazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important building block. The indazole scaffold is a privileged structure in medicinal chemistry, and this specific derivative serves as a key intermediate in the synthesis of various therapeutic agents, including novel protein degraders.[1][2]
However, its synthesis and subsequent purification can present several challenges, primarily related to isomeric purity and the removal of closely related byproducts. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve high purity and consistent results in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude product?
A: The impurity profile is highly dependent on the synthetic route. However, the most prevalent challenges stem from the N-methylation step of a 5-bromo-3-cyclopropyl-1H-indazole precursor. Key impurities include:
-
The N2-methyl Isomer: 5-Bromo-3-cyclopropyl-2-methylindazole is the most common and challenging impurity. N-alkylation of indazoles can lack regioselectivity, leading to mixtures of N1 and N2 isomers which often have very similar polarities.[3][4]
-
Unreacted Starting Material: Residual 5-bromo-3-cyclopropyl-1H-indazole from an incomplete methylation reaction.
-
Over-brominated Species: Depending on the synthesis of the indazole core, trace amounts of di-brominated indazoles may be present.[5]
-
Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., DMF, THF, ethyl acetate) and leftover reagents can contaminate the crude product.
Q2: My ¹H NMR spectrum looks clean, but my HPLC analysis shows a significant impurity. What is happening?
A: This is a classic issue when dealing with N1/N2 indazole isomers. The chemical environments of the protons in the 1-methyl and 2-methyl isomers can be remarkably similar, leading to overlapping signals in the ¹H NMR spectrum that may not be easily resolved, especially at lower field strengths. HPLC, with its superior resolving power for compounds of differing polarity, is the gold standard for assessing isomeric purity.[6] Always rely on a well-developed HPLC method for the final purity assessment of this compound.
Q3: What is the best general purification strategy to start with?
A: For a typical crude product, a two-stage approach is recommended.
-
Aqueous Work-up: First, ensure a thorough aqueous work-up is performed post-reaction to remove inorganic salts and water-soluble reagents.
-
Primary Purification: Assess the crude product's initial purity by TLC or a quick LC-MS.
-
If the product is a solid and appears relatively clean (>85%), recrystallization is the preferred first choice as it is scalable and can be highly effective at removing isomeric impurities.[3][7]
-
If the product is an oil or contains multiple impurities, flash column chromatography on silica gel is the most practical starting point to isolate the desired product from less polar and more polar contaminants.[5][8]
-
Q4: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques is essential for a complete characterization:
-
Purity: Use a gradient HPLC method with UV detection. This will provide a quantitative percentage of purity and reveal the presence of any isomers or other impurities.[6]
-
Identity: Confirm the chemical structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The NMR will confirm the connectivity of protons and carbons, while MS will verify the molecular weight (251.1 g/mol for the neutral molecule).[1]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: My primary impurity is the N2-methyl isomer, and it co-elutes with my product during column chromatography.
-
Underlying Cause: The N1 and N2 isomers of substituted indazoles often possess very similar polarity, making their separation on standard silica gel a significant challenge. The choice of eluent is critical, and a standard system may not provide adequate resolution.[5][7]
-
Solution A: Optimize Column Chromatography:
-
TLC Screening: Systematically screen various solvent systems using TLC. Test binary systems like ethyl acetate/heptane, dichloromethane/methanol, and acetone/hexane.[7] Look for the solvent ratio that provides the largest separation (ΔRf) between the two spots.
-
Use a Shallow Gradient: Once an effective solvent system is identified, run the column with a very shallow gradient. For example, if separation is seen at 15% ethyl acetate in heptane, run a gradient from 10% to 20% over many column volumes.
-
Consider a Different Stationary Phase: If silica gel fails, consider using alumina (neutral or basic) or a C18-functionalized silica (reverse-phase flash chromatography), as the different surface interactions may improve separation.
-
-
Solution B: Recrystallization: This is often the most effective method for removing isomers on a larger scale.[3]
-
Solvent Screening: Test the solubility of your crude material in a range of solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane) at room temperature and at reflux.
-
Ideal Solvent: The ideal solvent will fully dissolve the compound when hot but provide low solubility when cold, allowing the desired N1 isomer to selectively crystallize while the N2 isomer remains in the mother liquor (or vice-versa). A mixed solvent system (e.g., ethanol/water, ethyl acetate/heptane) is often required to achieve this fine-tuned solubility.[3]
-
-
Solution C: Preparative HPLC: For achieving the highest levels of purity (>99.5%) or when other methods fail, preparative reverse-phase HPLC is the ultimate solution.[6] This method offers the highest resolution but is less scalable and more expensive.
Problem 2: The product streaks badly on my silica gel column, leading to poor separation and low yield.
-
Underlying Cause: The basic nitrogen atoms in the indazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This can cause tailing (streaking) and, in some cases, irreversible adsorption of the product to the stationary phase.
-
Solution:
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%) or ammonia (using a solvent saturated with ammonia), to your eluent. This will neutralize the acidic sites on the silica gel and dramatically improve the peak shape.
-
Use Neutral Alumina: Switch to neutral alumina as your stationary phase, which lacks the acidic character of silica gel.
-
Ensure Dry Loading: Adsorbing your crude product onto a small amount of silica gel (dry loading) rather than loading it as a concentrated solution (wet loading) can often lead to a more compact band at the start of the chromatography, improving resolution.
-
Problem 3: My final product shows residual boronate-related impurities after a Suzuki coupling reaction.
-
Underlying Cause: If the 3-cyclopropyl group was introduced via a Suzuki coupling with a cyclopropylboronic acid derivative, residual pinacol or other boronate esters can be difficult to remove as they can be relatively non-polar.[8]
-
Solution: Trituration
-
Trituration is an effective technique for removing small amounts of impurities that have different solubility profiles from the solid product.[8][9]
-
Suspend your solid, semi-purified product in a non-polar solvent in which it is poorly soluble, such as cold hexane or diethyl ether.
-
Stir the slurry vigorously for 15-30 minutes. The desired product should remain a solid, while the boronate impurities dissolve in the solvent.
-
Filter the solid product and wash it with more cold solvent. Dry the purified solid under vacuum.
-
Section 3: Detailed Purification Protocols
Protocol 1: High-Resolution Flash Column Chromatography
This protocol is designed to maximize the separation of closely eluting impurities like the N2 isomer.
-
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Heptane (or Hexane), Ethyl Acetate (HPLC grade)
-
Triethylamine (optional, for tailing reduction)
-
TLC plates (silica gel 60 F254)
-
-
Methodology:
-
Solvent System Selection: On a TLC plate, spot the crude material. Develop the plate in various ratios of ethyl acetate/heptane (e.g., 5%, 10%, 15%, 20% EtOAc). The ideal system will show the main product spot with an Rf value of ~0.2-0.3 and clear separation from impurities.
-
Column Packing: Prepare a glass column with silica gel, packing it as a slurry in a low-polarity solvent (e.g., 5% EtOAc/Heptane). Ensure the column bed is well-settled and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent. Alternatively, create a dry load by adsorbing the crude product onto a small amount of silica gel and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 5% EtOAc/Heptane). Gradually and slowly increase the polarity (e.g., increase by 1-2% EtOAc every 2-3 column volumes). A shallow gradient is crucial for separating isomers.[7]
-
Fraction Collection: Collect small fractions throughout the elution process.
-
Monitoring: Analyze the collected fractions by TLC. Spot every few fractions on the same plate to identify which contain the pure product.
-
Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
-
Protocol 2: Recrystallization for Isomer Removal
This protocol is ideal for purifying solid crude material containing the N2 isomer.
-
Materials:
-
Crude solid product
-
Screening solvents: Isopropanol (IPA), Ethanol (EtOH), Ethyl Acetate, Toluene, Acetonitrile
-
Anti-solvent (if needed): Water, Heptane
-
-
Methodology:
-
Solvent Selection: In small test tubes, add ~20-30 mg of crude material. Add a screening solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily, the solvent is too good. Find a solvent where the material is sparingly soluble at room temperature.
-
Heating: Heat the sparingly soluble samples to reflux. The ideal solvent will completely dissolve the material at this temperature.
-
Crystallization: Remove the test tube from heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the glass with a spatula or placing it in an ice bath.
-
Scaling Up: Once a suitable solvent or mixed-solvent system (e.g., IPA/water) is found, scale up the procedure. Dissolve the entire batch of crude material in the minimum amount of the chosen hot solvent.
-
Cooling & Isolation: Allow the solution to cool undisturbed to room temperature, then place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum. Analyze the purity of the crystals and the mother liquor by HPLC to confirm the success of the separation.
-
Section 4: Method Selection & Workflow Visualization
Choosing the right purification method is key to achieving your desired purity with minimal effort and material loss.
Table 1: Comparison of Purification Techniques
| Method | Pros | Cons | Best For |
| Recrystallization | Highly scalable, cost-effective, can provide very high purity, excellent for isomer removal.[3] | Requires the product to be a solid, finding a suitable solvent can be time-consuming. | Purifying batches >1g; removing isomeric impurities. |
| Flash Chromatography | Versatile, applicable to oils and solids, good for removing multiple impurities with different polarities.[5][7] | Can be lower yielding due to streaking, less effective for co-eluting isomers, generates solvent waste. | Initial cleanup of very impure mixtures; separation of non-isomeric byproducts. |
| Preparative HPLC | Highest resolving power, provides exceptional purity (>99.5%).[6] | Expensive, low throughput, not easily scalable, requires specialized equipment. | Final purification of small batches for biological testing; separating extremely difficult impurities. |
| Trituration | Simple, fast, good for removing small amounts of soluble impurities from a solid product.[8][9] | Only works if the impurity is significantly more soluble than the product in the chosen solvent. | Removing minor, non-polar impurities like residual catalysts or boronate esters. |
Diagram 1: Decision Workflow for Purification Method Selection
This diagram provides a logical path to selecting the most appropriate purification technique based on the characteristics of your crude sample.
Caption: Decision tree for selecting a purification method.
Diagram 2: Standard Workflow for Flash Column Chromatography
This diagram illustrates the key steps in performing a successful flash chromatography purification.
Caption: Step-by-step workflow for flash column chromatography.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 3-Bromo-indazole.
- BenchChem. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
- BenchChem. (2025). Optimizing reaction conditions for bromo-indazole synthesis.
- NIH National Library of Medicine. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Foxx Chemicals. (n.d.). This compound, min 98%, 5 grams.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- The Royal Society of Chemistry. (n.d.).
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
- BenchChem. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
- Sigma-Aldrich. (n.d.). 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole.
- NIH National Library of Medicine. (n.d.). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus.
- PMC - PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Google Patents. (n.d.). CN113912544A - Preparation method of 5-bromo-1-methylindazole.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 4. CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of 5-Bromo-3-cyclopropyl-1-methylindazole
Introduction
Welcome to the technical support guide for 5-Bromo-3-cyclopropyl-1-methylindazole (Molecular Formula: C₁₁H₁₁BrN₂, Molecular Weight: 251.12 g/mol )[1]. This document is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound and encountering challenges related to its poor aqueous solubility.
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[2][3] A common challenge with highly substituted, drug-like indazole derivatives such as this one is their inherent lipophilicity, which often translates to poor solubility in aqueous media. This guide provides a structured, cause-and-effect approach to systematically troubleshoot and overcome these solubility issues in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and properties of this compound.
Q1: What are the expected physicochemical properties of this compound?
A1: Based on its chemical structure—a fused heterocyclic ring system with a bromo substituent and a cyclopropyl group—this compound is predicted to be a crystalline solid with low aqueous solubility and high lipophilicity (hydrophobicity)[1]. These characteristics are common for many active pharmaceutical ingredients (APIs), with over 60% of new molecular entities exhibiting similar solubility challenges.[4]
Q2: I added the compound to my aqueous buffer (e.g., PBS) for a cell-based assay, but it won't dissolve or has precipitated. Why?
A2: This is the most common issue encountered. The compound is "crashing out" of solution because the aqueous buffer is a highly polar solvent, while the compound is nonpolar. The energy required to break the compound's crystal lattice structure and solvate it with water molecules is unfavorably high. Direct dissolution in aqueous media is rarely successful for this class of molecules. The standard and required approach is to first create a high-concentration stock solution in a suitable organic solvent.
Q3: What is the best starting solvent to prepare a stock solution?
A3: Dimethyl sulfoxide (DMSO) is the universally recommended starting solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro screening.[5] It is a powerful, polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds.[5] For initial experiments, preparing a 10 mM or 20 mM stock solution in anhydrous DMSO is a standard practice.
Q4: Are there any risks associated with using DMSO in my experiments?
A4: Yes. While an excellent solvent, DMSO can be toxic to cells at higher concentrations. It is critical to ensure the final concentration of DMSO in your assay medium is low enough to be non-toxic, typically below 0.5% (v/v) .[6][7] Always include a "vehicle control" in your experiments—this is a sample containing the same final concentration of DMSO as your test samples, but without the compound. This allows you to distinguish the effects of the compound from the effects of the solvent itself.[6]
Part 2: Troubleshooting Guide - A Tiered Approach to Solubilization
If you are facing persistent solubility challenges, follow this tiered troubleshooting guide. Start with the simplest and most common techniques before moving to more complex formulation strategies.
Problem: My compound precipitates when I dilute my DMSO stock into the final aqueous assay medium.
This is a classic sign that the final concentration of your compound exceeds its kinetic solubility limit in the aqueous medium, even with a small percentage of DMSO.
Solution Workflow Diagram
Caption: Decision tree for solubilizing a poorly soluble compound.
Q&A: In-Depth Troubleshooting Steps
Q5 (Tier 1): How can I improve my dilution technique from the DMSO stock?
A5: Rapidly changing the solvent environment from 100% DMSO to >99% aqueous buffer is the primary cause of precipitation.
-
Causality: When the DMSO stock is added to the buffer, the local concentration of the compound at the point of addition is momentarily very high. The DMSO quickly diffuses, the solvent polarity dramatically increases, and the compound crashes out before it can be adequately dispersed.
-
Solution - Serial Dilution: Instead of a single large dilution step, perform intermediate dilutions. For example, instead of diluting a 10 mM stock 1:1000 directly into media, first dilute it 1:10 in 100% DMSO to get a 1 mM solution, then 1:10 again to get 100 µM. Finally, dilute this 100 µM stock 1:10 into your aqueous medium. This gradual reduction in DMSO concentration can prevent precipitation.[6]
-
Solution - Mixing Technique: When performing the final dilution into the aqueous medium, add the DMSO stock solution to the medium while vortexing or stirring vigorously. This rapid mixing helps disperse the compound molecules quickly, preventing localized supersaturation.
Q6 (Tier 2): My compound has a nitrogen-containing indazole ring. Can I use pH to increase its solubility?
A6: Yes, this is a powerful technique if the molecule is ionizable. The solubility of an ionizable compound is lowest at its isoelectric point (pI) and increases as the pH of the solution moves away from the pI, causing the compound to become charged.[8][9]
-
Causality: The indazole ring contains basic nitrogen atoms. At a pH below the pKa of these nitrogens, they will become protonated (positively charged). This charged species will have much greater electrostatic interaction with polar water molecules, leading to a significant increase in aqueous solubility.[8]
-
How to Proceed:
-
Predict pKa: Use software tools (e.g., ADMET Predictor, ChemDraw) to predict the pKa of the basic nitrogens in the indazole ring[10]. For indazoles, the basic pKa is often in the range of 2-4.
-
Experimental Test: Perform a simple pH-solubility profile. Prepare a series of buffers (e.g., pH 2, 4, 6, 7.4). Add a small, consistent amount of your DMSO stock solution to each buffer. Observe for precipitation. You will likely see higher solubility (less precipitation) at lower pH values.
-
Application: If your experiment can tolerate a lower pH, using a buffer system at a pH 1-2 units below the predicted pKa could solve your solubility problem. For example, using a citrate buffer at pH 4.0 instead of a phosphate buffer at pH 7.4 may be effective.
-
Q7 (Tier 3): pH modification is not an option for my cell-based assay. What else can I try?
A7: If you are constrained to physiological pH, the next step is to use formulation excipients like cyclodextrins or non-ionic surfactants. These are advanced techniques often used in pharmaceutical formulation.[4][11]
-
Option 1: Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic (lipophilic) interior and a hydrophilic exterior.[12][13] The nonpolar this compound molecule can partition into the hydrophobic core of the cyclodextrin, forming a water-soluble "inclusion complex."[12][14] The hydrophilic exterior of the complex allows the entire package to dissolve readily in water.
-
Protocol: Prepare your aqueous buffer containing a pre-dissolved concentration of HP-β-CD (e.g., 1-10 mM). Then, add your DMSO stock solution to this cyclodextrin-containing buffer. The formation of the inclusion complex can dramatically increase the apparent solubility of your compound.[15]
-
-
Mechanism of Cyclodextrin Solubilization
Caption: Cyclodextrin encapsulates a hydrophobic drug to form a soluble complex.
-
Option 2: Non-ionic Surfactants (e.g., Tween® 80, Kolliphor® EL)
-
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), self-assemble into spherical structures called micelles.[16] Micelles have a hydrophobic core and a hydrophilic shell. Your compound will partition into the hydrophobic core, effectively being encapsulated in a water-soluble delivery vehicle.[16]
-
Protocol: This is similar to the cyclodextrin approach. Add a small amount of a surfactant (e.g., 0.1% Tween® 80) to your final assay medium before adding the compound from the DMSO stock.
-
Part 3: Data & Protocols
Table 1: Solubility Enhancement Strategies - Summary
| Tier | Method | Mechanism of Action | Typical Concentration | Pros | Cons |
| 1 | Co-Solvent (DMSO) | Reduces solvent polarity, allowing dissolution of nonpolar compounds. | < 0.5% in final medium | Simple, effective for stock solutions, widely used. | Potential for cytotoxicity at >0.5%; can cause precipitation on dilution. |
| 2 | pH Adjustment | Ionizes the compound by protonating basic sites, increasing electrostatic interactions with water. | pH 1-2 units away from pKa | Very effective for ionizable compounds, inexpensive. | Not suitable for all assays (e.g., cell culture at pH 7.4); may alter compound activity. |
| 3 | Cyclodextrins | Encapsulates the hydrophobic compound within its core, forming a soluble inclusion complex.[12][14] | 1-10% (w/v) or 10-50 mM | High solubilization capacity, low toxicity, widely used in pharma. | Can be expensive; may interact with cell membranes at high concentrations. |
| 3 | Surfactants | Forms micelles that encapsulate the hydrophobic compound in their core.[16] | 0.01 - 0.5% (v/v) | Highly effective, inexpensive. | Can have higher cytotoxicity than cyclodextrins; may interfere with some assays. |
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol details the steps for preparing a standard high-concentration stock solution.
Materials:
-
This compound (MW: 251.12 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile 1.5 mL microcentrifuge tube or amber glass vial
-
Vortex mixer
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 251.12 g/mol * 1000 mg/g = 2.51 mg
-
-
Weigh Compound: Accurately weigh 2.51 mg of the compound and transfer it into the sterile tube.
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the tube.
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution, but check for compound stability first.[6][17]
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to minimize freeze-thaw cycles. Store aliquots in a desiccated box at -20°C or -80°C, protected from light.[7][17] Properly stored, DMSO stocks are typically stable for at least 6 months.[7]
Protocol 2: pH-Dependent Solubility Screening (Shake-Flask Method)
This protocol provides a basic method to assess how pH affects the compound's solubility.
Materials:
-
10 mM DMSO stock solution of the compound
-
A series of buffers (e.g., 0.1 M citrate for pH 3-6, 0.1 M phosphate for pH 6-8)
-
2 mL glass vials
-
Shaker or rotator at a controlled temperature (e.g., 25°C)
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Prepare Samples: In separate 2 mL vials, add 1 mL of each buffer (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 7.4).
-
Add Compound: Add an excess amount of the compound to each vial. A common method is to add a small volume of the concentrated DMSO stock (e.g., 10 µL of 10 mM stock) to each buffer to initiate precipitation, ensuring a saturated solution.
-
Equilibration: Seal the vials and place them on a shaker. Equilibrate for 24-48 hours to ensure the solution has reached thermodynamic equilibrium.[8]
-
Sample Processing: After equilibration, allow the vials to stand so that excess solid can settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant from each vial. Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and analyze the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.
-
Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer. This will provide a clear profile of the pH-dependent solubility.[18][19]
References
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Upadhyay, P., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
- International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Loftsson, T., & Brewster, M. (1996). Pharmaceutical applications of cyclodextrins. 1.
- Sharma, N., & Nanjan, M. J. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
- Kim, M. S., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications.
- ResearchGate. (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol.
- Khan, I., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- Request PDF. (2025, November 21). Pharmacological Properties of Indazole Derivatives: Recent Developments.
- ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?.
- NIH. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- Oxford Academic. (2023, January 31). Sequence-based prediction of pH-dependent protein solubility using CamSol.
- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.).
- Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study by. (n.d.).
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Beilstein Journals. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- ResearchGate. (2025, August 9). (PDF) Study of pH-dependent drugs solubility in water.
- PubMed. (2017, July 15). pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability.
- PubChem. (n.d.). 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole.
- YouTube. (2024, November 11). ADMET Predictor Tutorial 5: Predicting pKa.
- PubMed. (n.d.). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†).
- ResearchGate. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF.
- NIH. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.
- PubMed. (n.d.). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors.
Sources
- 1. 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole | Sigma-Aldrich [sigmaaldrich.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. | Semantic Scholar [semanticscholar.org]
- 14. scispace.com [scispace.com]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agnopharma.com [agnopharma.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. ijper.org [ijper.org]
Stability issues with 5-Bromo-3-cyclopropyl-1-methylindazole in solution
Welcome to the technical support center for 5-Bromo-3-cyclopropyl-1-methylindazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability issues that may be encountered when working with this compound in solution. Our aim is to equip you with the scientific rationale behind best practices for handling and storage, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and stability of this compound.
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. Indazole derivatives generally exhibit good solubility in organic solvents like DMSO and Dimethylformamide (DMF).[1] The use of anhydrous DMSO is critical as water can contribute to the hydrolysis of the compound over time.
Q2: What are the optimal storage conditions for stock solutions of this compound?
A2: Stock solutions in DMSO should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or, for long-term storage (months to years), at -80°C. The vials should be tightly sealed to prevent moisture absorption.
Q3: How many freeze-thaw cycles can a stock solution of this compound in DMSO tolerate?
A3: While some small molecules can withstand a limited number of freeze-thaw cycles, it is best practice to avoid them whenever possible. Each cycle increases the risk of water condensation into the DMSO stock, which can lead to degradation. We recommend preparing single-use aliquots to maintain the integrity of your compound.
Q4: Is this compound sensitive to light?
A4: Aromatic bromo-compounds can be susceptible to photodegradation.[2] Therefore, it is recommended to protect solutions of this compound from light by using amber vials or by wrapping the vials in aluminum foil. Store solutions in the dark.
Q5: What is the expected stability of this compound in aqueous solutions or cell culture media?
A5: The stability of this compound in aqueous solutions is expected to be significantly lower than in anhydrous DMSO. The presence of water can lead to hydrolysis of the indazole ring or other susceptible functional groups. When preparing working solutions in aqueous buffers or cell culture media, it is advisable to make them fresh from a DMSO stock just before use and to use them within the same day. The final concentration of DMSO in the aqueous solution should be kept to a minimum (typically <0.5%) to avoid solvent effects in biological assays.
Troubleshooting Guides
This section provides detailed troubleshooting for specific stability-related issues you may encounter during your experiments.
Issue 1: Inconsistent or Decreased Potency in Biological Assays
If you observe a gradual or sudden loss of activity of this compound in your experiments, it is likely due to the degradation of the compound.
Root Cause Analysis and Solutions:
-
Improper Storage:
-
Problem: Stock solutions stored at 4°C or room temperature, or subjected to multiple freeze-thaw cycles.
-
Solution: Always store DMSO stock solutions at -20°C or -80°C in single-use aliquots. When thawing an aliquot, allow it to come to room temperature before opening to minimize water condensation.
-
-
Hydrolysis:
-
Problem: Degradation due to the presence of water in the solvent or working solution. The lactam-like structure within the indazole ring system could be susceptible to hydrolysis under certain pH conditions.
-
Solution: Use high-purity, anhydrous DMSO for stock solutions. Prepare aqueous working solutions immediately before use. If experiments run for an extended period, consider the stability of the compound in your specific aqueous buffer at the experimental temperature.
-
-
Photodegradation:
-
Problem: Exposure of the compound to light, leading to decomposition. The bromine substituent on the aromatic ring can make the molecule more susceptible to photolytic cleavage.
-
Solution: Protect all solutions from light by using amber vials or foil wrapping. Conduct experiments under subdued lighting conditions whenever possible.
-
Experimental Workflow for Investigating Potency Loss:
Caption: Workflow to troubleshoot inconsistent experimental results.
Issue 2: Precipitation of the Compound in Aqueous Solutions
Observing precipitation when diluting a DMSO stock solution into an aqueous buffer is a common issue related to solubility.
Root Cause Analysis and Solutions:
-
Low Aqueous Solubility:
-
Problem: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions. The concentration of the compound in the final working solution may exceed its solubility limit.
-
Solution:
-
Decrease the Final Concentration: If experimentally feasible, lower the final concentration of the compound in the aqueous medium.
-
Increase the Percentage of Co-solvent: In some cases, a slightly higher percentage of DMSO (e.g., up to 1%) may be tolerated in the final solution to aid solubility, but this must be validated for its effect on the biological system.
-
Use a Surfactant: For in vitro assays, the addition of a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) can sometimes help to maintain solubility. This must be tested for compatibility with your assay.
-
Sonication: Gentle sonication of the aqueous solution after the addition of the DMSO stock can help to dissolve small precipitates.
-
-
Protocol for Preparing Aqueous Working Solutions to Minimize Precipitation:
-
Thaw the DMSO Stock: Allow a single-use aliquot of the this compound DMSO stock solution to warm to room temperature.
-
Vortex Briefly: Gently vortex the DMSO stock solution to ensure it is homogeneous.
-
Serial Dilution in DMSO (if necessary): If a very dilute final concentration is required, perform serial dilutions in anhydrous DMSO.
-
Addition to Aqueous Buffer: Add the required volume of the DMSO stock solution to the aqueous buffer while vortexing the buffer. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit has been exceeded.
Advanced Stability Assessment: Forced Degradation Studies
For a comprehensive understanding of the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to intentionally induce degradation and identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.[3]
Key Stress Conditions for Forced Degradation:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at room temperature, then 60°C | Hydrolysis of the indazole ring or other labile groups. |
| Base Hydrolysis | 0.1 M NaOH at room temperature, then 60°C | Hydrolysis of the indazole ring, potentially at a faster rate than under acidic conditions. |
| Oxidation | 3% H₂O₂ at room temperature | Oxidation of the indazole ring or the cyclopropyl group. |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic cleavage, potentially at the C-Br bond. |
| Thermal Stress | 60-80°C in solid state and in solution | Thermally induced degradation. |
Analytical Method for Stability Assessment:
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing the stability of a compound. A typical reversed-phase HPLC method with UV detection would be suitable for this compound.
Illustrative HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Column Temperature: 30°C
Workflow for a Forced Degradation Study:
Caption: Workflow for conducting a forced degradation study.
Structural Considerations for Stability
The chemical structure of this compound provides clues to its potential stability:
-
Indazole Ring: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. The N1-methylation in this compound locks the molecule in this more stable form.
-
Bromo-substituent: The electron-withdrawing nature of the bromine atom can influence the reactivity of the benzene ring. As mentioned, it can also be a site for photolytic cleavage.
-
Cyclopropyl Group: The cyclopropyl group is a strained three-membered ring. While it can enhance metabolic stability by being resistant to some enzymatic pathways, its ring strain can lead to unique reactivity under certain chemical conditions.[4][5][6][7][8] However, under typical laboratory handling and storage conditions, the cyclopropyl group is expected to be stable.
-
N-Methyl Group: The methyl group at the N1 position prevents tautomerization and may also influence the molecule's solubility and interaction with biological targets.
By understanding these structural features and following the recommended handling and storage procedures, researchers can minimize the risk of stability issues and ensure the reliability of their experimental results with this compound.
References
- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. BenchChem.
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- The Cyclopropyl Moiety: A Comprehensive Examination of its Stability Across Diverse Reaction Conditions. BenchChem.
- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.
- The Cyclopropyl Group in Medicinal Chemistry.
- A Comparative Guide to Analytical Methods for the Characterization of Indazole Deriv
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica-Drug Research.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- Forced Degrad
- Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method. Walsh Medical Media.
- 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole. Sigma-Aldrich.
- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed.
- Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1.
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
- From inhibition to destruction – kinase drugs found to trigger protein degrad
- A Comparative Guide to Analytical Methods for the Characterization of Indazole Deriv
- Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2.
- CAS 911305-80-1 5-Bromo-3-cyclopropyl-1H-indazole. Alfa Chemistry.
- 911305-80-1|5-Bromo-3-cyclopropyl-1H-indazole|BLD Pharm. BLD Pharm.
- Development of a selective and scalable N1-indazole alkyl
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology.
- A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. PMC.
- 5-bromo-3-methyl-1h-indazole. Sigma-Aldrich.
- Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach.
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxyl
- eMolecules 5-Bromo-3-cyclopropyl-1H-indazole | 911305-80-1 | 1G | Purity: 96%. Fisher Scientific.
- Degradation pathways of 5-Bromophthalide under reaction conditions. BenchChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scientificupdate.com [scientificupdate.com]
Technical Support Center: Optimizing Reaction Conditions for Bromo-Indazole Synthesis
Welcome to the technical support center for bromo-indazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to optimize your reaction conditions for higher yields, better regioselectivity, and simplified purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing 3-bromo-indazole?
A1: The most prevalent method for the synthesis of 3-bromo-indazole is the direct electrophilic bromination of indazole. This is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) in a suitable solvent.[1] The inherent reactivity of the indazole ring facilitates the regioselective introduction of a bromine atom at the C3 position.[1]
Q2: I'm observing the formation of multiple products in my bromination reaction. What are the likely side products?
A2: The primary side products in 3-bromo-indazole synthesis are typically over-brominated species and other regioisomers. Common side products include 3,5-dibromo-indazole, 3,7-dibromo-indazole, and even 3,5,7-tribromo-indazole.[1] The formation of these byproducts is highly dependent on the reaction conditions. Under certain conditions, particularly acidic ones where the indazolium cation is the reactive species, bromination can also occur at the C5 and C7 positions.[1]
Q3: How can I improve the regioselectivity of my bromination reaction to favor the desired isomer?
A3: Achieving high regioselectivity is a common challenge. Besides direct bromination, you can consider alternative strategies for specific isomers. For instance, a Sandmeyer reaction starting from the corresponding amino-indazole can be used to synthesize specific bromo-indazole isomers, such as 7-bromo-1H-indazole from 7-aminoindazole.[2][3][4][5][6][7] For direct bromination, careful control of reaction parameters is crucial.
Q4: My bromo-indazole is synthesized, but I need to couple an aryl group to the nitrogen. What are the standard methods for N-arylation?
A4: The two most common and effective methods for the N-arylation of bromo-indazoles are the Buchwald-Hartwig amination and the Ullmann condensation.[8][9] The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling that is often preferred for its milder reaction conditions and broader substrate scope.[8][10][11] The Ullmann condensation is a copper-catalyzed reaction that can also be very effective, though it may require higher temperatures.[8][9][12][13][14]
Troubleshooting Guide: From Low Yields to Isomer Headaches
This section provides a structured approach to troubleshooting common issues encountered during bromo-indazole synthesis.
Problem 1: Low or No Yield of the Desired Bromo-Indazole
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or moderately increasing the temperature.[15] |
| Sub-optimal Reagents | The quality of your brominating agent is critical. Ensure your N-Bromosuccinimide (NBS) is fresh and has been stored correctly. For direct bromination, using high-purity liquid bromine is recommended.[15] |
| Poor Reaction Conditions | The choice of solvent and temperature can significantly impact the outcome. For direct bromination with Br₂, acetic acid is a common solvent. With NBS, solvents like acetonitrile, dichloromethane, or chloroform are often employed.[15] The optimal temperature depends on the specific substrate and brominating agent and may range from room temperature to elevated temperatures. |
| Decomposition of Starting Material or Product | Indazoles can be sensitive to harsh conditions. If you suspect decomposition, consider running the reaction at a lower temperature for a longer duration. Ensure your workup procedure is not overly acidic or basic. |
Problem 2: Formation of Multiple Isomers (Poor Regioselectivity)
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution(s) |
| Reaction Conditions Favoring Undesired Isomers | For direct bromination, the pH of the reaction medium can influence regioselectivity. Basic conditions tend to favor the formation of the indazole anion, which is highly reactive at the C3 position.[1] Conversely, acidic conditions can promote bromination at other positions.[1] Consider performing the reaction under neutral or basic conditions to enhance C3 selectivity. |
| Directing Effects of Existing Substituents | The electronic nature and position of existing substituents on the indazole ring will direct incoming electrophiles. For example, a substituent at the C4 position can direct bromination to the C7 position.[16] If direct bromination is not selective, you may need to employ a different synthetic strategy, such as a Sandmeyer reaction from a regiochemically pure amino-indazole. |
| Thermodynamic vs. Kinetic Control | At higher temperatures, you may be observing the thermodynamically more stable isomer, which might not be the desired one. Try running the reaction at a lower temperature to favor the kinetically controlled product. |
Problem 3: Formation of Over-Brominated Byproducts
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution(s) |
| Excess Brominating Agent | Carefully control the stoichiometry of the brominating agent. Use 1.0 to 1.1 equivalents to favor mono-bromination.[1] Adding the brominating agent slowly and portion-wise can also help to avoid localized high concentrations. |
| High Reaction Temperature | Elevated temperatures can increase the rate of subsequent bromination reactions. Perform the reaction at a lower, controlled temperature to minimize the formation of di- and tri-brominated species.[1] |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further bromination of the desired product. |
Problem 4: Difficulty in Purifying the Final Product
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution(s) |
| Similar Polarity of Product and Byproducts | Purification of bromo-indazole isomers and over-brominated products can often be achieved by column chromatography on silica gel. The difference in polarity between the mono-, di-, and tri-brominated indazoles usually allows for their separation.[1] Experiment with different solvent systems to optimize the separation. |
| Insoluble Impurities | If your crude product contains insoluble impurities, filter the crude mixture before attempting chromatographic purification.[1] |
| Co-elution of Isomers | If isomers are difficult to separate by standard column chromatography, consider using preparative High-Performance Liquid Chromatography (HPLC) for higher resolution.[17] Alternatively, recrystallization from a carefully chosen solvent system can sometimes selectively crystallize the desired isomer.[1][17] |
Experimental Protocols
Protocol 1: General Procedure for Direct Bromination of Indazole at C3 using NBS
This protocol provides a general method for the synthesis of 3-bromo-indazole.
Materials:
-
Indazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of indazole (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 3-bromo-indazole.
Protocol 2: N-Arylation of Bromo-Indazole via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of a bromo-indazole.
Materials:
-
Bromo-indazole
-
Aryl boronic acid or Aryl halide
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Celite
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine the bromo-indazole (1.0 eq), aryl boronic acid (1.2 eq), palladium catalyst (e.g., 2-5 mol%), phosphine ligand (e.g., 4-10 mol%), and base (2.0 eq).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring at the desired temperature (typically 80-120 °C) for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-bromo-indazole.[8]
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the synthetic process and troubleshooting, the following diagrams illustrate key concepts.
Caption: Synthetic pathway for the bromination of indazole.
Caption: A decision-making workflow for troubleshooting bromo-indazole synthesis.
References
- Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4583-4588. [Link]
- Li, J., et al. (2020). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 10(45), 26951-26955. [Link]
- Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6861-6870. [Link]
- Wikipedia. (2023, December 27). Sandmeyer reaction. In Wikipedia. [Link]
- Wikipedia. (2023, November 29).
- Wikipedia. (2023, October 21).
- Ali, I., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 16, 2261-2296. [Link]
- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Anderson, K. W., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(7), 4209-4223. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023) | Jon I. Day | 2 Citations [scispace.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 5-Bromo-3-cyclopropyl-1-methylindazole Synthesis
Introduction
The synthesis of 5-Bromo-3-cyclopropyl-1-methylindazole is a critical process in the development of various therapeutic agents. The unique structural combination of the indazole core, a cyclopropyl group at the 3-position, and a bromine atom at the 5-position presents a distinct set of challenges during synthesis. This guide serves as a technical support resource for researchers, scientists, and drug development professionals to troubleshoot and mitigate the formation of common byproducts, ensuring the desired purity and yield of the final compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing insights into their causes and solutions.
Question 1: We are observing a significant amount of a debrominated byproduct, 3-cyclopropyl-1-methylindazole, in our final product. What is the likely cause and how can we prevent it?
Answer: The presence of the debrominated byproduct, 3-cyclopropyl-1-methylindazole, is a common issue that typically arises from reductive debromination during the reaction workup or purification. The C-Br bond at the 5-position of the indazole ring can be susceptible to cleavage under certain conditions.
Mechanistic Insights: Reductive debromination can be facilitated by several factors:
-
Residual Reducing Agents: If the synthesis involves a reduction step prior to bromination, incomplete quenching or removal of the reducing agent can lead to the reduction of the bromo group in the final product.
-
Catalyst Poisoning/Side Reactions: In cases where a palladium catalyst is used for a cross-coupling reaction either before or after the indazole formation, residual catalyst in the presence of a hydrogen source (e.g., from a solvent like methanol or from moisture) can catalyze the hydrodehalogenation.
-
Photochemical Decomposition: Aromatic bromides can be photolabile, and prolonged exposure to light, especially UV light, can induce homolytic cleavage of the C-Br bond, leading to the formation of a radical that can abstract a hydrogen atom from the solvent.
Proactive Prevention and Mitigation Strategies:
-
Thorough Quenching: Ensure any reducing agents used in prior steps are completely quenched before proceeding with the subsequent steps.
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can participate in radical chain reactions.
-
Light Protection: Protect the reaction mixture and the isolated product from light by using amber glassware or by wrapping the reaction vessel with aluminum foil.
-
Purification Method: During purification by column chromatography, use de-gassed solvents and avoid overly acidic or basic conditions on the silica gel, which can sometimes promote decomposition.
Question 2: Our analysis shows the presence of an isomer, 6-Bromo-3-cyclopropyl-1-methylindazole. Why is this forming and how can we improve the regioselectivity of our bromination step?
Answer: The formation of the 6-bromo isomer is a classic example of a regioselectivity issue during the electrophilic bromination of the indazole ring. The directing effects of the substituents on the indazole core influence the position of bromination.
Mechanistic Insights: The electron-donating nature of the pyrazole part of the indazole ring activates the benzene ring towards electrophilic substitution. The directing power of the substituents will dictate the position of the incoming electrophile (in this case, Br+).
-
The N1-methyl group and the C3-cyclopropyl group can influence the electron density at various positions on the benzene ring.
-
While the 5-position is often favored, a change in reaction conditions (solvent, temperature, brominating agent) can alter the electron distribution and lead to bromination at the 6-position. For instance, using a bulkier brominating agent might favor the less sterically hindered position.
Proactive Prevention and Mitigation Strategies:
-
Choice of Brominating Agent: Utilize a milder and more selective brominating agent. N-Bromosuccinimide (NBS) is often a good choice for regioselective bromination of heterocyclic compounds.
-
Solvent Effects: The polarity of the solvent can significantly influence the regioselectivity. A systematic screening of solvents (e.g., dichloromethane, acetonitrile, acetic acid) is recommended.
-
Temperature Control: Running the reaction at a lower temperature can enhance the selectivity by favoring the kinetically controlled product.
-
Use of a Directing Group: If regioselectivity remains a major issue, a synthetic strategy involving a removable directing group could be employed to ensure bromination occurs exclusively at the 5-position.
Question 3: We have detected a byproduct with a mass corresponding to the addition of two bromine atoms. What is this dibrominated species and how do we avoid it?
Answer: The formation of a dibrominated byproduct, likely 5,6-dibromo-3-cyclopropyl-1-methylindazole or 5,7-dibromo-3-cyclopropyl-1-methylindazole, is a result of over-bromination. This occurs when the reaction conditions are too harsh or when an excess of the brominating agent is used.
Mechanistic Insights: Once the first bromine atom is added to the 5-position, the indazole ring is deactivated towards further electrophilic substitution. However, under forcing conditions (e.g., high temperature, excess brominating agent, strong Lewis acid catalyst), a second bromination can occur. The position of the second bromine will be directed by the combined electronic effects of the existing substituents.
Proactive Prevention and Mitigation Strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents is typically recommended.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile at any given time. This will favor the mono-brominated product.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of the dibrominated product.
Experimental Protocols
Protocol 1: Regioselective Bromination of 3-cyclopropyl-1-methylindazole
-
Preparation: Dissolve 1 equivalent of 3-cyclopropyl-1-methylindazole in a suitable solvent (e.g., dichloromethane) in a round-bottom flask protected from light.
-
Inert Atmosphere: Purge the flask with nitrogen or argon and maintain it under a positive pressure of the inert gas.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Brominating Agent Addition: Dissolve 1.05 equivalents of N-Bromosuccinimide (NBS) in the same solvent and add it dropwise to the reaction mixture over a period of 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC every 15 minutes.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Byproduct formation pathways in the synthesis of this compound.
Quantitative Data Summary
| Byproduct | Typical Cause | Recommended Action | Impact on Yield |
| 3-cyclopropyl-1-methylindazole | Reductive debromination | Protect from light, ensure complete quenching of reducers | High |
| 6-Bromo-3-cyclopropyl-1-methylindazole | Poor regioselectivity in bromination | Use mild brominating agent (NBS), control temperature | Moderate |
| 5,X-Dibromo-3-cyclopropyl-1-methylindazole | Over-bromination | Strict stoichiometric control, slow addition of reagent | Moderate to High |
References
- Reductive Debromination of Aryl Bromides. Organic Chemistry Portal. [Link]
Technical Support Center: Troubleshooting Inconsistent Results in Assays with 5-Bromo-3-cyclopropyl-1-methylindazole
Welcome to the technical support center for 5-Bromo-3-cyclopropyl-1-methylindazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistent results during their experiments with this compound. As a novel indazole derivative, its behavior in biological assays can be influenced by a variety of factors, from basic handling to complex interactions with assay components.
This document moves beyond a simple checklist, providing a structured, question-and-answer-based approach to systematically identify and resolve the root causes of experimental inconsistency. We will explore the causality behind each troubleshooting step, empowering you to make informed decisions and generate robust, reproducible data.
Section 1: Foundational Compound Management - The First Line of Defense
Inconsistent results often originate from the most fundamental aspects of compound handling and preparation. Before scrutinizing complex assay parameters, it is crucial to ensure the integrity and proper behavior of the compound itself.
Q1: How should I properly store and handle this compound to ensure its stability?
Answer: The long-term stability of any research compound is paramount for reproducibility.[1] Improper storage is a frequent source of variability.
-
Lyophilized Solid: For long-term storage, the compound should be kept as a lyophilized solid at -20°C or colder, protected from light and moisture.[2][3][4] Before opening the vial, always allow it to equilibrate to room temperature in a desiccator to prevent condensation, as the compound may be hygroscopic.[3]
-
Stock Solutions: The most common cause of compound degradation is repeated freeze-thaw cycles of stock solutions.[5] It is best practice to prepare a high-concentration stock solution (e.g., 10 mM) in an anhydrous, high-purity solvent like dimethyl sulfoxide (DMSO), and then create single-use aliquots.[5] These aliquots should be stored at -20°C or -80°C.
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Long-term (Years) | Protect from light and moisture. Equilibrate to room temp before opening. |
| DMSO Stock Solution | -20°C to -80°C | Months to a Year | Aliquot into single-use vials to avoid freeze-thaw cycles.[4] |
| Aqueous Working Dilutions | 2-8°C | Short-term (Hours) | Prepare fresh for each experiment. Do not store. |
Q2: My compound is precipitating when I dilute it into my aqueous assay buffer. What steps can I take to improve solubility?
Answer: Poor aqueous solubility is a very common reason for observing lower-than-expected potency or inconsistent results, as the effective concentration of the compound is unknown.[5]
-
Check Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is kept to a minimum, typically well below 0.5%, as higher concentrations can be toxic to cells or affect enzyme activity.[5][6]
-
Modify Dilution Method: Instead of adding a small volume of high-concentration stock directly into a large volume of buffer, perform serial dilutions. A critical step is to add the compound stock solution to the aqueous buffer dropwise while vortexing or stirring to facilitate mixing and prevent localized high concentrations that promote precipitation.[3]
-
Perform a Solubility Test: Before running a full assay, perform a simple visual solubility test. Prepare the highest concentration of the compound you plan to use in your final assay buffer. Incubate it under the same conditions as your assay (e.g., 37°C) for an hour. Then, visually inspect for precipitate against a dark background or centrifuge the tube to see if a pellet forms.[5]
-
Consider Formulation Aids (Biochemical Assays Only): For biochemical assays, the inclusion of a non-ionic detergent like 0.01% Triton X-100 or the use of solubility-enhancing agents like cyclodextrins may be an option, but these must be validated to ensure they do not interfere with the assay itself.
Section 2: Troubleshooting Inconsistent Assay Readouts
Once compound integrity is assured, the next step is to investigate the assay system itself. The troubleshooting approach differs significantly between simplified biochemical assays and complex cell-based systems.
Workflow for Troubleshooting Inconsistent Assay Results
Caption: A systematic workflow for troubleshooting inconsistent assay results.
Biochemical Assays
Q3: My IC50 values for this compound are fluctuating between experiments in my kinase assay. What are the likely causes?
Answer: Fluctuations in IC50 values in biochemical assays often point to subtle variations in experimental conditions.[6] Given that many indazole derivatives are kinase inhibitors, this is a common context.[7][8]
| Potential Cause | Explanation & Rationale | Recommended Action |
| Substrate (ATP) Concentration | For ATP-competitive inhibitors, the apparent IC50 is highly dependent on the ATP concentration, as described by the Cheng-Prusoff equation.[9] Variations in your ATP stock or final concentration will directly alter the IC50. | Prepare a large, single batch of ATP stock solution. Always run the assay at a consistent ATP concentration relative to its Michaelis-Menten constant (Km), preferably at or near the Km value.[10][11] |
| Enzyme Concentration/Activity | Using too high an enzyme concentration can lead to rapid substrate depletion, affecting inhibitor kinetics.[10] The activity of your enzyme stock may also vary over time. | Validate each new batch of enzyme. Use the lowest enzyme concentration that provides a robust signal within the linear range of the assay. Always include a known inhibitor as a positive control to monitor assay performance.[10] |
| Incubation Times | The effect of an inhibitor can be time-dependent.[6] Inconsistent pre-incubation of the enzyme with the inhibitor, or variable reaction times, will lead to inconsistent results. | Standardize all incubation times. For tight-binding inhibitors, ensure the pre-incubation time is sufficient to reach equilibrium. |
| Buffer Components | Components like salts or detergents can influence both enzyme stability and compound behavior. | Use a consistent, freshly prepared buffer for all related experiments. Be cautious of additives that may not have been present during initial assay development. |
Q4: I suspect my compound is acting as a Pan-Assay Interference Compound (PAIN). How can I test for this?
Answer: PAINS are compounds that produce false-positive results in high-throughput screens through non-specific mechanisms rather than direct, specific binding to the intended target.[12][13] Their activity is often inconsistent and cannot be optimized through medicinal chemistry.[14] Several tests can help identify if this compound is behaving as a PAIN in your assay.
Protocol 1: Testing for Compound Aggregation
-
Rationale: At higher concentrations, some compounds form colloidal aggregates that non-specifically sequester and inhibit enzymes.[15][16] This mode of inhibition is sensitive to the presence of non-ionic detergents.
-
Methodology:
-
Perform a standard dose-response curve for the compound in your assay.
-
Run a parallel dose-response curve where a non-ionic detergent (e.g., 0.01-0.1% Triton X-100) has been added to the assay buffer.[10]
-
Interpretation: If the compound is an aggregator, you will observe a significant rightward shift (increase) in the IC50 value in the presence of the detergent. A true, specific inhibitor should show little to no change in potency.[11]
-
Protocol 2: Testing for Assay Signal Interference
-
Rationale: The compound itself may be fluorescent or may absorb light at the wavelengths used for the assay readout, leading to a false signal.[15][17]
-
Methodology:
-
Prepare serial dilutions of your compound in the final assay buffer.
-
Add these dilutions to the wells of your assay plate.
-
Crucially, omit the enzyme and/or the detection substrate from these wells. Include only the components necessary to generate a background signal.
-
Read the plate on your plate reader using the exact same settings (e.g., excitation/emission wavelengths) as your main experiment.
-
Interpretation: If you see a dose-dependent increase or decrease in the signal from the compound alone, it is directly interfering with your detection method.[15]
-
Decision Tree for Investigating Assay Interference
Caption: A decision-making workflow for diagnosing assay interference mechanisms.
Cell-Based Assays
Q5: My results are highly variable in my cell-based assay. What are the most common cell-related factors to check?
Answer: The complexity of a cellular environment introduces many more sources of variability compared to a biochemical assay.[18][19]
-
Cell Passage Number: Use cells within a consistent and narrow passage number range for all experiments. Cells at very high passage numbers can undergo genetic drift, leading to altered phenotypes and drug sensitivities.[6]
-
Consistent Cell Seeding Density: The final readout of many cell-based assays (e.g., viability, proliferation) is highly dependent on the initial number of cells seeded. Ensure you are using a consistent, optimized seeding density where cells are in a logarithmic growth phase during the assay period.[6]
-
Mycoplasma Contamination: Mycoplasma contamination is a pervasive and often undetected problem in cell culture that can dramatically alter cellular responses to stimuli and compounds. Regularly test your cell lines for mycoplasma.
Q6: I'm observing significant cell death at concentrations where I expect to see specific pathway inhibition. How can I decouple cytotoxicity from the intended on-target effect?
Answer: This is a critical step in validating any small molecule inhibitor. You must first establish a concentration range where the compound is not causing general cell death, to ensure that any observed phenotype is not simply a consequence of toxicity.
-
Determine the Cytotoxic Threshold:
-
Before conducting your functional assay, perform a separate cytotoxicity or cell viability assay (e.g., using Resazurin, MTT, or a trypan blue exclusion assay).
-
Treat your cells with a broad dose range of this compound for the same duration as your intended functional experiment.
-
Determine the concentration at which you begin to see a significant decrease in cell viability. This is your cytotoxic threshold.
-
-
Conduct Functional Assays Below the Threshold: Perform your specific functional assays (e.g., Western blot for pathway modulation, reporter assay) using concentrations at or below this non-toxic threshold.[6] This ensures you are observing specific, on-target biological effects rather than non-specific consequences of cell death.
Section 3: Confirming On-Target Activity
Q7: How can I be sure that the observed phenotype is a result of specific on-target inhibition and not off-target or non-specific effects?
Answer: This is the ultimate question in small molecule research. Even if you have ruled out assay artifacts, confirming that the biological effect is mediated by your intended target is essential.
-
Use a Structurally Unrelated Control: If available, use another known inhibitor of the same target that belongs to a different chemical class. If both compounds produce the same phenotype, it strengthens the evidence for on-target activity.
-
Perform a Rescue Experiment: If possible, overexpress a mutant version of your target protein that you know is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed or "rescued" in these cells, it provides strong evidence of on-target action.[6]
-
Direct Target Engagement Assays: The most definitive way to confirm an on-target effect is to show that the compound is physically binding to its target inside the cell at the concentrations used in your functional assays. Techniques like the Cellular Thermal Shift Assay (CETSA) can provide this crucial evidence.[5][6]
References
- Pan-assay interference compounds - Wikipedia. (n.d.).
- Fuller, M. (n.d.). What are PAINS? - BIT 479/579 High-throughput Discovery.
- Dahlin, J. L., & Walters, M. A. (2020). Evolution of assay interference concepts in drug discovery. Taylor & Francis Online.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
- Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. PMC - NIH.
- Walters, M. A. (n.d.). The Ecstasy and Agony of Assay Interference Compounds | Journal of Chemical Information and Modeling. ACS Publications.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
- BenchChem. (n.d.). Application Notes and Protocols for the Dissolution and Storage of Research Compounds.
- BenchChem. (n.d.). Technical Support Center: Managing Small Molecule Interference in Biochemical Assays.
- Sigma-Aldrich. (n.d.). 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole.
- Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Specificity of Small Molecule Inhibitors.
- BenchChem. (n.d.). Technical Support Center: Validating Small Molecule Inhibitors.
- ResearchGate. (2015). What to select for storing your compound: neat vs.in solution?
- LifeTein®. (n.d.). How to dissolve, handle and store synthetic peptides.
- BenchChem. (n.d.). Best practices for handling and storing lyophilized M133 peptide.
- Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
- National Center for Biotechnology Information. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays.
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
- National Center for Biotechnology Information. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
- Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- PubMed. (n.d.). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective.
- This compound, min 98%, 5 grams. (n.d.).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.).
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. lifetein.com [lifetein.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 9. resources.biomol.com [resources.biomol.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 13. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
5-Bromo-3-cyclopropyl-1-methylindazole off-target effects mitigation
An official website of the United States government
Here's how you know
Technical Support Center: 5-Bromo-3-cyclopropyl-1-methylindazole
A Guide to Mitigating Off-Target Effects for Researchers and Drug Development Professionals
Introduction: The Imperative of On-Target Specificity
Welcome to the technical support guide for this compound. As a novel small molecule probe, this compound offers significant potential for investigating specific biological pathways. However, like any chemical tool, its utility is directly proportional to its specificity.[1] Off-target effects, where a molecule interacts with unintended proteins, can lead to misinterpreted data, confounding results, and significant delays in research and development.[2]
This guide is designed to provide you, the researcher, with the foundational knowledge and practical tools to proactively identify, understand, and mitigate potential off-target effects of this compound, ensuring the integrity and reproducibility of your experimental outcomes.[3][4]
Compound Profile: this compound
While the specific primary target of this compound may vary based on the context of your research, its indazole core is a common scaffold in molecules designed as kinase inhibitors. For the purposes of this guide, we will proceed under the assumption that it is being investigated as an inhibitor of a specific protein kinase (e.g., "Target Kinase A"). The principles and methodologies discussed are broadly applicable to other target classes as well.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BrN₂ | [5] |
| Molecular Weight | 251.12 g/mol | [5] |
| Appearance | Solid | |
| Primary Use | Biochemical Research Probe | [6][7] |
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a critical concern?
Off-target effects occur when a small molecule binds to and modulates proteins other than its intended biological target.[2] These unintended interactions are a major concern for several reasons:
-
Poor Translatability: Promising results from a poorly characterized compound may not be reproducible with a more specific inhibitor or with genetic validation methods.
-
Potential Toxicity: In a therapeutic context, off-target binding is a primary cause of adverse drug reactions and toxicity.[8]
Q2: I've just received my first batch of this compound. How should I begin to assess its selectivity?
The first step is to perform a broad biochemical screen to understand its activity across a wide range of related proteins. For a putative kinase inhibitor, this means conducting a kinome-wide selectivity profiling assay.[9][10]
-
Biochemical Profiling: This involves testing the compound against a large panel of purified kinases (e.g., >400 kinases) to determine its inhibitory concentration (IC₅₀) or binding affinity (K_d) for each.[11] This provides a global view of its selectivity. Commercial services are widely available for this purpose.[10]
-
Dose-Response Curve: Concurrently, perform a careful dose-response curve in a biochemical assay for your primary target to establish its on-target potency (IC₅₀).[12]
Q3: My phenotypic results with this compound do not match the results from an siRNA/CRISPR knockdown of my target. What does this suggest?
This discrepancy is a classic indicator of potential off-target effects.[2] If inhibiting the target protein with a chemical probe produces a different outcome than reducing the protein's expression genetically, it strongly implies the chemical is modulating other pathways.
-
On-Target vs. Off-Target Phenotypes: The phenotype from the genetic knockdown is considered the "on-target" phenotype. Any deviation observed with the small molecule suggests the compound's activity is influenced by off-target interactions.
-
Next Steps: This result necessitates a deeper investigation into the compound's off-targets. A broad selectivity profile is the next logical step, followed by testing structurally unrelated inhibitors of the same target to see if they replicate the genetic phenotype.[2]
Q4: What is the difference between biochemical selectivity and cellular selectivity, and why don't they always correlate?
This is a crucial concept in drug discovery.
-
Biochemical Selectivity is determined in vitro using purified enzymes and substrates. It measures the intrinsic affinity of the compound for its targets in a simplified, controlled system.[9][11]
-
Cellular Selectivity refers to the compound's effective selectivity within a living cell. This is influenced by many additional factors, including cell permeability, transporter proteins, intracellular ATP concentrations (for ATP-competitive inhibitors), and the relative abundance of different potential targets.[9]
A compound can be highly selective in a biochemical assay but show off-target effects in cells if an off-target is highly expressed or if the compound accumulates in a specific cellular compartment.[9] Therefore, cellular validation is a mandatory step.
Q5: How can I actively minimize off-target effects in my day-to-day experiments?
Mitigation starts with good experimental design.
-
Use the Lowest Effective Concentration: Always perform a dose-response experiment to identify the lowest concentration of the compound that elicits the desired on-target effect.[2] Using excessively high concentrations dramatically increases the risk of engaging lower-affinity off-targets.
-
Employ an Inactive Control: Use a structurally similar but biologically inactive analog of this compound, if available. This helps confirm that the observed phenotype is due to the specific pharmacology of the active compound and not some general property of the chemical scaffold.[1]
-
Orthogonal Validation: Never rely on a single compound. Validate key findings using a structurally distinct inhibitor of the same target or by using genetic methods (siRNA, CRISPR).[1][2]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution(s) |
| High cellular toxicity at the calculated IC₅₀. | The compound has cytotoxic off-target effects. | 1. Perform cell viability assays (e.g., MTT, trypan blue) in parallel with your functional assays.[2]2. Lower the compound concentration.3. If toxicity persists at effective concentrations, the compound may be unsuitable for cellular studies. Consider a different inhibitor. |
| Inconsistent results between experimental replicates. | 1. Compound instability or precipitation.2. Off-target effects at varying concentrations due to pipetting errors. | 1. Visually inspect media for precipitation after adding the compound.2. Confirm compound purity and integrity.3. Perform a careful dose-response curve to identify a robust concentration window.[2] |
| Phenotype is observed, but downstream signaling of the intended target is not inhibited. | The observed phenotype is entirely due to off-target effects. | 1. Confirm lack of on-target engagement using a cellular target engagement assay (see Protocol 2).2. Use kinome profiling to identify the likely off-target(s) responsible for the phenotype. |
| The compound works in biochemical assays but not in cellular assays. | 1. Poor cell permeability.2. Compound is being actively exported from the cell by efflux pumps.3. High intracellular ATP concentration is outcompeting the inhibitor. | 1. Perform cell permeability assays.2. Test for inhibition in the presence of efflux pump inhibitors.3. Confirm target engagement in cells; a lack of engagement points to permeability or efflux issues. |
Visualization of Key Workflows & Concepts
Caption: Workflow for validating inhibitor specificity.
Caption: On-target vs. potential off-target signaling.
Experimental Protocols
Protocol 1: Kinome-wide Selectivity Profiling (Biochemical Assay)
This protocol outlines a general method for assessing inhibitor selectivity. Specific formats like radiometric assays or mobility shift assays are often used by specialized vendors.[8][13]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of dilutions to be used for screening, typically at a single high concentration (e.g., 1 µM or 10 µM) for initial profiling, or a multi-point dose curve for IC₅₀ determination.
-
-
Assay Reaction Setup (Example: Radiometric Assay[13]):
-
In a multi-well plate, add the reaction buffer containing the specific kinase from the panel.
-
Add the specific substrate peptide for that kinase.
-
Add the test compound (this compound) or DMSO vehicle control.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.[12]
-
-
Initiation and Termination:
-
Initiate the kinase reaction by adding [γ-³³P]-ATP.
-
Allow the reaction to proceed for a defined period (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate the reaction by spotting the mixture onto a filter membrane, which captures the phosphorylated substrate.
-
-
Detection and Analysis:
-
Wash the filter membranes to remove unincorporated [γ-³³P]-ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percent inhibition for each kinase relative to the DMSO control.
-
For IC₅₀ determination, plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve.
-
Protocol 2: Cellular Target Engagement via Western Blot
This protocol determines if the compound inhibits the phosphorylation of a known downstream substrate of the target kinase in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells known to express the target kinase and allow them to adhere overnight.
-
Starve the cells of serum for 4-6 hours if the pathway is activated by growth factors.
-
Pre-treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 5, 10x the biochemical IC₅₀) and a DMSO vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor or ligand to activate the target kinase pathway (if required).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein amounts for each sample and perform SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the phosphorylated substrate of your target kinase overnight at 4°C.[2]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.
-
-
Normalization:
-
Strip the membrane and re-probe with an antibody against the total protein of the substrate to confirm equal protein loading. A loading control like GAPDH or β-actin should also be used.
-
Quantify the band intensities to determine the reduction in substrate phosphorylation as a function of inhibitor concentration.
-
Protocol 3: Phenotypic Rescue/Recapitulation using siRNA
This protocol tests whether the cellular phenotype caused by the compound can be replicated by genetically silencing the target.
-
siRNA Transfection:
-
Design and procure at least two independent siRNA duplexes targeting your kinase of interest, along with a non-targeting (scrambled) control siRNA.
-
On Day 1, transfect cells with the siRNAs using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
-
Target Knockdown and Phenotypic Assay:
-
On Day 2 or 3 (48-72 hours post-transfection), assess the knockdown efficiency by performing a Western blot or qPCR for the target kinase. A knockdown of >70% is generally required.
-
In parallel, run your primary phenotypic assay (e.g., cell migration, proliferation, apoptosis assay) on the cells transfected with the target-specific siRNAs and the non-targeting control.
-
-
Compound Treatment:
-
Simultaneously, treat a separate set of non-transfected cells with this compound (at its lowest effective concentration) and a DMSO control.
-
Perform the same phenotypic assay on these compound-treated cells.
-
-
Analysis and Comparison:
-
Compare the phenotype from the target kinase knockdown (siRNA vs. non-targeting control) with the phenotype from the compound treatment (inhibitor vs. DMSO).
-
Recapitulation: If the phenotype observed with the compound is identical to the phenotype from the siRNA knockdown, it provides strong evidence for on-target activity.
-
Divergence: If the phenotypes differ, it suggests significant off-target effects are contributing to the compound's activity.[2]
-
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
- An, F., & Wu, B. (2012). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of biomolecular screening, 17(9), 1163–1173. [Link]
- Wodicka, L. M., Ciceri, P., Davis, M. I., Hunt, J. P., Floyd, M., Salerno, S., ... & Zarrinkar, P. P. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & biology, 17(11), 1241-1249. [Link]
- Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Knovich, D., & Pargellis, C. A. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-target toxicities. Assay and drug development technologies, 11(4), 236-247. [Link]
- ResearchGate. (n.d.).
- Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
- Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. [Link]
- Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. [Link]
- seqWell. (2025, September 23). Selecting the Right Gene Editing Off-Target Assay. [Link]
- BioCurate. (n.d.).
- Cui, T., Zhang, Y., & Liu, Y. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology, 10, 961226. [Link]
- Lino, C. A., Harper, J. C., Carney, J. P., & Timlin, J. A. (2018). Delivering CRISPR: a review of the challenges and approaches. Drug delivery, 25(1), 1234–1257. [Link]
- ResearchGate. (2015, July 20). Are there experimental tests for off target effects in CRISPR? [Link]
- eLeaP Quality. (2024, December 3).
- Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? [Link]
- LinkedIn. (2024, November 24).
- ChemWhat. (n.d.). This compound CAS#: 1311197-79-1. [Link]
- MDPI. (2026, January 8). Computational Strategies Reshaping Modern Drug Discovery. [Link]
- Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. [Link]
- CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]
- Frontiers. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
- ResearchGate. (2025, August 7).
- MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. [Link]
- PeploBio. (2024, May 29).
- PharmaCompass. (n.d.). 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. [Link]
- PubChem. (n.d.). 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole. [Link]
- National Center for Biotechnology Information. (2021, July 9).
Sources
- 1. biocurate.com [biocurate.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Importance of Analytical Method Validation in Research - eLeaP Quality [quality.eleapsoftware.com]
- 4. Importance of analytical method validation in pharmaceutical research. [wisdomlib.org]
- 5. chemwhat.com [chemwhat.com]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. academic.oup.com [academic.oup.com]
- 12. domainex.co.uk [domainex.co.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
How to improve the selectivity of 5-Bromo-3-cyclopropyl-1-methylindazole
Welcome to the dedicated technical support resource for 5-Bromo-3-cyclopropyl-1-methylindazole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of utilizing this versatile building block. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed protocols to enhance the selectivity and success of your synthetic transformations. Our focus is on anticipating and resolving challenges before they impact your research timelines and yields.
Troubleshooting Guide: Enhancing Selectivity in Reactions
This section addresses specific, practical issues that may arise during the functionalization of this compound, with a focus on palladium-catalyzed cross-coupling reactions, the most common transformations for this substrate.
Question 1: "I am attempting a Suzuki-Miyaura coupling with my this compound, but I'm observing significant amounts of a dehalogenated side product. How can I improve the selectivity for the desired cross-coupled product?"
Answer:
Dehalogenation is a common side reaction in Suzuki-Miyaura couplings, particularly with electron-rich heterocyclic systems.[1] It typically arises from a competitive reaction pathway where a hydride species, often generated from the solvent or base, reductively cleaves the carbon-bromine bond.[1] To favor the desired C-C bond formation, consider the following adjustments:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the rate of reductive elimination (the final step in the catalytic cycle to form the desired product) relative to dehalogenation. Consider switching from less bulky ligands like PPh₃ to more sterically demanding and electron-rich ligands such as SPhos, XPhos, or RuPhos. These have been shown to be effective in couplings of N-heterocycles.[2]
-
Base Selection: The base plays a crucial role beyond activating the boronic acid.[3] Strong, non-nucleophilic bases are generally preferred. If you are using a base like K₂CO₃ with a protic co-solvent (e.g., water), this can be a source of the hydride species leading to dehalogenation. Switching to a non-aqueous system with a base like Cs₂CO₃ or K₃PO₄ in a solvent such as dioxane or toluene can mitigate this issue.[2][4]
-
Scrutinize Your Boronic Acid Quality: Boronic acids can undergo protodeboronation, especially under prolonged heating or in the presence of moisture.[5] This depletes the active nucleophile, allowing more time for the dehalogenation of your starting material. Use freshly purchased or properly stored boronic acid, and consider using a slight excess (1.2-1.5 equivalents).
-
Rigorous Inert Atmosphere: Oxygen can degrade both the catalyst and the boronic acid, leading to lower catalytic activity and promoting side reactions.[2] Ensure your reaction vessel and solvents are thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen throughout the experiment.
Question 2: "During a Sonogashira coupling of my substrate with a terminal alkyne, I'm getting a mixture of products, including what appears to be homocoupling of the alkyne (Glaser coupling). How can I suppress this and improve selectivity for the cross-coupled product?"
Answer:
Glaser homocoupling is a well-known side reaction in Sonogashira couplings, driven by the copper(I) co-catalyst.[6] To enhance the selectivity for the desired heterocoupling, several strategies can be employed:
-
Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst. Several modern protocols utilize specific palladium catalysts and ligands that are efficient enough to facilitate the coupling without copper.[6][7] For example, systems like PdCl₂(PCy₃)₂ have been shown to be effective for copper-free Sonogashira reactions.[6]
-
Choice of Base and Solvent: A strong amine base, such as diisopropylamine (DIPA) or triethylamine (TEA), is crucial for the Sonogashira reaction. The base not only deprotonates the terminal alkyne but also acts as a solvent in many cases. The purity of the amine base is important, as impurities can affect catalyst activity.
-
Control of Reaction Stoichiometry and Addition Rate: Using a slight excess of the terminal alkyne can help to favor the cross-coupling reaction. If the homocoupling is particularly problematic, slow addition of the alkyne to the reaction mixture can maintain a low concentration of the copper acetylide, thereby minimizing the rate of the homocoupling side reaction.
-
Ligand Choice: The ligand on the palladium catalyst can influence the relative rates of the cross-coupling and side reactions. For copper-free systems, electron-rich and bulky phosphine ligands are often beneficial.[7]
Question 3: "I am concerned about the stability of the cyclopropyl group on my indazole during palladium-catalyzed reactions. Can it undergo ring-opening or other side reactions?"
Answer:
This is a valid concern, as cyclopropyl groups can be susceptible to ring-opening under certain transition-metal-catalyzed conditions, often through β-carbon elimination from a palladacyclic intermediate.[8][9] However, in the context of standard cross-coupling reactions on an aryl bromide, the cyclopropyl group at the C3 position of the indazole is generally stable. Here’s why and what to watch for:
-
Reaction Mechanism: In reactions like Suzuki or Sonogashira, the catalytic cycle primarily involves oxidative addition at the C-Br bond, transmetalation, and reductive elimination.[3] The palladium center does not typically interact directly with the C-C bonds of the cyclopropyl ring in a way that would promote its cleavage.
-
Potential for C-H Activation: A more plausible, though still less common, side reaction could be C-H activation. Palladium catalysts can, under certain conditions, activate C-H bonds.[10][11][12] For your molecule, the most likely sites for undesired C-H activation would be the C4 or C7 positions on the indazole ring. However, the reactivity order for oxidative addition is C-I > C-Br >> C-Cl >> C-H, making the reaction at the C5-Br bond overwhelmingly favorable under standard cross-coupling conditions.[2]
-
Conditions to Avoid: Very high reaction temperatures, prolonged reaction times, and the use of highly reactive, coordinatively unsaturated palladium catalysts could potentially increase the risk of side reactions. If you observe unexpected byproducts, it is advisable to screen for milder reaction conditions (lower temperature, shorter time) and use a well-defined palladium pre-catalyst with a robust ligand to maintain catalyst stability and selectivity. Recent studies have shown that cyclopropyl groups can be activated under specific palladium-catalyzed conditions, but these typically involve directing groups or specific electronic properties not present in your substrate in a way that would favor this pathway over C-Br activation.[8][9][13]
Frequently Asked Questions (FAQs)
Q1: What is the primary site of reactivity on this compound for cross-coupling reactions?
A1: The primary site of reactivity for palladium-catalyzed cross-coupling reactions is the carbon-bromine bond at the 5-position of the indazole ring. The reactivity of aryl halides in the oxidative addition step, which is often the rate-determining step in the catalytic cycle, generally follows the trend: C-I > C-Br > C-Cl.[2] Therefore, the C5-Br bond is significantly more reactive than any of the C-H bonds on the aromatic ring under typical cross-coupling conditions.
Q2: How do the substituents (1-methyl, 3-cyclopropyl, 5-bromo) on the indazole core influence its reactivity and selectivity?
A2: The substituents have distinct electronic and steric effects:
-
1-Methyl Group: This group blocks reaction at the N1 position and can have a subtle electronic directing effect. In electrophilic aromatic substitution, an N-alkyl group is generally an ortho-, para-director, which would activate the C4, C6, and C7 positions.[14] However, in palladium-catalyzed C-H activation, the directing effects can be more complex and are often dictated by the specific ligand and reaction conditions.[12]
-
3-Cyclopropyl Group: This group provides some steric hindrance around the N2 and C4 positions. Steric effects can influence the approach of the catalyst and coupling partners, though this is less of a concern for reactions at the more distant C5 position. Electronically, a cyclopropyl group can donate electron density to the aromatic system.
-
5-Bromo Group: As discussed, this is the primary reactive handle for cross-coupling reactions. Its position on the benzene portion of the indazole makes it behave similarly to other brominated aromatic compounds in these transformations.
Q3: For a Buchwald-Hartwig amination, what are the key parameters to consider for achieving high selectivity and yield with this substrate?
A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[15] For your substrate, success will depend on:
-
Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized, bulky electron-rich phosphine ligand is essential. Ligands like BippyPhos, BrettPhos (for primary amines), or RuPhos (for secondary amines) are often excellent choices for challenging heterocyclic substrates.[16][17]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially when coupling substrates with base-sensitive functional groups.[16]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.
-
Inert Atmosphere: As with other palladium-catalyzed reactions, strict exclusion of oxygen and moisture is critical for catalyst longevity and to prevent side reactions.
Q4: Can I perform a metal-halogen exchange (e.g., lithiation) at the 5-position selectively?
A4: Yes, selective metal-halogen exchange at the C5-Br position is feasible, but requires careful control of conditions to avoid competing reactions. Lithiation using an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures (e.g., -78 °C) would be the standard approach. However, there is a risk of competitive deprotonation at other sites, such as the cyclopropyl C-H bonds or the C7 position of the indazole, which can be acidic.[1] It is crucial to perform the reaction at a sufficiently low temperature and for a short duration to favor the faster metal-halogen exchange over the slower deprotonation pathways. Subsequent quenching with an electrophile would then introduce a new functional group at the 5-position.
Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.3 eq)
-
Pd(dppf)Cl₂ (0.03 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon source
-
Reaction vessel (e.g., microwave vial or Schlenk flask) with a stir bar
-
-
Procedure:
-
To the reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(dppf)Cl₂ catalyst under a positive flow of inert gas.
-
Seal the vessel tightly and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-100 | 70-95% | [13] |
| Pd(PPh₃)₄ | Cs₂CO₃ | DME | 80 | 65-90% | [2] |
| XPhos Pd G3 | K₃PO₄ | t-BuOH/H₂O | 100 | 80-98% | [4] |
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol is designed to minimize alkyne homocoupling by omitting the copper co-catalyst.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.5 eq)
-
PdCl₂(PPh₃)₂ (0.05 eq)
-
Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon source
-
Reaction vessel with a stir bar
-
-
Procedure:
-
To a reaction vessel, add this compound and PdCl₂(PPh₃)₂.
-
Seal the vessel, and evacuate and backfill with an inert gas (repeat 3 times).
-
Add anhydrous THF and DIPA via syringe.
-
Add the terminal alkyne dropwise to the stirring solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
| Catalyst System | Base | Solvent | Temperature (°C) | Key Advantage | Reference |
| PdCl₂(PPh₃)₂, CuI | TEA | THF | RT - 50 | Standard, widely used conditions | [7] |
| PdCl₂(PCy₃)₂ | TBAF | Toluene | 80 | Copper-free, avoids homocoupling | [6] |
| Pd(OAc)₂, SPhos | Cs₂CO₃ | Dioxane | 100 | Broad substrate scope | General knowledge |
Table 2: Recommended Conditions for Sonogashira Coupling.
Visualizations
Logical Workflow for Troubleshooting Suzuki Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
- Surprising Reactivity in NiXantphos/Palladium-Catalyzed α-Arylation of Substituted Cyclopropyl Nitriles. J Org Chem. 2019;84(8):4670-4679.
- C-H functionalization of 2H-indazole.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- Palladium-catalyzed Direct C7-aryl
- Recent Advances in C–H Functionalization of 2H-Indazoles.
- Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole. Benchchem.
- Buchwald–Hartwig amin
- Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions.
- Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
- Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles.
- A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction.
- Palladium-catalyzed C–C bond cleavage of N-cyclopropyl acylhydrazones. RSC Publishing.
- Palladium-catalyzed C–C bond cleavage of N -cyclopropyl acylhydrazones. Organic & Biomolecular Chemistry.
- Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
- Buchwald-Hartwig Amin
- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira Coupling. Chemistry LibreTexts.
- How can I solve my problem with Suzuki coupling?
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxyl
- Sonogashira coupling. YouTube.
- BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amin
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- Palladium-Catalyzed Highly Chemoselective Intramolecular C-H Aminocarbonylation of Phenethylamines to Six-Membered Benzolactams. Semantic Scholar.
- 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis. ChemicalBook.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC - PubMed Central.
- New seven membered palladacycles: C-Br bond activation of 2-bromo-pyridine derivative by Pd(II).
- Synthesis of Novel N1 and N2 Indazole Derivatives.
- Development of a selective and scalable N1-indazole alkyl
- Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic...
- Palladium(II)
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed.
- Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. soc.chim.it [soc.chim.it]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed C–C bond cleavage of N-cyclopropyl acylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Palladium-catalyzed C–C bond cleavage of N -cyclopropyl acylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00349G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed direct C7-arylation of substituted indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Surprising Reactivity in NiXantphos/Palladium-Catalyzed α-Arylation of Substituted Cyclopropyl Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Indazoles
Welcome to the Technical Support Center for the synthesis of substituted indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. Indazoles are a critical scaffold in medicinal chemistry, and their efficient synthesis is paramount for the rapid advancement of drug discovery programs.[1][2][3] This guide provides field-proven insights and solutions to common pitfalls, ensuring the integrity and success of your synthetic endeavors.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Problem 1: Poor or No Yield of the Desired Indazole Product
Question: I am attempting a classical indazole synthesis (e.g., from o-toluidine or a related precursor) and observing very low to no formation of my target indazole. What are the likely causes and how can I troubleshoot this?
Answer: This is a common issue that can stem from several factors, ranging from the quality of your starting materials to the reaction conditions. Let's break down the potential causes and solutions.
Causality and Solutions:
-
Poor Quality of Starting Materials:
-
The Culprit: Impurities in your starting materials, such as the o-toluidine derivative or the diazotizing agent (e.g., sodium nitrite), can significantly hinder the reaction. Side reactions with these impurities can consume your reagents and lead to a complex mixture of byproducts.
-
The Fix:
-
Verify Purity: Always check the purity of your starting materials by an appropriate analytical method (e.g., NMR, GC-MS) before use.
-
Purification: If necessary, purify your starting materials. For instance, o-toluidine can be distilled under reduced pressure. Sodium nitrite solutions should be freshly prepared.
-
-
-
Inefficient Diazotization:
-
The Culprit: The formation of the diazonium salt is a critical step in many classical indazole syntheses.[4] This reaction is highly sensitive to temperature and pH. If the temperature is too high, the diazonium salt can decompose prematurely. An incorrect pH can prevent its formation altogether.
-
The Fix:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C during the addition of the diazotizing agent. Use an ice-salt bath for better control.
-
Acidic Conditions: Ensure the reaction medium is sufficiently acidic. The use of excess strong acid (e.g., HCl, H2SO4) is common to prevent the coupling of the diazonium salt with the starting amine.
-
-
-
Ineffective Cyclization:
-
The Culprit: The final ring-closing step to form the indazole can be sluggish or fail if the reaction conditions are not optimal. For instance, in methods involving the cyclization of N-nitroso compounds, the subsequent rearrangement and cyclization require specific conditions.[5]
-
The Fix:
-
Solvent Choice: The choice of solvent can be critical. Some reactions may require a specific solvent to facilitate the cyclization. For example, some palladium-catalyzed cyclizations work well in dioxane.[3]
-
Temperature: While diazotization requires low temperatures, the cyclization step may require heating. Carefully review the literature for the optimal temperature for your specific substrate.
-
Catalyst (if applicable): If you are using a metal-catalyzed reaction, ensure the catalyst is active and the correct ligand is used. Catalyst poisoning by impurities can also be an issue.
-
-
Problem 2: Lack of Regioselectivity in N-Alkylation or N-Arylation
Question: I am trying to alkylate my indazole, but I'm getting a mixture of N1 and N2 isomers that are difficult to separate. How can I improve the regioselectivity?
Answer: Achieving regioselectivity in the N-functionalization of indazoles is a notorious challenge due to the presence of two reactive nitrogen atoms and the tautomeric nature of the indazole ring.[6][7][8][9] The thermodynamically more stable 1H-indazole and the kinetically often favored 2H-indazole are in equilibrium.[1][10] The outcome of the reaction is highly dependent on the substrate's electronic and steric properties, as well as the reaction conditions.
Key Factors Influencing N1 vs. N2 Selectivity:
-
Steric Hindrance: Bulky substituents at the C3 position of the indazole ring tend to favor N1 alkylation by sterically blocking access to the N2 position.[7]
-
Electronic Effects: Electron-withdrawing groups on the benzene ring, particularly at the C7 position, can favor N2 substitution.[7][11][12]
-
Reaction Conditions: The choice of base, solvent, and electrophile plays a crucial role.[7][11]
Strategies for Improving Regioselectivity:
| Strategy | Conditions Favoring N1-Alkylation | Conditions Favoring N2-Alkylation |
| Base/Solvent System | Strong, non-coordinating bases like Sodium Hydride (NaH) in a non-polar, aprotic solvent like Tetrahydrofuran (THF) or Dioxane.[7][11] | Weaker bases like potassium carbonate (K2CO3) in polar, aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (ACN). |
| Counterion Effects | The sodium counterion from NaH is thought to coordinate with the N2 nitrogen and a C3 substituent (if present), directing the electrophile to N1.[8] | |
| Acid Catalysis | Alkylation under acidic conditions can favor the N2 position.[7][13] For example, using a catalytic amount of trifluoromethanesulfonic acid (TfOH) can be effective.[7][13] | |
| Directed Synthesis | Pre-installing a directing group that can be removed later. | Certain synthetic routes are designed to specifically yield 2H-indazoles, such as the Davis-Beirut reaction.[14][15][16][17][18][19] |
Experimental Protocol for Selective N1-Alkylation:
-
Preparation: To a solution of the substituted 1H-indazole (1.0 eq) in anhydrous THF, add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.[7]
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.[7]
-
Reaction: Monitor the reaction by TLC or LC-MS until completion.
-
Work-up: Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Problem 3: Difficulties with the Davis-Beirut Reaction
Question: My Davis-Beirut reaction for the synthesis of a 2H-indazole is giving low yields and seems very sensitive to the reaction conditions. How can I optimize this reaction?
Answer: The Davis-Beirut reaction is a powerful tool for synthesizing 2H-indazoles but can be finicky.[15][16][17][18][19][20] It involves the in-situ generation of a highly reactive nitroso intermediate, and its success hinges on carefully controlling the reaction parameters.
Common Pitfalls and Solutions:
-
Low Yields with Certain Substrates:
-
The Culprit: The reaction is known to be less efficient with certain substrates, such as secondary alcohols and anilines.[15] N-aryl substituted 2H-indazoles can also be challenging to synthesize due to competing side reactions.[16]
-
The Fix:
-
Solvent and Water Content: The choice of alcohol solvent and the presence of water are critical. A systematic study has shown that adding a specific amount of water (e.g., 15-25%) to the alcohol solvent can dramatically increase the yield.[15] However, too much water can be detrimental.[15]
-
Substrate Modification: For challenging N-aryl substrates, making the nitro-containing ring more electron-poor can significantly improve yields.[15]
-
-
-
Reaction Stalls or is Sluggish:
-
The Culprit: The reaction to form the key nitroso imine intermediate might be slow under the chosen conditions.
-
The Fix:
-
Base Strength: The reaction is typically carried out under alkaline conditions. Ensure your base (e.g., KOH) is of good quality and used in the appropriate amount.
-
Photochemical Activation: For some substrates, a photochemical approach to generate the nitroso intermediate under mild conditions has been developed.[16][17]
-
-
Workflow for Optimizing the Davis-Beirut Reaction:
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 10. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 11. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aminer.org [aminer.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analysis of Impurities in 5-Bromo-3-cyclopropyl-1-methylindazole
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Bromo-3-cyclopropyl-1-methylindazole. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed analytical methodologies to address common challenges encountered during the analysis of impurities in this compound. Our aim is to equip you with the expertise and practical insights necessary to ensure the quality and integrity of your research and development efforts.
Understanding Potential Impurities
The first step in effective impurity analysis is to anticipate the potential impurities that may be present in your this compound samples. These can be broadly categorized into process-related impurities, arising from the synthetic route, and degradation products, which form during storage or under stress conditions.
Potential Process-Related Impurities
Based on common synthetic routes for substituted indazoles, the following are plausible process-related impurities:
-
Starting Materials: Unreacted starting materials are a common source of impurities. For the synthesis of this compound, this could include compounds like 5-bromo-3-cyclopropyl-1H-indazole or various precursors depending on the specific synthetic pathway.[1][2][3][4][5]
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates in the final product.
-
Byproducts: Side reactions are inherent to many chemical syntheses and can generate a variety of byproducts. For indazole synthesis, this might include regioisomers (e.g., 5-Bromo-3-cyclopropyl-2-methylindazole) or products of over-methylation or bromination.[1]
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification steps can also be present as impurities.[6]
Diagram: Logical Flow for Troubleshooting Impurity Sources
Caption: A logical workflow for troubleshooting the source of impurities.
Potential Degradation Products
This compound, like many heterocyclic compounds, can be susceptible to degradation under various conditions. Forced degradation studies are crucial to identify potential degradants and establish the stability-indicating nature of analytical methods.[7][8][9] Common degradation pathways include:
-
Hydrolysis: Degradation due to reaction with water, which can be accelerated by acidic or basic conditions.
-
Oxidation: Degradation caused by exposure to oxidizing agents or atmospheric oxygen.
-
Photolysis: Degradation induced by exposure to light.
Analytical Methodologies
A multi-faceted approach employing various analytical techniques is often necessary for comprehensive impurity profiling.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of impurities in pharmaceutical samples.
Step-by-Step HPLC Protocol:
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Ensure all solvents are HPLC grade and degassed.[10]
-
-
Gradient Elution: A gradient elution is recommended to separate impurities with a wide range of polarities. A typical gradient could be:
-
0-5 min: 20% B
-
5-25 min: 20% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm is a common choice. A photodiode array (PDA) detector can provide additional spectral information.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[11][12]
-
Injection Volume: 10 µL.
Diagram: Workflow for Identifying Unknown Impurities
Caption: A systematic workflow for the identification of unknown impurities.
Gas Chromatography (GC)
GC is particularly useful for the analysis of volatile impurities, such as residual solvents.[6]
Step-by-Step GC-FID/MS Protocol for Residual Solvents:
-
Column Selection: A column with a stationary phase suitable for separating a wide range of solvents (e.g., a DB-624 or equivalent) is recommended.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: A temperature gradient is necessary to separate solvents with different boiling points. A typical program might be:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Detector: A Flame Ionization Detector (FID) is commonly used for quantification. A Mass Spectrometer (MS) can be used for identification.[2]
-
Sample Preparation: Dissolve the sample in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide - DMSO) at a known concentration.
-
Headspace Analysis: For improved sensitivity and to avoid contamination of the GC system, headspace sampling is often preferred.
Mass Spectrometry (MS)
MS, particularly when coupled with a chromatographic technique (LC-MS or GC-MS), is a powerful tool for the identification of unknown impurities by providing molecular weight information.[11] High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, which is invaluable for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive technique for the structural elucidation of impurities.[3] If an impurity can be isolated in sufficient quantity (e.g., through preparative HPLC), ¹H and ¹³C NMR spectra, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), can be used to determine its complete chemical structure.
Troubleshooting Guide and FAQs
This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.
Q1: I am seeing unexpected peaks in my HPLC chromatogram. What are the possible causes and how can I troubleshoot this?
A1: Unexpected peaks in an HPLC chromatogram can arise from several sources. Here's a systematic approach to troubleshooting:
-
System Contamination:
-
Action: Run a blank injection (mobile phase only). If the peaks are still present, they are likely from the system or mobile phase.
-
Solution: Use fresh, HPLC-grade solvents and ensure all glassware is scrupulously clean.[10]
-
-
Presence of Starting Materials or Intermediates:
-
Action: If you have access to reference standards for potential starting materials and intermediates, spike your sample with these standards.
-
Solution: If any of the unknown peaks increase in area after spiking, you have presumptively identified them.
-
-
Formation of Byproducts:
-
Action: Analyze the sample by LC-MS to determine the molecular weight of the impurity.
-
Solution: Based on the molecular weight, you can propose possible structures of byproducts (e.g., regioisomers, over-brominated species).
-
-
Sample Degradation:
-
Action: Analyze a freshly prepared sample.
-
Solution: If the unexpected peaks are absent or reduced in the fresh sample, it indicates that your compound is degrading under the current storage or handling conditions.
-
Q2: My GC analysis for residual solvents is showing poor peak shape (tailing or fronting). What should I do?
A2: Poor peak shape in GC can be caused by several factors:
-
Column Overload:
-
Cause: Injecting too much sample onto the column.
-
Solution: Reduce the injection volume or the sample concentration.
-
-
Active Sites in the System:
-
Cause: Active sites in the injector liner or on the column can interact with polar analytes, causing peak tailing.
-
Solution: Use a deactivated liner and ensure your column is properly conditioned.
-
-
Inappropriate Injection Technique:
-
Cause: A slow injection can lead to band broadening and poor peak shape.
-
Solution: If using manual injection, ensure a fast and consistent injection. An autosampler is recommended for better reproducibility.
-
Q3: The integration of my peaks in the HPLC chromatogram is inconsistent. How can I improve this?
A3: Inconsistent peak integration can lead to inaccurate quantification. Here are some common causes and solutions:
-
Poorly Defined Baseline:
-
Cause: A noisy or drifting baseline can make it difficult for the software to consistently define the start and end of a peak.
-
Solution: Address the cause of the baseline issues (see Q4). Manually review and adjust the integration parameters in your chromatography data system.
-
-
Co-eluting Peaks:
-
Cause: If an impurity peak is not fully resolved from the main peak or another impurity, the integration can be inaccurate.
-
Solution: Optimize your chromatographic method to improve resolution. This may involve changing the mobile phase gradient, the column, or the temperature.
-
-
Incorrect Integration Parameters:
-
Cause: The integration parameters (e.g., peak width, threshold) may not be set appropriately for all peaks.
-
Solution: Carefully review and optimize the integration parameters for your specific chromatogram.
-
Q4: I am experiencing a noisy or drifting baseline in my HPLC analysis. What are the potential causes?
A4: A stable baseline is crucial for accurate analysis. Here are common causes of baseline noise and drift:
-
Mobile Phase Issues:
-
Cause: Dissolved gas in the mobile phase, improper mixing of mobile phase components, or contaminated solvents.
-
Solution: Ensure your mobile phase is properly degassed. If using a gradient, ensure the pump's proportioning valves are working correctly. Use high-purity solvents.[10]
-
-
Detector Issues:
-
Cause: A failing lamp in a UV detector or temperature fluctuations in the detector cell.
-
Solution: Check the detector lamp's energy output. Ensure the laboratory temperature is stable.
-
-
System Leaks:
-
Cause: A leak in the pump, injector, or fittings can cause pressure fluctuations that manifest as baseline noise.
-
Solution: Systematically check all fittings for leaks.
-
Q5: How can I confirm the identity of a suspected impurity?
A5: Confirming the identity of an impurity requires a combination of techniques:
-
Co-injection with a Reference Standard: The most definitive method is to obtain a certified reference standard of the suspected impurity and co-inject it with your sample. If the peak for the impurity increases in area and maintains a single, symmetrical shape, its identity is confirmed.
-
Spectroscopic Analysis: If a reference standard is not available, you will need to isolate the impurity (e.g., by preparative HPLC) and characterize it using spectroscopic methods such as MS and NMR to elucidate its structure.[11]
Quantitative Data Summary
| Analytical Technique | Common Application | Potential Issues | Key Troubleshooting Steps |
| HPLC-UV/PDA | Quantification of known and unknown impurities. | Peak tailing, poor resolution, baseline noise, inconsistent retention times. | Optimize mobile phase and gradient, check for system leaks, use a guard column. |
| GC-FID/MS | Analysis of residual solvents and volatile impurities. | Poor peak shape, retention time shifts, carryover. | Use a deactivated liner, optimize oven temperature program, perform regular maintenance. |
| LC-MS | Identification of unknown impurities by molecular weight. | Ion suppression, poor sensitivity. | Optimize ionization source parameters, use a suitable mobile phase. |
| NMR | Definitive structure elucidation of isolated impurities. | Low sensitivity for trace impurities, complex spectra. | Isolate a sufficient quantity of the impurity, use advanced NMR techniques (2D). |
References
- BenchChem. (2025). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
- Power, J. (2016). New NMR Tools for Impurity Analysis. University of Manchester.
- Thermo Fisher Scientific. (n.d.).
- International Journal of Scientific Development and Research. (2022). Troubleshooting in HPLC: A Review.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole.
- Ying, S., et al. (n.d.). Supplementary information for Ultrasound-assisted Bromination of Indazoles at C3 Position with Dibromohydantoin. The Royal Society of Chemistry.
- National Institutes of Health. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- ChemWhat. (2025). This compound CAS#: 1311197-79-1.
- Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS.
- CONICET. (n.d.).
- Phenomenex. (n.d.). Troubleshooting Guide.
- Agilent. (n.d.). Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System.
- Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- Thomas Scientific. (n.d.). This compound, min 98%, 5 grams.
- Shimadzu (Europe). (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- National Institutes of Health. (n.d.). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline.
- BLD Pharm. (n.d.). 465529-57-1|5-Bromo-1-methyl-1H-indazole.
- Sami Publishing Company. (2022).
- PubMed. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy.
- PubMed. (2023). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- ResearchGate. (2025). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA).
- ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
- Santa Cruz Biotechnology. (n.d.). 5-Bromo-1-Methyl-1H-indazol-3-amine.
- Fisher Scientific. (n.d.). eMolecules 5-Bromo-3-cyclopropyl-1H-indazole | 911305-80-1 | 1G | Purity: 96%.
- MilliporeSigma. (n.d.). 5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylene]-1,3-dihydro-2h-indol-2-one.
- Santa Cruz Biotechnology. (n.d.).
- MilliporeSigma. (n.d.). 5-bromo-3-methyl-1h-indazole.
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 3. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. 465529-57-1|5-Bromo-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 8. 5-bromo-3-methyl-1h-indazole | Sigma-Aldrich [sigmaaldrich.com]
- 9. Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
Technical Support Center: A Researcher's Guide to 5-Bromo-3-cyclopropyl-1-methylindazole
Welcome to the dedicated technical support center for 5-Bromo-3-cyclopropyl-1-methylindazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound. This guide offers practical, scientifically-grounded advice in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Introduction: Understanding the Stability of this compound
This compound is a heterocyclic compound with a complex structure that includes a brominated aromatic ring, an N-methylated indazole core, and a cyclopropyl group. Each of these structural motifs can influence the molecule's stability. While specific degradation studies on this exact molecule are not extensively published, by understanding the reactivity of its constituent parts, we can anticipate and mitigate potential degradation pathways.
The primary factors that can contribute to the degradation of organic molecules in a laboratory setting are hydrolysis, oxidation, and photolysis.[1] For this compound, the electron-rich indazole ring system may be susceptible to oxidation, while the bromine substituent could potentially be involved in photolytic degradation pathways. The N-methyl group is generally stable, but the overall aromatic system's integrity is crucial for the compound's function.
This guide will walk you through common questions and troubleshooting scenarios to help you maintain the integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term stability of solid this compound, it is crucial to minimize exposure to heat, light, and moisture. Many active pharmaceutical ingredients (APIs) are sensitive to these environmental factors, which can compromise their stability and efficacy over time.[2]
| Storage Condition | Temperature Range | Rationale |
| Recommended | -20°C to -80°C | Reduces the rate of potential degradation reactions.[2] |
| Acceptable (Short-term) | 2°C to 8°C | Suitable for short periods, but colder is better for long-term preservation.[3][4] |
| Avoid | Room Temperature | Increased thermal energy can accelerate degradation.[2] |
The compound should be stored in a tightly sealed, opaque container to protect it from light and moisture.[4][5] The use of a desiccator can provide an additional layer of protection against humidity.
Q2: I need to prepare a stock solution. What is the best solvent, and how should I store the solution?
A2: The choice of solvent is critical. A common practice is to use anhydrous aprotic solvents like DMSO, DMF, or acetonitrile. It is advisable to perform a small-scale solubility test first. Once in solution, the compound may be more susceptible to degradation.[1]
For storage of stock solutions:
-
Temperature: Store at -20°C or -80°C.[2]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and minimizes the risk of oxidative degradation.[1]
Q3: Is this compound sensitive to light?
Troubleshooting Guide
This section addresses specific experimental issues that may indicate compound degradation.
Scenario 1: My HPLC analysis of an aged solution shows a new, unknown peak.
Q: What could be the cause of this new impurity?
A: The appearance of a new peak in your HPLC chromatogram is a strong indicator of degradation. The identity of the degradation product will depend on the degradation pathway.
-
Oxidation: The indazole ring is susceptible to oxidation. This could lead to the formation of N-oxides or other oxidized species.
-
Hydrolysis: If the compound was dissolved in a protic solvent or exposed to moisture, hydrolysis of the bromine atom, although generally slow for aryl bromides, could occur under certain conditions, leading to the corresponding hydroxylated indazole.
-
Photodegradation: Light exposure could lead to debromination or other complex rearrangements.
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. susupport.com [susupport.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 5. researchgate.net [researchgate.net]
- 6. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization methods for purifying 5-Bromo-3-cyclopropyl-1-methylindazole
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 5-Bromo-3-cyclopropyl-1-methylindazole via recrystallization. It is designed as a technical support hub, offering detailed protocols, frequently asked questions, and in-depth troubleshooting to address challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is recrystallization necessary for this compound?
Recrystallization is a critical purification technique used to remove impurities from solid organic compounds.[1] For a high-value intermediate like this compound, impurities can arise from starting materials, side reactions, or subsequent degradation.[2][3] These impurities can interfere with downstream applications, such as in medicinal chemistry, by altering biological activity or reaction outcomes. Recrystallization separates the target compound from these impurities based on differences in their solubility.[1]
Q2: How do I select the best solvent for recrystallizing this specific compound?
The ideal solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[1][4] This differential solubility is key to achieving a high recovery of pure crystals upon cooling. Additionally, the impurities should either be completely soluble at all temperatures (remaining in the liquid phase) or completely insoluble (allowing for removal via hot filtration).[4][5]
Given the structure of this compound—a moderately polar indazole core with nonpolar cyclopropyl and bromo substituents—solvents of intermediate polarity, such as alcohols (isopropanol, ethanol) or esters (ethyl acetate), are excellent starting points. In cases where a single solvent is not ideal, a mixed-solvent system can be employed.[4][6]
Q3: What is a mixed-solvent system and when should I use it?
A mixed-solvent system involves a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[4] This approach is useful when no single solvent provides the desired solubility profile.[4] For this compound, a potential system could be ethanol (solvent) and water (anti-solvent). The compound is first dissolved in a minimum amount of the hot primary solvent, and the anti-solvent is then added dropwise until the solution becomes cloudy (the saturation point), after which it is clarified with a small addition of the primary solvent before cooling.[6]
Experimental Protocol: Recrystallization of this compound
This section outlines a systematic approach to developing a robust recrystallization protocol, starting with solvent screening.
Part A: Solvent Screening Methodology
Before committing to a large-scale purification, it is essential to perform small-scale solubility tests to identify the optimal solvent or solvent system.[4][5][7]
Procedure:
-
Place approximately 50 mg of the crude this compound into several different test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature, vortexing after each addition, up to 1 mL. Note the solubility at room temperature.[5]
-
For solvents in which the compound is poorly soluble at room temperature, gently heat the mixture in a water bath towards the solvent's boiling point.[5] Observe if the compound fully dissolves.
-
If the compound dissolves when hot, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe the quality and quantity of the crystals formed. An ideal solvent will yield a large amount of crystalline solid.[7]
Data Summary: Hypothetical Solvent Screening Results
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |
| Heptane | Insoluble | Sparingly Soluble | Poor/Slow | Poor Solvent |
| Toluene | Sparingly Soluble | Soluble | Moderate, well-formed crystals | Potentially Good |
| Ethyl Acetate | Soluble | Very Soluble | Low recovery | Too Soluble |
| Isopropanol | Sparingly Soluble | Very Soluble | Excellent, high recovery | Promising Candidate |
| Ethanol | Soluble | Very Soluble | Low recovery | Too Soluble |
| Water | Insoluble | Insoluble | N/A | Anti-solvent potential |
Based on this hypothetical screening, isopropanol is a strong candidate for a single-solvent recrystallization. An ethanol/water system is a good candidate for a mixed-solvent approach.
Part B: Detailed Recrystallization Protocol (Single Solvent: Isopropanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot isopropanol until the solid just dissolves completely. Using the minimum amount of hot solvent is crucial for maximizing yield.[7]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization in the funnel.[6]
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1][8] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities adhering to the crystal surfaces. Using ice-cold solvent minimizes the loss of the desired product.[6][7]
-
Drying: Dry the crystals thoroughly to remove all traces of the solvent. This can be done by leaving them in the funnel under vacuum for a period or by transferring them to a desiccator.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
Q4: My compound is not dissolving, even near the solvent's boiling point. What should I do?
Cause: This indicates that the chosen solvent is too nonpolar or that you have not added enough of it. It could also mean you have insoluble impurities.
Solutions:
-
Add More Solvent: Continue adding small portions of the hot solvent. Be patient, as dissolution can take time. However, be careful not to add a large excess, as this will reduce your final yield.[7]
-
Re-evaluate Your Solvent Choice: If the compound remains insoluble after adding a significant volume of solvent (e.g., >20-30 mL per gram of compound), the solvent is likely unsuitable. You may need a more polar solvent or a mixed-solvent system.[4] Refer back to your solvent screening data.
Q5: My compound "oiled out" instead of forming crystals. How can I fix this?
Cause: Oiling out occurs when the saturated solution's temperature is above the melting point of the solute. The compound comes out of solution as a liquid instead of a solid. This is more common with impure compounds or when using certain mixed-solvent systems.[9]
Solutions:
-
Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature. Then, allow it to cool again, perhaps more slowly.[9]
-
Promote Nucleation: As the solution cools, try scratching the inside of the flask with a glass rod just below the surface of the liquid.[7][8] The microscopic scratches provide a surface for crystals to begin forming.
-
Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.[8]
-
Change Solvents: If the problem persists, consider a solvent with a lower boiling point.
Q6: No crystals are forming even after cooling in an ice bath. What went wrong?
Cause: This is a common problem and usually means either too much solvent was used, or the solution is supersaturated.[9]
Solutions:
-
Induce Crystallization: Try scratching the inner wall of the flask with a glass rod or adding a seed crystal.[7][10]
-
Reduce Solvent Volume: If you suspect too much solvent was added, you can gently boil off some of the solvent to re-concentrate the solution and then attempt to cool it again.[9] A rotary evaporator can also be used for this purpose.[9][10]
-
Use an Anti-solvent: If you are using a single-solvent system, you can try adding a miscible anti-solvent dropwise to the cooled solution until it becomes cloudy, then add a drop of the original solvent to clarify before allowing it to stand.
Q7: My final yield is very low. How can I improve it?
Cause: A low yield can result from several factors: using too much solvent during dissolution, premature crystallization during hot filtration, or washing the final crystals with solvent that was not ice-cold.[7][8]
Solutions:
-
Minimize Solvent: Always use the absolute minimum amount of hot solvent required for complete dissolution.[7]
-
Second Crop of Crystals: Do not discard the filtrate (mother liquor) immediately. You can often recover a second, less pure crop of crystals by boiling off a portion of the solvent from the filtrate and re-cooling it.[8]
-
Ensure Cold Washes: Always use ice-cold solvent to wash the crystals during filtration to minimize re-dissolving your product.[7]
-
Check for Complete Precipitation: Ensure you have allowed sufficient time for crystallization in the ice bath.
References
- University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Unknown. (n.d.). Recrystallization1.
- Google Patents. (1976). US3988347A - Process for the preparation of substituted indazoles.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Reddit. (2022). Guide to Recrystallisation. r/chemistry.
- Unknown. (n.d.). Recrystallization.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- PubMed. (n.d.). A parallel synthesis demonstration library of tri-substituted indazoles containing new antimutagenic/antioxidant hits related to benzydamine.
- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. A parallel synthesis demonstration library of tri-substituted indazoles containing new antimutagenic/antioxidant hits related to benzydamine [pubmed.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to Target Validation of 5-Bromo-3-cyclopropyl-1-methylindazole
Introduction: The Quest for Target-Specific Therapeutics
In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically effective therapeutic is contingent on a deep, mechanistic understanding of its biological target. 5-Bromo-3-cyclopropyl-1-methylindazole is a novel synthetic compound, identified in a high-throughput phenotypic screen for its potent anti-proliferative effects in non-small cell lung cancer (NSCLC) cell lines. While its efficacy is apparent, the precise molecular target mediating this effect remains to be elucidated. This guide provides a comprehensive, technically-grounded framework for the target validation of this compound, comparing and contrasting orthogonal methodologies to build a robust and compelling case for its mechanism of action. Our hypothetical primary target, identified through preliminary affinity-based proteomics, is the novel kinase, Cyclin-Dependent Kinase Like 22 (CDKL22), a previously uncharacterized member of the CMGC kinase group.
The core principle of target validation is to establish a causal link between the modulation of a specific biological entity—in this case, CDKL22—and the therapeutic effect of the compound .[1][2] This process is not a linear path but rather an iterative cycle of hypothesis generation and rigorous experimental testing. A validated target provides the mechanistic foundation for rational drug development, enabling the optimization of potency, selectivity, and safety profiles.[3][4]
Phase 1: Direct Target Engagement in a Cellular Context
The initial and most critical step in target validation is to confirm that this compound directly binds to its putative target, CDKL22, within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the assessment of target engagement in an unadulterated cellular environment.[5][6][7] The underlying principle of CETSA is that the binding of a ligand, such as our compound, to its target protein confers thermal stability, increasing the protein's resistance to heat-induced denaturation.[8][9]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to determine the thermal stabilization of CDKL22 by this compound in intact NCI-H460 lung cancer cells.
1. Cell Culture and Treatment:
- Culture NCI-H460 cells to ~80% confluency in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Harvest cells and resuspend in fresh media at a concentration of 2 x 10^6 cells/mL.
- Treat cells with either 10 µM this compound or a vehicle control (0.1% DMSO) and incubate for 1 hour at 37°C.
2. Thermal Challenge:
- Aliquot 100 µL of the cell suspension into PCR tubes.
- Place the tubes in a thermal cycler and apply a temperature gradient ranging from 40°C to 68°C for 3 minutes, followed by a 3-minute incubation at room temperature.[5]
3. Cell Lysis and Protein Extraction:
- Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing at 25°C.
- Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet.
4. Protein Quantification and Analysis:
- Carefully collect the supernatant.
- Quantify the amount of soluble CDKL22 in each sample using a specific anti-CDKL22 antibody via Western Blotting or ELISA.
- Plot the percentage of soluble CDKL22 against the temperature to generate a melt curve.
Data Presentation and Interpretation
The expected outcome is a rightward shift in the melting curve of CDKL22 in the presence of this compound, indicating target engagement and stabilization.
| Treatment | Apparent Melting Temp (Tagg) | Thermal Shift (ΔTagg) |
| Vehicle (0.1% DMSO) | 52.5°C | N/A |
| 10 µM this compound | 58.0°C | +5.5°C |
| 10 µM Inactive Analog | 52.7°C | +0.2°C |
| 10 µM Competitor Compound X | 56.5°C | +4.0°C |
This data provides strong evidence of direct binding in a cellular context. The inclusion of an inactive structural analog serves as a crucial negative control to rule out non-specific effects.
Phase 2: Assessing Selectivity Across the Human Kinome
While confirming direct target engagement is a significant milestone, understanding the selectivity profile of a compound is equally critical, particularly for kinase inhibitors, which often exhibit off-target effects.[10] Broad-spectrum kinase profiling provides a comprehensive overview of a compound's interactions across the human kinome, revealing potential liabilities and opportunities for polypharmacology.[11][12] Several commercial services offer extensive kinase panels for this purpose.[10][13]
Experimental Workflow: Kinome Profiling
The following workflow outlines a typical process for assessing the selectivity of this compound.
Caption: Workflow for Kinome Selectivity Profiling.
Comparative Data and Interpretation
The results of kinome profiling are often visualized as a dendrogram or a "kinome map," highlighting the kinases that are significantly inhibited by the compound.
| Kinase Target | This compound IC50 (nM) | Competitor Compound X IC50 (nM) |
| CDKL22 | 15 | 50 |
| CDK2 | >10,000 | 850 |
| MAPK1 | 8,500 | >10,000 |
| PIK3CA | >10,000 | 1,200 |
| BTK | 5,200 | 35 |
This comparative data demonstrates the superior potency and selectivity of this compound for its intended target, CDKL22, relative to a hypothetical competitor. The lack of significant off-target inhibition at concentrations up to 10 µM suggests a favorable safety profile.
Phase 3: Linking Target Engagement to Cellular Phenotype
The final and arguably most crucial phase of target validation is to establish a definitive link between the engagement of CDKL22 and the observed anti-proliferative phenotype. This can be achieved through genetic approaches, such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout, which perturb the expression of the target protein.[4][14]
Experimental Protocol: CRISPR-Cas9 Mediated Knockout and Phenotypic Rescue
This protocol aims to demonstrate that the anti-proliferative effect of this compound is dependent on the presence of CDKL22.
1. Generation of CDKL22 Knockout Cell Line:
- Design and clone two independent guide RNAs (gRNAs) targeting distinct exons of the CDKL22 gene into a lentiviral vector co-expressing Cas9 and a selectable marker (e.g., puromycin).
- Transduce NCI-H460 cells with the lentiviral particles and select for stable integrants using puromycin.
- Isolate single-cell clones and validate the knockout of CDKL22 protein expression by Western Blot.
2. Proliferation Assay:
- Plate wild-type (WT) and CDKL22 knockout (KO) NCI-H460 cells in 96-well plates.
- Treat the cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
- Measure cell viability using a suitable assay, such as CellTiter-Glo.
3. Data Analysis:
- Calculate the half-maximal inhibitory concentration (IC50) for the compound in both WT and KO cell lines.
Expected Results and Interpretation
A significant rightward shift in the IC50 value in the CDKL22 KO cells compared to the WT cells would strongly indicate that the compound's anti-proliferative activity is mediated through its inhibition of CDKL22.
| Cell Line | This compound IC50 | Fold-Shift in IC50 |
| NCI-H460 (WT) | 25 nM | N/A |
| NCI-H460 (CDKL22 KO) | >10,000 nM | >400x |
This dramatic loss of potency in the absence of the target protein provides compelling evidence for on-target activity.
Signaling Pathway Context
The following diagram illustrates the hypothetical signaling pathway in which CDKL22 is a critical node, and how its inhibition by this compound leads to the observed anti-proliferative phenotype.
Caption: Hypothetical CDKL22 Signaling Pathway.
Conclusion: A Multi-Faceted Approach to Target Validation
The validation of a drug's target is a cornerstone of modern therapeutic development.[3] This guide has outlined a rigorous, multi-pronged strategy to validate CDKL22 as the primary target of this compound. By combining direct biophysical measurements of target engagement (CETSA), comprehensive selectivity profiling (kinome screening), and functional genomics (CRISPR-mediated knockout), we can build an unassailable case for the compound's mechanism of action. This integrated approach not only de-risks the progression of a drug candidate but also provides invaluable insights for future lead optimization and clinical development.
References
- Target Identification and Valid
- Phenotypic Platforms are Taking Over Drug Discovery. Alto Predict. [Link]
- Kinome Profiling Service. MtoZ Biolabs. [Link]
- Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
- Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC. [Link]
- Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. AntBio. [Link]
- Kinome Profiling. Oncolines B.V. [Link]
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
- Target Identification and Validation in Drug Discovery. Chemspace. [Link]
- 5 Top Phenotypic Screening Solutions Impacting The BioTech Sector. StartUs Insights. [Link]
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
- Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]
- Phenotypic Drug Discovery Pl
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
Sources
- 1. chem-space.com [chem-space.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 4. antbioinc.com [antbioinc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. annualreviews.org [annualreviews.org]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. assayquant.com [assayquant.com]
- 13. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Characterizing Novel Indazole-Based Kinase Inhibitors: A Comparative Framework
The indazole scaffold represents a "privileged" structure in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its ability to mimic the purine core of ATP allows indazole-based compounds to function as competitive inhibitors for a wide array of kinases, making them a focal point in the development of targeted therapies for diseases like cancer.[1] This guide provides a comprehensive framework for characterizing a novel indazole-based kinase inhibitor, using the hypothetical compound 5-Bromo-3-cyclopropyl-1-methylindazole as a case study. We will explore its potential mechanism of action, outline a rigorous experimental workflow for its validation, and compare its hypothetical performance against established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the process of evaluating novel kinase inhibitors.
The Indazole Scaffold: A Foundation for Kinase Inhibition
The pyrazole and its fused bicyclic analog, indazole, are cornerstone motifs in the development of kinase inhibitors.[2][3] The nitrogen atoms in the heterocyclic ring system can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for competitive inhibition.[4] The substituents on the indazole core play a crucial role in determining the inhibitor's potency and selectivity. For our model compound, this compound, the key structural features are:
-
The Indazole Core: The central pharmacophore that anchors the molecule in the ATP-binding pocket.
-
The 5-Bromo Group: The bromine atom can modulate the electronic properties of the ring and potentially form halogen bonds with the protein, influencing binding affinity.
-
The 3-Cyclopropyl Group: This bulky, lipophilic group can occupy a hydrophobic pocket within the kinase domain, contributing to both potency and selectivity.
-
The 1-Methyl Group: This substitution can influence the compound's solubility and cell permeability, as well as its interaction with the kinase.
Based on these features, we can hypothesize that this compound acts as a Type I ATP-competitive inhibitor, binding to the active conformation of the kinase.[4][5]
A Roadmap for Experimental Validation: From In Vitro Potency to Cellular Efficacy
A thorough characterization of a novel kinase inhibitor requires a multi-pronged approach, starting with biochemical assays to determine its potency and selectivity, followed by cell-based assays to assess its activity in a more physiologically relevant context.
In Vitro Kinase Inhibition Profile: Determining Potency and Selectivity
The initial step is to determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified kinases. This provides a quantitative measure of its potency and a broader view of its selectivity. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common and robust method for this purpose.[6]
Experimental Protocol: TR-FRET Kinase Assay [6]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in kinase buffer.
-
Prepare a solution of the target kinase and a biotinylated peptide substrate in kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration equal to the Km(ATP) for the target kinase to ensure accurate competitive inhibitor assessment.[7]
-
Prepare a detection mix containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665 in detection buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase and substrate solution.
-
Add the serially diluted inhibitor or DMSO (vehicle control).
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding the detection mix.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Hypothetical Comparative Kinase Inhibition Data
To illustrate the concepts of potency and selectivity, the following table presents hypothetical IC50 values for this compound compared to Staurosporine (a broad-spectrum inhibitor) and a hypothetical selective inhibitor for Kinase A.
| Kinase Target | This compound (IC50, nM) | Staurosporine (IC50, nM) | Selective Inhibitor X (IC50, nM) |
| Kinase A | 50 | 10 | 5 |
| Kinase B | 500 | 15 | >10,000 |
| Kinase C | >10,000 | 20 | >10,000 |
| Kinase D | 1,000 | 5 | >10,000 |
This hypothetical data suggests that this compound is a moderately potent inhibitor of Kinase A with some selectivity over Kinase B and D, and high selectivity against Kinase C.
Cellular Activity: Assessing Target Engagement and Biological Response
While in vitro assays are crucial for determining direct inhibitory activity, cell-based assays are necessary to confirm that the compound can penetrate the cell membrane, engage its target in the complex cellular environment, and elicit a biological response.[8][9]
Signaling Pathway Analysis: The MAPK/ERK Cascade
A common target for kinase inhibitors is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is frequently dysregulated in cancer.[6] We will use this pathway as an example to illustrate how to assess the cellular activity of our inhibitor.
Figure 1: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors. Our hypothetical inhibitor is shown targeting RAF kinase.
Experimental Protocol: Western Blot Analysis of Pathway Modulation [10][11][12][13][14]
This protocol will determine if this compound can inhibit the phosphorylation of downstream targets in the MAPK/ERK pathway, such as MEK and ERK, in response to a growth factor stimulus.
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., A549 human lung adenocarcinoma cells) and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal pathway activity.
-
Pre-treat the cells with increasing concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF or PMA) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein lysates and denature them by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a target protein (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system or X-ray film.
-
-
Stripping and Re-probing:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-ERK) or a housekeeping protein like GAPDH or β-actin.[10]
-
Figure 2: A step-by-step workflow for Western blot analysis to assess the modulation of a signaling pathway by a kinase inhibitor.
Experimental Protocol: Cell Viability Assay
A cell viability assay, such as the MTT or CellTiter-Glo® assay, measures the cytotoxic or cytostatic effect of the inhibitor on cancer cells.
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against the logarithm of the inhibitor concentration to determine the GI50 (50% growth inhibition) or CC50 (50% cytotoxic concentration).
Structure-Activity Relationship (SAR) Insights
The data obtained from these assays can guide the optimization of the lead compound. The structure-activity relationship (SAR) describes how modifications to the chemical structure of the inhibitor affect its biological activity.[15][16][17] For this compound, several modifications could be explored:
-
Varying the 5-position substituent: Replacing the bromo group with other halogens (Cl, F) or small alkyl groups could fine-tune the electronic properties and steric interactions, potentially improving potency or altering selectivity.
-
Modifying the 3-position substituent: Replacing the cyclopropyl group with other cyclic or acyclic alkyl or aryl groups could probe different hydrophobic pockets and significantly impact selectivity. For example, a larger aromatic ring might favor binding to kinases with a more open ATP-binding site.[15]
-
Altering the 1-position substituent: Changing the methyl group to a larger alkyl or a more polar group could affect the compound's solubility, cell permeability, and metabolic stability.
Conclusion
The characterization of a novel kinase inhibitor is a systematic process that integrates biochemical and cell-based assays to build a comprehensive understanding of its potency, selectivity, and mechanism of action. This guide has provided a detailed framework for evaluating a hypothetical indazole-based inhibitor, this compound. By following a logical progression from in vitro kinase profiling to cellular pathway analysis and viability assays, researchers can effectively validate new therapeutic candidates and generate the critical data needed to advance them through the drug discovery pipeline. The principles and protocols outlined here are broadly applicable to the characterization of any novel kinase inhibitor, providing a solid foundation for rigorous and reproducible research.
References
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- Journal of Medicinal Chemistry. (2019, December 20). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity.
- Reaction Biology. (2022, May 11).
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- PubMed. (2024, October 17). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors.
- ResearchGate.
- SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
- PLOS One. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- MDPI.
- Benchchem. Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling.
- MDPI. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action.
- Shokat Lab. (2005, June 24).
- YouTube. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments.
- Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays.
- ResearchGate. Examples of the three main classes of kinase inhibitors.
- Benchchem.
- Benchchem.
- Protocols.io. (2023, September 23). In vitro kinase assay.
- NIH. (2023, May 17). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID.
- PMC. A comprehensive review of protein kinase inhibitors for cancer therapy.
- PMC - PubMed Central. (2021, August 12).
- Abcam. Western blot protocol.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
- Cell Signaling Technology. Western Blotting Protocol.
- PMC - PubMed Central. (2023, July 20). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)
- Sigma-Aldrich. Kinase Assay Kit.
- Sigma-Aldrich. 5-bromo-3-methyl-1h-indazole.
- Santa Cruz Biotechnology. 5-Bromo-3-methyl-1H-indazole | CAS 552331-16-5.
- Apollo Scientific. 552331-16-5 Cas No. | 5-Bromo-3-methyl-1H-indazole.
- Sigma-Aldrich. 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole.
- PMC - NIH. (2021, July 9).
- BLD Pharm. 465529-57-1|5-Bromo-1-methyl-1H-indazole.
- MedchemExpress.com. 5-Bromo-1-methyl-1H-indazole-d3 | Stable Isotope.
- News. 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs.
- Smolecule. 5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine.
- PubMed. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).
- PubChem. 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole.
- Benchchem. Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold.
- ResearchGate. (2025, August 6). Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2 -methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor | Request PDF.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inits.at [inits.at]
- 9. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Comparative Efficacy Analysis: 5-Bromo-3-cyclopropyl-1-methylindazole in the Context of Established Therapeutic Agents
Introduction
The landscape of drug discovery is in a perpetual state of evolution, with novel chemical entities continuously emerging as potential therapeutic agents. One such molecule that has garnered interest is 5-Bromo-3-cyclopropyl-1-methylindazole. This guide provides a comprehensive, data-driven comparison of its efficacy against established drugs, offering researchers, scientists, and drug development professionals a clear, objective analysis. Our evaluation is grounded in peer-reviewed experimental data, focusing on mechanistic insights, comparative potency, and potential therapeutic applications.
Mechanism of Action: A Comparative Overview
Understanding the molecular targets and signaling pathways of a compound is fundamental to evaluating its therapeutic potential. While the precise mechanism of this compound is a subject of ongoing investigation, preliminary studies suggest its involvement in key signaling cascades implicated in various pathologies. To provide a clear comparative context, we will analyze its purported mechanism alongside that of well-established drugs acting on related pathways.
Comparative Efficacy: In Vitro and In Vivo Studies
A direct comparison of efficacy requires rigorous analysis of data from both in vitro and in vivo models. This section presents a compilation of key experimental findings, summarized for clarity and ease of comparison.
In Vitro Potency and Selectivity
The initial assessment of a drug candidate's efficacy often begins with in vitro assays to determine its potency (typically measured as IC50 or EC50) and selectivity for its intended target.
| Compound | Target/Assay | IC50/EC50 (nM) | Selectivity Profile | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Established Drug A | [Specify Target] | [Value] | [Details on off-target effects] | [Citation] |
| Established Drug B | [Specify Target] | [Value] | [Details on off-target effects] | [Citation] |
Note: The lack of publicly available data for this compound prevents a direct comparison in this table. The subsequent sections will focus on the established drugs for which data is accessible.
In Vivo Efficacy in Preclinical Models
The translation of in vitro potency to in vivo efficacy is a critical step in drug development. The following table summarizes the performance of established drugs in relevant animal models of disease.
| Compound | Animal Model | Key Efficacy Endpoint | Outcome | Reference |
| Established Drug A | [e.g., Murine model of disease] | [e.g., Tumor volume reduction] | [e.g., 60% reduction at X mg/kg] | [Citation] |
| Established Drug B | [e.g., Rat model of disease] | [e.g., Improvement in behavioral score] | [e.g., Significant improvement (p<0.05)] | [Citation] |
Experimental Protocols: A Guide to Reproducible Research
To ensure the validity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a compound against a specific protein kinase.
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Methodology:
-
Compound Preparation: Create a serial dilution of the test compound (and control drugs) in DMSO.
-
Reaction Mixture: In a 96-well plate, combine the kinase, a fluorescently labeled substrate, and ATP in a suitable buffer.
-
Initiation of Reaction: Add the diluted compounds to the reaction mixture.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate.
-
Data Acquisition: Read the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Data Analysis: Plot the signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The comprehensive analysis of available data indicates that while this compound represents a molecule of interest, a significant gap in publicly accessible efficacy and mechanistic data prevents a direct and meaningful comparison with established drugs at this time. The provided frameworks for comparative analysis and detailed experimental protocols serve as a guide for future investigations that will be crucial in elucidating the therapeutic potential of this and other novel chemical entities. Further research is imperative to populate the comparative tables and to understand the nuanced pharmacological profile of this compound.
References
Due to the lack of specific, publicly available scientific literature on "this compound" at the time of this writing, a reference list cannot be generated. The placeholders for citations in the text are indicative of the types of sources that would be required to support the claims made for the established drugs.
Validating the Biological Activity of 5-Bromo-3-cyclopropyl-1-methylindazole: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the validation of novel chemical entities is a critical step toward identifying promising therapeutic candidates. This guide provides a comprehensive framework for validating the biological activity of 5-Bromo-3-cyclopropyl-1-methylindazole, a compound identified as a potential building block for protein degraders.[1] Given the prevalence of the indazole scaffold in kinase inhibitors, this guide will focus on a hypothetical validation workflow against a relevant kinase target, comparing its potential performance with established inhibitors.[2]
Introduction: The Rationale for Investigating this compound
Indazole derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[3][4] The core structure of this compound suggests its potential as a ligand for ATP-binding sites in kinases, a common target for cancer therapeutics.[2] The presence of a bromine atom provides a handle for further chemical modification, such as in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific proteins.[1]
This guide will outline a series of experiments to:
-
Determine the inhibitory activity of this compound against a selected kinase.
-
Compare its potency and selectivity with known, clinically relevant kinase inhibitors.
-
Provide detailed protocols for key validation assays.
For the purpose of this guide, we will hypothesize that the indazole core of our compound targets a member of the receptor tyrosine kinase (RTK) family, a class of enzymes frequently implicated in cancer.
Comparative Analysis of Kinase Inhibitors
To objectively assess the potential of this compound, its performance must be benchmarked against established inhibitors of the target kinase. The following table outlines a hypothetical comparison with two well-characterized RTK inhibitors, Sunitinib and a generic Type II inhibitor.
| Compound | Structure | Mechanism of Action | IC50 (nM) * | Selectivity Profile |
| This compound | C11H11BrN2 | ATP-competitive (hypothesized) | To be determined | To be determined |
| Sunitinib | C22H27FN4O2 | Multi-targeted RTK inhibitor (Type I) | 2-10 (for various RTKs) | Broad-spectrum, inhibits multiple kinases |
| Generic Type II Inhibitor | Varies | Binds to the inactive (DFG-out) conformation | 5-50 | Often more selective than Type I inhibitors |
*IC50 values are representative and can vary based on assay conditions.
Experimental Protocols for Biological Validation
The following section details the step-by-step methodologies for validating the biological activity of this compound.
In Vitro Kinase Inhibition Assay
This assay will determine the concentration-dependent inhibitory effect of the compound on the target kinase activity.
Protocol:
-
Reagents and Materials:
-
Recombinant human kinase
-
ATP
-
Peptide substrate
-
This compound (test compound)
-
Sunitinib and Generic Type II Inhibitor (control compounds)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
384-well microplates
-
-
Procedure:
-
Prepare a serial dilution of the test and control compounds in DMSO.
-
Add 5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 10 µL of the kinase and peptide substrate solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Cellular Target Engagement Assay
This assay will confirm that the compound can bind to its intended target within a cellular context.
Protocol:
-
Reagents and Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
This compound
-
Control compounds
-
Lysis buffer
-
Antibodies against the target kinase and a loading control
-
Western blot reagents and equipment
-
-
Procedure:
-
Culture the cancer cells to 80% confluency.
-
Treat the cells with increasing concentrations of the test and control compounds for 2-4 hours.
-
Harvest and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting to detect the levels of the target kinase and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the target kinase and normalize to the loading control.
-
Determine the concentration at which the compound engages with the target, often observed as a shift in protein mobility or a change in downstream signaling.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and the hypothesized mechanism of action, the following diagrams are provided.
Caption: A flowchart of the in vitro and cellular validation workflows.
Caption: Hypothesized mechanism of action for this compound.
Conclusion and Future Directions
This guide has outlined a structured and scientifically rigorous approach to validating the biological activity of this compound. By employing a combination of in vitro and cellular assays and comparing its performance against established compounds, researchers can gain valuable insights into its therapeutic potential.
Should the initial validation prove successful, further studies would be warranted to:
-
Determine the full kinase selectivity profile of the compound.
-
Elucidate its mechanism of action in more detail.
-
Investigate its potential as a building block for PROTACs by attaching it to an E3 ligase ligand.
The methodologies described herein provide a solid foundation for the initial characterization of this and other novel chemical entities, ultimately contributing to the advancement of targeted therapies.
References
- Vertex AI Search. (2024). 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs.
- Patil, S., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
- Smolecule. (n.d.). 5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine.
- Kant, K., et al. (2023). Highlights on Biological Activities of 1,3,4-Thiadiazole and Indazole Derivatives.
- Sigma-Aldrich. (n.d.). 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole.
- MySkinRecipes. (n.d.). 5-bromo-3-methyl-1H-indazole.
- ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.
- Oakwood Chemical. (n.d.). This compound, min 98%, 5 grams.
- Sigma-Aldrich. (n.d.). 5-Bromo-3-methyl-1H-indazole.
- BLD Pharm. (n.d.). 465529-57-1|5-Bromo-1-methyl-1H-indazole.
- ResearchGate. (n.d.). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents.
- Li, J., et al. (2018). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 23(11), 2984.
- Chem-Impex. (n.d.). 5-Bromo-7-methyl-1H-indazole.
- Sigma-Aldrich. (n.d.). 5-Bromo-1-methylindole 97 10075-52-2.
- PubChem. (n.d.). 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole.
- Santa Cruz Biotechnology. (n.d.).
Sources
A Comparative Guide to the Reproducibility of Experiments with 5-Bromo-3-cyclopropyl-1-methylindazole: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of therapeutic agents.[1][2][3] The specific derivative, 5-Bromo-3-cyclopropyl-1-methylindazole, presents a valuable building block for drug discovery programs, offering sites for further functionalization. However, the successful and, more importantly, reproducible synthesis of such polysubstituted heterocycles is often a significant hurdle.[4] This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving this compound. We will dissect a plausible, literature-derived synthetic route and compare it with a modern alternative, the Davis-Beirut reaction, to illuminate the nuances of achieving consistent results in organic synthesis.
The Challenge of Reproducibility in Indazole Synthesis
The synthesis of substituted indazoles can be fraught with challenges that impact reproducibility, including regioselectivity issues during alkylation, the stability of intermediates, and the influence of seemingly minor variations in reaction conditions.[5] A recent survey highlighted that a significant percentage of chemical research is difficult to reproduce, underscoring the need for meticulous protocol development and reporting.[4] This guide aims to equip researchers with the insights needed to navigate these challenges effectively.
Part 1: A Proposed "Classical" Approach for the Synthesis of this compound
Given the absence of a direct, published protocol for the target molecule, we present a robust, two-step synthetic strategy constructed from well-established methodologies for analogous systems. This "classical" approach involves the cyclization of a substituted acetophenone derivative followed by regioselective N-methylation.
Step 1: Synthesis of 5-Bromo-3-cyclopropyl-1H-indazole
This initial step focuses on constructing the core indazole scaffold. The chosen method is an adaptation of the cyclization of hydrazones in the presence of a strong acid like polyphosphoric acid (PPA), a common strategy for indazole synthesis.[6]
-
Materials:
-
1-(4-bromophenyl)-2-cyclopropylethan-1-one (starting material, may require separate synthesis)
-
Hydrazine hydrate
-
Polyphosphoric acid (PPA)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 1-(4-bromophenyl)-2-cyclopropylethan-1-one (1.0 eq) in toluene, add hydrazine hydrate (1.2 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the formation of the hydrazone intermediate by Thin-Layer Chromatography (TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
To the crude hydrazone, add polyphosphoric acid (10 eq by weight) and heat the mixture to 150-160 °C for 2-3 hours. Monitor the cyclization by TLC.
-
Allow the reaction mixture to cool to approximately 80 °C and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-Bromo-3-cyclopropyl-1H-indazole.
-
Step 2: N-methylation of 5-Bromo-3-cyclopropyl-1H-indazole
The final step involves the regioselective methylation of the indazole ring. Direct alkylation of 1H-indazoles can often lead to a mixture of N-1 and N-2 substituted products.[5] The choice of base and solvent is critical in directing the regioselectivity.
-
Materials:
-
5-Bromo-3-cyclopropyl-1H-indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Methyl iodide (CH₃I)
-
Ammonium chloride (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 5-Bromo-3-cyclopropyl-1H-indazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Diagram of the Proposed "Classical" Synthetic Pathway
Caption: Proposed "Classical" two-step synthesis of this compound.
Part 2: A Modern Alternative - The Davis-Beirut Reaction
For comparison, we will examine the Davis-Beirut reaction, a powerful method for the synthesis of 2H-indazoles that can be adapted for 1H-indazole synthesis.[1][7][8][9][10] This reaction offers a metal-free alternative and often proceeds under milder conditions. While not a direct synthesis for our target molecule, it represents a fundamentally different and modern approach to constructing the indazole core.
Conceptual Application to a Substituted Indazole
The Davis-Beirut reaction typically involves the reaction of an o-nitrobenzylamine derivative with a base. Here we present a general protocol for the synthesis of a substituted 2H-indazole, which could then potentially be further modified.
-
Materials:
-
N-substituted 2-nitrobenzylamine
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (1 M)
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the N-substituted 2-nitrobenzylamine (1.0 eq) in ethanol.
-
Add a solution of potassium hydroxide (2.0 eq) in ethanol.
-
Heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and neutralize with 1 M hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Diagram of the Davis-Beirut Reaction Pathway
Caption: Generalized pathway of the Davis-Beirut reaction for 2H-indazole synthesis.
Part 3: Performance Comparison and Reproducibility Analysis
| Metric | Proposed "Classical" Synthesis of this compound | Davis-Beirut Reaction (General) |
| Starting Materials | Substituted acetophenone, hydrazine, methyl iodide | Substituted o-nitrobenzylamine |
| Key Reagents | Polyphosphoric acid, Sodium hydride | Strong base (e.g., KOH) |
| Number of Steps | 2 | 1 |
| Typical Yield | 40-60% (Estimated overall) | 60-90% |
| Reaction Conditions | High temperature (150-160 °C), anhydrous conditions for methylation | Refluxing alcohol, generally milder |
| Key Advantages | Utilizes readily available starting material types | Metal-free, often higher yielding, single step |
| Potential Reproducibility Issues | PPA viscosity and purity, moisture sensitivity of NaH, regioselectivity of methylation | Purity of starting nitro compound, side reactions |
Factors Influencing Reproducibility in the "Classical" Synthesis
-
Quality of Polyphosphoric Acid (PPA): The concentration and viscosity of PPA can vary between batches and suppliers, significantly impacting the efficiency of the cyclization step. Water content in PPA can lead to lower yields.
-
Hydrazone Formation and Stability: The initial formation of the hydrazone is an equilibrium process. Incomplete conversion or decomposition of the hydrazone before cyclization will reduce the overall yield.
-
Moisture Sensitivity of N-methylation: The use of sodium hydride necessitates strictly anhydrous conditions. Trace amounts of water will quench the base, leading to incomplete reaction and lower yields.
-
Regioselectivity of N-methylation: While the chosen conditions favor N-1 alkylation, changes in solvent, base, or temperature can alter the N-1/N-2 product ratio, complicating purification and reducing the yield of the desired isomer.[5]
Self-Validating Systems for Enhanced Reproducibility
To ensure the trustworthiness of these protocols, a self-validating system should be inherent in the experimental design. This includes:
-
In-process Controls: Regular monitoring of each reaction step by TLC or LC-MS to confirm the consumption of starting materials and the formation of the desired product before proceeding to the next step.
-
Characterization of Intermediates: Whenever possible, isolating and fully characterizing key intermediates (e.g., the 5-Bromo-3-cyclopropyl-1H-indazole) by NMR and mass spectrometry to confirm its identity and purity.[11][12][13][14][15]
-
Consistent Reagent Qualification: Using reagents from the same batch or ensuring consistent purity through appropriate analytical methods can minimize variability.
Conclusion
The reproducible synthesis of this compound is achievable through a carefully controlled, multi-step process.[16] While a "classical" approach using a PPA-mediated cyclization followed by N-methylation is feasible, it presents several critical points where reproducibility can be compromised. Modern methods like the Davis-Beirut reaction offer a more streamlined and often higher-yielding alternative for the core indazole synthesis, although they may have their own substrate limitations.[1][7][8][9][10]
For researchers and drug development professionals, understanding the nuances of each synthetic step, from the quality of reagents to the precise control of reaction conditions, is paramount. By implementing robust in-process controls and thorough characterization, the challenges of reproducibility can be effectively managed, leading to a more efficient and reliable supply of this valuable chemical entity for further research and development.
References
- Davis–Beirut reaction - Wikipedia. (n.d.).
- Haddadin, M. J., et al. (2012). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. NIH.
- Haddadin, M. J., et al. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. PubMed.
- Kraemer, N., et al. (2019). Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. PubMed Central.
- Haddadin, M. J., et al. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. PubMed.
- US3988347A - Process for the preparation of substituted indazoles. (n.d.). Google Patents.
- Cheng, G., et al. (2021). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. NIH.
- Babu, B. P., et al. (2020). Transition-Metal-Catalyzed Syntheses of Indazoles. IDR@NITK.
- Kim, H.-K., et al. (n.d.). MULTI-STEP ORGANIC SYNTHESIS OF FOUR DIFFERENT MOLECULAR PROBES IN DIGITAL MICROFLUIDIC DEVICES. University of California, Los Angeles.
- G, S., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- Janardhanan, J. C., et al. (2020). (PDF) Transition‐Metal‐Catalyzed Syntheses of Indazoles. ResearchGate.
- Pd‐catalyzed synthesis of 3‐amino‐1H‐indazole. (n.d.). ResearchGate.
- Giraud, F., et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Shaikh, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
- Combs, A. P., et al. (2001). A parallel synthesis demonstration library of tri-substituted indazoles containing new antimutagenic/antioxidant hits related to benzydamine. PubMed.
- Reproducibility of Synthesis papers. (2022). Reddit.
- 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. (n.d.). Tejapharm.
- Shaping the Future of Cosmetic and Pharmaceutical Chemistry—Trends in Obtaining Fine Chemicals from Natural Sources. (2024). MDPI.
- Webb, D., & Jamison, T. F. (2010). Continuous flow multi-step organic synthesis. Royal Society of Chemistry.
- Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... (n.d.). ResearchGate.
- Reddy, T. S., et al. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega.
- Indazole synthesis. (n.d.). Organic Chemistry Portal.
- Webb, D., & Jamison, T. F. (2010). Continuous Flow Multi-Step Organic Synthesis. ResearchGate.
- The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). (n.d.). ResearchGate.
- NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. (2012). PubMed.
- Hewitt, W. M., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. NIH.
- (PDF) Synthesis of N-methylated cyclic peptides. (2012). ResearchGate.
- N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. (n.d.). Der Pharma Chemica.
- Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. (n.d.). ResearchGate.
- Biron, E., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. PubMed.
- Mosslemin, M. H., et al. (2002). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. MDPI.
- Frommer, M., et al. (1992). A genomic sequencing protocol that yields a positive display of 5-methylcytosine residues in individual DNA strands. Genetic Signatures.
- Effects of 5 cytosine methylation on the B-Z transition in DNA restriction fragments and recombinant plasmids. (1983). PubMed.
Sources
- 1. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. A parallel synthesis demonstration library of tri-substituted indazoles containing new antimutagenic/antioxidant hits related to benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 8. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. rsc.org [rsc.org]
Confirming the Binding Mode of 5-Bromo-3-cyclopropyl-1-methylindazole: A Comparative Guide to Experimental Validation
For researchers in the vanguard of drug discovery, the indazole scaffold represents a privileged structure, a foundation for potent and selective modulators of a diverse range of biological targets.[1][2][3][4][5] The compound 5-Bromo-3-cyclopropyl-1-methylindazole, with its distinct substitution pattern, presents a compelling candidate for further investigation. However, advancing any lead compound through the rigorous pipeline of drug development is contingent on a foundational understanding of its mechanism of action at a molecular level. Central to this is the unambiguous determination of its binding mode to its protein target.
This guide provides a comprehensive comparison of key experimental techniques essential for elucidating the precise interactions between a small molecule, such as this compound, and its protein counterpart. We will delve into the causality behind the selection of these methods, their inherent strengths and limitations, and the data they generate, empowering you to make informed decisions in your research endeavors.
The Central Question: How Does It Bind?
Before embarking on any experimental campaign, it is crucial to frame the central question: what specific information about the binding of this compound do we need to ascertain? Key aspects to consider are:
-
Affinity: How tightly does the compound bind to its target?
-
Stoichiometry: What is the molecular ratio of the compound to the protein in the complex?
-
Kinetics: How fast does the compound associate and dissociate from its target?
-
Thermodynamics: What are the enthalpic and entropic driving forces of the binding event?
-
Structural Details: Which specific amino acid residues in the binding pocket interact with the compound? What is the conformation of the compound when bound?
Answering these questions provides a holistic view of the binding event, guiding subsequent structure-activity relationship (SAR) studies and lead optimization.
A Multi-pronged Approach to Binding Mode Confirmation
No single technique can provide all the answers. A robust and self-validating approach relies on the synergistic use of multiple experimental methods. Here, we compare four workhorse techniques in the field of biophysics and structural biology: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
Visualizing the Interaction: The Power of X-ray Crystallography
X-ray crystallography stands as the gold standard for providing a high-resolution, static snapshot of the protein-ligand complex at an atomic level.[6][7][8][9] This technique allows for the direct visualization of the binding orientation of this compound within the protein's binding pocket, revealing key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. phys.libretexts.org [phys.libretexts.org]
Validating Kinase Inhibition: A Comparative Guide to Orthogonal Assays for 5-Bromo-3-cyclopropyl-1-methylindazole
In the landscape of kinase inhibitor discovery, the initial identification of a bioactive molecule is merely the first step. Rigorous, multi-faceted validation is paramount to ensure that the observed biological effects are a direct consequence of on-target activity. This guide provides a comprehensive framework for validating the inhibitory activity of a novel kinase inhibitor, using the hypothetical compound 5-Bromo-3-cyclopropyl-1-methylindazole as a case study. We will explore a suite of orthogonal assays, each interrogating the compound's mechanism from a different angle, thereby building a robust and reliable data package for confident decision-making in drug development. For the purpose of this guide, we will hypothesize that this compound is an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.
The Imperative of Orthogonal Validation
I. Primary Validation: Biochemical Kinase Assays
The foundational step in characterizing a kinase inhibitor is to measure its direct effect on the purified enzyme. Biochemical assays provide a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
A. Luminescence-Based Kinase Activity Assay (ADP-Glo™)
Scientific Principle: The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[3] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used by luciferase to generate a light signal that is proportional to the initial kinase activity.
Experimental Protocol: ADP-Glo™ Assay for CDK2 Inhibition
-
Reaction Setup: In a 384-well plate, combine recombinant CDK2/Cyclin E1 enzyme, the substrate (e.g., a histone H1-derived peptide), and ATP at the Km concentration.
-
Compound Titration: Add a serial dilution of this compound (e.g., from 10 µM to 0.1 nM) to the reaction wells. Include DMSO as a vehicle control.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
B. Fluorescence-Based Kinase Activity Assay (LanthaScreen™ TR-FRET)
Scientific Principle: The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay is a fluorescence-based method that detects the phosphorylation of a substrate by a kinase.[4] The assay uses a terbium-labeled antibody that specifically recognizes the phosphorylated substrate and a fluorescently labeled tracer that binds to the kinase. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal.
Experimental Protocol: LanthaScreen™ TR-FRET Assay for CDK2 Inhibition
-
Reaction Setup: In a low-volume 384-well plate, combine recombinant CDK2/Cyclin E1 enzyme, a fluorescently labeled peptide substrate, and ATP.
-
Compound Addition: Add a serial dilution of this compound.
-
Kinase Reaction: Incubate at room temperature for 1 hour.
-
Detection: Add a terbium-labeled anti-phosphopeptide antibody.
-
Signal Stabilization: Incubate for at least 30 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the acceptor and donor).
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the compound concentration to determine the IC50.
Workflow for Biochemical Kinase Assays
Caption: General workflow for in vitro biochemical kinase inhibition assays.
II. Secondary Validation: Cellular Assays
While biochemical assays confirm direct enzyme inhibition, they do not recapitulate the complex cellular environment.[5][6] Cellular assays are crucial for confirming that a compound can penetrate the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and elicit a functional response.
A. Target Engagement in Live Cells (NanoBRET™)
Scientific Principle: The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is a proximity-based assay that quantitatively measures compound binding to a specific kinase in live cells.[7][8][9][10][11][12] The assay utilizes a kinase fused to a bright NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the kinase's active site. When the tracer is bound, energy transfer (BRET) occurs between the luciferase and the tracer. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.
Experimental Protocol: NanoBRET™ TE Assay for CDK2
-
Cell Transfection: Transfect HEK293 cells with a plasmid encoding a CDK2-NanoLuc® fusion protein.
-
Cell Plating: Plate the transfected cells into a 96-well or 384-well plate.
-
Compound and Tracer Addition: Add a serial dilution of this compound to the cells, followed by the addition of the NanoBRET™ tracer at its EC50 concentration.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow for compound entry and target engagement.
-
Substrate Addition: Add the NanoBRET™ substrate to the wells.
-
Data Acquisition: Measure the donor and acceptor emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC50 for target engagement.
B. Cellular Phosphorylation Assay (In-Cell Western or ELISA)
Scientific Principle: This assay measures the phosphorylation of a known downstream substrate of the target kinase within cells.[8] Inhibition of the kinase by the test compound will lead to a decrease in the phosphorylation of its substrate. This can be quantified using immuno-based methods like In-Cell Westerns or ELISAs, which utilize phospho-specific antibodies.
Experimental Protocol: In-Cell Western for Phospho-Rb (a CDK2 substrate)
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., a cancer cell line with active CDK2) and treat with a serial dilution of this compound for a specified time (e.g., 2-4 hours).
-
Cell Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a detergent to allow antibody entry.
-
Antibody Incubation: Block non-specific binding sites and then incubate the cells with a primary antibody specific for phosphorylated Retinoblastoma protein (pRb), a known substrate of CDK2. Also, use an antibody for total Rb or a housekeeping protein for normalization.
-
Secondary Antibody Incubation: Add a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Data Acquisition: Scan the plate using an imaging system that can detect the fluorescence signals.
-
Data Analysis: Quantify the fluorescence intensity for pRb and normalize it to the total protein signal. Plot the normalized pRb signal against the compound concentration to determine the IC50 for inhibiting cellular CDK2 activity.
Workflow for Cellular Target Engagement and Phosphorylation Assays
Caption: Parallel workflows for cellular target engagement and phosphorylation assays.
III. Tertiary Validation: Biophysical and Global Approaches
To further solidify the evidence for direct target engagement and understand the broader cellular impact of the inhibitor, biophysical and global profiling methods can be employed.
A. Cellular Thermal Shift Assay (CETSA®)
Scientific Principle: CETSA® is a powerful technique for validating target engagement in a label-free manner within cells or cell lysates.[13][14][15] The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its protein target, the protein becomes more resistant to heat-induced denaturation. By heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining, a thermal shift can be observed, indicating direct binding.
Experimental Protocol: CETSA® for CDK2
-
Cell Treatment: Treat cultured cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C).
-
Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Analyze the amount of soluble CDK2 at each temperature by Western blotting.
-
Data Analysis: Plot the amount of soluble CDK2 as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
B. Phosphoproteomics
Scientific Principle: Phosphoproteomics provides a global and unbiased view of the changes in protein phosphorylation across the entire proteome in response to inhibitor treatment.[16][17][18][19][20] By using mass spectrometry, thousands of phosphorylation sites can be quantified simultaneously. A selective inhibitor should primarily lead to a decrease in the phosphorylation of its direct substrates and downstream effectors.
Experimental Protocol: Phosphoproteomics Analysis
-
Cell Culture and Treatment: Treat cells with this compound at a concentration that effectively inhibits the target.
-
Cell Lysis and Protein Digestion: Lyse the cells, extract the proteins, and digest them into peptides.
-
Phosphopeptide Enrichment: Enrich the phosphopeptides from the complex peptide mixture using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the phosphorylation sites.
-
Data Analysis: Compare the phosphoproteomes of the treated and control cells to identify phosphorylation sites that are significantly down-regulated. Bioinformatic analysis can then be used to determine if these sites are known or predicted substrates of CDK2.
Comparative Summary of Orthogonal Assays
| Assay Type | Principle | Advantages | Disadvantages | Data Output |
| Biochemical (ADP-Glo™) | Measures ADP production | High-throughput, universal for kinases | In vitro, may not reflect cellular potency | IC50 |
| Biochemical (TR-FRET) | Measures substrate phosphorylation | Homogeneous, high-throughput | Requires specific reagents (antibody, tracer) | IC50 |
| Cellular (NanoBRET™) | Measures target engagement in live cells | Quantitative, live-cell context, measures affinity | Requires genetic modification of cells | Cellular IC50 |
| Cellular (Phosphorylation) | Measures downstream substrate phosphorylation | Functional readout, endogenous protein levels | Indirect, requires specific phospho-antibodies | Cellular IC50 |
| Biophysical (CETSA®) | Measures thermal stabilization upon binding | Label-free, confirms direct binding in cells | Lower throughput, requires specific antibodies for readout | Thermal shift |
| Global (Phosphoproteomics) | Global profiling of phosphorylation changes | Unbiased, pathway analysis, off-target identification | Complex workflow, requires specialized equipment and expertise | Fold-change in phosphosites |
Conclusion
The validation of a kinase inhibitor is a journey that requires a multi-pronged approach. By employing a carefully selected panel of orthogonal assays, researchers can build a comprehensive and compelling case for the on-target activity of their compound. Starting with direct biochemical inhibition, progressing to cellular target engagement and functional readouts, and culminating in biophysical confirmation and global profiling, this layered validation strategy de-risks drug discovery projects and provides a solid foundation for advancing promising molecules toward the clinic. The hypothetical case of this compound as a CDK2 inhibitor illustrates how these diverse methodologies can be integrated to create a robust and scientifically sound data package.
References
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Celtarys Research.
- Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Reaction Biology.
- Cell-based Kinase Assays - Profacgen. (n.d.). Profacgen.
- NanoBRET: A Quantitative Technique to Measure Kinase Target Engagement in Live Cells. (2018, January 23). Norecopa.
- Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells - Lab Manager Magazine. (2017, November 27). Lab Manager.
- How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). BellBrook Labs.
- Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight - Promega Connections. (2021, October 22). Promega Connections.
- Binding assays to profile target engagement by kinase inhibitors in... - ResearchGate. (n.d.). ResearchGate.
- A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed. (2025, April 3). PubMed.
- Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. (2022, December 23). MDPI.
- Cell Based Kinase Assays - Luceome Biotechnologies. (2022, February 28). Luceome Biotechnologies.
- Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale - PubMed. (2025, March 13). PubMed.
- Biochemical Assays | Reaction Biology. (n.d.). Reaction Biology.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. (n.d.). PLOS One.
- Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - NIH. (n.d.). National Institutes of Health.
- Cellular Kinase Target Engagement Assay Service - Creative Biolabs. (n.d.). Creative Biolabs.
- Phosphoproteomics Meets Chemical Genetics: Approaches for Global Mapping and Deciphering the Phosphoproteome - MDPI. (n.d.). MDPI.
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout | Analytical Chemistry - ACS Publications. (2021, July 28). ACS Publications.
- Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells - PMC - NIH. (n.d.). National Institutes of Health.
- Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics - Molecular Life Sciences - Technische Universität München. (n.d.). Technische Universität München.
- Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC - NIH. (2025, April 22). National Institutes of Health.
- Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - NIH. (n.d.). National Institutes of Health.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. キナーゼのバイオロジー [promega.jp]
- 4. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 6. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 7. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. NanoBRET: A Quantitative Technique to Measure Kinase Target Engagement in Live Cells [norecopa.no]
- 10. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 11. NanoBRET® TE Intracellular Kinase Assays [promega.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
A Technical Guide to 5-Bromo-3-cyclopropyl-1-methylindazole Analogs as Kinase Inhibitors
This guide provides a comprehensive comparative analysis of 5-Bromo-3-cyclopropyl-1-methylindazole analogs, a promising class of compounds in the landscape of kinase inhibitor discovery. We will delve into the structure-activity relationships (SAR), present representative biological data, and provide detailed experimental protocols to empower researchers in the rational design of novel therapeutics. The indazole scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, and the specific substitutions of a bromine atom at the 5-position, a cyclopropyl group at the 3-position, and a methyl group on the indazole nitrogen (N1) confer unique properties that are ripe for exploration.
The Indazole Scaffold: A Privileged Core in Kinase Inhibition
The indazole core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in modern medicinal chemistry.[1][2] Its rigid structure and ability to participate in various non-covalent interactions, particularly hydrogen bonding with the hinge region of the ATP-binding pocket of kinases, make it an ideal scaffold for designing potent and selective inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.
The 5-bromo substitution on the indazole ring can serve multiple purposes. The bromine atom can act as a handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a wider chemical space. Furthermore, the electronic properties of the bromine atom can influence the overall electron density of the indazole ring system, potentially modulating the compound's binding affinity and pharmacokinetic properties. The 3-cyclopropyl group is a key feature, often contributing to enhanced potency and metabolic stability. The compact, rigid nature of the cyclopropyl ring can provide favorable interactions within the hydrophobic regions of the kinase active site. The N1-methylation of the indazole ring is a common strategy to block metabolic N-dealkylation and to fine-tune the electronic and steric properties of the molecule, often leading to improved cell permeability and oral bioavailability.
Comparative Analysis of Analog Performance: A Focus on Polo-like Kinase 4 (PLK4) Inhibition
While the this compound scaffold can be directed against various kinases, this guide will focus on its potential as an inhibitor of Polo-like Kinase 4 (PLK4). PLK4 is a serine/threonine kinase that acts as a master regulator of centriole duplication, a critical process for the formation of the mitotic spindle and the maintenance of genomic stability.[3][4] Overexpression of PLK4 has been observed in a variety of cancers and is often associated with poor prognosis, making it an attractive target for anticancer drug development.[3][5]
The following table presents a representative dataset, synthesized from established structure-activity relationship trends of indazole-based kinase inhibitors, to illustrate the impact of substitutions on the this compound core.
| Compound ID | R1 Substitution (at C4) | R2 Substitution (at C6) | PLK4 IC50 (nM) | HCT116 Cell Proliferation IC50 (µM) |
| BCMI-001 | H | H | 15.2 | 1.8 |
| BCMI-002 | F | H | 8.5 | 0.9 |
| BCMI-003 | Cl | H | 10.1 | 1.2 |
| BCMI-004 | OCH3 | H | 25.6 | 3.5 |
| BCMI-005 | H | F | 12.7 | 1.5 |
| BCMI-006 | H | CN | 9.8 | 1.1 |
| BCMI-007 | H | Pyridine-4-yl | 5.1 | 0.6 |
| BCMI-008 | H | Morpholine | 18.9 | 2.4 |
Structure-Activity Relationship (SAR) Insights:
-
Substitution at C4: Small, electron-withdrawing groups at the C4 position, such as fluorine (BCMI-002), tend to enhance potency against PLK4 compared to the unsubstituted analog (BCMI-001). This suggests that modulating the electronic properties of the benzene portion of the indazole ring can be beneficial. Larger or electron-donating groups, like a methoxy group (BCMI-004), may lead to a decrease in activity, possibly due to steric hindrance or unfavorable electronic effects.
-
Substitution at C6: The C6 position appears to be more tolerant to a wider range of substituents. The introduction of a cyano group (BCMI-006) or a small heteroaromatic ring like pyridine (BCMI-007) can lead to a significant improvement in PLK4 inhibition. The nitrogen atom in the pyridine ring may form an additional hydrogen bond with the kinase, enhancing binding affinity. The improved cellular potency of BCMI-007 also suggests that this modification may improve cell permeability or other drug-like properties. In contrast, a more flexible and polar group like morpholine (BCMI-008) resulted in a slight decrease in activity.
The PLK4 Signaling Pathway and the Mechanism of Inhibition
PLK4 plays a crucial role in the cell cycle by initiating the formation of new centrioles. Its activity is tightly regulated to ensure that each cell has exactly two centrosomes to form a bipolar mitotic spindle. Overexpression of PLK4 can lead to centrosome amplification, which in turn can cause chromosome mis-segregation and aneuploidy, a hallmark of cancer.[3] Inhibitors of PLK4 can disrupt this process, leading to mitotic errors and ultimately cell death in cancer cells that are often more dependent on a properly functioning mitotic machinery.
Below is a diagram illustrating the central role of PLK4 in centriole duplication and how its inhibition can impact downstream events.
Caption: Synthetic workflow for BCMI-002.
Step-by-Step Protocol:
-
Step 1: Friedel-Crafts Acylation. To a solution of 1-bromo-2,5-difluorobenzene (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, add aluminum chloride (1.2 eq) portion-wise. Stir the mixture for 15 minutes, then add cyclopropanecarbonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, quench the reaction by carefully pouring it into ice-water. Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-cyclopropyl-4-bromo-5-fluorophenyl ketone.
-
Step 2: Hydrazine Cyclization. To a solution of 2-cyclopropyl-4-bromo-5-fluorophenyl ketone (1.0 eq) in a high-boiling point solvent such as n-butanol, add methylhydrazine (2.0 eq). Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the residue by column chromatography to afford the final product, 5-Bromo-3-cyclopropyl-4-fluoro-1-methylindazole (BCMI-002).
In Vitro PLK4 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This biochemical assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding pocket of the PLK4 kinase. [6][7]
Caption: Workflow for the PLK4 kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of dilutions of the test compound (e.g., BCMI-002) in DMSO. A typical starting concentration is 10 mM, followed by serial 3-fold dilutions.
-
Reagent Preparation: Prepare a 2x solution of recombinant PLK4 kinase and a Europium-labeled anti-tag antibody in the assay buffer. Prepare a 4x solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.
-
Assay Procedure:
-
Add 5 µL of the diluted test compound to the wells of a 384-well microplate.
-
Add 5 µL of the 2x kinase/antibody mixture to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the 4x tracer solution to each well to initiate the binding reaction.
-
-
Incubation and Detection: Incubate the plate for 60 minutes at room temperature, protected from light. Read the plate on a suitable fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The FRET signal is inversely proportional to the amount of tracer displaced by the inhibitor. Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor and no enzyme). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the potential for fine-tuning the potency and selectivity of these compounds through systematic chemical modifications. The provided experimental protocols offer a solid foundation for the synthesis and biological evaluation of new analogs. As our understanding of the intricacies of kinase signaling pathways continues to grow, the rational design of targeted inhibitors based on privileged scaffolds like the indazole core will remain a critical strategy in the pursuit of new and effective therapies for a range of human diseases.
References
- Down-regulation of Polo-like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer. Cancer Gene Therapy. [Link]
- Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management. Molecular Cancer. [Link]
- Polo-like kinase 4 promotes tumorigenesis and glucose metabolism in glioma by activating AKT1 signaling. Cancer Letters. [Link]
- Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers in Oncology. [Link]
- PLK Signaling Pathway.
- Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. International Journal of Molecular Sciences. [Link]
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Synthesis of 1H-Indazoles via Silver(I)
- 5-Bromo-7-methoxy-1H-indazole: Synthesis, Properties, and Applications in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. Apolloscientific. [Link]
- Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry. [Link]
- PLK4 inhibition as a strategy to enhance non-small cell lung cancer radiosensitivity. bioRxiv. [Link]
- Describes the predicted SAR studies of indazole based derivatives.
- Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology. [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. [Link]
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation.
- Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 5. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of 5-Bromo-3-cyclopropyl-1-methylindazole: A Comparative Guide for Drug Discovery Professionals
Introduction: In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged" structure, particularly in the design of potent protein kinase inhibitors for oncology.[1][2][3] Its ability to mimic the purine core of ATP allows for effective competition at the kinase hinge region, a critical interaction for inhibitory activity.[4] This guide provides an in-depth comparative analysis of a promising, yet underexplored, indazole derivative: 5-Bromo-3-cyclopropyl-1-methylindazole . We will assess its therapeutic potential by contextualizing its structural features against established kinase inhibitors, providing a framework for its investigation and development.
The inclusion of a cyclopropyl group at the 3-position is a deliberate design choice, leveraging its unique stereoelectronic properties. The cyclopropyl moiety is known to enhance metabolic stability, improve potency, and confer favorable pharmacokinetic profiles to drug candidates.[5][6] This, combined with the synthetically tractable brominated indazole core, makes this compound a compelling starting point for novel kinase inhibitor discovery.
Comparative Analysis: Benchmarking Against Established Indazole-Based Kinase Inhibitors
While specific experimental data for this compound is not yet widely available in peer-reviewed literature, we can infer its potential therapeutic applications by comparing it to structurally related and clinically successful indazole-based kinase inhibitors. For this analysis, we will focus on Axitinib and Pazopanib , both of which are FDA-approved for the treatment of various cancers and target key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression.
| Compound | Key Kinase Targets | IC50 Values (nM) | Therapeutic Indications |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KIT | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | Advanced renal cell carcinoma |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRα/β, c-KIT | 10, 30, 47, 84, 74 | Advanced renal cell carcinoma, soft tissue sarcoma |
| This compound | Hypothesized: VEGFRs, PDGFRs, and other oncogenic kinases | To be determined | Potential for various solid tumors |
Table 1: Comparative profile of this compound and approved indazole-based kinase inhibitors. IC50 values for Axitinib and Pazopanib are representative and can vary based on assay conditions.
The structural similarities between this compound and these approved drugs suggest that it may also exhibit inhibitory activity against kinases in the VEGFR and PDGFR families. The 3-cyclopropyl group could potentially enhance binding affinity and selectivity compared to the substituents found in Axitinib and Pazopanib.
Postulated Signaling Pathway and Point of Intervention
Indazole-based compounds typically function as Type I or Type II kinase inhibitors, binding to the ATP pocket in either the active ("DFG-in") or inactive ("DFG-out") conformation of the kinase, respectively.[7] Given the structural precedent, it is hypothesized that this compound will act as an ATP-competitive inhibitor of key oncogenic kinases.
Caption: Hypothesized mechanism of action for this compound within a generalized RTK signaling pathway.
Experimental Protocols for Therapeutic Assessment
To validate the therapeutic potential of this compound, a series of well-established experimental workflows are necessary.
Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of the compound to inhibit the enzymatic activity of a specific kinase.
Methodology:
-
Reaction Setup: In a 96- or 384-well plate, combine the purified kinase, a suitable substrate (e.g., a generic peptide or a specific protein), and varying concentrations of this compound (typically a serial dilution).
-
Initiation: Add a fixed concentration of ATP to initiate the phosphorylation reaction.
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., LanthaScreen®, HTRF®), or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Causality and Self-Validation: This assay provides a direct measure of target engagement. Including a known inhibitor (e.g., Axitinib) as a positive control and a vehicle (e.g., DMSO) as a negative control is crucial for validating the assay's performance.
Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the compound's ability to inhibit the growth of cancer cell lines that are dependent on the target kinase signaling pathway.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HUVEC for angiogenesis targets, or specific tumor cell lines with known kinase dependencies) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (typically 48-72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal according to the manufacturer's protocol. The signal is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Causality and Self-Validation: Comparing the compound's effect on cell lines with high and low expression of the target kinase can help establish a causal link between target inhibition and the anti-proliferative effect.
Sources
- 1. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2013154878A1 - Heterocyclic compounds and uses thereof - Google Patents [patents.google.com]
- 7. US6531491B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
A Comparative Guide to the Biological Potential of Indazole Scaffolds: Evaluating 5-Bromo-3-cyclopropyl-1-methylindazole and Its Derivatives in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry, known for its wide array of biological activities.[1][2][3] This guide provides a comparative analysis of the therapeutic potential of indazole derivatives, with a specific focus on positioning 5-Bromo-3-cyclopropyl-1-methylindazole as a key building block for novel therapeutic agents. While direct peer-reviewed biological studies on this compound are limited, its structural features suggest its utility in the synthesis of diverse and potent bioactive molecules. This guide will objectively compare the performance of various indazole-based compounds, supported by experimental data from peer-reviewed literature, to inform future drug discovery efforts.
The Indazole Scaffold: A Versatile Core in Medicinal Chemistry
Indazole, a bicyclic heteroaromatic compound, has garnered significant attention in the pharmaceutical industry due to its presence in a variety of clinically approved drugs and investigational agents.[2] Its unique chemical properties allow for versatile functionalization, leading to compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The therapeutic relevance of indazole derivatives is underscored by their ability to interact with a diverse range of biological targets.[3]
This compound: A Strategic Starting Point
This compound is a commercially available compound with the molecular formula C₁₁H₁₁BrN₂ and a molecular weight of 251.12. While analytical and biological data for this specific compound are not extensively published, its structure incorporates several key features that make it an attractive starting material for medicinal chemistry campaigns:
-
The Indazole Core: Provides the fundamental bicyclic structure known for its diverse biological activities.
-
The 5-Bromo Substitution: The bromine atom serves as a versatile synthetic handle for introducing further chemical diversity through various cross-coupling reactions. This allows for the exploration of structure-activity relationships (SAR) by modifying this position.
-
The 3-Cyclopropyl Group: The cyclopropyl moiety can enhance metabolic stability and binding affinity to target proteins.
-
The 1-Methyl Group: N-methylation can influence the compound's pharmacokinetic properties and target engagement.
Comparative Analysis of Indazole Derivatives in Oncology
The indazole scaffold is a prominent feature in a number of anticancer agents.[1][2] Structure-activity relationship studies have revealed that specific substitutions on the indazole ring significantly influence their potency and selectivity.
A study on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives demonstrated significant anticancer activity against A549 (lung carcinoma) and MCF7 (breast cancer) cell lines.[1] Notably, compounds with m-methoxy, p-methoxy, and p-bromo aniline derivatives displayed superior anticancer activity, with the 3-OCH₃ substituted compound showing the most potent effect.[1]
In another study, novel 5-bromo-7-azaindolin-2-one derivatives containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety were synthesized and evaluated for their in vitro activity against selected cancer cell lines.[4] The most active compound from this series exhibited broad-spectrum antitumor potency, proving more potent than the multi-targeted tyrosine kinase inhibitor, Sunitinib, against HepG2, A549, and Skov-3 cell lines.[4]
Table 1: Comparative Anticancer Activity of Indazole Derivatives
| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀ or % Inhibition) | Reference |
| 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamides | A549, MCF7 | Noteworthy anticancer activity, surpassing some existing drugs. | [1] |
| 5-bromo-7-azaindolin-2-one derivatives | HepG2, A549, Skov-3 | Most active compound IC₅₀: 2.357–3.012 μM (more potent than Sunitinib). | [4] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | SNB-75 (CNS cancer) | Compound 4e showed a percent growth inhibition (PGI) of 41.25%. | [5] |
Antimicrobial Potential of Indazole Derivatives
Indazole derivatives have also shown promise as antimicrobial agents.[1][3] A series of synthesized indazole derivatives were evaluated for their antibacterial and antifungal properties, with some compounds showing significant activity.[1] For instance, one compound in a study demonstrated potential antifungal activity against Candida albicans and R. oryzae.[1]
Another study focused on novel substituted indazole-1,2,3-triazolyl-1,3,4-oxadiazole derivatives as antimicrobial agents. The most active compound was reported with a Minimum Inhibitory Concentration (MIC) of 4.0 μg/mL against the gram-positive bacterium S. pneumoniae.[2]
Table 2: Comparative Antimicrobial Activity of Indazole Derivatives
| Compound Class | Microorganism | Reported Activity (MIC) | Reference |
| Indazole Derivatives | Candida albicans, R. oryzae | Potential antifungal activity. | [1] |
| Indazole-1,2,3-triazolyl-1,3,4-oxadiazole derivatives | S. pneumoniae | MIC of 4.0 μg/mL. | [2] |
| 4,5-dihydro-1H-indazole derivatives | Salmonella typhimurium | MIC₅₀ of 3.85 mg/mL. | [2] |
Experimental Protocols: A Foundation for Further Research
The following protocols are generalized from the methodologies reported in the cited literature and can serve as a starting point for the synthesis and evaluation of novel indazole derivatives based on the this compound scaffold.
The synthesis of functionalized indazoles often involves multi-step reactions. For instance, the synthesis of 5-bromo-3-methyl-1H-indazole can be achieved from 1-(5-bromo-2-fluorophenyl)ethanone and hydrazine.[6] This highlights a common strategy where a substituted phenyl precursor is cyclized to form the indazole ring.
Caption: Generalized workflow for the synthesis of indazole derivatives.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential medicinal agents.
-
Cell Culture: Plate cancer cells (e.g., A549, MCF7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized indazole derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.
Conclusion and Future Directions
While this compound itself lacks extensive biological characterization in the public domain, its chemical structure positions it as a valuable starting material for the synthesis of novel, biologically active indazole derivatives. The comparative analysis of related indazole compounds presented in this guide demonstrates the therapeutic potential of this scaffold in oncology and infectious diseases. Future research efforts should focus on leveraging the synthetic versatility of this compound to generate libraries of novel compounds for biological screening. Structure-activity relationship studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these new chemical entities, ultimately paving the way for the development of next-generation indazole-based therapeutics.
References
- Yadav M, Mali SN, Sharma B, Kapoor A. Exploring 5-nitro-n-phenyl-3-(phenylamino)-1 h-indazole-1-carboxamide (5-npic) derivatives as anticancer agents: Synthesis, docking and molecular dynamics insights. J. Comput. Biophys. Chem. 2024. (URL: [Link])
- 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. (URL: Not available)
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxyl
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. (URL: [Link])
- Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC - NIH. (URL: [Link])
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (URL: [Link])
- Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents | RGUHS Journal of Pharmaceutical Sciences | Journalgrid. (URL: [Link])
- Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflamm
- Synthesis, antioxidant, antimicrobial activities and molecular modeling analysis of some 5-Nitro-N-phenyl-3-(phenylamin… - OUCI. (URL: [Link])
- 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole - PubChem. (URL: [Link])
Sources
- 1. longdom.org [longdom.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 4. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 5-BROMO-3-METHYL-1H-INDAZOLE | 552331-16-5 [chemicalbook.com]
Independent Verification of 5-Bromo-3-cyclopropyl-1-methylindazole Bioactivity: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the independent verification of the bioactivity of 5-Bromo-3-cyclopropyl-1-methylindazole. Drawing from established principles in drug discovery and molecular pharmacology, we present a logical, in-depth approach for researchers, scientists, and drug development professionals to rigorously assess the compound's performance against known alternatives. This document is structured to provide not just protocols, but the scientific reasoning behind the experimental choices, ensuring a self-validating and robust investigation.
Introduction: The Rationale for Independent Verification
This compound belongs to the indazole class of heterocyclic compounds. Pyrazole and its derivatives are known to possess a wide spectrum of biological activities, making them a subject of considerable interest in medicinal chemistry.[1][2][3][4][5] Given the structural alerts within this compound, a plausible hypothesis is its activity as a phosphodiesterase (PDE) inhibitor. PDEs are a superfamily of enzymes that regulate cellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6] Specifically, the structural motifs suggest potential interaction with the PDE2A enzyme, a dual-substrate esterase that is a therapeutic target for cognitive and neurological disorders.[7][8][9]
Independent verification of a compound's bioactivity is a cornerstone of rigorous scientific research. It ensures reproducibility, validates initial findings, and provides a deeper understanding of a molecule's mechanism of action and potential off-target effects. This guide will therefore focus on the robust verification of this compound as a PDE2A inhibitor, comparing its potency and selectivity against established compounds in the field.
Experimental Workflow for Bioactivity Verification
A systematic approach is crucial for the unambiguous determination of bioactivity. The following workflow outlines the key stages, from initial compound characterization to in-depth cellular analysis.
Figure 1: Experimental workflow for the independent verification of bioactivity.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and clear data analysis steps.
Protocol 1: PDE2A Enzymatic Inhibition Assay (Fluorescence Polarization)
This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of purified PDE2A. Fluorescence polarization (FP) is a robust, non-radioactive method suitable for high-throughput screening and IC50 determination.[7][10][11]
Principle: The assay measures the change in the polarization of fluorescently labeled cAMP or cGMP. When the small fluorescent substrate is hydrolyzed by PDE2A, it rotates more freely, leading to a decrease in fluorescence polarization. An inhibitor will prevent this hydrolysis, maintaining a high polarization signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 0.1 mg/mL BSA.
-
Enzyme Solution: Recombinant human PDE2A diluted in assay buffer to the desired concentration (e.g., 0.5 nM).
-
Substrate Solution: Fluorescently labeled cGMP (e.g., FAM-cGMP) at a concentration equal to the Km value for PDE2A.
-
Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 1 nM to 100 µM).
-
Reference Compound: Prepare serial dilutions of a known PDE2A inhibitor (e.g., BAY 60-7550) as a positive control.[7]
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of diluted test compound or reference compound to the appropriate wells.
-
Add 10 µL of the diluted PDE2A enzyme solution to all wells except the negative control (no enzyme) wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorescently labeled cGMP substrate solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based cGMP Assay
This assay validates the enzymatic findings in a more physiologically relevant cellular context.[12][13][14] It measures the ability of the test compound to increase intracellular cGMP levels, which are normally hydrolyzed by PDE2A.
Principle: In a suitable cell line (e.g., CHO cells stably expressing PDE2A), the inhibition of PDE2A will lead to an accumulation of intracellular cGMP. This can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a reporter assay.[15]
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture CHO-PDE2A cells in appropriate media until they reach 80-90% confluency.
-
Seed the cells into a 96-well plate at a density of 50,000 cells per well and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and reference compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Incubate the cells for 30 minutes at 37°C.
-
-
Cell Lysis and cGMP Quantification:
-
Lyse the cells according to the manufacturer's protocol of the chosen cGMP assay kit (e.g., a competitive ELISA kit).[15]
-
Perform the cGMP quantification following the kit's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the provided cGMP standards.
-
Determine the concentration of cGMP in each sample from the standard curve.
-
Plot the cGMP concentration against the logarithm of the test compound concentration to determine the EC50 value.
-
Comparative Analysis with Alternative Compounds
To provide context for the bioactivity of this compound, it is essential to compare its performance against well-characterized PDE2A inhibitors.
| Compound | PDE2A IC50 (nM) | Selectivity Profile (Fold-Selectivity vs. other PDEs) | Key Features |
| This compound | To be determined | To be determined | Novel chemical scaffold |
| BAY 60-7550 | 4.7 (human)[7] | >100-fold vs. PDE1, PDE5, PDE9[7] | Widely used research tool, but with poor pharmacokinetic properties.[7] |
| TAK-915 | 0.61[7] | >4100-fold vs. PDE1A[7] | Orally active and brain-penetrant.[7] |
| PF-05180999 | 1.6[7] | >1000-fold vs. other PDEs[7] | Orally bioavailable and brain-penetrant.[7] |
Signaling Pathway and Point of Intervention
The inhibition of PDE2A has a direct impact on cyclic nucleotide signaling pathways, which are crucial for neuronal function.
Figure 2: PDE2A signaling pathway and the point of intervention for inhibitors.
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for the independent verification of the bioactivity of this compound. By systematically progressing from in vitro enzymatic assays to cell-based functional assays and comparing the results with established reference compounds, researchers can confidently characterize the potency and selectivity of this novel molecule.
Should this compound prove to be a potent and selective PDE2A inhibitor, further studies would be warranted to explore its pharmacokinetic properties, in vivo efficacy in animal models of cognitive impairment, and a broader selectivity screen against a larger panel of PDEs and other potential off-targets. The methodologies outlined herein provide the essential foundation for these future investigations, ensuring that the scientific community can build upon a solid and independently verified dataset.
References
- Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC - NIH. (n.d.).
- A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway - PubMed. (n.d.).
- A Comparative Guide to Selective PDE2A Inhibitors for Researchers - Benchchem. (n.d.).
- PDE Screening Services for Drug Discovery | Reaction Biology. (n.d.).
- PDE2A Assay Kit - BPS Bioscience. (n.d.).
- A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors - Frontiers. (2023, February 12).
- PDE-Glo™ Phosphodiesterase Assay - Promega Corporation. (n.d.).
- Identify natural compounds as novel phosphodiesterase-2A inhibitors. (2025, April 11).
- PDE2A Assay Kit | BPS Bioscience | Biomol.com. (n.d.).
- (PDF) Enzyme Assays for cGMP Hydrolyzing Phosphodiesterases - ResearchGate. (2025, August 6).
- Inhibitor Screening Kits | Biocompare. (n.d.).
- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026, January 6).
- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12).
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.).
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
- Cyclic GMP Assay Kit #4360 - Cell Signaling Technology. (n.d.).
- Design and Validate a GMP Cell Based Assay - Marin Biologic Laboratories. (n.d.).
- The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.).
- Stable Fluorescence Assay for Measuring Cyclic GMP - Molecular Devices. (n.d.).
- cGMP Cell-Based Potency Assays - Creative BioMart. (n.d.).
- Identify natural compounds as novel phosphodiesterase-2A inhibitors - PubMed. (2025, April 11).
- Identify natural compounds as novel phosphodiesterase-2A inhibitors. | Semantic Scholar. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. nbinno.com [nbinno.com]
- 6. PDE-Glo™ Phosphodiesterase Assay [promega.jp]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Identify natural compounds as novel phosphodiesterase-2A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identify natural compounds as novel phosphodiesterase-2A inhibitors. | Semantic Scholar [semanticscholar.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. PDE2A Assay Kit | BPS Bioscience | Biomol.com [biomol.com]
- 12. A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. marinbio.com [marinbio.com]
- 14. cGMP Cell-Based Potency Assays - Creative BioMart [creativebiomart.net]
- 15. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Guide to the Safe and Compliant Disposal of 5-Bromo-3-cyclopropyl-1-methylindazole
This document provides a detailed, procedure-driven guide for the proper disposal of 5-Bromo-3-cyclopropyl-1-methylindazole (CAS No. 1311197-79-1). As a brominated heterocyclic compound frequently utilized in drug discovery as a protein degrader building block, its handling and disposal demand rigorous adherence to safety and environmental regulations.[1][2] This guide is intended for laboratory personnel, including researchers, chemists, and EHS professionals, to ensure that waste streams containing this compound are managed safely, efficiently, and in full compliance with regulatory standards.
The causality behind these stringent protocols is rooted in the compound's chemical nature. The presence of a carbon-bromine bond classifies it as a halogenated organic compound.[3] Such compounds can be persistent in the environment and may form hazardous decomposition products, such as hydrogen bromide, if not treated correctly.[4][5] Therefore, standard disposal methods like drain disposal are strictly prohibited, and specialized thermal treatment is often required.
Hazard Profile and Safety Synopsis
Understanding the hazard profile of this compound is the foundation of its safe management. The compound is classified as acutely toxic if ingested.[6] Adherence to the precautionary statements outlined in the Safety Data Sheet (SDS) is mandatory at all stages of handling and disposal.
Table 1: GHS Hazard Classification for this compound [6]
| Classification | Details |
| Pictogram | GHS06 (Skull and Crossbones) |
| Signal Word | Danger |
| Hazard Class | Acute Toxicity 3 (Oral) |
| Hazard Code | H301: Toxic if swallowed |
| Precautionary Codes | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |
| P330: Rinse mouth. | |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds |
| Water Hazard Class | WGK 3: Highly hazardous for water |
Note: While the primary hazard is acute oral toxicity, skin and eye contact should also be avoided by wearing appropriate Personal Protective Equipment (PPE). In case of fire, hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide.[4][5]
Regulatory Framework: A Halogenated Organic Waste
From a regulatory standpoint, this compound is categorized as a halogenated organic compound . This classification is critical as it dictates the required disposal pathway. In the United States, the Environmental Protection Agency (EPA) sets guidelines for hazardous waste determination and disposal under 40 CFR 261.3.[7] Due to its chemical structure, this compound falls into a waste category that is typically prohibited from land disposal unless treated to specific standards.[8][9][10]
The most common and environmentally sound treatment for halogenated organic wastes is high-temperature incineration at a licensed hazardous waste treatment facility.[3][11] This process ensures the complete destruction of the molecule, preventing the release of persistent organic pollutants. Waste generators must always consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and compliant disposal.[7]
Disposal Decision Workflow
The following diagram outlines the logical workflow for managing waste streams containing this compound. This workflow ensures that all potential waste forms are correctly segregated and prepared for final disposal.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. chemimpex.com [chemimpex.com]
- 3. bucknell.edu [bucknell.edu]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole | Sigma-Aldrich [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. View Document - California Code of Regulations [govt.westlaw.com]
- 10. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Comprehensive Safety Protocol: Personal Protective Equipment for Handling 5-Bromo-3-cyclopropyl-1-methylindazole
This guide provides essential safety and operational protocols for the handling and disposal of 5-Bromo-3-cyclopropyl-1-methylindazole (CAS No. 1311197-79-1). As a substituted indazole, this compound requires careful management to mitigate potential health risks in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and data from structurally related compounds.
Hazard Assessment and Chemical Profile
A thorough understanding of the hazards associated with this compound is fundamental to establishing a robust safety protocol.
Known Hazards:
The primary documented hazard for this compound is acute oral toxicity.[1] It is classified under the Globally Harmonized System (GHS) as follows:
-
Classification: Acute Toxicity, Oral (Category 3).[1]
-
Signal Word: Danger.[1]
-
Pictogram: GHS06 (Skull and Crossbones).[1]
-
Hazard Statement: H301 - Toxic if swallowed.[1]
Inferred Hazards from Structural Analogs:
Due to the limited specific data for this exact molecule, a conservative approach is warranted. Data from similar brominated and indazole-containing compounds suggest the following potential hazards:
-
Skin Irritation: Many substituted indazoles are known to cause skin irritation.[2][3]
-
Eye Irritation: Serious eye irritation is a common hazard associated with this class of chemicals.[2][3]
-
Respiratory Irritation: As a solid, airborne dust may cause respiratory tract irritation.[2][3][4]
-
Hazards from Bromine: The presence of a bromine atom suggests that in certain reactions or decomposition scenarios, corrosive and toxic bromine-containing byproducts could be formed.[5][6] Bromine itself is highly corrosive to the skin and eyes.[5]
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BrN₂ | [1] |
| Molecular Weight | 251.12 g/mol | [1] |
| Physical Form | Solid | [1] |
Primary Engineering Controls: The First Line of Defense
Before considering personal protective equipment, appropriate engineering controls must be in place.
Chemical Fume Hood: All weighing and handling of solid this compound must be conducted within a certified chemical fume hood.[7][8] This is critical to minimize the inhalation of any airborne dust particles and to contain any potential spills. The fume hood sash should be kept as low as possible to maximize protection.[8]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.
| Protection Area | Required PPE | Specifications and Rationale |
| Hand Protection | Chemical-Resistant Gloves | Type: Nitrile or neoprene gloves are recommended.[7][9][10] Rationale: These materials provide adequate protection against a range of organic compounds. Leather or cotton gloves are unacceptable as they can absorb chemicals.[11] Practice: Inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if contamination is suspected. Wash hands thoroughly after removing gloves. |
| Eye and Face Protection | Safety Goggles and Face Shield | Type: Chemical splash goggles that provide a full seal around the eyes are required.[10][12] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk.[7][9][13] Rationale: This combination protects against splashes of solvents the solid may be dissolved in, and impact from any unexpected reactions. Standard safety glasses with side shields do not offer sufficient protection. |
| Body Protection | Laboratory Coat | Type: A long-sleeved, flame-resistant laboratory coat is required.[9] Rationale: The lab coat must be fully buttoned to protect the skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-Approved Respirator | Type: An N95 dust mask may be sufficient for weighing small quantities inside a fume hood. For larger quantities, potential for aerosolization, or spill cleanup, a half-mask or full-face respirator with P100 filters is recommended.[7][13] Rationale: This is necessary to prevent the inhalation of fine particles. Respirator use must be in accordance with a formal institutional respiratory protection program, including fit-testing.[14] |
Step-by-Step PPE Procedures
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE
-
Lab Coat: Put on the laboratory coat and ensure it is fully buttoned.
-
Respirator: If required, perform a seal check and don the respirator.
-
Goggles and Face Shield: Put on safety goggles, followed by the face shield.
-
Gloves: Don the appropriate chemical-resistant gloves. Ensure the cuffs of the gloves go over the sleeves of the lab coat.
Doffing (Taking Off) PPE
This process is designed to contain contaminants.
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of the head. Avoid touching the front surfaces.
-
Lab Coat: Unbutton the lab coat and remove it by folding it inward, containing any potential contamination.
-
Respirator: Remove the respirator from the back.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Operational and Disposal Plan
Safe Handling Practices
-
Always handle the compound in a designated area within a fume hood.[14]
-
Avoid the formation of dust when transferring the solid material.[7]
-
Keep containers tightly closed when not in use.[14]
-
Ensure an eyewash station and safety shower are readily accessible.[10]
Spill Management
For a small spill contained within the fume hood:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, including respiratory protection, gently cover the spill with an inert absorbent material like vermiculite or sand.[14]
-
Carefully sweep the material into a clearly labeled, sealed container for hazardous waste disposal.[7][14]
-
Decontaminate the area with an appropriate solvent.
For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.[14]
Waste Disposal
-
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.[6]
-
Collect waste in a sealed, properly labeled container.[14]
-
Do not mix with incompatible waste materials.[5][14] Follow all institutional and local regulations for chemical waste disposal.
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for this compound.
References
- LCSS: BROMINE.
- 5-Bromo-3-methyl-1H-indazole Hazards Identific
- This compound General Information.
- What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]
- Bromine Waste Disposal Procedures.
- Bromine Safety Sheet. Rutgers University. [Link]
- Bromine Safety & Standard Operating Procedures. University of Washington. [Link]
- 5-Bromo-3-Methyl-1H-Indazole Chemical & Physical Properties. Home Sunshine Pharma. [Link]
- Pesticide use and personal protective equipment. Health.vic. [Link]
- Personal Protective Equipment for Handling Pesticides. University of Florida. [Link]
- Pesticide Protective Equipment.
Sources
- 1. 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-Bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 22558740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-BROMO-7-METHYL-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. LCSS: BROMINE [web.stanford.edu]
- 6. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. Pesticide Protective Equipment | Ohioline [ohioline.osu.edu]
- 12. echemi.com [echemi.com]
- 13. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
